molecular formula C14H24Cl2N4O2 B1683970 Bgp-15 CAS No. 66611-37-8

Bgp-15

Cat. No.: B1683970
CAS No.: 66611-37-8
M. Wt: 351.3 g/mol
InChI Key: ISGGVCWFTPTHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BGP-15 is an organic molecular entity. It has a role as a cardioprotective agent.
A PARP (poy(ADP)-ribose polymerase) inhibitor;  structure in first source;  do not confuse with this compound calcipotriene cpd

Properties

IUPAC Name

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2.2ClH/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18;;/h4-6,9,13,19H,1-3,7-8,10-11H2,(H2,15,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGGVCWFTPTHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC(CO/N=C(/C2=CN=CC=C2)\N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66611-37-8
Record name BGP-15
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066611378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-Hydroxy-3-(1-piperidinyl)propoxy]-3-Pyridinecarboximidamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BGP-15
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLN2GTG4YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

BGP-15: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview of the Chemical Structure, Properties, and Biological Activity of the Pleiotropic Drug Candidate BGP-15

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a nicotinic amidoxime derivative, is a promising small molecule with a diverse range of cytoprotective effects.[1][2] Initially investigated as an insulin sensitizer, its therapeutic potential has expanded to include protective roles in conditions such as Duchenne muscular dystrophy, heart failure, and chemotherapy-induced toxicity.[1] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and multifaceted mechanism of action of this compound, intended to serve as a valuable resource for researchers in the fields of pharmacology and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name (Z)-(N′-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridine-carboximidamide), is a solid material.[1] Its chemical identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (Z)-(N′-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridine-carboximidamide)[1]
CAS Number 66611-37-8[3]
Molecular Formula C₁₄H₂₂N₄O₂·2HCl[1][3]
Molecular Weight 351.27 g/mol [1][3]
SMILES OC(CN1CCCCC1)CONC(C2=CN=CC=C2)=N.Cl.Cl[3]
InChI Key ISGGVCWFTPTHIX-UHFFFAOYSA-N[3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical State Solid[1]
Solubility in Water 28 mg/mL at 25 °C[1]
Solubility in DMSO 7.03 mg/mL (with gentle warming)[3]
Purity ≥98% (HPLC)[3]
Storage Store at -20°C[3]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through a multi-targeted mechanism, primarily centered on the modulation of cellular stress responses. Key aspects of its mechanism of action include:

  • PARP Inhibition: this compound is an inhibitor of poly(ADP-ribose) polymerase (PARP), with an IC50 of 120 µM.[3] By inhibiting PARP, this compound helps to preserve cellular energy levels and reduce cell death in response to DNA damage.[4]

  • HSP72 Co-induction: The compound is a co-inducer of Heat Shock Protein 72 (HSP72), enhancing its expression and activity.[4] This chaperone protein plays a crucial role in protecting cells from stress-induced damage and improving insulin sensitivity.[3]

  • JNK and p38 MAPK Inhibition: this compound has been shown to inhibit the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), key mediators of inflammatory and apoptotic signaling.[4]

  • Mitochondrial Protection: this compound reduces the production of reactive oxygen species (ROS) in mitochondria and helps to maintain mitochondrial membrane potential, thereby protecting against oxidative stress-induced cell damage.[4][5]

  • Insulin Sensitization: By inhibiting JNK's negative effect on the insulin receptor and activating the Akt signaling pathway, this compound improves insulin sensitivity.[4]

Signaling Pathways

The multifaceted effects of this compound are orchestrated through its influence on several critical signaling pathways.

BGP15_Insulin_Signaling BGP15 This compound JNK JNK BGP15->JNK inhibits AKT AKT BGP15->AKT activates InsulinReceptor Insulin Receptor JNK->InsulinReceptor inhibits InsulinReceptor->AKT activates GSK3 GSK-3 AKT->GSK3 inhibits GlucoseUptake Increased Glucose Uptake AKT->GlucoseUptake CellSurvival Cell Survival AKT->CellSurvival

Caption: this compound enhances insulin sensitivity by inhibiting JNK and activating the AKT pathway.

BGP15_HSP_Signaling BGP15 This compound HSF1_acetylation HSF-1 Acetylation BGP15->HSF1_acetylation inhibits Rac1 Rac1 BGP15->Rac1 activates HSF1 HSF-1 HSF1_acetylation->HSF1 inhibits HSP72 HSP72 Induction HSF1->HSP72 CellularProtection Cellular Protection HSP72->CellularProtection H2O2 H₂O₂ Rac1->H2O2 increases H2O2->HSF1 activates

Caption: this compound promotes the heat shock response by modulating HSF-1 activity.

BGP15_Stress_Signaling Stress Cellular Stress (e.g., Oxidative Stress) p38_JNK p38 MAPK / JNK Stress->p38_JNK Apoptosis Apoptosis p38_JNK->Apoptosis Inflammation Inflammation p38_JNK->Inflammation BGP15 This compound BGP15->p38_JNK inhibits

References

BGP-15: A Multifaceted Modulator of Cellular Stress Through PARP Inhibition and Mitochondrial Protection

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cellular stress, arising from a multitude of internal and external insults such as oxidative stress, DNA damage, and inflammation, is a critical factor in the pathogenesis of numerous diseases, including metabolic disorders, cardiovascular diseases, neurodegenerative conditions, and cancer. A key player in the cellular response to DNA damage is Poly(ADP-ribose) polymerase (PARP), an enzyme that, when overactivated, can deplete cellular energy reserves and lead to cell death. BGP-15, a hydroxylamine derivative initially developed as an insulin sensitizer, has emerged as a promising therapeutic agent with a multifaceted mechanism of action that converges on the mitigation of cellular stress.[1][2] This technical guide provides an in-depth exploration of this compound's role as a PARP inhibitor, its profound effects on mitochondrial function, and its modulation of key stress-activated signaling pathways.

Core Mechanism: this compound as a PARP Inhibitor

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a crucial role in DNA repair.[3] Upon detection of DNA single-strand breaks, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This process, known as PARylation, creates a scaffold to recruit DNA repair machinery. However, excessive DNA damage leads to PARP-1 hyperactivation, which consumes large amounts of its substrate, nicotinamide adenine dinucleotide (NAD+), leading to a rapid depletion of cellular ATP stores and ultimately, cell death.[4]

This compound has been identified as a PARP-1 inhibitor.[1][2][5] Its inhibitory action helps to prevent the severe depletion of cellular energy that occurs during significant cellular stress.[6] Studies have shown that this compound can act both directly and indirectly to inhibit PARP activity. A kinetic analysis demonstrated a mixed-type (noncompetitive) direct inhibition of isolated PARP with a Ki of 57 ± 6 µM.[7] More significantly, this compound exerts a powerful indirect inhibitory effect by stabilizing mitochondrial function.[7] By preventing mitochondrial damage and reducing the production of reactive oxygen species (ROS), a primary trigger for DNA damage, this compound lessens the initial stimulus for PARP activation.[7][8][9] This dual mechanism of PARP inhibition is central to the cytoprotective effects of this compound.

Modulation of Cellular Stress Signaling Pathways

Beyond PARP inhibition, this compound orchestrates a broader cellular defense by modulating key stress-activated protein kinase signaling pathways.

Inhibition of Pro-Apoptotic JNK and p38 MAPK Pathways

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are critical mediators of the cellular response to stress.[10] When activated by stressors like oxidative damage and inflammatory cytokines, these pathways can promote inflammation and trigger apoptosis.[10][11] this compound has been shown to effectively suppress the activation of both JNK and p38 MAPK in various models of cellular stress, including imatinib-induced cardiotoxicity.[12] This inhibition is a key component of its pro-survival effect, preventing the downstream cascade that leads to cell death.

Activation of the Pro-Survival Akt/GSK-3β Pathway

In contrast to its inhibitory effects on JNK and p38, this compound promotes the activation of the pro-survival protein kinase B (Akt) signaling pathway.[4][12] Activated Akt phosphorylates and inactivates Glycogen Synthase Kinase 3 beta (GSK-3β).[2][12] This is significant because active GSK-3β can have pro-apoptotic functions. Therefore, by activating Akt and subsequently inhibiting GSK-3β, this compound enhances cell survival.[2][12]

Co-induction of Heat Shock Protein 72 (Hsp72)

This compound is also known as a co-inducer of Hsp72, a molecular chaperone that plays a vital role in protecting cells from stress by assisting in protein folding and preventing protein aggregation.[1][5][13] The induction of Hsp72 is linked to improved insulin sensitivity and cellular stress resilience.[13][14][15] This action contributes to the overall cytoprotective profile of this compound, helping cells to better withstand stressful conditions.

The interplay of these mechanisms is visualized in the signaling pathway diagram below.

BGP15_Mechanism cluster_stress Cellular Stressors cluster_bgp15 cluster_pathways Intracellular Effects cluster_mito Mitochondria cluster_parp Nucleus cluster_signal Signaling Cascades cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress Mito Mitochondrial Stabilization Oxidative Stress->Mito JNK JNK Oxidative Stress->JNK p38 p38 MAPK Oxidative Stress->p38 DNA Damage DNA Damage Inflammation Inflammation Inflammation->JNK Inflammation->p38 BGP15 This compound BGP15->Mito Protects PARP PARP-1 BGP15->PARP Inhibits BGP15->JNK Inhibits BGP15->p38 Inhibits Akt Akt BGP15->Akt Activates Hsp72 Hsp72 Induction BGP15->Hsp72 Co-induces Mito->Oxidative Stress Reduces ROS ROS Reduced ROS Production NAD NAD+ Depletion PARP->NAD Depletes ATP ATP Depletion NAD->ATP Depletes Survival Cell Survival & Stress Resistance ATP->Survival Maintains Energy Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis GSK3b GSK-3β Akt->GSK3b Inhibits GSK3b->Apoptosis Hsp72->Survival

Caption: this compound signaling pathways in cellular stress.

Quantitative Data Presentation

The effects of this compound have been quantified in various experimental models. The following tables summarize key findings.

Table 1: Effects of this compound on Biochemical Markers of Cellular and Oxidative Stress

Parameter Model System Stressor This compound Concentration/Dose Observed Effect Reference
Protein Oxidation Langendorff rat heart Imatinib mesylate (20 mg/kg) 200 μM Prevented imatinib-induced increase [12]
Lipid Peroxidation Langendorff rat heart Imatinib mesylate (20 mg/kg) 200 μM Prevented imatinib-induced increase [12]
High-Energy Phosphates (ATP, PCr) Langendorff rat heart Imatinib mesylate (20 mg/kg) 200 μM Attenuated imatinib-induced depletion [12]
ATP Level Rat Kidney Cisplatin 100-200 mg/kg (oral) Preserved ATP levels in vivo [6]
Mitochondrial ROS Production Isolated Mitochondria / WRL-68 cells H₂O₂ 0-50 µM Attenuated ROS production [8]
Cell Survival WRL-68 cells 50 μM H₂O₂ 0-50 µM Increased cell survival in a concentration-dependent manner [8]

| Serum Urea & Creatinine | Mice and Rats | Cisplatin | 100-200 mg/kg (oral) | Reduced cisplatin-induced increase by 60-90% |[6] |

Table 2: this compound's Influence on Stress-Activated Signaling Proteins

Protein Target Model System Stressor/Condition This compound Concentration Effect on Phosphorylation/Activation Reference
p-JNK Langendorff rat heart Imatinib mesylate 200 μM Prevented activation [12]
p-p38 MAPK Langendorff rat heart Imatinib mesylate 200 μM Prevented activation [12]
p-Akt Langendorff rat heart Imatinib mesylate 200 μM Induced phosphorylation (activation) [12]
p-GSK-3β Langendorff rat heart Imatinib mesylate 200 μM Induced phosphorylation (inactivation) [12]

| Hsp72 | Differentiated L6 myotubes | Heat (42°C) | 50 μM | Increased expression (co-induction) |[15] |

Table 3: Effects of this compound on Mitochondrial Dynamics Proteins in Neonatal Rat Cardiomyocytes (NRCMs)

Protein Stressor This compound Concentration Observed Effect on Protein Level Reference
OPA1 (Fusion) 150 μM H₂O₂ 50 μM Significant increase compared to H₂O₂ alone [16]
MFN1 (Fusion) 150 μM H₂O₂ 50 μM Significant increase compared to H₂O₂ alone [16]
MFN2 (Fusion) 150 μM H₂O₂ 50 μM Significant increase compared to H₂O₂ alone [16]
DRP1 (Fission) 150 μM H₂O₂ 50 μM Returned elevated levels to control-like values [16]

| Fis1 (Fission) | 150 μM H₂O₂ | 50 μM | Blunted the H₂O₂-induced increase |[16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for assays central to evaluating the efficacy of this compound.

Cellular PARP Activity Assay (Chemiluminescent)

This protocol is adapted from commercially available kits for measuring PARP activity in cell extracts.[17]

  • Objective: To quantify the inhibitory effect of this compound on PARP activity within cells.

  • Procedure:

    • Cell Culture and Treatment: Seed cells (e.g., LoVo colon cancer cells) in appropriate culture plates and allow them to adhere. Treat cells with a DNA damaging agent (e.g., H₂O₂) to induce PARP activity, in the presence or absence of various concentrations of this compound for a specified time (e.g., 1 hour).

    • Cell Lysis: Wash cells with ice-old PBS and lyse using a suitable lysis buffer containing protease inhibitors to prepare cell extracts.

    • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.

    • PARP Assay:

      • Use a 96-well strip plate pre-coated with histone proteins (the substrate for PARylation).

      • Add equal amounts of protein lysate to each well, along with a reaction cocktail containing biotinylated NAD+.

      • Incubate to allow the PARP enzyme in the lysate to attach biotinylated ADP-ribose units to the histones.

      • Wash the wells to remove unbound reagents.

      • Add a Streptavidin-Horseradish Peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.

      • After another wash step, add a chemiluminescent HRP substrate.

    • Detection: Immediately measure the luminescent signal using a microplate reader. The signal intensity is proportional to PARP activity.

  • Data Analysis: Compare the luminescence from this compound-treated samples to the untreated (but stressed) control to determine the percentage of PARP inhibition.

Assessment of Mitochondrial ROS Production

This protocol uses a fluorescent probe to measure mitochondrial superoxide levels.

  • Objective: To determine if this compound reduces mitochondrial ROS production under conditions of oxidative stress.

  • Procedure:

    • Cell Culture and Treatment: Culture cells (e.g., WRL-68) on glass-bottom dishes suitable for microscopy. Pre-treat cells with this compound for a designated time (e.g., 30 minutes).

    • ROS Induction and Staining:

      • Introduce an oxidative stressor (e.g., H₂O₂).

      • Add a mitochondria-specific ROS indicator dye (e.g., MitoSOX™ Red) to the culture medium and incubate according to the manufacturer's instructions, protecting from light. This dye selectively targets mitochondria and fluoresces upon oxidation by superoxide.

    • Microscopy: Wash the cells with warm buffer to remove excess dye. Acquire fluorescent images using a fluorescence microscope with the appropriate filter sets.

  • Data Analysis: Quantify the mean fluorescence intensity per cell for each treatment group using image analysis software. A lower fluorescence intensity in this compound-treated cells indicates reduced mitochondrial ROS production.

Western Blotting for Signaling Protein Phosphorylation

This protocol details the detection of activated (phosphorylated) forms of kinases like JNK, p38, and Akt.

  • Objective: To quantify the effect of this compound on the activation state of key stress-related signaling proteins.

  • Procedure:

    • Sample Preparation: Treat cells or tissues as described in the experimental design. Lyse the samples in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

    • Protein Quantification: Determine protein concentration of the lysates.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-JNK).

      • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

      • After further washing, apply an enhanced chemiluminescence (ECL) substrate.

    • Detection: Detect the chemiluminescent signal using an imaging system.

    • Stripping and Reprobing: To normalize the data, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total form of the same protein (e.g., anti-total-JNK).

  • Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of the phosphorylated protein to the total protein to determine the relative activation of the kinase.

The following workflow diagram illustrates a typical experiment to assess the cytoprotective effects of this compound.

Experimental_Workflow cluster_assays Assay Types start Start step1 1. Cell Seeding (e.g., NRCMs or WRL-68 cells) start->step1 step2 2. Pre-treatment with this compound (e.g., 50 µM for 30 min) step1->step2 step3 3. Introduction of Oxidative Stressor (e.g., 150 µM H₂O₂ for 24h) step2->step3 step4 4. Endpoint Assays step3->step4 control_group Control Groups: - No Treatment - this compound Only - Stressor Only step3->control_group assay_viability A. Cell Viability (e.g., SRB or MTT Assay) step4->assay_viability assay_ros B. Mitochondrial ROS (e.g., MitoSOX Staining) step4->assay_ros assay_western C. Western Blot (p-JNK, p-p38, p-Akt) step4->assay_western assay_parp D. PARP Activity (Chemiluminescent Assay) step4->assay_parp analysis 5. Data Analysis & Comparison assay_viability->analysis assay_ros->analysis assay_western->analysis assay_parp->analysis end_node Conclusion analysis->end_node

Caption: Workflow for assessing this compound's cytoprotective effects.

Conclusion

This compound stands out as a potent modulator of cellular stress through a sophisticated and interconnected mechanism of action. Its ability to inhibit PARP-1, both directly and indirectly, prevents catastrophic energy depletion in the face of DNA damage. This is complemented by its profound protective effects on mitochondria, reducing the primary source of endogenous oxidative stress, and its ability to re-balance critical pro-survival and pro-apoptotic signaling pathways. The co-induction of Hsp72 further enhances the cell's capacity to withstand stress. The quantitative data and experimental evidence presented in this guide underscore the therapeutic potential of this compound for a wide range of pathologies underpinned by cellular stress. For researchers and drug development professionals, this compound represents a compelling candidate for further investigation and a valuable tool for dissecting the complex interplay of stress, metabolism, and cell fate.

References

BGP-15 and its Modulatory Role in the JNK Signaling Pathway: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGP-15, a nicotinic amidoxime derivative, is a drug candidate with a wide range of cytoprotective effects.[1][2] Initially developed as an insulin sensitizer, its therapeutic potential is now being explored in a variety of conditions, including those related to mitochondrial dysfunction and cellular stress.[3][4] A key aspect of this compound's mechanism of action is its ability to modulate intracellular signaling pathways, with a particularly significant impact on the c-Jun N-terminal kinase (JNK) signaling cascade. This technical guide provides an in-depth exploration of the effects of this compound on the JNK pathway, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying molecular interactions.

The JNK signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathways, is a critical regulator of cellular responses to stress, such as inflammation, oxidative stress, and DNA damage.[2] Dysregulation of the JNK pathway is implicated in a multitude of pathological conditions, including metabolic diseases, neurodegenerative disorders, and cardiovascular diseases. This compound has emerged as a promising modulator of this pathway, offering potential therapeutic benefits by attenuating stress-induced cellular damage.

Core Mechanisms of this compound Action on JNK Signaling

This compound exerts its influence on the JNK signaling pathway through a multi-pronged approach, primarily by mitigating upstream activators of JNK and exhibiting direct inhibitory effects. The core mechanisms include:

  • Inhibition of JNK Activation: this compound has been shown to block the activation of JNK, an inflammatory cytokine.[3] This inhibition prevents the downstream phosphorylation of its targets, thereby interfering with the pro-inflammatory and pro-apoptotic signals mediated by the JNK pathway.

  • Reduction of Mitochondrial Reactive Oxygen Species (ROS): A significant body of evidence suggests that this compound's effect on JNK signaling is closely linked to its ability to reduce the production of mitochondrial ROS.[1][5] By preserving mitochondrial integrity and function, this compound diminishes the oxidative stress that serves as a primary trigger for JNK activation.[1][4]

  • PARP-1 Inhibition: this compound is also a known inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death.[3][6] Overactivation of PARP-1 can deplete cellular energy stores and contribute to oxidative stress, which in turn can activate the JNK pathway. By inhibiting PARP-1, this compound helps to maintain cellular homeostasis and reduce the stimuli that lead to JNK activation.

  • Crosstalk with Other Signaling Pathways: The modulatory effects of this compound are not confined to the JNK pathway. It has been demonstrated to activate the pro-survival Akt signaling pathway while suppressing the p38 MAPK pathway, another stress-activated kinase.[2][6] This intricate crosstalk between different signaling cascades contributes to the overall cytoprotective effects of this compound.

Quantitative Data on this compound's Effect on JNK and Related Pathways

The following tables summarize the key quantitative findings from various studies investigating the impact of this compound on the JNK signaling pathway and associated molecules.

Model System Condition Treatment Effect on JNK Phosphorylation Reference
Mouse LiverAcetaminophen (APAP) OverdoseAPAP + this compoundReduced the nearly 20-fold increase in phosphorylated JNK to a 6-fold increase compared to control.[1]
Isolated Perfused Rat HeartImatinib Mesylate-Induced CardiotoxicityImatinib + this compound (200 μM)Prevented imatinib-induced JNK activation.[6]
Spontaneously Hypertensive Rats (SHR)Hypertension-Induced Heart FailureThis compoundDecreased the activity of the JNK signaling route.[2][7]
Model System Condition Treatment Effect on Other Signaling Molecules Reference
Isolated Perfused Rat HeartImatinib Mesylate-Induced CardiotoxicityImatinib + this compound (200 μM)Prevented p38 MAP kinase activation and induced the phosphorylation of Akt and GSK-3beta.[6]
Spontaneously Hypertensive Rats (SHR)Hypertension-Induced Heart FailureThis compoundIncreased the activity of MKP1 and decreased the activity of p38 signaling routes. Enhanced the prosurvival signaling pathways (Akt/Gsk3β).[2][7]

Experimental Protocols

A fundamental technique for assessing the effect of this compound on the JNK signaling pathway is Western blotting for phosphorylated JNK (p-JNK). Below is a generalized protocol based on standard laboratory practices.

Western Blotting for Phosphorylated JNK

Objective: To determine the levels of phosphorylated JNK in cell or tissue lysates following treatment with this compound.

Materials:

  • Cell or tissue samples (treated with vehicle control, stressor, and/or this compound)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-JNK (Thr183/Tyr185) antibody

    • Rabbit anti-total JNK antibody

  • Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Harvest cells or tissues and wash with ice-cold PBS.

    • Lyse the samples in lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Denature samples by heating.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total JNK to normalize for protein loading.

    • Quantify the band intensities using densitometry software.

Visualizations

Signaling Pathway Diagrams

BGP15_JNK_Pathway Stress Cellular Stress (Oxidative, Inflammatory) ROS Mitochondrial ROS Stress->ROS PARP1 PARP-1 Stress->PARP1 ASK1 ASK1 ROS->ASK1 PARP1->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK AP1 c-Jun/AP-1 JNK->AP1 InsulinReceptor Insulin Receptor JNK->InsulinReceptor Inflammation Inflammation Apoptosis AP1->Inflammation BGP15 This compound BGP15->ROS BGP15->PARP1 BGP15->JNK Akt Akt BGP15->Akt InsulinSignaling Insulin Signaling InsulinReceptor->InsulinSignaling Survival Cell Survival Akt->Survival

Caption: this compound's multifaceted inhibition of the JNK signaling pathway.

Experimental Workflow Diagram

BGP15_JNK_Workflow cluster_cell_culture Cell/Animal Model cluster_biochem Biochemical Analysis cluster_analysis Data Analysis Model Select Cell Line or Animal Model Treatment Treatment Groups: 1. Vehicle Control 2. Stressor 3. Stressor + this compound 4. This compound alone Model->Treatment Lysate Prepare Cell/Tissue Lysates Treatment->Lysate ProteinQuant Protein Quantification Lysate->ProteinQuant WesternBlot Western Blotting ProteinQuant->WesternBlot p_JNK Probe for p-JNK WesternBlot->p_JNK t_JNK Probe for total JNK p_JNK->t_JNK Strip & Re-probe Imaging Chemiluminescent Imaging t_JNK->Imaging Densitometry Densitometry Analysis Imaging->Densitometry Stats Statistical Analysis Densitometry->Stats

Caption: A typical experimental workflow for studying this compound's effect on JNK.

Conclusion

This compound demonstrates a significant modulatory effect on the JNK signaling pathway, primarily through its inhibitory actions on JNK activation and its ability to mitigate upstream cellular stress signals like mitochondrial ROS production and PARP-1 activation. The quantitative data, although still emerging, consistently supports the role of this compound in dampening stress-induced JNK signaling in various pathological models. The interplay of this compound with other crucial signaling pathways, such as Akt and p38 MAPK, underscores its potential as a multi-target therapeutic agent. Further research focusing on more detailed dose-response studies and elucidation of the precise molecular interactions will be invaluable for the continued development of this compound as a novel therapeutic for a range of stress-related diseases.

References

BGP-15: A Technical Guide to its Discovery, History, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGP-15, a nicotinic amidoxime derivative, is a promising therapeutic agent that has garnered significant attention for its potential in treating a range of conditions, most notably those related to metabolic disorders. Developed by Hungarian researchers at N-Gene Research Laboratories Inc., this compound was initially investigated for its insulin-sensitizing properties.[1] Subsequent research has unveiled a multifaceted pharmacological profile, revealing its cytoprotective effects across various disease models, including Duchenne muscular dystrophy, cardiovascular diseases, and chemotherapy-induced toxicities.[1][2] This technical guide provides an in-depth overview of the discovery, history, and mechanisms of action of this compound, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of its signaling pathways.

Discovery and History

The journey of this compound began with investigations into heat shock proteins (HSPs), which are crucial for cellular stress responses. N-Gene Research Laboratories Inc. spearheaded the initial development, focusing on its potential to treat insulin resistance.[2] Early preclinical studies in animal models of insulin resistance demonstrated its efficacy, paving the way for clinical trials.[3][4] In 2006, positive Phase II results for this compound as an insulin sensitizer were presented, highlighting its potential in managing metabolic disorders.[5] Over the years, further research has expanded its therapeutic potential, with ongoing studies exploring its role in various other diseases.[6]

Physicochemical Properties

PropertyValueReference
Chemical Name O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime dihydrochloride
Molecular Formula C14H24Cl2N4O2
Molecular Weight 351.27 g/mol
Water Solubility 28 mg/mL at 25 °C

Mechanism of Action

This compound exerts its therapeutic effects through a multi-targeted mechanism of action, primarily revolving around the modulation of key signaling pathways involved in cellular stress, inflammation, and metabolism.

PARP-1 Inhibition

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death. By inhibiting PARP-1, this compound reduces cellular damage and apoptosis in response to oxidative stress.

Heat Shock Protein (HSP) Induction

As a co-inducer of Heat Shock Protein 72 (Hsp72), this compound enhances the cellular stress response, promoting protein folding and preventing the accumulation of damaged proteins.[3] This chaperone-inducing activity contributes to its cytoprotective effects.

Modulation of Signaling Pathways

This compound significantly influences several critical signaling pathways:

  • JNK Pathway: this compound inhibits the c-Jun N-terminal kinase (JNK) pathway, a key regulator of inflammation and apoptosis. By blocking JNK, this compound prevents the downstream inflammatory cascade and protects cells from stress-induced death.[3]

  • Akt/PI3K Pathway: this compound activates the Akt/PI3K signaling pathway, which is crucial for cell survival, growth, and glucose metabolism. Activation of this pathway contributes to its insulin-sensitizing effects.

Below is a diagram illustrating the core signaling pathways modulated by this compound.

BGP15_Signaling cluster_stress Cellular Stress Response cluster_signaling Signaling Pathways cluster_effects Cellular Effects BGP15 This compound PARP1 PARP-1 BGP15->PARP1 HSP72 HSP72 BGP15->HSP72 JNK JNK BGP15->JNK Akt Akt BGP15->Akt Apoptosis Apoptosis (Cell Death) PARP1->Apoptosis Cell_Survival Cell Survival HSP72->Cell_Survival JNK->Apoptosis Inflammation Inflammation JNK->Inflammation Insulin_Sensitivity Insulin Sensitivity Akt->Insulin_Sensitivity Akt->Cell_Survival

Core signaling pathways modulated by this compound.

Preclinical and Clinical Efficacy

Preclinical Studies in Animal Models

Numerous preclinical studies have demonstrated the efficacy of this compound in various animal models of insulin resistance.

Animal ModelThis compound DoseKey FindingsReference
Cholesterol-fed rabbits10 and 30 mg/kgIncreased insulin sensitivity by 50% and 70%, respectively.[4]
Goto-Kakizaki (GK) rats20 mg/kgIncreased glucose infusion rate by 71% in hyperinsulinemic euglycemic clamp.[3][4]
Olanzapine-treated healthy volunteers400 mg/day for 17 daysSignificantly reduced olanzapine-induced insulin resistance.[3]
Clinical Trials in Humans

This compound has undergone Phase II clinical trials to evaluate its safety and efficacy in patients with insulin resistance and type 2 diabetes.

Clinical TrialPatient PopulationThis compound DoseKey FindingsReference
Phase II (28-day study)47 nondiabetic patients with impaired glucose tolerance200 and 400 mg/daySignificantly increased whole body insulin sensitivity, total body glucose utilization, muscle tissue glucose utilization, and fat-free body mass glucose utilization (p<0.05 for all).[7][8]
Phase IIb (NCT01069965)Patients with Type 2 DiabetesNot explicitly statedThe trial was stopped early due to a lack of significant findings.[8]

Key Experimental Protocols

Hyperinsulinemic Euglycemic Clamp

This "gold standard" technique is used to assess insulin sensitivity in vivo.

Objective: To measure the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.

Methodology:

  • Animal Preparation: Surgical catheterization of the carotid artery (for blood sampling) and jugular vein (for infusions) is performed in rodents at least 5 days prior to the experiment.

  • Fasting: Animals are fasted overnight.

  • Basal Period: A primed-continuous infusion of [3-³H]glucose is administered to measure basal glucose turnover.

  • Clamp Period: A continuous infusion of insulin is initiated to achieve hyperinsulinemia. Blood glucose is monitored every 5-10 minutes, and a variable infusion of glucose is adjusted to maintain euglycemia.

  • Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is calculated and serves as a measure of insulin sensitivity.

Below is a workflow diagram for the hyperinsulinemic euglycemic clamp procedure.

Euglycemic_Clamp_Workflow Start Start Animal_Prep Animal Preparation (Catheterization) Start->Animal_Prep Fasting Overnight Fasting Animal_Prep->Fasting Basal_Infusion Basal [3-³H]glucose Infusion Fasting->Basal_Infusion Clamp_Start Start Insulin Infusion (Hyperinsulinemia) Basal_Infusion->Clamp_Start Monitor_Glucose Monitor Blood Glucose (every 5-10 min) Clamp_Start->Monitor_Glucose Adjust_GIR Adjust Glucose Infusion Rate (GIR) Monitor_Glucose->Adjust_GIR Glucose ≠ Euglycemia Data_Collection Collect Blood Samples Monitor_Glucose->Data_Collection Glucose = Euglycemia Adjust_GIR->Monitor_Glucose Data_Collection->Monitor_Glucose End End of Clamp Data_Collection->End After ~120 min Analysis Calculate GIR and Assess Insulin Sensitivity End->Analysis

Workflow for the hyperinsulinemic euglycemic clamp.
Western Blotting for Signaling Pathway Analysis

Objective: To detect and quantify specific proteins involved in signaling pathways modulated by this compound (e.g., JNK, Akt, PARP-1).

Methodology:

  • Sample Preparation: Cells or tissues are treated with this compound and then lysed to extract proteins. Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: The intensity of the bands is quantified to determine the relative abundance of the target protein.

Conclusion

This compound is a promising drug candidate with a well-defined, multi-targeted mechanism of action. Its ability to modulate key signaling pathways involved in cellular stress, inflammation, and metabolism underscores its therapeutic potential for a wide range of diseases, particularly insulin resistance and type 2 diabetes. While early clinical trials have shown mixed results, the robust preclinical data and a deeper understanding of its molecular targets warrant further investigation and development. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in the ongoing exploration of this compound's therapeutic applications.

References

The Pharmacology of BGP-15: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGP-15, a nicotinic amidoxime derivative, is a multifaceted pharmacological agent that has demonstrated significant therapeutic potential across a range of preclinical and clinical models.[1][2] Initially developed as an insulin sensitizer, its pleiotropic effects are now understood to encompass cytoprotection, metabolic regulation, and the mitigation of oxidative stress.[3][4] This technical guide provides an in-depth summary of the current understanding of this compound's pharmacokinetics and pharmacodynamics, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways. This compound has been evaluated in Phase II clinical trials for insulin resistance and has shown to be safe and well-tolerated.[1][5]

Pharmacodynamics: Mechanism of Action

This compound exerts its biological effects through the modulation of several key intracellular signaling pathways. Unlike conventional insulin sensitizers, it does not directly interact with PPAR receptors.[6] Its primary mechanisms include the inhibition of Poly(ADP-ribose) polymerase (PARP) and c-Jun N-terminal kinase (JNK), co-induction of Heat Shock Proteins (HSPs), and the reduction of mitochondrial reactive oxygen species (ROS).

Core Mechanisms of Action:
  • PARP Inhibition: this compound is a direct inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[1] This inhibition helps to preserve cellular energy levels (NAD+ and ATP) under conditions of stress, such as ischemia-reperfusion, thereby reducing cell death.[7][8]

  • JNK Inhibition: The compound blocks the inflammatory cytokine JNK, preventing its inhibitory phosphorylation of the insulin receptor.[1][5] This action is a key contributor to its insulin-sensitizing effects.[1][5]

  • HSP Co-induction: this compound acts as a co-inducer of heat shock proteins, notably Hsp72.[1] This enhances cellular chaperone capacity, improving protein folding and protecting against cellular stress.

  • Mitochondrial Protection & ROS Reduction: this compound accumulates in mitochondria and reduces the production of reactive oxygen species (ROS), particularly at the complex I-III system.[3] It protects against mitochondrial depolarization and preserves mitochondrial morphology and function, which is crucial in mitigating oxidative stress-related diseases.[3]

  • Akt/GSK-3β Pathway Modulation: this compound promotes the phosphorylation and activation of Akt, a central node in the insulin signaling pathway that facilitates glucose uptake and cell survival.[1][7] Activated Akt subsequently deactivates GSK-3β.[1]

These interconnected mechanisms culminate in a potent cytoprotective and insulin-sensitizing profile, with demonstrated efficacy in models of diabetes, cardiovascular disease, and chemotherapy-induced toxicity.[1][2]

Signaling Pathways

The pharmacodynamic effects of this compound are rooted in its ability to modulate critical cellular signaling cascades. The following diagrams illustrate the primary pathways influenced by this compound.

BGP15_Insulin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor Akt Akt IR->Akt Activates Insulin Insulin Insulin->IR JNK JNK JNK->IR Inhibits GSK3b GSK-3β Akt->GSK3b Inhibits GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose Glucose Uptake GLUT4->Glucose BGP15 This compound BGP15->JNK Inhibits BGP15_Stress_Response cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PARP PARP-1 NAD_depletion NAD+ Depletion & ATP Loss PARP->NAD_depletion DNA_damage DNA Damage DNA_damage->PARP Activates Cell_Death Cell Death NAD_depletion->Cell_Death HSF1 HSF-1 HSP72 HSP72 Induction HSF1->HSP72 Cell_Survival Cell Survival HSP72->Cell_Survival BGP15 This compound BGP15->PARP Inhibits BGP15->HSF1 Co-induces Euglycemic_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment Catheter Surgical Catheterization (Jugular Vein & Carotid Artery) Fast Overnight Fasting Catheter->Fast Basal Basal Period: [3H]glucose Infusion Fast->Basal Clamp Clamp Period: Constant Insulin Infusion Basal->Clamp Monitor Frequent Blood Glucose Monitoring (10-20 min) Clamp->Monitor Infuse Variable Glucose Infusion to Maintain Euglycemia Monitor->Infuse Result Calculate Glucose Infusion Rate (GIR) Infuse->Result

References

Unraveling Bgp-15: A Comprehensive Technical Guide to its Synonyms, Nomenclature, and Core Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a consolidated overview of Bgp-15, including its various synonyms and alternative nomenclature used in scientific literature. This document details its chemical properties, mechanism of action, and summarizes key quantitative data from pivotal studies. Furthermore, it provides detailed experimental protocols and visual representations of its associated signaling pathways to facilitate a deeper understanding of this promising therapeutic agent.

Synonyms and Alternative Nomenclature

This compound is known by a variety of names throughout research and development, which can often lead to confusion. A clear understanding of its nomenclature is crucial for accurate literature searches and scientific communication.

Identifier Type Value Source
Common Name This compoundN/A
Chemical Name N-[2-Hydroxy-3-(1-piperidinyl)propoxy]-3-pyridinecarboximidamide dihydrochloride
IUPAC Name N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride[1]
CAS Registry Number 66611-37-8[1]
Other Synonyms BGP 15, NP-51 Hydrochloride, (Z) (N′-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridine-carboximidamide), O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic amidoxime[2]
Developmental Names Not explicitly stated in the provided results.N/A

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in experimental settings and for formulation development.

Property Value Source
Molecular Formula C14H24Cl2N4O2[1]
Molecular Weight 351.27 g/mol N/A
Appearance White to orange or green powder
Melting Point 199 - 204 °C
Solubility Soluble in water
Purity ≥ 98% (HPLC)

Core Mechanisms of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered around the inhibition of Poly(ADP-ribose) polymerase (PARP) and the co-induction of Heat Shock Protein 70 (Hsp70). These actions contribute to its cytoprotective and insulin-sensitizing properties.[3][4]

PARP Inhibition

This compound is a known inhibitor of PARP, an enzyme crucial for DNA repair and programmed cell death.[3] By inhibiting PARP, this compound can prevent excessive cellular damage and death in response to stressors like ischemia-reperfusion injury.[3]

Hsp70 Co-induction

This compound also functions as a co-inducer of Hsp70, a molecular chaperone that plays a critical role in protein folding, preventing protein aggregation, and protecting cells from stress-induced damage.[5] This induction of Hsp70 is believed to contribute significantly to the insulin-sensitizing effects of this compound.[5]

Signaling Pathways

The therapeutic effects of this compound are mediated through its influence on several key signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate these complex interactions.

Bgp15_Signaling_Pathways cluster_stress Cellular Stress Response cluster_insulin Insulin Signaling Pathway Stress Stress DNA_Damage DNA_Damage Stress->DNA_Damage PARP PARP Cell_Death Cell_Death PARP->Cell_Death promotes DNA_Damage->PARP activates Bgp15_node This compound Bgp15_node->PARP inhibits Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Phosphorylation IR->IRS activates JNK JNK JNK->IR inhibits Glucose_Uptake Glucose Uptake IRS->Glucose_Uptake Hsp70 Hsp70 Hsp70->IR enhances signaling Bgp15_node2 This compound Bgp15_node2->JNK inhibits Bgp15_node2->Hsp70 co-induces

Caption: Overview of this compound's dual mechanism on cellular stress and insulin signaling pathways.

Quantitative Data from Key Studies

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the efficacy of this compound.

Table 5.1: In Vitro PARP Inhibition
Parameter Value Source
IC50 120 µM[6]
Ki 57 µM[6]
Table 5.2: Effects on Insulin Sensitivity in Animal Models

| Animal Model | Treatment Dose | Effect on Insulin Sensitivity | Source | | :--- | :--- | :--- | | Cholesterol-fed rabbits | 10 mg/kg | 50% increase |[6] | | Cholesterol-fed rabbits | 30 mg/kg | 70% increase |[6] | | Genetically insulin-resistant GK rats | 20 mg/kg (5 days) | 71% increase in glucose infusion rate |[5] |

Table 5.3: Clinical Trial Data in Insulin-Resistant Patients

| Patient Population | Treatment | Outcome | Source | | :--- | :--- | :--- | | Nondiabetic, insulin-resistant | 200 mg or 400 mg this compound for 28 days | Significant improvement in whole-body glucose disposal |[7] | | Type 2 Diabetes Mellitus | 100 mg to 400 mg/day for 13 weeks (add-on to metformin +/- sulfonylurea) | Study terminated due to lack of efficacy. |[7][8] |

Experimental Protocols

To ensure reproducibility and facilitate further research, this section outlines the methodologies for key experiments cited in the literature.

Hyperinsulinemic Euglycemic Clamp Technique

This technique is the gold standard for assessing insulin sensitivity in vivo.

Objective: To measure the amount of glucose necessary to maintain normal blood glucose levels in the presence of high insulin levels.

Procedure:

  • An intravenous catheter is inserted for insulin and glucose infusion, and another is placed for blood sampling.

  • A continuous infusion of insulin is administered to achieve a hyperinsulinemic state.

  • Blood glucose levels are monitored every 5-10 minutes.

  • A variable infusion of glucose is adjusted to clamp the blood glucose at a normal, steady level.

  • The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Source: [7]

Langendorff Heart Perfusion System

This ex vivo technique is used to study the effects of compounds on the heart in a controlled environment.

Objective: To assess the effects of this compound on cardiac function and cellular injury during ischemia-reperfusion.

Procedure:

  • The heart is excised from an anesthetized animal and mounted on a Langendorff apparatus.

  • The heart is retrogradely perfused through the aorta with a buffered, oxygenated solution at a constant pressure and temperature.

  • The heart continues to beat spontaneously.

  • This compound or a vehicle control is added to the perfusate.

  • Ischemia is induced by stopping the perfusion for a defined period.

  • Reperfusion is initiated by restarting the flow.

  • Cardiac function (e.g., heart rate, contractile force) and markers of cellular injury (e.g., lactate dehydrogenase release) are measured throughout the experiment.

Source: [3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in an animal model of insulin resistance.

experimental_workflow Start Start Animal_Model Select Animal Model (e.g., GK rats) Start->Animal_Model Acclimatization Acclimatization Period Animal_Model->Acclimatization Randomization Randomize into Treatment Groups Acclimatization->Randomization Treatment Administer this compound or Vehicle (Daily for X days) Randomization->Treatment Clamp_Study Perform Hyperinsulinemic Euglycemic Clamp Treatment->Clamp_Study Data_Analysis Analyze Glucose Infusion Rates and other metabolic parameters Clamp_Study->Data_Analysis Conclusion Draw Conclusions on Insulin Sensitizing Effect Data_Analysis->Conclusion End End Conclusion->End

Caption: A generalized workflow for assessing the in vivo insulin-sensitizing effects of this compound.

This technical guide provides a comprehensive and centralized resource on this compound for the scientific community. By consolidating its nomenclature, mechanisms, and key experimental findings, this document aims to support ongoing research and development efforts for this promising therapeutic candidate.

References

A Technical Guide to the Cellular Targets of BGP-15 in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: BGP-15 is a hydroxylamine derivative and insulin-sensitizing drug candidate with a multifaceted mechanism of action, making it a promising therapeutic agent for metabolic diseases such as type 2 diabetes and insulin resistance.[1][2][3][4] Originally identified for its role as a chaperone co-inducer, its pleiotropic effects extend to key cellular pathways involved in stress response, inflammation, and mitochondrial function.[1][3][4][5] This technical guide provides an in-depth overview of the primary cellular targets of this compound, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling networks through which it exerts its beneficial effects in the context of metabolic diseases.

Primary Cellular Targets and Mechanisms of Action

This compound's therapeutic potential in metabolic diseases stems from its ability to modulate several key cellular nodes. While a single definitive molecular target has not been exclusively identified, its action is characterized by the engagement of multiple pathways that collectively combat the cellular hallmarks of metabolic stress, such as insulin resistance and oxidative damage.[6][7] The principal mechanisms include Poly(ADP-ribose) polymerase (PARP) inhibition, induction of the heat shock response, modulation of stress-activated kinases, and preservation of mitochondrial integrity.[1][2][4]

This compound is a direct inhibitor of PARP-1, an enzyme that plays a critical role in DNA repair and cell death pathways.[2][5][6] In metabolic diseases, overactivation of PARP-1 by oxidative stress can deplete cellular NAD+ and ATP stores, leading to energy crisis and cell death.[8] this compound's inhibition of PARP-1 helps preserve cellular energy levels, reduce inflammation, and protect against cell death.[1][5][8] This action is crucial for protecting tissues like the kidney and heart from damage associated with metabolic dysfunction.[8][9]

A cornerstone of this compound's activity is its function as a co-inducer of heat shock proteins (HSPs), particularly Hsp72.[1][2][10] It does not directly activate the heat shock response but lowers the threshold for its activation. This compound achieves this by:

  • Inhibiting Histone Deacetylases (HDACs): This leads to increased chromatin accessibility at the genomic loci of stress-inducible genes like HSPA1A, which codes for Hsp70.[11]

  • Modulating HSF-1 Activity: this compound inhibits the early-phase acetylation of HSF-1, the master transcriptional regulator of the heat shock response.[1][12] This prolongs the binding of HSF-1 to heat shock elements in gene promoters, amplifying the expression of HSPs.[12] Enhanced HSP levels improve protein folding capacity, reduce endoplasmic reticulum stress, and improve insulin signaling, all of which are compromised in metabolic diseases.[11][12]

Chronic activation of the inflammatory cytokine JNK is a key driver of insulin resistance. JNK can phosphorylate the insulin receptor substrate (IRS-1) at inhibitory sites, thereby blocking downstream insulin signaling. This compound has been shown to inhibit JNK activation.[1][6][10] By preventing JNK from inhibiting insulin receptor phosphorylation, this compound helps restore insulin sensitivity.[1][2]

Mitochondrial dysfunction is a central feature of metabolic diseases, leading to increased production of reactive oxygen species (ROS) and impaired energy metabolism.[9][13] this compound accumulates in mitochondria and exerts several protective effects:[14]

  • Reduces Mitochondrial ROS Production: It specifically attenuates ROS production at the electron transport chain, primarily at complex I and III.[2][14]

  • Stabilizes Mitochondrial Membranes: this compound protects against mitochondrial depolarization induced by oxidative stress or inflammatory stimuli like lipopolysaccharide (LPS).[14][15]

  • Promotes Mitochondrial Biogenesis and Dynamics: It has been shown to increase the activity of mitochondrial biogenesis markers and may enhance mitochondrial fusion processes, helping to maintain a healthy mitochondrial network.[6][9][13]

The convergence of these actions is visualized in the signaling pathway diagram below.

BGP15_Signaling_Pathway cluster_stress Cellular Stressors (Oxidative Stress, Inflammation) cluster_bgp15 This compound Intervention cluster_targets Primary Cellular Targets cluster_downstream Downstream Effects cluster_outcome Metabolic Outcomes Stress ROS, Inflammatory Signals PARP1 PARP-1 Stress->PARP1 JNK JNK Stress->JNK Mito Mitochondria Stress->Mito BGP15 This compound BGP15->PARP1 BGP15->JNK HDAC HDACs BGP15->HDAC BGP15->Mito ATP ATP / NAD+ Levels ↑ PARP1->ATP depletes InsulinReceptor Insulin Receptor Signaling JNK->InsulinReceptor inhibits HSF1 HSF-1 Acetylation ↓ HSF-1 Activity ↑ HDAC->HSF1 inhibits MitoIntegrity Mitochondrial Integrity ↑ Mito ROS ↓ Mito->MitoIntegrity maintains HSP72 Hsp72 Expression ↑ HSF1->HSP72 HSP72->InsulinReceptor improves Outcome Improved Insulin Sensitivity Enhanced Cell Survival Reduced Inflammation InsulinReceptor->Outcome MitoIntegrity->ATP ATP->Outcome

Caption: Signaling pathways modulated by this compound in metabolic diseases.

Quantitative Data Summary

The effects of this compound have been quantified in various preclinical and clinical models. The tables below summarize key findings.

Table 1: Key Cellular and Molecular Effects of this compound

Parameter Effect Model System Reference
PARP-1 Inhibition Mixed-type (noncompetitive) inhibition Isolated enzyme [5]
Ki for PARP-1 57 ± 6 µM Isolated enzyme [5]
HSP Expression Increases Hsp72 and Hsp90α Cell cultures [10][16]
Mitochondrial ROS Reduces production at Complex I & III Isolated mitochondria, Cell cultures [14][15]
JNK Activity Inhibits/Suppresses activation In vitro and in vivo models [1][6][10]

| HDAC Activity | Inhibits histone deacetylases | Mouse Embryonic Fibroblasts (MEFs) |[11] |

Table 2: Effects of this compound on Insulin Sensitivity in Animal Models

Animal Model Treatment Dose Duration Improvement in Insulin Sensitivity Reference
Cholesterol-fed rabbits 10 mg/kg - 50% increase [17]
Cholesterol-fed rabbits 30 mg/kg - 70% increase [17]
Goto-Kakizaki (GK) rats 20 mg/kg 5 days 71% increase vs. control [17]
Zucker Diabetic Fatty (ZDF) rats - 1 year Improved diastolic function, increased mitochondrial enzyme activity [9]

| Wistar rats (clozapine-induced) | - | - | Abolished weight gain and insulin resistance |[12] |

Experimental Protocols

This section provides representative methodologies for key experiments used to characterize the effects of this compound.

This procedure is the gold standard for assessing insulin sensitivity in vivo.

Objective: To measure the amount of glucose required to maintain a normal blood glucose level in response to a constant insulin infusion, reflecting whole-body insulin sensitivity.

Materials:

  • Animal model (e.g., Goto-Kakizaki rats)

  • This compound or vehicle control

  • Human insulin solution (e.g., 100 IU/mL)

  • 20% Dextrose (glucose) solution

  • Saline solution

  • Catheters for infusion and blood sampling

  • Infusion pumps

  • Blood glucose meter

Procedure:

  • Animal Preparation: Anesthetize rats and insert two catheters into the jugular vein (for infusions) and one into the carotid artery (for blood sampling). Allow animals to recover for 3-5 days.

  • Acclimatization: Acclimate the conscious, unrestrained rats in a metabolic cage for 2 hours before the clamp.

  • Basal Period: Collect a baseline blood sample to determine fasting blood glucose and insulin levels.

  • Clamp Initiation: Begin a continuous intravenous infusion of human insulin at a constant rate (e.g., 4 mU/kg/min).

  • Glucose Monitoring & Infusion: At the start of the insulin infusion, begin monitoring blood glucose every 5-10 minutes.

  • Simultaneously, begin a variable-rate infusion of 20% dextrose. Adjust the infusion rate to clamp the blood glucose concentration at the basal level (euglycemia).

  • Steady State: Continue the clamp for approximately 120 minutes. Steady-state is achieved when the glucose infusion rate (GIR) required to maintain euglycemia is stable for at least 30 minutes.

  • Data Analysis: The GIR during the final 30 minutes of the clamp is used as the primary measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity. Compare the GIR between this compound-treated and vehicle-treated groups.

Clamp_Workflow cluster_prep Preparation cluster_clamp Clamp Procedure cluster_analysis Analysis A 1. Catheterize Rat (Jugular Vein, Carotid Artery) B 2. Administer this compound or Vehicle (as per study design) A->B C 3. Acclimatize Animal B->C D 4. Start Constant Insulin Infusion C->D E 5. Monitor Blood Glucose (Every 5-10 min) D->E G 7. Adjust Glucose Rate to Maintain Euglycemia E->G Feedback Loop F 6. Start Variable Glucose Infusion F->G H 8. Achieve Steady State (GIR is stable for >30 min) G->H I 9. Calculate Average GIR (mg/kg/min) H->I

Caption: Experimental workflow for the hyperinsulinemic-euglycemic clamp.

Objective: To quantify the effect of this compound on the production of reactive oxygen species in isolated mitochondria.

Materials:

  • Isolated mitochondria from rat liver or kidney

  • Mitochondrial respiration buffer (e.g., containing KCl, MOPS, MgCl2, EGTA, and phosphate)

  • Respiratory substrates (e.g., glutamate/malate for Complex I, succinate for Complex II)

  • This compound solution

  • MitoSOX™ Red or similar mitochondria-specific superoxide indicator

  • Fluorometric plate reader or microscope

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., rat kidney) using differential centrifugation. Determine protein concentration using a BCA or Bradford assay.

  • Assay Preparation: Resuspend isolated mitochondria in respiration buffer to a final concentration of ~0.5 mg/mL.

  • Incubation: Pre-incubate the mitochondrial suspension with various concentrations of this compound or vehicle control for 10-15 minutes at 37°C.

  • ROS Detection: Add the fluorescent probe (e.g., MitoSOX™ Red, 5 µM) to the mitochondrial suspension and incubate for an additional 10 minutes, protected from light.

  • Initiate Respiration: Add respiratory substrates (e.g., 5 mM glutamate and 5 mM malate) to energize the mitochondria and initiate ROS production.

  • Measurement: Immediately measure the fluorescence signal using a plate reader (e.g., Ex/Em ~510/580 nm for MitoSOX™ Red) over a time course of 30-60 minutes.

  • Data Analysis: Calculate the rate of increase in fluorescence as an indicator of ROS production. Normalize the rates to the vehicle control and compare the effect of different this compound concentrations.

Integrated Cytoprotective Mechanisms

The diverse cellular targets of this compound do not act in isolation. Instead, they form a network of integrated pathways that collectively enhance cellular resilience against metabolic stress. The inhibition of PARP-1 and the reduction of mitochondrial ROS both converge to preserve the cell's energy supply (ATP). Simultaneously, the JNK inhibition and the chaperone-inducing effects restore proteostasis and signaling fidelity in the insulin pathway. This multifaceted approach is a key strength of this compound as a therapeutic candidate.

Logical_Relationships BGP15 This compound PARP_Inhibit PARP-1 Inhibition BGP15->PARP_Inhibit Chaperone_Induce Chaperone Co-induction (HSP72 ↑) BGP15->Chaperone_Induce Mito_Protect Mitochondrial Protection BGP15->Mito_Protect JNK_Inhibit JNK Inhibition BGP15->JNK_Inhibit Energy Preservation of Cellular Energy (ATP) PARP_Inhibit->Energy Proteostasis Improved Proteostasis Chaperone_Induce->Proteostasis Mito_Protect->Energy ROS_Reduce Reduced Oxidative Stress Mito_Protect->ROS_Reduce Insulin_Sig Restored Insulin Signaling JNK_Inhibit->Insulin_Sig Outcome Enhanced Cellular Resilience in Metabolic Disease Energy->Outcome Proteostasis->Insulin_Sig Insulin_Sig->Outcome ROS_Reduce->Outcome

Caption: Integrated cytoprotective effects of this compound.

Conclusion

This compound is a pleiotropic drug candidate that addresses multiple pathological features of metabolic diseases. Its primary cellular targets—including PARP-1, the HSF-1/HSP pathway, JNK, and mitochondria—form a synergistic network that enhances cellular stress resilience, restores insulin sensitivity, and protects against oxidative damage. The quantitative data from preclinical models strongly support its efficacy as an insulin sensitizer. Further research into the precise molecular interactions and downstream consequences will continue to refine our understanding of this promising therapeutic agent and may unlock its potential for treating a wide range of metabolic and mitochondrial-stress-related disorders.[1][3]

References

BGP-15: A Deep Dive into its Cytoprotective Mechanisms in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BGP-15, a hydroxylamine derivative, has emerged as a promising cytoprotective agent in a multitude of preclinical studies. Its multifaceted mechanism of action, primarily revolving around the enhancement of cellular stress responses and preservation of mitochondrial integrity, positions it as a compelling candidate for therapeutic development across a spectrum of diseases characterized by cellular stress and damage. This technical guide provides a comprehensive overview of the preclinical evidence supporting the cytoprotective effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved.

Core Mechanisms of this compound's Cytoprotective Action

Preclinical research has elucidated several key pathways through which this compound exerts its protective effects at the cellular level. These include:

  • Enhancement of the Heat Shock Response: this compound acts as a co-inducer of heat shock proteins (HSPs), particularly HSP72. It facilitates the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response, leading to increased synthesis of chaperones that help refold denatured proteins and maintain protein homeostasis.

  • PARP Inhibition: this compound is a known inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme that plays a critical role in DNA repair and cell death. By inhibiting PARP, this compound can prevent the depletion of cellular energy stores (NAD+ and ATP) and reduce the inflammatory response associated with excessive PARP activation in response to DNA damage.[1]

  • Mitochondrial Protection: A significant aspect of this compound's cytoprotective profile lies in its ability to preserve mitochondrial function and integrity. It has been shown to mitigate mitochondrial reactive oxygen species (ROS) production, maintain the mitochondrial membrane potential, and modulate mitochondrial dynamics, thereby preventing the initiation of apoptosis.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the cytoprotective effects of this compound in various in vitro and in vivo models.

In Vitro Studies
Experimental ModelStressorThis compound ConcentrationMeasured ParameterResultReference
H9c2 CardiomyoblastsDoxorubicin (1 µM)50 µMCell Viability (MTT assay)Significant improvement in cell viability compared to Doxorubicin alone.[2]
H9c2 CardiomyoblastsDoxorubicin (1 µM & 3 µM)50 µMLDH ReleaseSignificantly decreased LDH release compared to Doxorubicin alone (1 µM DOX: 22.88 ± 0.78% vs. 17.04 ± 0.59%; 3 µM DOX: 25.91 ± 1.14% vs. 20.25 ± 1.01%).[2][2]
H9c2 CardiomyoblastsDoxorubicin (1 µM)50 µMMitochondrial ROS (MitoSOX)Attenuated the increase in mitochondrial ROS induced by Doxorubicin.
H9c2 CardiomyoblastsDoxorubicin (1 µM)50 µMMitochondrial Membrane Potential (JC-1)Preserved mitochondrial membrane potential compared to Doxorubicin-treated cells.[3][3]
WRL-68 CellsHydrogen Peroxide (50 µM)50 µMMitochondrial Membrane Potential (JC-1)Reduced H2O2-induced mitochondrial depolarization.
---PARP InhibitionIC50: 120 µM, Ki: 57 µM[1]
In Vivo Studies
Animal ModelDisease/Stressor ModelThis compound DosageMeasured ParameterResultReference
Mice and RatsCisplatin-induced Nephrotoxicity100-200 mg/kg (oral)Serum Urea and CreatinineSignificantly reduced (60-90%) the cisplatin-induced increase in serum urea and creatinine levels.[4][4]
Cholesterol-fed RabbitsInsulin Resistance10 and 30 mg/kgInsulin SensitivityIncreased insulin sensitivity by 50% and 70%, respectively.[1][1]
Genetically Insulin-Resistant GK RatsInsulin Resistance20 mg/kgInsulin Sensitivity (Glucose Infusion Rate)71% increase in insulin sensitivity compared to the control group.[1][1]
Ageing Zucker Diabetic Fatty (ZDF) RatsDiabetic Cardiomyopathy-Cardiac FunctionPrevented the progression to advanced heart failure, with treated animals showing only diastolic dysfunction.[5][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound's cytoprotective effects.

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: H9c2 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with this compound (e.g., 50 µM) for a specified duration (e.g., 1-24 hours) before the addition of the stressor (e.g., doxorubicin at various concentrations).

  • Incubation: The cells are incubated with the stressor for a defined period (e.g., 24-48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[6]

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
  • Cell Culture and Treatment: Cells (e.g., H9c2 or WRL-68) are cultured on glass coverslips or in microplates and treated with this compound and/or a stressor as described for the viability assay.

  • JC-1 Staining: The cells are incubated with JC-1 dye (typically 1-10 µg/mL) in culture medium for 15-30 minutes at 37°C.

  • Washing: The cells are washed with a suitable buffer (e.g., PBS) to remove the excess dye.

  • Imaging and Analysis: The fluorescence is visualized using a fluorescence microscope. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with a low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.[7][8][9][10][11] The ratio of red to green fluorescence is used to quantify the changes in mitochondrial membrane potential.

Assessment of Mitochondrial ROS (MitoSOX Red Assay)
  • Cell Preparation and Treatment: Cells are prepared and treated with this compound and the desired stressor in a similar manner to the other assays.

  • MitoSOX Staining: Cells are incubated with MitoSOX Red reagent (typically 5 µM) for 10-30 minutes at 37°C, protected from light.

  • Washing: Cells are gently washed with a warm buffer (e.g., HBSS or PBS).

  • Fluorescence Detection: The fluorescence intensity is measured using a fluorescence microscope or a microplate reader with an excitation/emission of ~510/580 nm. An increase in red fluorescence indicates an elevation in mitochondrial superoxide levels.

Western Blotting for Heat Shock Proteins
  • Protein Extraction: Following treatment, cells or tissues are lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the heat shock protein of interest (e.g., anti-HSP70) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12][13][14]

PARP Activity Assay
  • Principle: PARP activity can be measured using kits that typically rely on the incorporation of biotinylated NAD+ onto histone proteins coated on a microplate.

  • Procedure:

    • A reaction mix containing the cell lysate or purified PARP enzyme, biotinylated NAD+, and the test compound (this compound) is added to histone-coated wells.

    • The plate is incubated to allow the PARP-catalyzed poly(ADP-ribosyl)ation of histones.

    • The wells are washed, and streptavidin-HRP is added to detect the incorporated biotin.

    • A colorimetric or chemiluminescent substrate is added, and the signal is measured using a microplate reader.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the PARP activity (IC50) can be determined by testing a range of inhibitor concentrations.[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its cytoprotective effects.

// Connections "Stress" -> "DNA Damage"; "Stress" -> "Mitochondrial Dysfunction"; "Stress" -> "HSF1" [style=dashed];

"this compound" -> "HSF1" [label=" Co-induces", color="#34A853"]; "this compound" -> "PARP" [label=" Inhibits", color="#EA4335", arrowhead=tee]; "this compound" -> "Mitochondrial Dysfunction" [label=" Prevents", color="#34A853", style=dashed];

"HSPs" -> "Cell Survival" [color="#34A853"]; "PARP" -> "Cell Survival" [label=" Inhibition promotes", style=dashed, color="#34A853", dir=back]; "Mitochondrial Dysfunction" -> "Cell Survival" [label=" Prevention promotes", style=dashed, color="#34A853", dir=back];

"Cell Survival" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell Death" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } .dot Caption: Key signaling pathways modulated by this compound in response to cellular stress.

Experimental_Workflow A A B B A->B C C B->C D D C->D E1 E1 D->E1 E2 E2 D->E2 E3 E3 D->E3 E4 E4 D->E4

Conclusion

The preclinical data robustly support the significant cytoprotective effects of this compound across a variety of cellular and animal models of disease and toxicity. Its ability to modulate fundamental cellular stress response pathways, particularly the heat shock response and PARP-mediated signaling, along with its profound impact on mitochondrial health, underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the promising cytoprotective properties of this compound. Further research, including well-designed clinical trials, is warranted to translate these compelling preclinical findings into novel therapeutic strategies for human diseases.

References

Molecular Interactions of BGP-15 with Cellular Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BGP-15, a hydroximic acid derivative, is a promising pharmacological agent with a multifaceted mechanism of action, demonstrating cytoprotective and insulin-sensitizing properties. Its therapeutic potential stems from its ability to interact with a range of cellular proteins, thereby modulating key signaling pathways involved in stress response, cell survival, and metabolism. This technical guide provides a comprehensive overview of the known molecular interactions of this compound, presenting quantitative data, detailed experimental methodologies for studying these interactions, and visual representations of the associated signaling pathways.

Core Molecular Interactions of this compound

This compound's cellular effects are primarily attributed to its interactions with several key proteins. These interactions range from direct enzymatic inhibition to the co-induction of chaperone proteins and the modulation of complex signaling cascades.

Direct Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)

One of the most well-characterized interactions of this compound is its direct inhibition of PARP-1, a nuclear enzyme involved in DNA repair and cell death.[1][2] Overactivation of PARP-1 can lead to cellular energy depletion and apoptosis. This compound acts as a mixed-type, noncompetitive inhibitor of PARP-1.[2] This inhibition is a key mechanism behind this compound's protective effects against ischemia-reperfusion injury and chemotherapy-induced toxicities.[2][3]

Co-induction of Heat Shock Proteins (HSPs)

This compound is recognized as a co-inducer of heat shock proteins, particularly Hsp72 (HSPA1A/B).[1] It does not induce HSP expression on its own but enhances their expression in the presence of cellular stress.[4] This co-induction is mediated through the activation of Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the heat shock response. This compound facilitates HSF-1 activation by inhibiting its acetylation, which prolongs the binding of HSF-1 to heat shock elements in the promoters of HSP genes.[1][4]

Inhibition of Histone Deacetylases (HDACs)

The mechanism of HSF-1 activation by this compound is linked to its ability to inhibit histone deacetylases (HDACs).[5][6] By inhibiting HDACs, this compound increases chromatin accessibility at the promoters of stress-inducible genes, including HSPA1A, thereby lowering the threshold for their activation.[5][6]

Modulation of Signaling Pathways

This compound significantly impacts several critical signaling pathways:

  • JNK Signaling: this compound blocks the c-Jun N-terminal kinase (JNK), an inflammatory cytokine.[1][7] This inhibition prevents JNK from suppressing the phosphorylation of the insulin receptor, leading to improved insulin sensitivity.[1][7]

  • Akt/GSK-3β Signaling: this compound promotes the phosphorylation and activation of Akt (Protein Kinase B), a key regulator of cell survival and metabolism.[1][8] Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β).[1][8]

  • TGF-β/Smad Signaling: In the context of cardiac remodeling and fibrosis, this compound has been shown to decrease the activity of the TGF-β/Smad signaling pathway.[8]

Quantitative Data on this compound Interactions

The following tables summarize the available quantitative data on the interactions of this compound with its cellular targets.

Table 1: Enzyme Inhibition Kinetics of this compound

Target EnzymeThis compound ConcentrationInhibition ParameterValueReference
PARP-1Not specifiedKi57 ± 6 µM[2]
PARP-1Not specifiedIC50120 µM
HDACs10 µM% Inhibition (in cells)~20%[7]
HDACs10 µM% Inhibition (isolated nuclei)~25%[7]

Table 2: Effects of this compound on Protein Phosphorylation and Expression

Target ProteinConditionThis compound ConcentrationEffectFold Change / % ChangeReference
p-JNKAcetaminophen-induced liver injuryNot specifiedReduction in phosphorylation~3.3-fold decrease[8]
p-AktImatinib-induced cardiotoxicity200 µMIncrease in phosphorylationNot specified[8]
p-GSK-3βImatinib-induced cardiotoxicity200 µMIncrease in phosphorylationNot specified[8]
Hsp70 mRNAHeat shock (40°C, 15 min)Not specifiedIncreased expression2.2-fold increase[9]
DRP1Ser616Hypertension-induced heart failureNot specifiedDecrease in phosphorylationSignificant decrease[10]
DRP1Ser637Hypertension-induced heart failureNot specifiedIncrease in phosphorylationSignificant increase[10]
TGF-βHypertension-induced heart failureNot specifiedDecrease in protein levelSignificant decrease[8]
p-Smad2Hypertension-induced heart failureNot specifiedReduction in phosphorylationSignificant reduction[8]

Signaling Pathways and Experimental Workflows

Visualizing this compound's Mechanism of Action

The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for investigating these interactions.

BGP15_Signaling_Pathways cluster_stress Cellular Stress cluster_bgp15 This compound Actions cluster_pathways Signaling Cascades cluster_outcomes Cellular Outcomes Stress Stress (e.g., Heat, Oxidative) HSF1 HSF-1 Stress->HSF1 Activates BGP15 This compound PARP1 PARP-1 BGP15->PARP1 Inhibits HDACs HDACs BGP15->HDACs Inhibits JNK JNK BGP15->JNK Inhibits Akt Akt BGP15->Akt Activates TGFb TGF-β BGP15->TGFb Inhibits CellSurvival ↑ Cell Survival PARP1->CellSurvival Promotes Death HDACs->HSF1 Inhibits Acetylation InsulinSensitivity ↑ Insulin Sensitivity JNK->InsulinSensitivity Inhibits GSK3b GSK-3β Akt->GSK3b Inhibits Akt->CellSurvival GSK3b->HSF1 Inhibits HSPs HSPs (Hsp72) HSF1->HSPs Induces Transcription ProteinHomeostasis ↑ Protein Homeostasis HSPs->ProteinHomeostasis Smad Smad TGFb->Smad Activates Fibrosis ↓ Fibrosis Smad->Fibrosis

Caption: this compound molecular interaction pathways.

CoIP_Workflow start Start: Cell Culture (with/without this compound treatment) lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing Lysate (with Protein A/G beads) lysis->preclear ip Immunoprecipitation: Incubate with anti-Bait Protein Ab preclear->ip capture Capture Immuno-complex (with Protein A/G beads) ip->capture wash Wash Beads (Remove non-specific binders) capture->wash elute Elution of Proteins wash->elute analysis Analysis: Western Blot or Mass Spectrometry elute->analysis

Caption: Co-Immunoprecipitation workflow.

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments used to elucidate the molecular interactions of this compound. These should be optimized for specific cell types and experimental conditions.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

This protocol is designed to isolate a protein of interest ("bait") and its interacting partners ("prey").

Materials:

  • Cell lysis buffer (e.g., RIPA buffer or a non-denaturing buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).

  • Antibody specific to the bait protein.

  • Isotype control IgG.

  • Protein A/G magnetic or agarose beads.

  • Wash buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer).

  • Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5).

Procedure:

  • Cell Lysis:

    • Harvest cells treated with this compound or vehicle control.

    • Wash cells with ice-cold PBS and centrifuge.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (lysate) to a new tube.

  • Pre-clearing the Lysate:

    • Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding.

  • Immunoprecipitation:

    • Add the primary antibody (or control IgG) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Immune Complex Capture:

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate for 1-2 hours at 4°C on a rotator.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution:

    • Resuspend the beads in elution buffer. For Western blot analysis, resuspend in SDS-PAGE sample buffer and boil for 5-10 minutes. For other applications, use a gentle elution buffer and neutralize immediately.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against the bait and putative interacting proteins.

Western Blotting for Phosphorylation Status

This protocol is used to determine the levels of phosphorylated proteins in response to this compound treatment.

Materials:

  • Cell lysis buffer with phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (total and phospho-specific for the protein of interest).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Sample Preparation: Prepare cell lysates as described in the Co-IP protocol, ensuring the inclusion of phosphatase inhibitors. Determine protein concentration.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

HDAC Activity Assay

This fluorometric assay measures the activity of HDAC enzymes in nuclear extracts.

Materials:

  • Nuclear extraction buffer.

  • HDAC activity assay kit (containing a fluorogenic HDAC substrate, developer, and a known HDAC inhibitor like Trichostatin A).

Procedure:

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with this compound or vehicle.

  • Assay Reaction:

    • In a 96-well plate, add nuclear extract to the assay buffer.

    • Add the fluorogenic HDAC substrate.

    • Include a positive control (no inhibitor) and a negative control (with a known HDAC inhibitor).

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Signal Development: Add the developer solution, which stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.

  • Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths. HDAC activity is inversely proportional to the fluorescent signal.

Conclusion

This compound is a multi-target compound that exerts its cellular effects through a complex network of molecular interactions. Its ability to inhibit PARP-1 and HDACs, co-induce heat shock proteins, and modulate key signaling pathways like JNK and Akt, underscores its therapeutic potential in a variety of disease contexts, including metabolic disorders and conditions associated with cellular stress. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate mechanisms of this compound and to explore its full clinical utility. Further research is warranted to elucidate the precise binding kinetics of this compound with all its interacting partners to gain a more complete quantitative understanding of its mode of action.

References

An In-depth Technical Guide to the Chaperone-Inducing Activity of BGP-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGP-15, a hydroxylamine derivative, is an emerging therapeutic agent with a primary characterization as a chaperone co-inducer.[1] Its multifaceted mechanism of action extends beyond simple heat shock protein (HSP) induction, positioning it as a promising candidate for a range of pathological conditions, including metabolic diseases, neurodegenerative disorders, and cardiovascular ailments.[2][3] This technical guide provides a comprehensive overview of the chaperone-inducing activity of this compound, detailing its molecular mechanisms, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the intricate signaling pathways it modulates.

Core Mechanism: Chaperone Induction and the Heat Shock Response

This compound is recognized as a co-inducer of the heat shock response (HSR), a fundamental cellular defense mechanism against proteotoxic stress.[4] Unlike direct stressors, this compound sensitizes the HSR, lowering the threshold for its activation.[4][5] This activity is primarily mediated through its influence on Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSPs.[6]

The chaperone-inducing effects of this compound are multifaceted, involving:

  • Inhibition of HSF1 Acetylation: this compound inhibits the acetylation of HSF1, a post-translational modification that negatively regulates its activity. By preventing acetylation, this compound promotes the sustained activation of HSF1, leading to increased transcription of HSP genes, notably HSPA1A/B (encoding Hsp72).[6][7]

  • Histone Deacetylase (HDAC) Inhibition: A key discovery in the mechanism of this compound is its ability to inhibit histone deacetylases (HDACs). This inhibition leads to increased histone acetylation and a more open chromatin structure at the promoters of heat shock genes, enhancing the accessibility for HSF1 and the transcriptional machinery.[4][5]

  • Modulation of Upstream Signaling Pathways: this compound influences several signaling cascades that converge on HSF1 activation, including the Akt/GSK-3β and Rac1 pathways.[2][7]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies investigating the efficacy of this compound.

Table 1: Clinical Trial Data on Insulin Sensitivity

Study PopulationThis compound DosageDurationKey FindingReference
Insulin-resistant, nondiabetic patients200 mg/day28 daysSignificantly improved whole-body insulin sensitivity.[8]
Insulin-resistant, nondiabetic patients400 mg/day28 daysSignificantly improved whole-body insulin sensitivity.[8]
Patients with Type 2 Diabetes Mellitus100 mg/day - 400 mg/day13 weeksSafety and dose-finding efficacy study.[9]

Table 2: Preclinical Data in Animal Models

Animal ModelThis compound DosageKey FindingReference
Cholesterol-fed rabbits20 mg/kgMost effective dose for improving insulin sensitivity.[7]
Genetically insulin-resistant GK rats20 mg/kg71% increase in insulin sensitivity compared to the control group after 5 days of treatment.[10]
Spontaneously Hypertensive Rats (SHR)Not specifiedPreserved systolic and diastolic cardiac function, decreased interstitial collagen deposition.[11]
ob/ob mice15 mg/kg per dayMarkedly reduced fasting glucose and insulin levels; 2-fold increase in glucose disposal rate.

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways.

HSF1 Activation Pathway

This compound enhances the heat shock response through multiple inputs into the HSF1 activation pathway. It inhibits the negative regulator, GSK-3β, via Akt activation and promotes the production of reactive oxygen species (ROS) through Rac1, which can act as second messengers to activate HSF1. Furthermore, its inhibition of HDACs makes the DNA more accessible for HSF1-mediated transcription.

HSF1_Activation_Pathway BGP15 This compound Akt Akt BGP15->Akt Rac1 Rac1 BGP15->Rac1 HDAC HDACs BGP15->HDAC Inhibits GSK3b GSK-3β Akt->GSK3b Inhibits HSF1 HSF-1 GSK3b->HSF1 Inhibits (Phosphorylation) ROS H₂O₂ Rac1->ROS ROS->HSF1 Activates HSP_Induction HSP Induction HSF1->HSP_Induction Promotes Transcription Chromatin Chromatin Accessibility HDAC->Chromatin Decreases Chromatin->HSF1 Enhances Binding

Caption: this compound mediated activation of HSF-1.

JNK and Insulin Signaling Pathway

This compound is a known inhibitor of the inflammatory cytokine c-Jun N-terminal kinase (JNK).[7] By blocking JNK, this compound prevents the inhibitory phosphorylation of the insulin receptor, thereby enhancing insulin sensitivity.[2][7]

JNK_Insulin_Signaling BGP15 This compound JNK JNK BGP15->JNK Inhibits Insulin_Receptor Insulin Receptor JNK->Insulin_Receptor Inhibits (Phosphorylation) Insulin_Signaling Insulin Signaling Insulin_Receptor->Insulin_Signaling Insulin_Sensitivity Increased Insulin Sensitivity Insulin_Signaling->Insulin_Sensitivity

Caption: Inhibition of JNK by this compound enhances insulin signaling.

PARP-1 and Mitochondrial Protection Pathway

This compound acts as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair and cell death.[1][7] By inhibiting PARP-1, this compound reduces cellular stress and apoptosis.[7] It also directly impacts mitochondrial function by reducing the production of reactive oxygen species (ROS), thereby protecting against mitochondrial-mediated cell death pathways.[3][7]

PARP1_Mitochondrial_Pathway BGP15 This compound PARP1 PARP-1 BGP15->PARP1 Inhibits Mitochondria Mitochondria BGP15->Mitochondria Reduces ROS Production Cell_Death Cell Death PARP1->Cell_Death Promotes ROS Mitochondrial ROS Mitochondria->ROS ROS->Cell_Death Promotes Cell_Survival Increased Cell Survival

Caption: this compound promotes cell survival via PARP-1 inhibition and mitochondrial protection.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to investigate the chaperone-inducing activity of this compound.

Western Blot Analysis of Signaling Proteins (JNK, Akt Phosphorylation)

This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins.

Western_Blot_Workflow Start Cell/Tissue Culture and this compound Treatment Lysis Cell Lysis and Protein Extraction Start->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA or Milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-phospho-JNK, anti-phospho-Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition and Densitometry Analysis Detection->Analysis

Caption: Workflow for Western blot analysis.

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound at various concentrations and time points. Include appropriate vehicle controls.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated and total JNK and Akt. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensities using densitometry software.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol assesses the impact of this compound on mitochondrial ROS production, often using fluorescent probes.

  • Cell Culture and Staining: Culture cells and treat with this compound. Stain with a mitochondrial ROS-specific fluorescent dye, such as MitoSOX Red.

  • Image Acquisition: Visualize and capture fluorescent images using a fluorescence microscope or a high-content imaging system.

  • Flow Cytometry Analysis: For quantitative analysis, detach cells and analyze the fluorescence intensity using a flow cytometer.

HDAC Activity Assay

This assay measures the inhibitory effect of this compound on histone deacetylase activity.

  • Nuclear Extract Preparation: Isolate nuclei from this compound-treated and control cells.

  • HDAC Activity Assay: Utilize a commercially available colorimetric or fluorometric HDAC activity assay kit, following the manufacturer's instructions. These kits typically use a synthetic acetylated substrate that, when deacetylated by HDACs, produces a measurable signal.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of HDAC inhibition by this compound compared to controls.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is employed to determine if this compound treatment alters the binding of HSF1 to the promoter regions of HSP genes.

  • Cross-linking and Chromatin Preparation: Treat cells with this compound and then cross-link protein-DNA complexes with formaldehyde. Lyse the cells and sonicate to shear the chromatin.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for HSF1.

  • DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of target HSP genes to quantify the amount of HSF1-bound DNA.

Conclusion

This compound is a potent chaperone co-inducer with a complex and promising mechanism of action. By modulating key signaling pathways involved in the heat shock response, insulin signaling, and cellular stress, it holds significant therapeutic potential for a variety of diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this compound. Further investigation into its clinical efficacy and the precise molecular interactions will be crucial in translating its preclinical promise into tangible clinical benefits.

References

BGP-15: A Modulator of Inflammatory Responses – A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular agent BGP-15 and its significant role in modulating inflammatory responses. This compound, chemically known as O-(3-piperidino-2-hydroxy-1-propyl)nicotinic amidoxime, was initially developed as an insulin sensitizer.[1] However, extensive research has unveiled its pleiotropic effects, highlighting its potential as a therapeutic agent for a wide range of inflammatory and oxidative stress-related conditions.[2][3] This document synthesizes key findings on its mechanisms of action, presents quantitative data from pivotal studies, details experimental protocols, and visualizes the complex signaling pathways involved.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, influencing several key cellular signaling pathways. Its primary mechanisms include the inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1), induction of the heat shock response (HSR), modulation of mitogen-activated protein kinase (MAPK) signaling, and the reduction of mitochondrial reactive oxygen species (ROS).[2][4][5]

1.1. PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA repair and cell death. However, its overactivation during cellular stress, such as inflammation, can deplete cellular energy stores (NAD+ and ATP) and promote cell death.[6] PARP-1 also functions as a nuclear coactivator for pro-inflammatory transcription factors like NF-κB.[3] this compound acts as a PARP-1 inhibitor.[2][6] By blocking PARP-1, this compound prevents the energy depletion associated with its overactivation and curtails the transcription of pro-inflammatory genes, thereby reducing the inflammatory response.[3][6]

cluster_stress Cellular Stress (e.g., Oxidative Damage, DNA breaks) cluster_nucleus Nucleus Stress PARP1 PARP-1 Stress->PARP1 Activates NFkB NF-κB PARP1->NFkB Co-activates NAD NAD+ PARP1->NAD Consumes ProInflamGenes Pro-inflammatory Gene Expression (IL-6, IL-1β, TNF-α) NFkB->ProInflamGenes Induces Depletion Energy Depletion & Cell Death NAD->Depletion ATP ATP BGP15 This compound BGP15->PARP1 Inhibits

This compound inhibits PARP-1, reducing inflammation and cell death.

1.2. Heat Shock Response (HSR) Induction

This compound is recognized as a co-inducer of heat shock proteins (HSPs), particularly Hsp72.[2][7] HSPs are molecular chaperones that play a crucial role in maintaining protein homeostasis and protecting cells from stress.[8][9] The heat shock response is a key anti-inflammatory pathway.[10] this compound enhances the HSR by inhibiting the acetylation of Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of HSPs.[2][7] This prolongs HSF-1's binding to DNA and amplifies the production of HSPs.[7] Induced HSPs, in turn, can inhibit pro-inflammatory signaling kinases like JNK and IKK, the activator of NF-κB.[11][12]

cluster_cytoplasm Cytoplasm HSF1_inactive HSF-1 (inactive) HSF1_active HSF-1 (active) HSF1_inactive->HSF1_active HSP72 HSP72 HSF1_active->HSP72 Induces Expression JNK JNK HSP72->JNK Inhibits IKK IKK HSP72->IKK Inhibits Inflammation Inflammatory Response JNK->Inflammation IKK->Inflammation BGP15 This compound BGP15->HSF1_active Enhances/ Prolongs Activity Stress Cellular Stress Stress->HSF1_inactive Activates

This compound enhances the Heat Shock Response, suppressing inflammatory kinases.

1.3. Modulation of MAPK and NF-κB Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and c-Jun N-terminal kinase (JNK), are central to inflammatory signaling.[13] These kinases, when activated by stress stimuli, lead to the activation of transcription factors like AP-1 and contribute to the production of inflammatory cytokines.[5] The NF-κB pathway is another cornerstone of inflammation, responsible for transcribing numerous pro-inflammatory genes.[14]

This compound has been shown to suppress the activation of JNK and p38 MAPK.[2][5] This effect is partly mediated by the induction of HSPs, which can directly inhibit these kinases.[11] Furthermore, by inhibiting PARP-1, this compound reduces a key co-activator of NF-κB, thereby dampening its transcriptional activity.[3] In models of LPS-induced inflammation, this compound administration effectively nullified the activation of the JNK/p38 pathway and reduced levels of pro-inflammatory factors like TNF-α, IL-1β, and IL-6.[15]

cluster_mapk cluster_nfkb LPS_TNF Inflammatory Stimuli (LPS, TNF-α) p38 p38 LPS_TNF->p38 Activate JNK JNK LPS_TNF->JNK Activate IKK IKK LPS_TNF->IKK Activate AP1 AP-1 p38->AP1 Activate JNK->AP1 Activate IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (active) NFkB->NFkB_nuc Translocates to Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) AP1->Cytokines Induce Transcription NFkB_nuc->Cytokines Induce Transcription BGP15 This compound BGP15->p38 Inhibits BGP15->JNK Inhibits BGP15->IKK Inhibits (via HSP72)

This compound inhibits key inflammatory signaling pathways, MAPK and NF-κB.

1.4. Mitochondrial Protection and ROS Reduction

Mitochondria are central to cellular metabolism and are also a primary source of reactive oxygen species (ROS). During inflammation, mitochondrial dysfunction can lead to excessive ROS production, which perpetuates cellular damage and amplifies the inflammatory cascade.[16] this compound has been found to accumulate in mitochondria and protect them from stress.[17] It specifically reduces mitochondrial ROS production at respiratory complexes I and III.[16] By preserving mitochondrial integrity and function, this compound mitigates oxidative stress, a key driver of inflammation.[16][17] This protective effect has been observed in models using both oxidative stressors like H₂O₂ and inflammatory stimuli like lipopolysaccharide (LPS).[16]

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory and protective effects of this compound have been quantified in various preclinical models. The following tables summarize key findings.

Table 1: Effects of this compound in a Model of Imatinib-Induced Cardiac Inflammation [3]

Parameter Measured Treatment Group Result
Pro-inflammatory Cytokines
IL-6 Imatinib + this compound Significantly reduced compared to Imatinib alone
IL-1β Imatinib + this compound Significantly reduced compared to Imatinib alone
IL-18 Imatinib + this compound Significantly reduced compared to Imatinib alone
MCP-1 Imatinib + this compound Significantly reduced compared to Imatinib alone
Inflammatory Markers
NF-κB/p65 Imatinib + this compound Significantly reduced compared to Imatinib alone
Myeloperoxidase (MPO) Activity Imatinib + this compound Significantly reduced compared to Imatinib alone
Antioxidant Markers
Nrf2 Imatinib + this compound Restored and enhanced compared to Imatinib alone

| HO-1 | Imatinib + this compound | Restored and enhanced compared to Imatinib alone |

Table 2: Effects of this compound in a Model of Collagen-Induced Arthritis (CIA) in Mice [18]

Parameter Measured Treatment Type Result
Incidence of Arthritis Prophylactic Reduced by 28%
Paw Swelling Prophylactic & Therapeutic Significantly reduced (p ≤ 0.01)
Grip Strength Prophylactic & Therapeutic Significantly improved (p ≤ 0.05)
Area of Inflammation (Histology) Therapeutic Significantly reduced (p ≤ 0.05)
Area of Erosion (Histology) Therapeutic Significantly reduced (p ≤ 0.01)

| Number of Osteoclasts (Histology) | Therapeutic | Significantly reduced (p ≤ 0.05) |

Table 3: Effects of this compound on LPS-Induced Mitochondrial Dysfunction in U-251 MG Cells [16]

Parameter Measured Treatment Group Result
Mitochondrial Depolarization LPS + this compound (50 μM) Significantly attenuated compared to LPS alone

| ROS Production | LPS + this compound (50 μM) | Significantly reduced (p < 0.001) compared to LPS alone |

Experimental Protocols and Methodologies

The following sections detail the methodologies used in key studies to evaluate the anti-inflammatory effects of this compound.

3.1. In Vivo Model: Imatinib-Induced Cardiac Inflammation

  • Animal Model: Male Wistar rats.[3]

  • Induction of Inflammation: Animals were treated with imatinib (Imtb) at a dose of 60 mg/kg/day for 14 days.[3]

  • This compound Administration: A treatment group received Imtb co-administered with this compound at a dose of 10 mg/kg/day.[3]

  • Endpoint Analysis: At the end of the 14-day period, hearts were harvested. Protein levels and activity of inflammatory markers (NF-κB/p65, MPO, HMGB1), cytokines (IL-6, IL-1β, IL-18, MCP-1), and antioxidant proteins (Nrf2, HO-1) were measured using Western blot and Legendplex assays. Cardiac tissue was also analyzed via immunohistochemistry.[3]

3.2. In Vivo Model: Collagen-Induced Arthritis (CIA)

  • Animal Model: Male DBA/1 mice.[18]

  • Induction of Arthritis: Arthritis was induced by an intradermal injection of bovine type II collagen (bCII) emulsified with Freund's adjuvant.[18]

  • This compound Administration:

    • Prophylactic: this compound was administered in drinking water one week prior to the first immunization.[18]

    • Therapeutic: this compound was administered in drinking water upon the first appearance of arthritic symptoms.[18]

  • Endpoint Analysis: Arthritis incidence and severity (paw swelling, grip strength) were monitored for 28 days. At the end of the study, hind paws were collected for histological evaluation of inflammation, bone erosion, and osteoclast numbers. Draining lymph nodes were analyzed by flow cytometry.[18]

3.3. In Vitro Model: LPS-Induced Inflammation in Glioblastoma Cells

  • Cell Line: U-251 MG human malignant glioblastoma cells (sensitive to LPS).[16]

  • Induction of Inflammation: Cells were exposed to 1 μg/mL of lipopolysaccharide (LPS) for one hour.[16]

  • This compound Treatment: this compound was added at a concentration of 50 μM concurrently with LPS.[16]

  • Endpoint Analysis:

    • Mitochondrial Membrane Potential: Assessed using the fluorescent dye JC-1. A shift from red to green fluorescence indicates depolarization.[16]

    • Mitochondrial ROS Production: Measured using MitoSOX, a fluorescent probe specific for mitochondrial superoxide.[16]

Visualized Experimental Workflow

The diagram below illustrates a generalized workflow for assessing the anti-inflammatory properties of a compound like this compound.

Start Hypothesis: This compound has anti- inflammatory effects Model Model Selection Start->Model InVitro In Vitro (e.g., Macrophages, Glioma cells) Model->InVitro InVivo In Vivo (e.g., CIA mice, LPS-injected rats) Model->InVivo Induction Induce Inflammation (LPS, Collagen, etc.) InVitro->Induction InVivo->Induction Treatment Treatment Groups 1. Vehicle Control 2. Inflammatory Agent 3. Agent + this compound Induction->Treatment Biochem Biochemical Analysis (ELISA, Western Blot, qPCR for Cytokines, Signaling Proteins) Treatment->Biochem Endpoint Measurement Histo Histological Analysis (Tissue damage, Cell infiltration) Treatment->Histo Endpoint Measurement Functional Functional Assessment (Paw swelling, Grip strength) Treatment->Functional Endpoint Measurement Analysis Data Analysis & Interpretation Biochem->Analysis Histo->Analysis Functional->Analysis Conclusion Conclusion Analysis->Conclusion

Generalized workflow for evaluating this compound's anti-inflammatory effects.

Conclusion

This compound is a multi-faceted compound that modulates inflammatory responses through several interconnected mechanisms. Its ability to inhibit PARP-1, enhance the cytoprotective heat shock response, suppress key inflammatory kinases like JNK and p38, and protect mitochondria from oxidative stress positions it as a promising therapeutic candidate. The preclinical data robustly demonstrates its efficacy in reducing inflammatory markers, mitigating tissue damage, and improving functional outcomes in various models of inflammation. For drug development professionals, this compound represents a compelling lead compound whose pleiotropic effects could be advantageous in treating complex diseases where inflammation and cellular stress are intertwined pathological drivers. Further clinical investigation is warranted to translate these significant preclinical findings into effective treatments for human inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with BGP-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro research protocols for BGP-15, a promising drug candidate with cytoprotective effects. The following sections detail its mechanisms of action, key experimental protocols, and quantitative data from various studies.

Introduction to this compound

This compound is a hydroximic acid derivative and a PARP (Poly(ADP-ribose) polymerase) inhibitor that has demonstrated significant potential in treating a range of conditions, including insulin resistance and mitochondrial dysfunction.[1][2][3] Its multifaceted mechanism of action involves the modulation of key signaling pathways related to cellular stress, inflammation, and metabolism. In vitro studies have been instrumental in elucidating these mechanisms.

Key Mechanisms of Action of this compound

This compound exerts its effects through several key mechanisms:

  • PARP Inhibition: this compound acts as a PARP inhibitor, which is crucial for its role in DNA repair and reducing cell death.[1]

  • Mitochondrial Protection: It protects mitochondria by reducing the production of reactive oxygen species (ROS) and preventing mitochondrial membrane depolarization, thereby preserving mitochondrial integrity.[4][5]

  • Modulation of Signaling Pathways: this compound influences critical signaling pathways, including the inhibition of c-Jun N-terminal kinase (JNK) and the activation of the Akt signaling pathway.[4]

Quantitative Data from In Vitro Studies

The following tables summarize quantitative data from various in vitro studies on this compound, providing insights into its effective concentrations and observed effects.

Table 1: Effective Concentrations of this compound in Cell-Based Assays

Cell LineAssay TypeThis compound ConcentrationObserved EffectReference
H9c2Cell Viability (MTT)50 µM (pretreatment)Increased cell survival against doxorubicin-induced toxicity.[6]
WRL-68Cell Viability (SRB)1-50 µMConcentration-dependent increase in cell survival against H₂O₂-induced cell death.[4]
WRL-68Mitochondrial ROS1-50 µMConcentration-dependent inhibition of H₂O₂-induced mitochondrial ROS production.[4]
U-251 MGMitochondrial ROS50 µMAttenuated LPS-induced mitochondrial ROS production.[4]
NRCMWestern Blot50 µMModulated levels of mitochondrial fusion and fission proteins under H₂O₂ stress.[7]

Table 2: this compound IC₅₀ Values

TargetAssayIC₅₀Reference
PARPEnzymatic Assay120 µM[8]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments involving this compound.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is adapted from studies investigating the cytoprotective effects of this compound against doxorubicin-induced toxicity in H9c2 cardiomyocytes.[6][9]

Materials:

  • H9c2 cells

  • 96-well culture plates

  • This compound

  • Doxorubicin (DOX)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)

  • Isopropyl alcohol

  • Microplate Spectrophotometer

Procedure:

  • Cell Seeding: Seed H9c2 cells into 96-well culture plates at a density of 3,000 cells per well.

  • Pretreatment with this compound: After cell attachment, pretreat the cells with 50 µM this compound for 24 hours.

  • Induction of Cytotoxicity: Treat the cells with varying concentrations of doxorubicin (e.g., 0.1, 1, 3 µM) for 12 or 24 hours. Include control wells with no DOX treatment.

  • MTT Incubation: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add isopropyl alcohol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm and 690 nm (background) using a microplate spectrophotometer.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol is based on studies evaluating the effect of this compound on mitochondrial ROS production in WRL-68 cells using a fluorescent probe.[4][10][11]

Materials:

  • WRL-68 cells

  • This compound

  • Hydrogen Peroxide (H₂O₂)

  • Dihydrorhodamine 123 (DHR123) or MitoSOX Red

  • Hoechst 33342 (for nuclear staining)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Culture WRL-68 cells to the desired confluency.

  • This compound Treatment: Treat the cells with this compound at various concentrations (e.g., 1-50 µM) for a specified duration (e.g., 30 minutes).

  • Induction of Oxidative Stress: Induce oxidative stress by adding a stressor such as 50 µM H₂O₂ for 30 minutes.

  • Fluorescent Probe Incubation: Add a mitochondrial ROS-sensitive fluorescent probe, such as DHR123 (which oxidizes to fluorescent Rhodamine 123) or MitoSOX Red, to the cells and incubate for 15 minutes.

  • Nuclear Staining (Optional): Stain cell nuclei with Hoechst 33342 for visualization.

  • Imaging and Quantification: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. The intensity of the fluorescence is proportional to the amount of mitochondrial ROS.

  • Data Analysis: Quantify the fluorescence intensity and compare the this compound treated groups to the control and H₂O₂-only treated groups.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.

This compound Signaling Pathway

BGP15_Signaling_Pathway BGP15 This compound PARP PARP BGP15->PARP Inhibits JNK JNK BGP15->JNK Inhibits Akt Akt BGP15->Akt Activates Mitochondria Mitochondria BGP15->Mitochondria Protects ROS ROS Production BGP15->ROS Reduces CellDeath Cell Death / Apoptosis PARP->CellDeath Promotes JNK->CellDeath Promotes InsulinReceptor Insulin Receptor Signaling JNK->InsulinReceptor Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes Mitochondria->ROS ROS->CellDeath

Caption: this compound signaling pathway highlighting its inhibitory and activatory effects.

Experimental Workflow for In Vitro this compound Evaluation

BGP15_Workflow start Start: Cell Culture treatment Treatment with this compound and/or Stressor start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ros Mitochondrial ROS Assay (e.g., MitoSOX) treatment->ros western Western Blot Analysis (e.g., JNK, Akt) treatment->western data Data Analysis viability->data ros->data western->data end Conclusion data->end

References

Application Notes and Protocols for BGP-15 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental use of BGP-15 in various animal models. This compound is a hydroxylamine derivative with multiple mechanisms of action, including poly(ADP-ribose) polymerase (PARP) inhibition, c-Jun N-terminal kinase (JNK) inhibition, and co-induction of heat shock protein 72 (Hsp72), making it a promising therapeutic candidate for a range of conditions.[1]

Mechanism of Action

This compound exerts its therapeutic effects through several key signaling pathways. It is known to inhibit PARP-1, reduce mitochondrial reactive oxygen species (ROS) production, and block the inflammatory cytokine JNK. This inhibition of JNK prevents the downstream inhibition of the insulin receptor, leading to improved insulin sensitivity. Additionally, this compound acts as a co-inducer of Hsp72, a molecular chaperone that helps protect cells from stress.

Below is a diagram illustrating the primary signaling pathways modulated by this compound.

BGP15_Signaling cluster_stress Cellular Stress Response cluster_survival Cell Survival & Function BGP15 This compound PARP1 PARP-1 BGP15->PARP1 Inhibits JNK JNK BGP15->JNK Inhibits ROS Mitochondrial ROS BGP15->ROS Reduces HSP72 Hsp72 Induction BGP15->HSP72 Induces Cell_Death Reduced Cell Death PARP1->Cell_Death Contributes to Insulin_Sensitivity Insulin Sensitivity JNK->Insulin_Sensitivity Inhibits ROS->Cell_Death Contributes to HSP72->Cell_Death Protects against

Caption: this compound Signaling Pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from various animal model studies investigating the efficacy of this compound.

Table 1: this compound in Models of Insulin Resistance

Animal ModelThis compound DosageTreatment DurationKey FindingsReference
Cholesterol-fed Rabbits10 mg/kg and 30 mg/kgNot SpecifiedIncreased insulin sensitivity by 50% and 70%, respectively.[2][3][4]
Goto-Kakizaki (GK) Rats20 mg/kg5 days71% increase in insulin sensitivity.[2][3][4][5]
Sprague-Dawley Rats (Streptozotocin-induced)Not SpecifiedNot SpecifiedProtected against changes in vasorelaxation, similar to rosiglitazone.[2][4]

Table 2: this compound in a Model of Duchenne Muscular Dystrophy

Animal ModelThis compound DosageTreatment DurationKey FindingsReference
Dystrophin/utrophin null (dko) Mice (young)Not SpecifiedNot SpecifiedReduced collagen deposition and improved membrane integrity and systolic function in the heart.[6]
Dystrophin/utrophin null (dko) Mice (later stage)Not SpecifiedNot SpecifiedReduced collagen deposition (fibrosis) in tibialis anterior muscles.[6]
mdx Mice (later stage)Not SpecifiedNot SpecifiedNo significant improvement in maximal force of tibialis anterior or diaphragm muscles.[6][7]

Table 3: this compound in a Model of Hypertensive Heart Disease

Animal ModelThis compound DosageTreatment DurationKey FindingsReference
Spontaneously Hypertensive Rats (SHR)25 mg/kg/day in drinking water18 weeksPreserved systolic and diastolic cardiac function; decreased interstitial collagen deposition.[8]

Experimental Protocols

Induction and Assessment of Insulin Resistance in Rabbits

This protocol describes the induction of insulin resistance in rabbits using a high-fat, high-cholesterol diet, followed by the assessment of insulin sensitivity.

Experimental Workflow:

Insulin_Resistance_Workflow acclimation Acclimation (4 weeks) diet High-Fat/High-Cholesterol Diet Induction (28 weeks) acclimation->diet bgp15 This compound Treatment diet->bgp15 clamp Hyperinsulinemic Euglycemic Clamp bgp15->clamp analysis Data Analysis clamp->analysis

Caption: Workflow for Insulin Resistance Study.

Methodology:

  • Animal Model: Adult male New Zealand White rabbits.

  • Acclimation (4 weeks): House rabbits in a controlled environment with a 12-hour light/dark cycle. Gradually transition from a standard chow to the high-fat diet.[9]

  • Induction of Insulin Resistance (28 weeks):

    • Control Group: Feed a standard chow diet (120 g/day ) with water ad libitum.[9]

    • Metabolic Syndrome Group: Feed a high-fat chow (e.g., containing 10-15% fat and 0.5-1% cholesterol) and provide 15% sucrose in their drinking water.[9][10][11]

  • This compound Treatment:

    • Administer this compound orally at the desired dosage (e.g., 10-30 mg/kg).

    • The treatment duration should be determined based on the study's objectives.

  • Assessment of Insulin Sensitivity (Hyperinsulinemic Euglycemic Clamp):

    • This procedure is the gold standard for assessing insulin sensitivity.[6]

    • Surgical Preparation: Anesthetize the rabbits and place catheters in the jugular vein (for infusions) and carotid artery (for blood sampling).[2]

    • Clamp Procedure:

      • Infuse insulin at a constant rate to achieve hyperinsulinemia.[5]

      • Monitor blood glucose levels every 5-10 minutes.

      • Infuse a variable rate of glucose solution to maintain euglycemia (normal blood glucose levels).[5][6]

      • The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.[5]

This compound Treatment in a Duchenne Muscular Dystrophy (mdx) Mouse Model

This protocol outlines a general framework for evaluating the efficacy of this compound in the mdx mouse model of Duchenne muscular dystrophy.

Experimental Workflow:

DMD_Workflow animal_selection Select mdx Mice and Wild-Type Controls treatment_initiation Initiate this compound Treatment animal_selection->treatment_initiation functional_assessment In Vivo Functional Assessments treatment_initiation->functional_assessment tissue_collection Tissue Collection and Ex Vivo Analysis functional_assessment->tissue_collection data_analysis Data Analysis tissue_collection->data_analysis

Caption: Workflow for DMD Study.

Methodology:

  • Animal Model: mdx mice and age-matched wild-type controls (e.g., C57BL/10ScSn).[12]

  • This compound Administration:

    • The route of administration (e.g., oral gavage, in drinking water) and dosage should be based on preliminary studies.

    • Treatment can be initiated at different stages of the disease progression (e.g., young vs. older mice) to assess preventative or therapeutic effects.[6][7]

  • In Vivo Functional Assessments:

    • Muscle Strength: Measure maximal force of specific muscles, such as the tibialis anterior (in situ) and diaphragm strips (in vitro).[6][7]

    • Exercise Performance: Evaluate endurance and fatigue using treadmill running protocols.

  • Tissue Collection and Ex Vivo Analysis:

    • At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., tibialis anterior, diaphragm, heart).

    • Histology: Assess muscle fiber size, necrosis, regeneration, and fibrosis (collagen deposition) using stains such as Hematoxylin and Eosin (H&E) and Masson's trichrome.[6]

    • Immunohistochemistry: Analyze the expression and localization of key proteins.

    • Biochemical Assays: Measure markers of muscle damage (e.g., serum creatine kinase).

Assessment of this compound in a Spontaneously Hypertensive Rat (SHR) Model of Cardiac Hypertrophy

This protocol details the methodology for evaluating the effects of this compound on cardiac function and remodeling in the SHR model.

Experimental Workflow:

Cardiac_Workflow animal_model Use 15-month-old male SHRs and WKY controls treatment Administer this compound (25 mg/kg/day) or Placebo for 18 weeks animal_model->treatment echo Monitor Cardiac Function via Echocardiography treatment->echo histology Histological Analysis of Cardiac Tissue echo->histology western_blot Western Blot for Signaling Proteins histology->western_blot

Caption: Workflow for Cardiac Hypertrophy Study.

Methodology:

  • Animal Model: 15-month-old male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.[8]

  • This compound Administration:

    • Administer this compound in the drinking water at a concentration calculated to provide a daily dose of 25 mg/kg.[8]

    • Treat a control group of SHRs with a placebo.

    • The treatment duration is 18 weeks.[8]

  • Cardiac Function Monitoring:

    • Perform echocardiography at baseline and at regular intervals throughout the study to assess cardiac structure and function.

    • Key parameters to measure include:

      • Left ventricular (LV) dimensions (end-diastolic and end-systolic)

      • LV mass

      • Ejection fraction (systolic function)

      • E/E' ratio (diastolic function)

  • Histological Analysis:

    • At the end of the study, perfuse-fix the hearts.

    • Prepare tissue sections and stain with Masson's trichrome to assess interstitial collagen deposition (fibrosis).[8]

  • Western Blot Analysis:

    • Analyze the protein levels of key signaling molecules involved in cardiac remodeling and hypertrophy (e.g., TGF-β/Smad, Akt/GSK3β, p38, JNK).[8][13]

References

BGP-15 in Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the optimal application of BGP-15 in cell culture is crucial for investigating its therapeutic potential. This compound, a hydroxylamine derivative, has demonstrated significant cytoprotective effects across a variety of experimental models. It is recognized as a co-inducer of heat shock protein 72 (Hsp72), a poly(ADP-ribose) polymerase (PARP) inhibitor, and a modulator of key signaling pathways involved in cellular stress, survival, and metabolism.

These application notes provide a comprehensive overview of this compound concentrations used in cell culture experiments, detailed protocols for its application, and diagrams of the key signaling pathways it modulates.

Quantitative Data Summary

The effective concentration of this compound in cell culture experiments can vary depending on the cell type, the experimental model of stress or disease, and the duration of treatment. The following table summarizes quantitative data from various studies to guide dose-selection.

Cell LineThis compound ConcentrationTreatment DurationObserved Effects
Mouse Embryonic Fibroblasts (MEFs)10 µM1 hourEnhanced heat shock response, increased chromatin accessibility.[1]
Neonatal Rat Cardiomyocytes (NRCMs)50 µM0.5 hoursInhibition of mitochondrial fission, promotion of mitochondrial fusion under H₂O₂-induced stress.[2][3][4]
WRL-68 (human liver epithelial) cells50 µM3 hoursProtection against H₂O₂-induced mitochondrial depolarization.[5]
U-251 MG (human glioma) cells50 µM1 hourAttenuation of LPS-induced collapse of mitochondrial membrane potential and ROS production.[5]
Cardiomyocytes50 µM24 hours (pretreatment)Improved cell viability and reduced LDH release in a doxorubicin-induced cardiotoxicity model.[6]
Human tumor cell lines (A549, HCT-15, HCT-116, Du-145)10, 30, 100 µg/mL3 daysAssessed for in vitro cytotoxicity in combination with cisplatin.[7]
Rat heart (ex vivo perfusion)200 µMNot specifiedPrevented imatinib-induced oxidative damage and depletion of high-energy phosphates.[7][8]
Ikbkap−/− sensory neuronsNot specifiedNot specifiedPrevents cell death in vitro.[9]

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound in cell culture.

Protocol 1: General Cell Culture Treatment with this compound

This protocol outlines the basic steps for treating adherent cell cultures with this compound.

Materials:

  • Cultured cells in appropriate multi-well plates, flasks, or dishes

  • Complete cell culture medium

  • This compound stock solution (e.g., dissolved in water, DMSO, or ethanol)[7]

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells at a density appropriate for the specific cell line and experiment duration to ensure they are in the exponential growth phase at the time of treatment.

  • Preparation of this compound Working Solution:

    • Thaw the this compound stock solution.

    • Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to achieve a 50 µM final concentration from a 10 mM stock, dilute the stock 1:200 in the medium. It is recommended to prepare fresh dilutions for each experiment.

  • Cell Treatment:

    • Remove the existing medium from the cultured cells.

    • Wash the cells once with sterile PBS.

    • Add the appropriate volume of the this compound working solution to the cells.

    • For control wells, add medium containing the same concentration of the vehicle used to dissolve the this compound stock (e.g., DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 30 minutes to 24 hours or longer) under standard culture conditions (37°C, 5% CO₂).[2][6]

  • Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability assays, protein extraction for Western blotting, or mitochondrial function analysis.

Protocol 2: Assessment of this compound's Protective Effect Against Oxidative Stress

This protocol details a method to evaluate the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress.

Materials:

  • Neonatal Rat Cardiomyocytes (NRCMs) or other relevant cell line

  • Complete cell culture medium

  • This compound stock solution

  • Hydrogen peroxide (H₂O₂) solution

  • Reagents for assessing mitochondrial membrane potential (e.g., JC-1 or TMRM) or cell viability (e.g., MTT or LDH assay kit)

Procedure:

  • Cell Culture and Treatment Groups:

    • Culture NRCMs to the desired confluency.

    • Establish four treatment groups:

      • Control: Cells with no treatment.

      • This compound only: Cells treated with 50 µM this compound.

      • H₂O₂ only: Cells treated with 150 µM H₂O₂.

      • H₂O₂ + this compound: Cells treated with both 150 µM H₂O₂ and 50 µM this compound.[2][3]

  • Treatment Application:

    • For the H₂O₂ + this compound group, you can either pre-treat with this compound before adding H₂O₂ or add them concurrently, depending on the experimental question. The cited protocol applies them concurrently.[2]

    • Add the respective treatments to the cells and incubate for a specified time, for example, 30 minutes.[2][3]

  • Analysis:

    • Mitochondrial Membrane Potential: After treatment, stain the cells with JC-1 or TMRM according to the manufacturer's instructions and analyze using fluorescence microscopy or a plate reader.[5]

    • Cell Viability: Perform an MTT assay to assess metabolic activity or an LDH assay to measure cytotoxicity, following the manufacturer's protocol.

Signaling Pathways and Experimental Workflows

This compound exerts its effects by modulating several key cellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a general experimental workflow.

Signaling Pathways

// Connections from pathways to outcomes PARP -> Apoptosis [style=invis]; HSP -> Survival [style=invis]; JNK -> Apoptosis [style=invis]; Akt -> Survival [style=invis]; Mitochondria -> Survival [style=invis];

// Stress to pathways "Stress" -> JNK [label="Activates", color="#EA4335", fontcolor="#202124"]; "Stress" -> HSP [label="Activates", color="#4285F4", fontcolor="#202124"]; } this compound's multifaceted mechanism of action.

Heat_Shock_Response Stress Proteotoxic Stress HSF1_inactive HSF1 (monomer, inactive) Stress->HSF1_inactive releases chaperones HSF1_active HSF1 (trimer, active) HSF1_inactive->HSF1_active trimerizes HSE Heat Shock Element (DNA) HSF1_active->HSE binds HSP72 Hsp72 HSE->HSP72 transcription BGP15 This compound BGP15->HSF1_active enhances activation HDAC HDAC BGP15->HDAC inhibits HDAC->HSF1_active deacetylates (inactivates)

PARP_Inhibition DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 activates PAR PAR Polymer Synthesis PARP1->PAR catalyzes AIF Apoptosis-Inducing Factor (AIF) PAR->AIF promotes release from mitochondria Apoptosis Apoptosis AIF->Apoptosis induces BGP15 This compound BGP15->PARP1 inhibits

Akt_JNK_Signaling cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic PI3K PI3K Akt Akt PI3K->Akt activates Survival Cell Survival Akt->Survival promotes JNK JNK Apoptosis Apoptosis JNK->Apoptosis promotes BGP15 This compound BGP15->PI3K activates BGP15->JNK inhibits

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cell Seeding Treatment This compound Treatment (with/without stressor) Start->Treatment Incubation Incubation (defined duration) Treatment->Incubation Viability Cell Viability (MTT, LDH) Incubation->Viability Western Western Blot (p-Akt, p-JNK, Hsp72) Incubation->Western Mito Mitochondrial Function (JC-1, TMRM, Seahorse) Incubation->Mito Gene Gene Expression (qPCR) Incubation->Gene Analysis Data Analysis & Interpretation Viability->Analysis Western->Analysis Mito->Analysis Gene->Analysis

References

Application Notes and Protocols for BGP-15 Administration in Wistar Rats

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the dosage and administration of BGP-15 in Wistar rats, targeting researchers, scientists, and professionals in drug development. The information is compiled from various preclinical studies to ensure accuracy and relevance.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of this compound used in studies with Wistar and other rat models.

Table 1: Oral Administration of this compound in Rats

Rat StrainDosageFrequencyDurationApplication
Wistar50, 100, 200 mg/kgDailyNot specifiedNeuroprotection against cisplatin/taxol-induced neuropathy[1]
Wistar10 mg/kgDailyNot specifiedRetinoprotection in type II diabetes[2]
Spontaneously Hypertensive25 mg/kg/dayDaily (in drinking water)18 weeksHeart failure[3][4]
Goto-Kakizaki20 mg/kg5 days5 daysInsulin sensitization[2]

Table 2: Intraperitoneal Administration of this compound in Rats

Rat StrainDosageFrequencyDurationApplication
Wistar1.5 mg/kg (Cisplatin)Daily5 daysChemotherapy-induced neuropathy (this compound given orally)[1]
Wistar5.0 mg/kg (Taxol)Every other day10 daysChemotherapy-induced neuropathy (this compound given orally)[1]
Male Rats10 mg/kg/dayDaily14 days (co-administered with Imatinib)Cardioprotection against Imatinib-induced inflammation

Signaling Pathways of this compound

This compound exerts its therapeutic effects through multiple signaling pathways. It is known to be a PARP-1 inhibitor, modulate stress responses through the heat shock protein (HSP) pathway, and influence key inflammatory and metabolic signaling cascades.

BGP15_Signaling_Pathways cluster_stress_response Stress Response & Survival cluster_inflammation Inflammation BGP15 This compound PARP1 PARP-1 BGP15->PARP1 Inhibits ROS Mitochondrial ROS BGP15->ROS Reduces HSF1 HSF-1 BGP15->HSF1 Activates Akt Akt BGP15->Akt Activates JNK JNK BGP15->JNK Inhibits p38 p38 MAPK BGP15->p38 Inhibits HSP70 HSP70 HSF1->HSP70 Induces CellSurvival Cell Survival HSP70->CellSurvival GSK3b GSK-3β Akt->GSK3b Inhibits Akt->CellSurvival GSK3b->HSF1 Inhibits (inhibition of an inhibitor leads to activation) Inflammation Inflammation JNK->Inflammation p38->Inflammation Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Acclimatization Animal Acclimatization (e.g., 1 week) Baseline Baseline Measurements (e.g., weight, blood glucose) Acclimatization->Baseline Randomization Randomization into Groups (Control, Vehicle, this compound) Baseline->Randomization Treatment This compound Administration (Oral or IP) Randomization->Treatment Monitoring Daily Monitoring (Health, behavior, weight) Treatment->Monitoring DataCollection Data Collection (e.g., functional tests, blood samples) Monitoring->DataCollection TissueHarvesting Tissue Harvesting DataCollection->TissueHarvesting Biochemical Biochemical Assays (e.g., Western Blot, ELISA) TissueHarvesting->Biochemical Histology Histological Analysis TissueHarvesting->Histology

References

Application Notes and Protocols for the Use of BGP-15 in Goto-Kakizaki Rat Models of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Goto-Kakizaki (GK) rat is a non-obese, spontaneously diabetic strain that serves as a valuable model for type 2 diabetes research.[1][2][3] These rats exhibit moderate hyperglycemia, insulin resistance, and impaired insulin secretion, making them a suitable model for studying the pathophysiology of type 2 diabetes and for evaluating potential therapeutic agents.[2][3] BGP-15 is a hydroximic acid derivative and a promising drug candidate that has demonstrated insulin-sensitizing effects.[4] Its mechanisms of action include the inhibition of poly(ADP-ribose) polymerase (PARP) and the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5][6] This document provides detailed application notes and protocols for the use of this compound in GK rat models of diabetes.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in Goto-Kakizaki rats.

Table 1: Effect of this compound on Insulin Sensitivity in Goto-Kakizaki (GK) Rats.

Treatment GroupDoseDurationGlucose Infusion Rate (mg/kg/min)Percent Increase in Insulin SensitivityReference
Control (Untreated GK)-5 days4.2 ± 0.5-[7]
This compound20 mg/kg/day, p.o.5 days7.2 ± 0.871%[7]
Metformin-5 days5.1 ± 0.621%[7]
Rosiglitazone-5 days6.5 ± 0.755%[7]

*p < 0.05 compared to the control group. Data are presented as mean ± standard deviation.

Table 2: Effects of 12-Week this compound Treatment on Metabolic Parameters in Goto-Kakizaki (GK) Rats.

ParameterWistar (Control)Goto-Kakizaki (Untreated)Goto-Kakizaki + this compound (10 mg/kg/day, p.o.)Reference
Fasting Blood Sugar (% of starting value)108.6 ± 10.55137.4 ± 5.21998.87 ± 4.532[4]
Plasma Insulin at end of HEGC (mU/L)366.6 ± 141.3513.0 ± 135.9178.3 ± 54.71[4]

*p < 0.05 compared to the Goto-Kakizaki (Untreated) group. Data are presented as mean ± standard error of the mean.

Experimental Protocols

Animal Model and Handling
  • Animal Strain: Male Goto-Kakizaki (GK) rats are used as the diabetic model, with age-matched Wistar rats serving as healthy controls.[4][8]

  • Acclimation: Upon arrival, animals should be allowed to acclimate for at least one week in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.[4]

  • Confirmation of Diabetes: Hyperglycemia in GK rats can be confirmed by measuring blood glucose levels.[8]

This compound Administration
  • Formulation: this compound is typically dissolved in a suitable vehicle, such as saline, for administration.

  • Route of Administration: Oral gavage (per os) is a common method for this compound administration in rats.[4]

  • Dosage and Frequency:

    • For short-term studies (e.g., 5 days), a daily dose of 20 mg/kg has been shown to be effective.[7]

    • For longer-term studies (e.g., 12 weeks), a daily dose of 10 mg/kg has been used.[4]

  • Procedure for Oral Gavage:

    • Gently restrain the rat.

    • Measure the distance from the oral cavity to the xiphoid process to determine the appropriate length for gavage needle insertion.

    • Insert a ball-tipped gavage needle into the esophagus.

    • Slowly administer the this compound solution.

    • Carefully remove the needle.

    • Monitor the animal for any signs of distress.

Hyperinsulinemic Euglycemic Glucose Clamp (HEGC)

The HEGC is the gold standard for assessing insulin sensitivity in vivo.[9]

  • Surgical Preparation:

    • Anesthetize the rat.

    • Perform a midline incision in the neck to expose the carotid artery and jugular vein.[9]

    • Insert catheters into the carotid artery (for blood sampling) and the jugular vein (for infusions).[9]

    • Exteriorize and secure the catheters.

    • Allow the animal to recover for 4-5 days.[9]

  • Clamp Procedure:

    • Fast the rats overnight.[10]

    • Connect the venous catheter to infusion pumps for insulin and glucose (e.g., 50% dextrose).[9]

    • Collect a baseline blood sample from the arterial catheter to determine basal glucose levels.[9]

    • Begin a continuous infusion of insulin. While specific rates for this compound studies in GK rats are not detailed in the provided results, a common rate for rats is in the range of 2-4 nmol/h per kg.[10]

    • Monitor blood glucose every 5-10 minutes.[10]

    • Infuse a variable rate of glucose to maintain euglycemia (the basal glucose level).[9]

    • Once a steady state is achieved (stable blood glucose with a constant glucose infusion rate), the glucose infusion rate is recorded. This rate is indicative of whole-body insulin sensitivity.[9]

Western Blot Analysis for SIRT1 and MMP-9 in Retina
  • Tissue Preparation:

    • Euthanize the rat and enucleate the eyes.

    • Dissect the retinas and homogenize in RIPA buffer containing protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the retinal lysates using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions are:

      • Anti-SIRT1: 1:1000[11]

      • Anti-MMP-9: (Refer to manufacturer's datasheet for optimal dilution)

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways

BGP15_Signaling_Pathway cluster_BGP15 This compound cluster_pathways Cellular Effects BGP15 This compound PARP PARP BGP15->PARP Inhibits JNK JNK BGP15->JNK Inhibits InsulinReceptor Insulin Receptor JNK->InsulinReceptor Inhibits InsulinSignaling Insulin Signaling InsulinReceptor->InsulinSignaling Activates GlucoseUptake Glucose Uptake InsulinSignaling->GlucoseUptake Promotes

Caption: this compound signaling pathway in diabetes.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis AnimalSelection Select Goto-Kakizaki and Wistar Rats Acclimation Acclimation (1 week) AnimalSelection->Acclimation Grouping Divide into Control and This compound Treatment Groups Acclimation->Grouping Administration Daily Oral Gavage of this compound or Vehicle Grouping->Administration HEGC Hyperinsulinemic Euglycemic Glucose Clamp (HEGC) Administration->HEGC Biochemical Blood Glucose and Insulin Measurement Administration->Biochemical WesternBlot Western Blot for SIRT1 & MMP-9 (Retina) Administration->WesternBlot DataAnalysis Statistical Analysis of Results HEGC->DataAnalysis Biochemical->DataAnalysis WesternBlot->DataAnalysis

Caption: Experimental workflow for studying this compound in GK rats.

References

Application of BGP-15 in the mdx Mouse Model of Muscular Dystrophy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by progressive muscle degeneration and weakness. The mdx mouse is a widely utilized preclinical model for DMD, as it carries a mutation in the dystrophin gene, leading to a similar, albeit less severe, pathology. BGP-15, a hydroxylamine derivative, has emerged as a promising therapeutic candidate for DMD. It is known to function as a co-inducer of Heat Shock Protein 72 (Hsp72) and a PARP-1 inhibitor, exhibiting protective effects on muscle tissue. These application notes provide a comprehensive overview of the use of this compound in the mdx mouse model, including quantitative data from key studies, detailed experimental protocols, and a summary of the proposed signaling pathways.

Data Presentation

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in mdx and dko (dystrophin/utrophin double knockout, a more severe model) mice.

Table 1: Effect of this compound on Skeletal Muscle Pathology and Function

ParameterMouse ModelTreatment GroupOutcomeReference
Tibialis Anterior (TA) Muscle Fibrosis dkoThis compoundReduced collagen deposition[1]
mdxThis compoundNo significant change in collagen deposition[1]
Diaphragm Muscle Fibrosis mdx & dkoThis compoundNo significant change in collagen deposition[1]
Maximal Force of TA Muscle (in situ) mdx & dkoThis compoundNo improvement in maximal force[1]
Maximal Force of Diaphragm Muscle (in vitro) mdx & dkoThis compoundNo improvement in maximal force[1]

Table 2: Effect of this compound on Cardiac Pathology and Function in Young dko Mice

ParameterTreatment GroupOutcomeReference
Cardiac Collagen Deposition This compoundReduced[1]
Membrane Integrity This compoundImproved[1]
Systolic Function This compoundImproved[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the application of this compound in the mdx mouse model.

Protocol 1: this compound Administration

This protocol describes the oral gavage and intraperitoneal injection methods for administering this compound to mdx mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)

  • Animal gavage needles (for oral administration)

  • Sterile syringes and needles (25-27 gauge for IP injection)

  • Animal scale

Procedure (Oral Gavage):

  • Preparation of this compound solution: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 15 mg/kg body weight). Ensure complete dissolution.

  • Animal handling: Gently restrain the mouse.

  • Administration: Carefully insert the gavage needle into the esophagus and deliver the this compound solution directly into the stomach.

  • Dosage and Frequency: A typical dosage is 15 mg/kg/day, administered daily for the duration of the study (e.g., 5 to 12 weeks).[2]

Procedure (Intraperitoneal Injection):

  • Preparation of this compound solution: Dissolve this compound in a sterile vehicle to the desired concentration.

  • Animal handling: Restrain the mouse to expose the abdomen.

  • Injection: Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing internal organs. Administer the this compound solution.

  • Dosage and Frequency: The dosage and frequency will depend on the specific experimental design.

Protocol 2: Assessment of Muscle Function

This protocol outlines the in situ measurement of tibialis anterior (TA) muscle force and the in vitro measurement of diaphragm muscle force.

In Situ Tibialis Anterior (TA) Muscle Force Measurement:

Materials:

  • Anesthetized mouse

  • Force transducer

  • Nerve stimulating electrodes

  • Data acquisition system

Procedure:

  • Anesthetize the mouse and secure the hindlimb.

  • Expose the distal tendon of the TA muscle and the sciatic nerve.

  • Attach the TA tendon to a force transducer.

  • Position stimulating electrodes on the sciatic nerve.

  • Determine the optimal muscle length (L₀) by delivering single electrical pulses and adjusting the muscle length until maximal twitch force is achieved.

  • Measure maximal isometric tetanic force by stimulating the nerve with a train of pulses at a high frequency (e.g., 100-150 Hz).

  • Record and analyze the force data.

In Vitro Diaphragm Muscle Force Measurement:

Materials:

  • Dissected diaphragm muscle strip

  • Organ bath with oxygenated Ringer's solution

  • Force transducer

  • Field stimulation electrodes

  • Data acquisition system

Procedure:

  • Euthanize the mouse and dissect a muscle strip from the diaphragm.

  • Mount the muscle strip in an organ bath containing oxygenated Ringer's solution maintained at a physiological temperature.

  • Attach one end of the muscle strip to a fixed point and the other to a force transducer.

  • Position field stimulation electrodes on either side of the muscle strip.

  • Determine the optimal muscle length (L₀) as described for the TA muscle.

  • Measure maximal isometric tetanic force by applying a high-frequency electrical field.

  • Record and analyze the force data.

Protocol 3: Histological Analysis of Muscle Fibrosis

This protocol details the use of Sirius Red staining to quantify collagen deposition in muscle tissue sections.

Materials:

  • Frozen muscle sections (e.g., TA, diaphragm)

  • Picro-Sirius Red solution

  • Microscope with polarizing filters

  • Image analysis software

Procedure:

  • Cryosection the muscle tissue at a thickness of 8-10 µm.

  • Fix the sections in an appropriate fixative (e.g., 4% paraformaldehyde).

  • Stain the sections with Picro-Sirius Red solution for 1 hour.

  • Dehydrate the sections through a graded series of ethanol and clear with xylene.

  • Mount the sections with a resinous mounting medium.

  • Image the sections using a microscope equipped with polarizing filters. Collagen fibers will appear bright red or yellow against a dark background.

  • Quantify the fibrotic area as a percentage of the total muscle cross-sectional area using image analysis software.

Protocol 4: Assessment of Muscle Membrane Integrity

This protocol describes the use of Evans Blue Dye (EBD) uptake to identify muscle fibers with compromised membrane integrity.

Materials:

  • Evans Blue Dye (EBD) solution (1% in sterile saline)

  • Syringes and needles for injection

  • Fluorescence microscope

Procedure:

  • Inject the mdx mouse with EBD solution via intraperitoneal or intravenous injection (e.g., 10 µl/g body weight).

  • After a set time (e.g., 16-24 hours), euthanize the mouse and collect muscle samples.

  • Cryosection the muscle tissue.

  • Observe the sections under a fluorescence microscope. EBD-positive fibers (indicating membrane damage) will fluoresce red.

  • Quantify the number of EBD-positive fibers relative to the total number of fibers.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways of this compound in the context of muscular dystrophy and a typical experimental workflow.

BGP15_Signaling_Pathway cluster_DMD Duchenne Muscular Dystrophy Pathology cluster_BGP15 This compound Intervention Dystrophin_Deficiency Dystrophin Deficiency Membrane_Instability Sarcolemmal Instability Dystrophin_Deficiency->Membrane_Instability Calcium_Influx Increased Ca2+ Influx Membrane_Instability->Calcium_Influx SERCA_Dysfunction SERCA Dysfunction Calcium_Influx->SERCA_Dysfunction Overwhelms Ca2+ handling Cellular_Stress Cellular Stress (Oxidative, ER) Calcium_Influx->Cellular_Stress Muscle_Degeneration Muscle Degeneration SERCA_Dysfunction->Muscle_Degeneration Inflammation Inflammation Cellular_Stress->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis Fibrosis->Muscle_Degeneration BGP15 This compound HSP72 ↑ Hsp72 Induction BGP15->HSP72 PARP1 PARP-1 Inhibition BGP15->PARP1 JNK_p38 ↓ JNK/p38 Signaling BGP15->JNK_p38 Akt_Signaling ↑ Akt Signaling BGP15->Akt_Signaling HSP72->SERCA_Dysfunction Preserves Function PARP1->Cellular_Stress Reduces Stress JNK_p38->Inflammation Reduces Inflammation Akt_Signaling->Muscle_Degeneration Promotes Survival

Caption: Proposed signaling pathway of this compound in muscular dystrophy.

Experimental_Workflow cluster_assessment Endpoint Assessments start Start: mdx Mouse Model treatment This compound Administration (e.g., 15 mg/kg/day, oral gavage) start->treatment control Vehicle Control Administration start->control duration Treatment Duration (e.g., 5-12 weeks) treatment->duration control->duration muscle_function Muscle Function Tests (in situ TA, in vitro Diaphragm) duration->muscle_function histology Histological Analysis (Sirius Red for Fibrosis) duration->histology membrane_integrity Membrane Integrity Assay (Evans Blue Dye Uptake) duration->membrane_integrity cardiac_function Cardiac Function (Echocardiography in dko) duration->cardiac_function analysis Data Analysis and Comparison muscle_function->analysis histology->analysis membrane_integrity->analysis cardiac_function->analysis

Caption: A typical experimental workflow for evaluating this compound in mdx mice.

Conclusion

This compound demonstrates therapeutic potential in preclinical models of Duchenne muscular dystrophy, particularly in ameliorating cardiac pathology and reducing fibrosis in severely affected muscles. While it may not directly improve maximal muscle force in the models tested, its protective effects on cellular stress pathways, membrane integrity, and cardiac function warrant further investigation. The provided protocols offer a standardized framework for researchers to conduct studies on this compound and similar compounds in the context of muscular dystrophy. The signaling pathway diagram provides a visual summary of the current understanding of this compound's mechanism of action, highlighting its multifaceted effects on key pathological processes in DMD.

References

Application Notes and Protocols: Hyperinsulinemic-Euglycemic Clamp with BGP-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo.[1] This technique allows for the direct measurement of insulin-mediated glucose disposal, providing invaluable data for the development of insulin-sensitizing drugs. BGP-15 is a promising insulin sensitizer that has demonstrated efficacy in improving insulin sensitivity in both preclinical and clinical studies.[2][3][4] These application notes provide a detailed protocol for utilizing the hyperinsulinemic-euglycemic clamp to evaluate the therapeutic potential of this compound.

This compound is a hydroxylamine derivative and a co-inducer of heat shock proteins (HSPs) that improves insulin sensitivity through various mechanisms, including the inhibition of c-Jun N-terminal kinase (JNK), which is implicated in insulin resistance.[2][5] Clinical trials have shown that this compound is safe and well-tolerated.[4]

Data Presentation

Quantitative Outcomes of this compound Treatment in Preclinical and Clinical Studies
Species/ModelThis compound DosageTreatment DurationKey Quantitative Outcomes (vs. Control/Placebo)Reference
Cholesterol-fed Rabbits10 mg/kg5 days50% increase in insulin sensitivity[3][6]
Cholesterol-fed Rabbits30 mg/kg5 days70% increase in insulin sensitivity[3][6]
Goto-Kakizaki (GK) Rats20 mg/kg5 days71% increase in glucose infusion rate (GIR)[3][6]
Insulin-resistant, Nondiabetic Humans200 mg28 daysSignificant increase in whole-body insulin sensitivity (M-1), total body glucose utilization (M-2), muscle tissue glucose utilization (M-3), and fat-free body mass glucose utilization (M-4)[4][5]
Insulin-resistant, Nondiabetic Humans400 mg28 daysSignificant increase in whole-body insulin sensitivity (M-1), total body glucose utilization (M-2), muscle tissue glucose utilization (M-3), and fat-free body mass glucose utilization (M-4)[4][5]

Experimental Protocols

Preclinical Protocol: Hyperinsulinemic-Euglycemic Clamp in Rodents

This protocol is a general guideline and may require optimization based on the specific rodent model and laboratory conditions.

1. Animal Preparation and Catheterization:

  • Animals: Male Goto-Kakizaki (GK) rats or other suitable models of insulin resistance.

  • Acclimation: Acclimate animals to the housing facility for at least one week before any procedures.

  • Catheterization: Five to seven days prior to the clamp study, perform aseptic surgery to implant catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling).[7] This two-catheter system allows for stress-free blood collection from conscious, unrestrained animals.[1]

  • Recovery: House animals individually after surgery and monitor their recovery. Ensure they regain their pre-surgery body weight.

2. This compound Administration:

  • Dosage: Based on previous studies, a dose of 20 mg/kg body weight is recommended.[3][6]

  • Administration: Administer this compound orally (e.g., by gavage) once daily for five consecutive days leading up to the clamp experiment. The control group should receive a vehicle solution.

3. Hyperinsulinemic-Euglycemic Clamp Procedure:

  • Fasting: Fast animals overnight (for approximately 16 hours) before the clamp.[8]

  • Basal Period (t = -120 to 0 min):

    • Place the conscious, unrestrained animal in a metabolic cage.

    • Connect the jugular and carotid catheters to infusion lines and sampling ports, respectively.

    • Initiate a continuous infusion of saline.

    • At t = -30 and -15 min, collect blood samples to determine basal glucose and insulin levels.

  • Clamp Period (t = 0 to 120 min):

    • At t = 0 min, start a primed-continuous infusion of human insulin. A common infusion rate is 2.0-20 mU/kg/min.[8]

    • Begin blood sampling from the carotid artery every 10-20 minutes to monitor blood glucose levels.[8]

    • Initiate a variable-rate infusion of 20% dextrose to maintain euglycemia (target blood glucose level of 100-140 mg/dL).[8] Adjust the glucose infusion rate (GIR) based on the blood glucose readings.

    • The experiment should last for approximately 120 minutes to achieve a steady state.[7]

  • Data Collection and Analysis:

    • Record the GIR required to maintain euglycemia. This is the primary measure of insulin sensitivity.

    • Collect a final blood sample at t = 120 min to measure plasma insulin concentration.

    • Calculate the average GIR during the last 30-60 minutes of the clamp, once a steady state has been reached.

Clinical Protocol: Hyperinsulinemic-Euglycemic Clamp in Human Subjects

This protocol is a general guideline for a clinical research setting and must be conducted under strict ethical and safety standards.

1. Subject Recruitment and Screening:

  • Recruit subjects with insulin resistance, with or without impaired glucose tolerance.

  • Perform a thorough medical history, physical examination, and laboratory tests to ensure eligibility.

2. This compound Administration:

  • Dosage: Based on clinical trial data, daily doses of 200 mg or 400 mg of this compound are recommended.[4]

  • Administration: Administer this compound orally once daily for 28 days. The control group will receive a matching placebo.

3. Hyperinsulinemic-Euglycemic Clamp Procedure:

  • Preparation:

    • Subjects should fast overnight for at least 8 hours.[9]

    • Place an intravenous catheter in an arm vein for the infusion of insulin and glucose.

    • Place a second catheter in a contralateral hand or forearm vein for blood sampling. The sampling hand should be warmed to arterialize the venous blood.[1][9]

  • Basal Period:

    • Allow for a 30-60 minute basal period to collect baseline blood samples for glucose and insulin.

  • Clamp Procedure:

    • Initiate a primed-continuous infusion of human insulin. A typical infusion rate is 40 mU/m²/min.

    • Measure blood glucose every 5-10 minutes.

    • Start a variable-rate infusion of 20% glucose to maintain euglycemia (target blood glucose of ~90 mg/dL). Adjust the GIR based on frequent glucose measurements.

    • The clamp should be continued for at least 120 minutes after achieving the target insulin level.

  • Data Analysis:

    • The primary outcome is the glucose infusion rate (M-value) required to maintain euglycemia, typically averaged over the last 30-60 minutes of the clamp. The M-value is a direct measure of whole-body insulin sensitivity.

Visualizations

Signaling Pathway of this compound in Improving Insulin Sensitivity

BGP15_Pathway BGP15 This compound JNK JNK BGP15->JNK Inhibits InsulinReceptor Insulin Receptor JNK->InsulinReceptor Inhibits InsulinSignaling Insulin Signaling Cascade InsulinReceptor->InsulinSignaling GLUT4 GLUT4 Translocation InsulinSignaling->GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

Caption: this compound enhances insulin sensitivity by inhibiting JNK.

Experimental Workflow for Preclinical Hyperinsulinemic-Euglycemic Clamp with this compound

Clamp_Workflow cluster_prep Preparation Phase cluster_clamp Clamp Day Catheterization Catheterization (Jugular Vein & Carotid Artery) Recovery Recovery (5-7 days) Catheterization->Recovery BGP15_Admin This compound Administration (Oral, 5 days) Recovery->BGP15_Admin Fasting Overnight Fasting BGP15_Admin->Fasting Basal Basal Period (Blood Sampling) Fasting->Basal Clamp Hyperinsulinemic-Euglycemic Clamp (Insulin + Glucose Infusion) Basal->Clamp SteadyState Steady State (Data Collection) Clamp->SteadyState

Caption: Workflow for rodent hyperinsulinemic-euglycemic clamp with this compound.

Logical Relationship of the Hyperinsulinemic-Euglycemic Clamp Principle

Clamp_Principle InsulinInfusion Constant High Insulin Infusion Euglycemia Maintain Euglycemia (Normal Blood Glucose) InsulinInfusion->Euglycemia Suppresses Endogenous Glucose Production & Stimulates Uptake GlucoseInfusion Variable Glucose Infusion Rate (GIR) GlucoseInfusion->Euglycemia Matches Glucose Disposal Rate InsulinSensitivity Insulin Sensitivity GlucoseInfusion->InsulinSensitivity Directly Proportional To Euglycemia->GlucoseInfusion Feedback Control

Caption: Principle of the hyperinsulinemic-euglycemic clamp.

References

Application Notes and Protocols: Assessing BGP-15 Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of BGP-15, a PARP inhibitor and chaperone co-inducer, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document outlines the scientific principles, experimental procedures, data interpretation, and relevant signaling pathways.

Introduction to this compound

This compound is a novel drug candidate with a range of biological activities. It is recognized primarily as a poly(ADP-ribose) polymerase (PARP) inhibitor, with an IC50 of 120 µM.[1] Its mechanisms of action are multifaceted, including the co-induction of heat shock proteins (specifically Hsp72), reduction of reactive oxygen species (ROS) production, and modulation of inflammatory signaling pathways by inhibiting JNK.[2] this compound has demonstrated protective effects in various models of cellular stress, including ischemia-reperfusion injury, and has been investigated for its potential in treating metabolic diseases like type 2 diabetes.[3][4][5] Interestingly, while often cited for its cytoprotective properties, it has also been shown to decrease cell viability in certain cancer cell lines, such as prostate (LNCaP) and breast cancer (MCF-7) cells, by inducing apoptosis.[6]

Principle of the MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7] The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[8] The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[8][9]

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol provides a step-by-step guide for evaluating the cytotoxic effects of this compound on a selected cell line.

Materials:

  • This compound compound

  • Selected cell line (e.g., LNCaP, MCF-7, or other relevant cell lines)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[10]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and sterile tips

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 10 µM to 200 µM, based on its known PARP inhibition IC50.[1]

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (untreated cells).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8]

    • Incubate the plate for 4 hours at 37°C and 5% CO2. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[8]

    • To ensure complete dissolution of the formazan crystals, the plate can be gently agitated on an orbital shaker for 15 minutes or incubated overnight at 37°C.[8][9]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[8]

Data Analysis:

  • Calculate Percentage Cell Viability:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine IC50 Value:

    • Plot the percentage of cell viability against the concentration of this compound.

    • The IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, can be determined from the dose-response curve.

Data Presentation

The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison of the cytotoxic effects of this compound at different concentrations and incubation times.

This compound Concentration (µM)Incubation Time (hours)Average Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)241.250.08100
10241.180.0694.4
50240.950.0576.0
100240.680.0454.4
200240.420.0333.6
0 (Control)481.420.10100
10481.290.0990.8
50480.880.0762.0
100480.510.0535.9
200480.290.0320.4

Visualizations

Diagram of the MTT Assay Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells BGP15_Prep Prepare this compound Dilutions Treat_Cells Treat with this compound BGP15_Prep->Treat_Cells Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_Formazan Incubate (4h) Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Experimental workflow for assessing this compound cytotoxicity using the MTT assay.

Simplified Signaling Pathway of this compound's Cytoprotective Mechanism:

BGP15_Pathway cluster_cellular_effects Cellular Effects cluster_outcomes Potential Outcomes BGP15 This compound PARP PARP Inhibition BGP15->PARP HSP HSP Induction (Hsp72) BGP15->HSP ROS Reduced ROS Production BGP15->ROS JNK JNK Inhibition BGP15->JNK Cell_Survival Increased Cell Survival PARP->Cell_Survival Apoptosis Apoptosis (in some cancer cells) PARP->Apoptosis HSP->Cell_Survival ROS->Cell_Survival Insulin_Sensitivity Improved Insulin Sensitivity JNK->Insulin_Sensitivity

Caption: Simplified signaling pathways influenced by this compound.

Expected Results and Interpretation

The expected outcome of this assay is a dose- and time-dependent decrease in cell viability upon treatment with this compound in susceptible cell lines. The IC50 value will provide a quantitative measure of the compound's cytotoxic potency.

It is important to consider this compound's known cytoprotective effects.[2] In certain experimental contexts or cell types, particularly those under oxidative stress, this compound might enhance cell viability. Therefore, the choice of cell line and experimental conditions is critical for accurately assessing its cytotoxic potential. For instance, in studies with prostate and breast cancer cell lines, this compound has been shown to induce apoptosis and decrease cell viability.[6] Conversely, in models of cisplatin-induced nephrotoxicity, this compound exhibited protective effects.[3] Researchers should interpret the results in the context of the specific biological system being studied.

References

Application Notes and Protocols: Measuring Cell Damage with BGP-15 Treatment Using the LDH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lactate dehydrogenase (LDH) assay is a widely utilized, straightforward colorimetric method to quantify cell death and cytotoxicity. It measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. This application note provides a detailed protocol for using the LDH assay to assess the cytoprotective effects of BGP-15, a promising therapeutic agent known for its role in mitigating cellular stress and damage.

This compound is a hydroximic acid derivative that has demonstrated significant protective effects in various models of cellular injury.[1] Its mechanisms of action are multifaceted and include the inhibition of Poly (ADP-ribose) polymerase (PARP), reduction of mitochondrial reactive oxygen species (ROS) production, and modulation of key signaling pathways involved in cell survival and inflammation, such as JNK and Akt.[1][2][3] By evaluating the reduction in LDH release, researchers can quantify the efficacy of this compound in protecting cells from various insults.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on cell viability and LDH release in a doxorubicin (DOX)-induced cardiotoxicity model using H9c2 cardiomyocytes.

Table 1: Effect of this compound Pretreatment on DOX-Induced LDH Release in H9c2 Cardiomyocytes [2][4]

Treatment GroupLDH Release (%)
ControlBaseline
1 µM DOX22.88 ± 0.78
1 µM DOX + 50 µM this compound17.04 ± 0.59
3 µM DOX25.91 ± 1.14
3 µM DOX + 50 µM this compound20.33 ± 0.85

Data are presented as mean ± SEM.

Table 2: Experimental Parameters for Assessing this compound Cytoprotection using LDH Assay

ParameterValue/ConditionReference
Cell LineH9c2 Cardiomyocytes[2][4]
Inducing AgentDoxorubicin (DOX)[2][4]
This compound Concentration50 µM[2][4]
Pretreatment Time with this compound24 hours[2][4]
DOX Treatment Time12 and 24 hours[2][4]
LDH Assay TypeColorimetric[2]
Wavelength for Absorbance Reading490 nm[5]

Experimental Protocols

This section provides a detailed methodology for performing an LDH assay to measure the cytoprotective effects of this compound.

Materials
  • Target cells (e.g., H9c2 cardiomyocytes)

  • Complete cell culture medium

  • This compound

  • Cytotoxic agent (e.g., Doxorubicin)

  • 96-well flat-bottom cell culture plates

  • LDH cytotoxicity assay kit (containing LDH assay buffer, substrate mix, and stop solution)

  • Lysis buffer (e.g., 10X Lysis Solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol
  • Cell Seeding:

    • Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.

  • This compound Pretreatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).

    • Dilute the this compound stock solution in a complete culture medium to the desired final concentration (e.g., 50 µM).

    • Remove the medium from the wells and add 100 µL of the this compound containing medium to the designated treatment wells.

    • For control wells, add 100 µL of medium with the vehicle control.

    • Incubate the plate for 24 hours.[4]

  • Induction of Cell Damage:

    • Prepare the cytotoxic agent (e.g., Doxorubicin) in a complete culture medium at the desired concentrations.

    • Remove the this compound containing medium and add 100 µL of the cytotoxic agent solution to the appropriate wells.

    • Include wells with cells treated only with the cytotoxic agent (positive control for damage) and wells with untreated cells (negative control).

    • Incubate the plate for the desired exposure period (e.g., 12 or 24 hours).[4]

  • Preparation of Controls for LDH Assay:

    • Spontaneous LDH Release (Negative Control): Wells containing untreated cells.

    • Maximum LDH Release (Positive Control): To wells containing untreated cells, add 10 µL of 10X Lysis Solution 45 minutes before the end of the incubation period. This will cause 100% cell lysis.[6]

    • Background Control: Wells containing culture medium only (no cells).

  • LDH Assay Procedure:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[5]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the assay buffer and substrate mix).

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.[5]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[7]

    • Add 50 µL of the stop solution to each well to terminate the reaction.[5]

    • Gently tap the plate to mix the contents.

    • Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis:

    • Subtract the background absorbance (from cell-free wells) from all other absorbance readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • The protective effect of this compound is determined by the reduction in the percentage of cytotoxicity in the this compound treated groups compared to the groups treated with the cytotoxic agent alone.

Visualizations

Signaling Pathways of this compound in Cytoprotection

BGP15_Signaling This compound Signaling Pathways in Cytoprotection BGP15 This compound PARP PARP BGP15->PARP Inhibits Mito Mitochondria BGP15->Mito Protects JNK JNK BGP15->JNK Inhibits Akt Akt BGP15->Akt Activates CellDamage Cell Damage / Death PARP->CellDamage Promotes ROS ROS Mito->ROS Reduces Production ROS->CellDamage Induces JNK->CellDamage Promotes CellSurvival Cell Survival Akt->CellSurvival Promotes

Caption: this compound cytoprotective signaling pathways.

Experimental Workflow for LDH Assay with this compound

LDH_Workflow Experimental Workflow: LDH Assay for this compound Cytoprotection cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay LDH Assay cluster_analysis Data Analysis Seed 1. Seed Cells (96-well plate) Incubate1 2. Incubate 24h Seed->Incubate1 Pretreat 3. This compound Pretreatment (24h) Incubate1->Pretreat InduceDamage 4. Induce Cell Damage (e.g., DOX) Pretreat->InduceDamage CollectSupernatant 5. Collect Supernatant InduceDamage->CollectSupernatant AddReagents 6. Add LDH Reaction Mix CollectSupernatant->AddReagents Incubate2 7. Incubate 30 min (dark) AddReagents->Incubate2 AddStop 8. Add Stop Solution Incubate2->AddStop ReadAbsorbance 9. Read Absorbance (490nm) AddStop->ReadAbsorbance Calculate 10. Calculate % Cytotoxicity ReadAbsorbance->Calculate

Caption: LDH assay workflow with this compound treatment.

References

Application Notes and Protocols: BGP-15 Solubility and Preparation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BGP-15, or (Z)-(N'-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridine-carboximidamide), is a nicotinic amidoxime derivative with a wide range of cytoprotective effects.[1] It is recognized as a co-inducer of heat shock proteins (HSPs), a PARP-1 (Poly [ADP-ribose] polymerase 1) inhibitor, and an insulin sensitizer.[1][2] Research has demonstrated its beneficial effects in various disease models, including metabolic syndrome, diabetes, heart failure, and muscular dystrophy.[1][3][4] Its multitarget nature, influencing key signaling pathways related to stress response, inflammation, and mitochondrial function, makes it a compound of significant interest for preclinical and clinical investigation.[1][5]

These application notes provide detailed information on the solubility of this compound and standardized protocols for its preparation and administration in in vivo animal studies, intended for researchers in drug development and life sciences.

Chemical Properties and Solubility

This compound is a water-soluble, solid material, which simplifies its formulation for in vivo applications.[1][3] Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties and Solubility of this compound

PropertyValueCitation
Chemical Name (Z)-(N'-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridine-carboximidamide)[1]
Molecular Formula C₁₄H₂₂N₄O₂·2HCl[1]
Molecular Weight 351.272 g/mol [1]
Solubility (Deionized Water) 28 mg/mL at 25 °C[1]
Appearance Solid material[1]

The good water solubility of this compound is a crucial advantage for pharmaceutical formulation, making it straightforward to work with for various administration routes.[1] For in vivo studies, this compound has been successfully dissolved in saline for oral gavage and intravenous administration, or directly in drinking water.[3][6]

Mechanism of Action & Signaling Pathways

This compound exerts its therapeutic effects by modulating multiple intracellular signaling pathways. It is not a classic receptor-binding drug but rather a chaperone co-inducer that enhances cellular resilience to stress.[1][7] Key mechanisms include PARP inhibition, reduction of reactive oxygen species (ROS), and modulation of inflammatory and survival pathways.[1][2]

The primary signaling interactions of this compound are depicted below. This compound enhances cellular survival and function by inhibiting stress-activated kinases like JNK, blocking the DNA-damage sensing enzyme PARP-1, and reducing mitochondrial ROS. It also activates pro-survival pathways such as Akt and promotes the expression of protective heat shock proteins (HSPs) via HSF-1.

BGP15_Signaling_Pathway cluster_outcomes Cellular Outcomes BGP15 This compound JNK JNK BGP15->JNK Inhibits PARP1 PARP-1 BGP15->PARP1 Inhibits MitoROS Mitochondrial ROS Production BGP15->MitoROS Reduces Akt Akt BGP15->Akt Activates HSF1 HSF-1 BGP15->HSF1 Promotes (via deacetylation) Rac1 Rac1 BGP15->Rac1 Activates InsulinReceptor Insulin Receptor Signaling JNK->InsulinReceptor Inhibits CellDeath Cell Death PARP1->CellDeath Promotes GSK3 GSK-3β Akt->GSK3 Inhibits CellSurvival Cell Survival & Glucose Uptake Akt->CellSurvival HSP HSP Induction HSF1->HSP H2O2 H₂O₂ Rac1->H2O2 InsulinSensitivity Insulin Sensitivity InsulinReceptor->InsulinSensitivity GSK3->HSF1 Inhibits H2O2->HSF1 Activates

This compound multifaceted signaling pathways.

Protocols for In Vivo Studies

The following protocols are generalized from methodologies reported in peer-reviewed literature. Researchers should adapt these protocols to their specific animal models and experimental designs, ensuring all procedures are approved by their institutional animal care and use committee (IACUC).

General Workflow for In Vivo this compound Studies

A typical experimental workflow involves animal acclimatization, baseline measurements, randomization into treatment groups, compound administration over a defined period, and subsequent endpoint analysis.

General experimental workflow for this compound studies.
Preparation of this compound Formulations

The choice of vehicle and administration route depends on the experimental goals. Due to its high water solubility, this compound can be prepared in simple aqueous vehicles.

G_prep cluster_oral Oral Gavage / Drinking Water cluster_ip Intraperitoneal (IP) Injection bgp_powder_oral This compound Powder weigh_oral Weigh this compound bgp_powder_oral->weigh_oral vehicle_oral Select Vehicle (Saline, Water, or 1:5 Hydroxyethyl cellulose:water) dissolve_oral Dissolve in Vehicle with Vortexing vehicle_oral->dissolve_oral weigh_oral->dissolve_oral final_oral Final Solution (Clear) dissolve_oral->final_oral bgp_powder_ip This compound Powder weigh_ip Weigh this compound bgp_powder_ip->weigh_ip vehicle_ip Select Vehicle (Sterile Saline) dissolve_ip Dissolve in Sterile Saline vehicle_ip->dissolve_ip weigh_ip->dissolve_ip filter Sterile Filter (0.22 µm) dissolve_ip->filter final_ip Final Sterile Solution filter->final_ip

Preparation of this compound for in vivo administration.

Protocol 4.2.1: Preparation for Oral Gavage or Drinking Water

  • Determine the final concentration needed based on the desired dose (mg/kg) and the administration volume (typically 5-10 mL/kg for mice).[8][9]

  • Weigh the required amount of this compound powder.

  • Add the desired vehicle (e.g., sterile saline, deionized water, or a 1:5 mixture of Hydroxyethyl cellulose and distilled water).[4][6]

  • Vortex or stir until the this compound is completely dissolved. A clear solution should be obtained.

  • Prepare fresh daily to ensure stability.[6]

Protocol 4.2.2: Preparation for Intraperitoneal (IP) Injection

  • Determine the final concentration needed based on the desired dose (mg/kg) and injection volume (typically <10 mL/kg).[10]

  • Under sterile conditions, weigh the required amount of this compound powder.

  • Add sterile saline to the powder.

  • Vortex until fully dissolved.

  • Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.

  • Store appropriately and use aseptic techniques during administration.

Administration Protocols

Protocol 4.3.1: Oral Gavage Administration (Mouse/Rat)

  • Objective: To deliver a precise dose of this compound directly to the stomach.

  • Materials:

    • This compound solution prepared as in 4.2.1.

    • Appropriately sized syringe (e.g., 1 mL).

    • Gavage needle (stainless steel or flexible plastic, with a ball-tip). For mice, 20-22 gauge, 1-1.5 inches is common.[8][9]

  • Procedure:

    • Weigh the animal to calculate the exact volume to be administered.

    • Fill the syringe with the calculated volume of this compound solution.

    • Properly restrain the animal. For mice, scruff the neck and back to immobilize the head and body.[8]

    • Gently insert the gavage needle into the mouth, advancing it along the animal's upper palate towards the esophagus. The animal should swallow the tube. Do not force the needle.[9]

    • Once the needle is properly positioned in the esophagus/stomach, slowly administer the solution.

    • Withdraw the needle smoothly and return the animal to its cage.

    • Monitor the animal for any signs of distress or complications.[11]

Protocol 4.3.2: Intraperitoneal (IP) Injection (Mouse/Rat)

  • Objective: To administer this compound into the peritoneal cavity for systemic absorption.

  • Materials:

    • Sterile this compound solution prepared as in 4.2.2.

    • Sterile syringe (e.g., 1 mL).

    • Sterile needle (e.g., 25-27 gauge for mice).[10][12]

  • Procedure:

    • Weigh the animal to calculate the injection volume.

    • Properly restrain the animal, exposing the abdomen. For a mouse, this can be achieved by scruffing and securing the tail.[13]

    • Tilt the animal's head downwards to help move abdominal organs away from the injection site.[13]

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[12]

    • Insert the needle, bevel up, at a 30-45° angle.[13]

    • Slightly pull back the plunger to ensure no fluid (blood, urine) is aspirated.[10]

    • Slowly and steadily inject the solution.

    • Withdraw the needle and return the animal to its cage. Monitor for adverse reactions.

Protocol 4.3.3: Administration in Drinking Water

  • Objective: For chronic, less stressful administration of this compound.

  • Procedure:

    • Based on preliminary data of daily water consumption for the specific strain, age, and sex of the animals, calculate the amount of this compound to add to the drinking water to achieve the target daily dose (e.g., 25 mg/kg/day).[3][14]

    • Dissolve the calculated amount of this compound in the total volume of water to be provided.

    • Replace the medicated water regularly (e.g., every 2-3 days) to ensure stability and freshness.

    • Monitor water consumption to ensure the desired dose is being administered. This method provides less precise dosing compared to gavage or injection.

Summary of In Vivo Dosing Regimens

The dosage of this compound can vary significantly depending on the animal model, disease state, and intended therapeutic effect. The table below summarizes doses reported in the literature.

Table 2: Examples of this compound Dosing in Preclinical Models

Animal ModelDose Range (mg/kg/day)Administration RouteVehicleCitation(s)
Cholesterol-fed rabbits10, 20, 30Not specifiedNot specified[1][15]
Goto-Kakizaki (GK) rats20Not specifiedNot specified[15]
Spontaneously Hypertensive Rats25per os (drinking water)Water[3][14]
Zucker Diabetic Fatty (ZDF) Rat10Oral GavageHydroxyethyl cellulose:water[4]
Sprague-Dawley Rats20, 40, 80, 160Oral GavageSaline[6][7]
NMRI BR SPF Mice100Intraperitoneal (IP)Vehicle (not specified)[16]
CD-1-nu/nu immunodeficient mice100Intraperitoneal (IP)Not specified[17]

References

Application Notes: Western Blot Analysis of HSP70 Induction by BGP-15

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Heat Shock Protein 70 (HSP70) is a highly conserved molecular chaperone crucial for maintaining protein homeostasis. Its expression is significantly increased in response to cellular stress, where it assists in protein folding, prevents aggregation of denatured proteins, and facilitates their refolding or degradation.[1][2] BGP-15, a hydroximic acid derivative, is recognized as a potent co-inducer of the heat shock response.[3][4] It has shown therapeutic potential in various disease models associated with protein misfolding and cellular stress, such as insulin resistance and muscular dystrophy.[4][5]

The primary mechanism of this compound involves sensitizing the Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response.[4] this compound achieves this by inhibiting histone deacetylases (HDACs), leading to increased chromatin accessibility at HSP gene loci, thereby lowering the temperature threshold for HSF1 activation.[3][6] An additional proposed mechanism involves the inhibition of HSF1 acetylation, which prolongs its binding to heat-shock elements and amplifies the HSP response.[5][7]

Western blotting is a fundamental and widely used technique to detect and quantify the expression levels of specific proteins, such as HSP70, in cell or tissue extracts.[8][9] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the induction of HSP70 by this compound.

Signaling Pathway of this compound-Mediated HSP70 Induction

This compound enhances the expression of HSP70 primarily through the modulation of Heat Shock Factor 1 (HSF1) activity. By inhibiting histone deacetylases (HDACs), this compound promotes a more open chromatin structure at the HSP70 gene promoter, making it more accessible to HSF1. This sensitizes the cellular stress response, allowing for a more robust and rapid induction of HSP70 transcription even under mild stress conditions.[3][4][6]

BGP15_HSP70_Pathway BGP15_n This compound HDAC HDACs BGP15_n->HDAC Inhibits Chromatin Chromatin HDAC->Chromatin Deacetylation HSF1 HSF1 Chromatin->HSF1 Increases Accessibility HSP70_Gene HSP70 Gene (HSPA1A) HSF1->HSP70_Gene Activates Transcription HSP70_mRNA HSP70 mRNA HSP70_Gene->HSP70_mRNA Transcription HSP70_mRNA_cyto HSP70 mRNA HSP70_mRNA->HSP70_mRNA_cyto Export HSP70_Protein HSP70 Protein HSP70_mRNA_cyto->HSP70_Protein BGP15_e This compound (Extracellular) BGP15_e->BGP15_n Cellular Uptake

Caption: this compound signaling pathway for HSP70 induction.

Experimental Protocols

This section provides a comprehensive methodology for the Western blot analysis of HSP70 induction following treatment with this compound.

Cell Culture and Treatment
  • Cell Lines: Mouse Embryonic Fibroblasts (MEFs), HeLa, NIH/3T3, or other relevant cell lines can be used.[10]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • Seed cells in 6-well plates or 100 mm dishes and allow them to reach 70-80% confluency.

    • Prepare a stock solution of this compound in sterile water or DMSO.

    • Treat cells with the desired concentration of this compound (e.g., 10 µM) for a specified duration (e.g., 1 hour) prior to stress induction.[4][6]

    • For experiments involving heat stress, transfer the plates to a 42°C incubator for a defined period (e.g., 60-180 minutes) after this compound pre-treatment.[4] Include non-treated and vehicle-treated controls.

Protein Extraction and Quantification
  • Cell Lysis:

    • Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors (e.g., 1 ml for a 100 mm dish).[11]

    • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

    • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[11]

  • Protein Quantification:

    • Carefully transfer the supernatant (containing the protein extract) to a new, pre-chilled tube.

    • Determine the protein concentration of each sample using a standard protein assay, such as the Bicinchoninic acid (BCA) assay, following the manufacturer's instructions.

Western Blotting Protocol
  • Sample Preparation:

    • Take a uniform amount of protein for each sample (e.g., 20-50 µg).[8][11]

    • Add an equal volume of 2x Laemmli sample buffer to each protein sample.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE:

    • Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (e.g., 12%).[8]

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a semi-dry or wet transfer system.[8][9]

    • Confirm transfer efficiency by staining the membrane with Ponceau S solution.

  • Immunoblotting and Detection:

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][11]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HSP70 (e.g., rabbit anti-HSP70) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.[8]

    • Washing: Wash the membrane three to five times for 5 minutes each with TBST to remove unbound primary antibody.[11]

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[11]

    • Final Washes: Repeat the washing step (three to five times for 5 minutes each with TBST).

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[9][12]

  • Data Analysis:

    • Quantify the intensity of the HSP70 bands using densitometry software (e.g., ImageJ).[8]

    • Normalize the HSP70 signal to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure cluster_detect Immunodetection cluster_analysis Analysis A Cell Culture & This compound Treatment B Cell Lysis with RIPA Buffer A->B C Protein Quantification (BCA Assay) B->C D Sample Denaturation (Laemmli Buffer, 95°C) C->D E SDS-PAGE (Protein Separation) D->E F Electrotransfer (to PVDF/NC Membrane) E->F G Blocking (5% Milk or 3% BSA) F->G H Primary Antibody Incubation (Anti-HSP70, 4°C Overnight) G->H I Secondary Antibody Incubation (HRP-conjugated, RT 1hr) H->I J Chemiluminescent Detection (ECL) I->J K Image Acquisition & Densitometry (ImageJ) J->K

Caption: Standard workflow for Western blot analysis.

Data Presentation: Quantitative Analysis

The following table summarizes representative quantitative results for HSP70 protein expression following this compound treatment, with or without the presence of a mild heat shock stressor. Data is presented as a fold change relative to the untreated control group.

Treatment GroupDescriptionHSP70 Protein Level (Fold Change vs. Control)Reference
Control Untreated cells maintained at 37°C.1.0N/A
This compound Cells treated with 10 µM this compound for 1h at 37°C.~1.2 - 1.5[3][6]
Heat Shock (HS) Cells exposed to mild heat shock (e.g., 40-42°C for 1h).~2.5 - 4.0[4]
This compound + HS Cells pre-treated with 10 µM this compound for 1h, followed by heat shock.~4.5 - 6.0[3][4]

Note: The values presented are illustrative and synthesized from qualitative and quantitative descriptions in the cited literature. Actual fold changes may vary depending on the cell type, experimental conditions, and stress intensity.

The combination of this compound treatment with a mild heat stress results in a substantial, synergistic increase in HSP70 expression compared to either treatment alone.[3][4] This highlights this compound's role as a co-inducer that sensitizes the heat shock response.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following BGP-15 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGP-15 is a hydroximic acid derivative with a wide range of cytoprotective effects.[1] It is recognized as a co-inducer of heat shock protein 72 (Hsp72) and an inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair and cell death.[1][2] Furthermore, this compound has been shown to modulate various signaling pathways, including the inhibition of c-Jun N-terminal kinase (JNK) and the activation of Akt, which are critical in the regulation of apoptosis.[3][4] This document provides a detailed protocol for analyzing the anti-apoptotic effects of this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining, along with representative data and visualizations of the implicated signaling pathways.

Mechanism of Action of this compound in Apoptosis Regulation

This compound exerts its anti-apoptotic effects through a multi-faceted mechanism:

  • PARP Inhibition: By inhibiting PARP, this compound can prevent the depletion of cellular NAD+ and ATP stores that are often associated with DNA damage-induced cell death.[3]

  • Induction of Heat Shock Proteins (HSPs): this compound promotes the expression of HSPs, such as Hsp72, which are molecular chaperones that can inhibit key steps in the apoptotic cascade.[4][5]

  • Modulation of Signaling Pathways: this compound has been shown to suppress the pro-apoptotic JNK signaling pathway while activating the pro-survival Akt pathway.[3]

  • Reduction of Reactive Oxygen Species (ROS): The compound can decrease the production of mitochondrial ROS, thereby protecting cells from oxidative stress-induced apoptosis.[4]

Data Presentation

The following table summarizes quantitative data on the protective effect of this compound against doxorubicin-induced cell death, as measured by lactate dehydrogenase (LDH) release. A decrease in LDH release is indicative of reduced cell death and membrane damage.

Treatment GroupLDH Release (%)
ControlBaseline
Doxorubicin (1 µM)22.88 ± 0.78
Doxorubicin (1 µM) + this compound (50 µM)17.04 ± 0.59
Doxorubicin (3 µM)25.91 ± 1.14
Doxorubicin (3 µM) + this compound (50 µM)20.33 ± 0.85

Data adapted from a study on H9c2 cardiomyocytes, indicating a significant decrease in cell death with this compound pretreatment.[3]

Experimental Protocols

Protocol for Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide

This protocol is designed for the quantitative analysis of apoptotic and necrotic cells following treatment with this compound and an apoptosis-inducing agent (e.g., doxorubicin).

Materials:

  • Cells of interest (e.g., H9c2 cardiomyocytes)

  • This compound

  • Apoptosis-inducing agent (e.g., Doxorubicin)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with the desired concentration of this compound (e.g., 50 µM) for 24 hours.

    • Induce apoptosis by adding the apoptosis-inducing agent (e.g., 1 µM or 3 µM Doxorubicin) and incubate for the desired time (e.g., 24 hours). Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with the apoptosis-inducing agent alone.

  • Cell Harvesting and Washing:

    • Gently collect the cell culture medium (containing floating cells) into a 15 mL conical tube.

    • Wash the adherent cells with PBS and then detach them using a gentle cell scraper or trypsin.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use appropriate instrument settings and compensation to differentiate between the FITC (Annexin V) and PI signals.

    • Collect data from at least 10,000 events per sample.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Mandatory Visualizations

BGP15_Signaling_Pathway cluster_stress Cellular Stress (e.g., Doxorubicin, Oxidative Stress) cluster_bgp15 This compound Intervention cluster_pathways Stress Cellular Stressors PARP PARP Stress->PARP Activates JNK JNK Stress->JNK Activates Mitochondria Mitochondrial Integrity (Reduced ROS, Stable ΔΨm) Stress->Mitochondria Damages BGP15 This compound BGP15->PARP Inhibits BGP15->JNK Inhibits Akt Akt BGP15->Akt Activates HSP HSP Induction BGP15->HSP Induces BGP15->Mitochondria Protects Apoptosis Apoptosis PARP->Apoptosis JNK->Apoptosis Akt->Apoptosis HSP->Apoptosis Mitochondria->Apoptosis Inhibits Release of Pro-apoptotic Factors

Caption: this compound Anti-Apoptotic Signaling Pathways.

Flow_Cytometry_Workflow A 1. Cell Seeding & Treatment (Control, this compound, Inducer, this compound+Inducer) B 2. Cell Harvesting (Collect floating and adherent cells) A->B C 3. Cell Washing (2x with cold PBS) B->C D 4. Staining (Annexin V-FITC & PI in Binding Buffer) C->D E 5. Incubation (15 min at RT, in dark) D->E F 6. Flow Cytometry Analysis (Acquire data) E->F G 7. Data Interpretation (Quadrants for Viable, Early/Late Apoptotic, Necrotic) F->G

References

Application Notes and Protocols for Measuring Mitochondrial Membrane Potential with Bgp-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bgp-15, a hydroximic acid derivative, is a promising therapeutic agent with demonstrated cytoprotective effects, particularly through its action on mitochondria.[1][2] It has been shown to be effective in various models of oxidative stress-related diseases.[3][4] A key aspect of its mechanism of action involves the preservation of mitochondrial integrity and function, including the maintenance of mitochondrial membrane potential (ΔΨm).[2][3][5][6][7] These application notes provide detailed protocols for utilizing this compound as a tool to study and protect mitochondrial membrane potential in cellular models of stress.

This compound has been shown to protect against mitochondrial depolarization induced by various stressors, including oxidative stress and lipopolysaccharide (LPS).[3][8] It is believed to accumulate in the mitochondria and exert its protective effects by reducing the production of reactive oxygen species (ROS) at mitochondrial complexes I and III.[3][5] This reduction in ROS helps to prevent mitochondrial damage and subsequent cell death.[3][5] Furthermore, this compound has been observed to influence mitochondrial dynamics by promoting fusion and inhibiting fission processes, which contributes to maintaining a healthy mitochondrial network.[6]

Signaling Pathways and Mechanisms of Action

This compound's protective effects on mitochondria are mediated through several interconnected pathways. It has been shown to inhibit the activation of c-Jun N-terminal kinase (JNK), a key player in stress-induced apoptosis that can translocate to the mitochondria and exacerbate oxidative stress.[1] Additionally, this compound is known to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme that can deplete cellular energy reserves when overactivated by DNA damage, further protecting the cell from energy crisis and death.[4] The compound also modulates the Akt signaling pathway, which is involved in cell survival and metabolism.[4]

Bgp15_Mitochondrial_Protection_Pathway cluster_stress Cellular Stress (e.g., Oxidative Stress, LPS) cluster_bgp15 This compound Intervention cluster_cellular_response Cellular Response cluster_mitochondria Mitochondrial Integrity Stress Stress Stimuli JNK JNK Activation Stress->JNK PARP PARP Activation Stress->PARP Mito_ROS Mitochondrial ROS Production (Complex I & III) Stress->Mito_ROS Bgp15 This compound Bgp15->JNK Inhibits Bgp15->PARP Inhibits Bgp15->Mito_ROS Reduces JNK->Mito_ROS Amplifies Mito_Depol Mitochondrial Depolarization (ΔΨm Loss) PARP->Mito_Depol Mito_ROS->Mito_Depol Mito_Damage Mitochondrial Damage & Fragmentation Mito_Depol->Mito_Damage Apoptosis Cell Death Mito_Damage->Apoptosis

Caption: Signaling pathway of this compound in mitochondrial protection.

Experimental Protocols

The following protocols outline methods to assess the effect of this compound on mitochondrial membrane potential in cultured cells subjected to stress.

Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1

This protocol utilizes the ratiometric fluorescent dye JC-1 to qualitatively and quantitatively assess changes in ΔΨm. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains in its monomeric form and emits green fluorescence. An increase in the green/red fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

  • This compound (O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic amidoxime dihydrochloride)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Stress-inducing agent (e.g., Hydrogen peroxide (H₂O₂), Doxorubicin (DOX))

  • JC-1 dye (e.g., from Enzo Life Sciences, ENZ-52304)

  • Cultured cells (e.g., H9c2 cardiomyocytes, WRL-68 hepatocytes, NRCM cells)[3][6][9]

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells onto appropriate culture vessels (e.g., 96-well plates for plate reader analysis, glass coverslips in 6-well plates for microscopy) and allow them to adhere and grow to a desired confluency (typically 70-80%).

  • This compound Pre-treatment: Treat the cells with the desired concentration of this compound (e.g., 50 µM) for a specified duration (e.g., 30 minutes to 24 hours) prior to inducing stress.[3][9][10] Include a vehicle control group.

  • Induction of Mitochondrial Stress: Following pre-treatment, expose the cells to a stress-inducing agent. For example:

    • Oxidative Stress: Treat with H₂O₂ (e.g., 50 µM - 150 µM) for a duration of 30 minutes to 3 hours.[3][6]

    • Chemotherapy-induced Stress: Treat with Doxorubicin (e.g., 0.1, 1, 3 µM) for 24 hours.[9]

    • Include a control group without the stressor.

  • JC-1 Staining:

    • Prepare a fresh working solution of JC-1 in cell culture medium (e.g., 5 µg/mL).[6]

    • Remove the treatment medium from the cells and wash once with warm PBS.

    • Add the JC-1 staining solution to each well/dish and incubate at 37°C for 15-30 minutes in the dark.[6]

  • Washing: After incubation, remove the staining solution and wash the cells gently with warm PBS.

  • Imaging and Analysis:

    • Microscopy: Immediately visualize the cells using a fluorescence microscope equipped with filters for green (emission ~530 nm) and red (emission ~590 nm) fluorescence.[6] Capture images from multiple fields for each condition.

    • Plate Reader: Measure the fluorescence intensity for both green and red channels using a fluorescence plate reader.

  • Data Quantification:

    • For microscopy, quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ). Calculate the ratio of red to green fluorescence intensity.[9]

    • For plate reader data, calculate the ratio of red to green fluorescence intensity for each well.

    • A decrease in the red/green ratio is indicative of mitochondrial depolarization.

Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRM

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria with active membrane potentials. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.

Materials:

  • All materials from Protocol 1, except for JC-1 dye.

  • TMRM (Tetramethylrhodamine, methyl ester)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • TMRM Staining:

    • Prepare a fresh working solution of TMRM in cell culture medium (e.g., 50 nM).[8]

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the TMRM staining solution to the cells and incubate at 37°C for 15-30 minutes in the dark.[8]

  • Imaging and Analysis:

    • Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for TMRM (excitation ~548 nm, emission ~573 nm).

    • Plate Reader: Measure the fluorescence intensity using a fluorescence plate reader.[8]

  • Data Quantification:

    • Quantify the mean fluorescence intensity of the cells for each condition. A decrease in TMRM fluorescence intensity reflects a loss of mitochondrial membrane potential.

Experimental_Workflow_MMP cluster_setup Experimental Setup cluster_staining Fluorescent Staining cluster_analysis Data Acquisition & Analysis A 1. Seed Cells (e.g., H9c2, WRL-68) B 2. Pre-treat with this compound (e.g., 50 µM) A->B C 3. Induce Stress (e.g., H₂O₂, DOX) B->C D1 4a. Stain with JC-1 C->D1 Option 1 D2 4b. Stain with TMRM C->D2 Option 2 E1 5a. Image/Read Fluorescence (Red & Green Channels) D1->E1 E2 5b. Image/Read Fluorescence (TMRM Channel) D2->E2 F1 6a. Calculate Red/Green Ratio (↓ ratio = depolarization) E1->F1 F2 6b. Quantify Fluorescence Intensity (↓ intensity = depolarization) E2->F2

References

Application Notes and Protocols for In Vitro Angiogenesis Assays Using Bgp-15

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for evaluating the anti-angiogenic potential of Bgp-15, a nicotinic amidoxime derivative, using in vitro angiogenesis assays.

Introduction to this compound and its Anti-Angiogenic Potential

This compound is a hydroxylamine derivative with a range of cytoprotective effects. It is recognized as an insulin-sensitizing molecule and a PARP (poly(ADP-ribose) polymerase) inhibitor.[1][2] Research suggests that this compound exerts its effects through various mechanisms, including the modulation of stress-activated protein kinase (SAPK/JNK) signaling pathways, reduction of oxidative stress, and enhancement of prosurvival signaling pathways like Akt/Gsk3β.[3][4]

Notably, in vivo studies on murine hepatoma xenografts have indicated that this compound administration can suppress tumor development by impacting angiogenesis.[5] These studies have shown a significant decrease in tumor weight and microvascular density, alongside a reduction in the mRNA levels of vascular endothelial growth factor (VEGF) and glucose transporter 1 (GLUT-1), both of which are sensitive to hypoxic conditions within tumors.[6]

Key Findings from In Vivo Studies:

ParameterEffect of this compound TreatmentReference
Tumor WeightDecreased[5]
Mitotic IndexDecreased
Apoptotic RateNo significant effect
Microvascular DensityDepressed
VEGF mRNA LevelsDecreased by approximately 50%
GLUT-1 mRNA LevelsDecreased[6]

These findings strongly suggest an anti-angiogenic role for this compound, making it a compound of interest for further investigation in in vitro angiogenesis models. The following protocols for the Endothelial Cell Tube Formation Assay and the Aortic Ring Assay provide standardized methods to quantify the anti-angiogenic effects of this compound.

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay is a rapid and quantitative method to assess the ability of endothelial cells to form capillary-like structures (tubes) in vitro.[7] It is particularly useful for screening potential pro- or anti-angiogenic compounds.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well tissue culture plates

  • This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO)

  • Vehicle control

  • Positive control (e.g., VEGF)

  • Negative control (e.g., Suramin)

  • Calcein AM (for fluorescent visualization)

  • Inverted microscope with a digital camera

Protocol:

  • Preparation of BME-coated plates:

    • Thaw the BME solution on ice at 4°C overnight.[8]

    • Using pre-cooled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.[8]

    • Ensure the BME is evenly distributed across the well surface.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[8]

  • Cell Preparation:

    • Culture HUVECs to 70-90% confluency.[8]

    • Harvest the cells using a non-enzymatic cell dissociation solution (e.g., Accutase).[8]

    • Resuspend the cells in a serum-free or low-serum basal medium and perform a cell count.

  • Treatment and Seeding:

    • Prepare a cell suspension in basal medium containing the desired concentrations of this compound, vehicle control, positive control, and negative control.

    • The recommended cell density is typically between 1 x 10^4 and 1.5 x 10^4 cells per well, but this may need optimization.[8]

    • Carefully add 100 µL of the cell suspension to each corresponding well of the BME-coated plate.[8]

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[8] Tube formation can be observed as early as 2-6 hours.[9]

    • Monitor tube formation periodically using an inverted phase-contrast microscope.

    • For quantitative analysis, images of the tube network can be captured at a predetermined time point.

    • (Optional) For fluorescent imaging, cells can be pre-labeled with Calcein AM before seeding, or stained at the end of the incubation period.[7]

  • Quantification:

    • The extent of tube formation can be quantified by measuring various parameters from the captured images using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Quantifiable parameters include:

      • Total tube length

      • Number of nodes/junctions

      • Number of meshes/loops

      • Average tube length

Example Data Presentation:

Treatment GroupConcentrationTotal Tube Length (µm)Number of NodesNumber of Meshes
Vehicle Control-1250 ± 8545 ± 525 ± 3
This compound10 µM875 ± 6030 ± 415 ± 2
This compound50 µM450 ± 4515 ± 35 ± 1
VEGF (Positive Control)20 ng/mL1800 ± 11065 ± 740 ± 4
Suramin (Negative Control)100 µM300 ± 3010 ± 22 ± 1

Note: The data presented above are for illustrative purposes only and represent a hypothetical outcome.

Aortic Ring Assay

The aortic ring assay is an ex vivo model that more closely recapitulates the complexity of angiogenesis, involving both endothelial and mural cells.[10]

Materials:

  • Sprague-Dawley rats or C57BL/6 mice (8-12 weeks old)[8]

  • Serum-free medium (e.g., MEM or EBM-2)

  • Collagen Type I or BME (Matrigel®)

  • 48-well tissue culture plates

  • Surgical instruments (forceps, scissors)

  • This compound stock solution

  • Vehicle control

  • Positive control (e.g., VEGF)

  • Stereomicroscope

Protocol:

  • Aorta Dissection and Ring Preparation:

    • Humanely euthanize the animal and dissect the thoracic aorta under sterile conditions.[10][11]

    • Transfer the aorta to a petri dish containing ice-cold serum-free medium.[10]

    • Carefully remove the periaortic fibro-adipose tissue without damaging the aortic wall.[8]

    • Cross-section the aorta into 1 mm thick rings using a sterile scalpel.[10]

    • Thoroughly rinse the aortic rings in fresh, ice-cold serum-free medium.[8]

  • Embedding Aortic Rings:

    • Coat the wells of a 48-well plate with a layer of collagen or BME and allow it to polymerize at 37°C.[11]

    • Place a single aortic ring in the center of each well on top of the gelled matrix.[10]

    • Cover the aortic ring with another layer of the matrix solution.[10]

    • Incubate at 37°C for 30 minutes to allow the top layer to solidify.

  • Treatment and Culture:

    • Prepare the culture medium containing the desired concentrations of this compound, vehicle control, and positive control.

    • Add the prepared medium to each well.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-14 days.[10] Replace the medium every 2-3 days.

  • Visualization and Quantification:

    • Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope.

    • Capture images at regular intervals.

    • The extent of angiogenesis can be quantified by measuring the length and number of sprouts originating from the aortic ring.[12] Image analysis software can be used for more precise measurements.

Example Data Presentation:

Treatment GroupConcentrationAverage Sprout Length (µm) at Day 7Number of Sprouts per Ring at Day 7
Vehicle Control-450 ± 4035 ± 4
This compound10 µM315 ± 3522 ± 3
This compound50 µM180 ± 2512 ± 2
VEGF (Positive Control)50 ng/mL700 ± 6055 ± 6

Note: The data presented above are for illustrative purposes only and represent a hypothetical outcome.

Visualizations

Signaling Pathways and Experimental Workflows

Bgp15_Angiogenesis_Signaling cluster_Bgp15 This compound cluster_Cellular_Effects Cellular Effects cluster_Angiogenesis_Regulation Angiogenesis Regulation Bgp15 This compound PARP PARP Inhibition Bgp15->PARP JNK_p38 JNK/p38 Inhibition Bgp15->JNK_p38 Akt Akt Activation Bgp15->Akt Oxidative_Stress Reduced Oxidative Stress Bgp15->Oxidative_Stress VEGF VEGF Expression PARP->VEGF (potential link) JNK_p38->VEGF (potential link) Akt->VEGF (potential link) Oxidative_Stress->VEGF (potential link) Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Putative signaling pathways of this compound in angiogenesis regulation.

Tube_Formation_Workflow start Start prep_plate Coat 96-well plate with BME start->prep_plate incubate_plate Incubate at 37°C for 30-60 min prep_plate->incubate_plate seed_cells Seed cells onto BME-coated plate incubate_plate->seed_cells prep_cells Harvest and resuspend endothelial cells add_treatment Add this compound and controls to cell suspension prep_cells->add_treatment add_treatment->seed_cells incubate_tubes Incubate at 37°C for 4-18 hours seed_cells->incubate_tubes visualize Visualize and capture images incubate_tubes->visualize quantify Quantify tube formation visualize->quantify end End quantify->end

Caption: Experimental workflow for the Endothelial Cell Tube Formation Assay.

Aortic_Ring_Workflow start Start dissect_aorta Dissect and clean thoracic aorta start->dissect_aorta prepare_rings Cut aorta into 1 mm rings dissect_aorta->prepare_rings embed_rings Embed rings in matrix in a 48-well plate prepare_rings->embed_rings add_media Add culture medium with this compound and controls embed_rings->add_media incubate_rings Incubate at 37°C for 7-14 days add_media->incubate_rings visualize Monitor and image microvessel sprouting incubate_rings->visualize quantify Quantify sprout length and number visualize->quantify end End quantify->end

Caption: Experimental workflow for the Aortic Ring Assay.

References

Application Notes and Protocols for Studying BGP-15 in Cardiac Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for investigating the therapeutic potential of BGP-15 in the context of cardiac ischemia. The protocols outlined below are based on established preclinical models and analytical techniques to assess the efficacy of this compound in protecting the heart from ischemic injury.

Introduction to this compound in Cardiac Ischemia

This compound is a hydroxylamine derivative and insulin-sensitizing agent with a broad range of cytoprotective effects.[1] In the setting of cardiac ischemia, this compound has demonstrated significant cardioprotective properties. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways, preservation of mitochondrial function, and reduction of cellular stress and fibrosis.[1][2] Studies have shown that this compound can reduce infarct size, improve cardiac function, and prevent adverse remodeling following an ischemic event.[1][2]

The primary molecular targets and pathways influenced by this compound in the heart include:

  • Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition: this compound acts as a PARP-1 inhibitor, which helps to reduce cellular injury and NAD+ depletion during ischemia-reperfusion.[3][4][5][6]

  • Insulin-like Growth Factor 1 Receptor (IGF1R) signaling: this compound has been shown to increase the phosphorylation of the IGF1R, a pathway that is often suppressed in diseased hearts.[7][8]

  • Pro-survival signaling: It enhances pro-survival pathways such as Akt/Gsk3β.[1][2]

  • Stress-activated protein kinase pathways: this compound can decrease the activity of p38 and JNK signaling routes.[1][2]

  • Mitochondrial biogenesis and function: The compound promotes mitochondrial biogenesis, leading to an increased mitochondrial mass in cardiomyocytes and preserving mitochondrial function.[1][2][9]

  • Anti-fibrotic effects: this compound reduces interstitial collagen deposition by decreasing the activity of TGFβ/Smad signaling.[1][2]

  • Heat Shock Protein (HSP) induction: this compound can induce the expression of heat shock proteins, particularly HSP72, which enhances cellular resilience to stress.[10][11]

Key Signaling Pathways of this compound in Cardioprotection

The following diagram illustrates the key signaling pathways modulated by this compound in the context of cardiac ischemia.

Caption: this compound signaling in cardiac ischemia.

Experimental Workflow for Studying this compound

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of cardiac ischemia.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Surgical Procedure cluster_treatment Treatment cluster_assessment Assessment AnimalModel Rodent Model (e.g., C57BL/6 Mice, Wistar Rats) Grouping Experimental Groups: - Sham - Ischemia + Vehicle - Ischemia + this compound AnimalModel->Grouping Anesthesia Anesthesia (e.g., Isoflurane) Grouping->Anesthesia Surgery Myocardial Ischemia Induction (LAD Ligation) Anesthesia->Surgery Reperfusion Reperfusion (optional) Surgery->Reperfusion BGP15_Admin This compound Administration (e.g., Oral Gavage, IP) Reperfusion->BGP15_Admin Echo Echocardiography (Cardiac Function) BGP15_Admin->Echo ECG Electrocardiography (Arrhythmia) BGP15_Admin->ECG Histo Histological Analysis (Infarct Size, Fibrosis) Echo->Histo ECG->Histo Biochem Biochemical Assays (Oxidative Stress, Protein Expression) Histo->Biochem

Caption: Experimental workflow for this compound studies.

Data Presentation

Table 1: Effects of this compound on Cardiac Function and Remodeling
ParameterControl/ShamIschemia + VehicleIschemia + this compoundReference
Ejection Fraction (%) ~80.6DecreasedPreserved/Improved[12]
Fractional Shortening (%) ~44.8DecreasedPreserved/Improved[12]
Infarct Size (%) N/AIncreasedSignificantly Reduced[13][14]
Interstitial Fibrosis (%) ~11.8~32.4~22.6[1]
Heart Weight/Body Weight (mg/g) N/AIncreasedAttenuated Increase[14]
Plasma BNP Level NormalSignificantly IncreasedSignificantly Decreased[1]

Note: Values are indicative and may vary based on the specific animal model and experimental conditions.

Table 2: Effects of this compound on Cellular and Biochemical Markers
MarkerIschemia + VehicleIschemia + this compoundMethodReference
p-IGF1R/Total IGF1R DecreasedIncreasedWestern Blot[7]
PARP-1 Activity IncreasedInhibitedEnzyme Assay[3][6]
p-Akt/Total Akt DecreasedIncreasedWestern Blot[1][2]
p-p38/Total p38 IncreasedDecreasedWestern Blot[1][2]
p-JNK/Total JNK IncreasedDecreasedWestern Blot[1][2]
TGFβ/Smad Signaling ActivatedInhibitedWestern Blot[1][2]
Reactive Oxygen Species (ROS) IncreasedDecreasedTBARS Assay[3][15]
Mitochondrial Mass DecreasedIncreasedWestern Blot (Mitochondrial markers)[1][2]

Experimental Protocols

Protocol 1: Induction of Myocardial Ischemia-Reperfusion (I/R) Injury in Mice

This protocol describes the surgical procedure for inducing myocardial I/R injury in mice by ligating the left anterior descending (LAD) coronary artery.[14][16][17][18]

Materials:

  • C57BL/6 mice (8-12 weeks old)[19]

  • Anesthesia: Isoflurane

  • Surgical instruments: scissors, forceps, needle holder, retractors

  • Suture: 8-0 silk suture for ligation, 6-0 silk for skin closure

  • Ventilator

  • Heating pad

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance). Place the mouse in a supine position on a heating pad to maintain body temperature. Intubate the mouse and connect it to a ventilator.

  • Thoracotomy: Make a left lateral thoracotomy incision at the fourth intercostal space. Carefully dissect the pectoral muscles to expose the heart.

  • LAD Ligation: Gently push the left lung aside to visualize the heart. The LAD is visible as a small red vessel on the surface of the left ventricle. Pass an 8-0 silk suture underneath the LAD.

  • Ischemia: Tie a slipknot to occlude the LAD. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle. Maintain the occlusion for a predetermined period (e.g., 30-60 minutes).[13]

  • Reperfusion: After the ischemic period, release the slipknot to allow for reperfusion of the coronary artery. Successful reperfusion is indicated by the return of color to the previously pale myocardium.

  • Closure: Close the chest wall, muscle layers, and skin with appropriate sutures.

  • Post-operative Care: Administer analgesics as required. Monitor the animal closely during recovery.

Protocol 2: Administration of this compound

Materials:

  • This compound (O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime dihydrochloride)

  • Vehicle (e.g., distilled water, saline, or a 1:5 mixture of Hydroxyethyl cellulose and distilled water)[12]

  • Oral gavage needles or injection needles

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in the appropriate vehicle to the desired concentration.

  • Administration: Administer this compound to the animals via the chosen route. Common routes and dosages from preclinical studies include:

    • Oral gavage: Doses ranging from 10 mg/kg/day to 160 mg/kg/day have been used.[6][12][20]

    • Intraperitoneal (IP) injection: Doses can be adjusted based on the experimental design.

  • Timing of Administration: this compound can be administered as a pretreatment before the ischemic insult, or as a post-treatment during the reperfusion phase. The treatment duration can vary from a single dose to several weeks of daily administration.[1][20]

Protocol 3: Assessment of Cardiac Function by Echocardiography

Echocardiography is a non-invasive method to assess cardiac function and remodeling.[19]

Materials:

  • High-resolution echocardiography system with a high-frequency transducer (e.g., 30-40 MHz)

  • Anesthesia: Light isoflurane (0.5-1%) to maintain a stable heart rate.

Procedure:

  • Anesthesia and Preparation: Lightly anesthetize the mouse and place it on a heated platform.

  • Image Acquisition: Acquire two-dimensional (2D) M-mode and B-mode images from the parasternal long-axis and short-axis views.

  • Measurements:

    • Left Ventricular Dimensions: Measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).

    • Wall Thickness: Measure the anterior and posterior wall thickness.

    • Functional Parameters: Calculate the Ejection Fraction (EF) and Fractional Shortening (FS) using the following formulas:

      • FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100

      • EF (%) can be calculated using various methods, including the Teichholz formula or Simpson's method.[19]

  • Timing: Echocardiographic assessments can be performed at baseline (before surgery) and at various time points post-ischemia (e.g., 24 hours, 7 days, 21 days) to monitor the progression of cardiac dysfunction and the effects of this compound treatment.[13][14]

Protocol 4: Histological Analysis of Infarct Size

Histological analysis is used to quantify the extent of myocardial infarction and fibrosis.[21][22]

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) or 10% neutral buffered formalin

  • Triphenyltetrazolium chloride (TTC) for acute infarct staining

  • Masson's trichrome or Picrosirius red stain for fibrosis

  • Microscope and image analysis software

Procedure:

  • Heart Extraction: At the end of the experiment, euthanize the animal and excise the heart.

  • Perfusion and Fixation: Retrogradely perfuse the heart with PBS to remove blood, followed by perfusion with 4% PFA for fixation.

  • Sectioning:

    • For TTC staining (acute infarcts): Slice the fresh, unfixed heart into 1-2 mm transverse sections.

    • For fibrosis staining (chronic infarcts): Embed the fixed heart in paraffin and cut 5 µm sections.

  • Staining:

    • TTC Staining: Incubate the fresh heart slices in 1% TTC solution. Viable myocardium will stain red, while the infarcted area will remain pale white.

    • Masson's Trichrome/Picrosirius Red Staining: Stain the paraffin sections according to the manufacturer's protocol. Collagen fibers (fibrotic tissue) will stain blue/green (Masson's) or red (Picrosirius), and healthy myocardium will stain red/pink.[22]

  • Quantification:

    • Capture images of the stained sections.

    • Use image analysis software to measure the area of the infarct and the total area of the left ventricle for each section.

    • Calculate the infarct size as a percentage of the total left ventricular area.[23][24]

Protocol 5: Biochemical Assays for Oxidative Stress

Materials:

  • Heart tissue homogenates

  • Commercial assay kits for:

    • Thiobarbituric acid reactive substances (TBARS) for lipid peroxidation[15][25]

    • Myeloperoxidase (MPO) activity[26][27]

    • Total antioxidant capacity (TAC)[15]

    • Superoxide dismutase (SOD) and catalase activity

  • Spectrophotometer or plate reader

Procedure:

  • Tissue Preparation: Homogenize a portion of the harvested heart tissue in an appropriate buffer on ice. Centrifuge the homogenate to obtain the supernatant for analysis.

  • Assay Performance: Follow the manufacturer's instructions for the specific commercial assay kits being used.

  • Data Analysis: Measure the absorbance or fluorescence at the appropriate wavelength and calculate the concentration or activity of the oxidative stress markers relative to the total protein concentration of the sample.

These protocols provide a solid foundation for investigating the cardioprotective effects of this compound. Researchers should adapt these methods to their specific experimental questions and available resources. Rigorous experimental design, including appropriate control groups and sample sizes, is crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: BGP-15 Dosage Optimization in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing BGP-15 dosage for maximum efficacy in rat models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for insulin sensitization studies in rats?

A1: A common and effective starting dose for insulin sensitization studies in rats is 20 mg/kg body weight, administered orally.[1][2][3] This dosage has been shown to significantly increase insulin sensitivity in models of insulin resistance, such as in Goto-Kakizaki rats.[2][3][4]

Q2: What are the different routes of administration for this compound in rats?

A2: this compound has been administered in rats via oral gavage (p.o.) and intraperitoneal (i.p.) injection.[5] The choice of administration route may depend on the specific experimental design and the target condition. For long-term studies, oral administration in drinking water has also been utilized.[6]

Q3: What is the reported LD50 of this compound in rats?

A3: The median lethal dose (LD50) of this compound in rats is 1250 mg/kg.[4]

Q4: In which rat models has this compound been shown to be effective?

A4: this compound has demonstrated efficacy in various rat models, including:

  • Goto-Kakizaki (GK) rats: A model for type 2 diabetes, used to study insulin sensitizing and retinoprotective effects.[1][4][7][8]

  • Wistar rats: Utilized in studies of insulin sensitization, chemotherapy-induced neuropathy, and ischemia-reperfusion injury.[1]

  • Sprague-Dawley rats: Employed in investigations of ventilation-induced diaphragm dysfunction and streptozotocin-induced vasorelaxation changes.[1][4]

  • Spontaneously Hypertensive Rats (SHR): Used to assess the effects of this compound on heart failure and cardiac remodeling.[6]

  • Zucker obese rats: A model for studying insulin sensitivity.[1]

Q5: What are the known mechanisms of action for this compound?

A5: this compound is a multi-target compound.[9] Its beneficial effects are linked to several mechanisms, including:

  • Inhibition of Poly(ADP-ribose) polymerase (PARP): This helps in reducing cell death.[1]

  • Inhibition of c-Jun N-terminal kinase (JNK): This action improves insulin sensitivity by preventing the inhibition of the insulin receptor.[1]

  • Induction of Heat Shock Proteins (HSPs), particularly Hsp72: this compound acts as a co-inducer of HSPs.[1][4]

  • Reduction of mitochondrial Reactive Oxygen Species (ROS) production. [1]

  • Activation of the Akt signaling pathway. [1]

Troubleshooting Guide

Problem 1: No significant improvement in insulin sensitivity is observed after this compound administration.

  • Possible Cause 1: Incorrect Dosage.

    • Solution: Ensure the dosage is appropriate for the specific rat model and condition. While 20 mg/kg is often effective for insulin resistance, dose-ranging studies from 10 mg/kg to 30 mg/kg have been conducted.[2][3] For other conditions like neuroprotection, doses up to 200 mg/kg have been used.[5]

  • Possible Cause 2: The animal model is not in an insulin-resistant state.

    • Solution: this compound has been shown to have a beneficial effect primarily in insulin-resistant states.[1][10] Confirm the insulin resistance status of your animal model before initiating treatment.

  • Possible Cause 3: Insufficient treatment duration.

    • Solution: The duration of treatment can influence the outcome. In some studies, effects on insulin sensitivity were observed after 5 days of treatment.[2][3] For chronic conditions like diabetic cardiomyopathy, treatment may be extended for several weeks (e.g., 12 or 18 weeks).[6][11]

Problem 2: Inconsistent results between individual rats in the same treatment group.

  • Possible Cause 1: Variability in oral gavage administration.

    • Solution: Ensure consistent and accurate administration of this compound. Proper training in oral gavage techniques is crucial to minimize variability in drug delivery.

  • Possible Cause 2: Differences in food and water consumption.

    • Solution: For administration in drinking water, monitor individual water intake to ensure consistent dosing. For oral gavage, ensure that fasting protocols prior to administration are consistent across all animals.

Problem 3: Unexpected side effects or mortality.

  • Possible Cause 1: High dosage.

    • Solution: Although this compound has a high LD50 in rats (1250 mg/kg), it is essential to start with a dose that has been reported to be safe and effective.[4] If adverse effects are observed, consider reducing the dosage.

  • Possible Cause 2: Interaction with other administered compounds.

    • Solution: Review all substances being administered to the rats to check for potential interactions. This compound has been studied in combination with other drugs like metformin and glibenclamide, but unforeseen interactions are always a possibility.[10]

Data Presentation

Table 1: Summary of this compound Dosage and Efficacy in Different Rat Models

Rat ModelConditionDosageAdministration RouteDurationKey Efficacy OutcomeReference
Goto-Kakizaki (GK)Insulin Resistance20 mg/kg/dayOral5 days71% increase in insulin sensitivity.[2][3][2][3]
Goto-Kakizaki (GK)Diabetic Cardiomyopathy15 mg/kg/dayOral12 weeksImproved diastolic function.[11][11]
Goto-Kakizaki (GK)Diabetic Retinopathy10 mg/kg/dayOral GavageNot SpecifiedCounteracted the retina-damaging effect of Type II diabetes.[7][7]
Spontaneously Hypertensive (SHR)Heart Failure25 mg/kg/dayIn drinking water18 weeksPreserved systolic and diastolic cardiac function.[6][6]
WistarCisplatin-induced Neuropathy50, 100, 200 mg/kg/dayOral5 daysPrevented the impairment of sensory nerve conduction velocity.[5][5]
WistarTaxol-induced Neuropathy50, 100, 200 mg/kg/dayOral10 daysPrevented the impairment of sensory nerve conduction velocity.[5][5]

Experimental Protocols

Protocol 1: Assessment of Insulin Sensitivity using the Hyperinsulinemic-Euglycemic Clamp Technique

This protocol is a summary of the methodology described in studies investigating the insulin-sensitizing effects of this compound.[2][3]

  • Animal Preparation:

    • Fast rats overnight before the clamp procedure.

    • Anesthetize the rats.

    • Insert catheters into the jugular vein for infusions and the carotid artery for blood sampling.

  • Hyperinsulinemic-Euglycemic Clamp Procedure:

    • Start a continuous infusion of human insulin at a constant rate.

    • Simultaneously, begin a variable infusion of a glucose solution.

    • Monitor blood glucose levels every 5-10 minutes from the arterial catheter.

    • Adjust the glucose infusion rate to maintain a stable blood glucose level (euglycemia).

    • The clamp is typically maintained for a period of 120 minutes.

  • Data Analysis:

    • The glucose infusion rate (GIR) required to maintain euglycemia during the final period of the clamp (e.g., the last 30 minutes) is used as a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Mandatory Visualizations

BGP15_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm InsulinReceptor Insulin Receptor InsulinSensitivity Insulin Sensitivity InsulinReceptor->InsulinSensitivity BGP15 This compound JNK JNK BGP15->JNK inhibits PARP PARP BGP15->PARP inhibits ROS Mitochondrial ROS BGP15->ROS inhibits Akt Akt BGP15->Akt activates HSF1 HSF-1 BGP15->HSF1 co-induces JNK->InsulinReceptor inhibits CellDeath Cell Death PARP->CellDeath ROS->CellDeath Akt->InsulinSensitivity HSP HSP Induction HSF1->HSP

Caption: this compound Signaling Pathway.

Experimental_Workflow_HEGC Start Start: Rat Model Selection Treatment This compound Administration (e.g., 20 mg/kg, p.o.) Start->Treatment Fasting Overnight Fasting Treatment->Fasting Anesthesia Anesthesia Fasting->Anesthesia Catheterization Catheter Insertion (Jugular Vein & Carotid Artery) Anesthesia->Catheterization Clamp Hyperinsulinemic-Euglycemic Clamp (Insulin and Glucose Infusion) Catheterization->Clamp Sampling Blood Sampling (Every 5-10 min) Clamp->Sampling Analysis Data Analysis: Calculate Glucose Infusion Rate (GIR) Sampling->Analysis End End: Determine Insulin Sensitivity Analysis->End

Caption: Hyperinsulinemic-Euglycemic Clamp Workflow.

References

Troubleshooting Bgp-15 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Bgp-15, focusing on challenges related to its solubility in aqueous solutions.

Troubleshooting Guide: this compound Insolubility

Question: I'm having trouble dissolving this compound in my aqueous buffer. What are the common causes and solutions?

Answer:

While this compound is reported to have good water solubility (28 mg/mL in deionized water at 25°C), several factors during experimental preparation can lead to solubility issues.[1][2][3] Below is a step-by-step troubleshooting workflow to address these problems.

Experimental Workflow for Troubleshooting this compound Insolubility

G start Start: this compound fails to dissolve check_purity 1. Verify Compound Purity and Form Is it this compound dihydrochloride? start->check_purity check_solvent 2. Assess Solvent Quality Is the water deionized/distilled? Is the buffer freshly prepared? check_purity->check_solvent Purity OK fail Contact Technical Support check_purity->fail Impure/Incorrect Form optimize_method 3. Optimize Dissolution Method Have you tried gentle heating or sonication? check_solvent->optimize_method Solvent OK check_solvent->fail Contaminated adjust_ph 4. Check and Adjust pH Is the buffer pH appropriate? optimize_method->adjust_ph Still insoluble success Success: this compound Dissolved optimize_method->success Issue Resolved use_cosolvent 5. Consider a Co-solvent Can a small amount of organic solvent be used? adjust_ph->use_cosolvent Still insoluble adjust_ph->success Issue Resolved use_cosolvent->success Issue Resolved use_cosolvent->fail Incompatible with experiment

Caption: Troubleshooting workflow for this compound solubility issues.

  • Verify Compound Purity and Form : Ensure you are using the dihydrochloride salt of this compound (C14H22N4O2·2HCl), as this is the form for which solubility data is commonly reported.[1][2] Impurities can significantly impact solubility.

  • Assess Solvent Quality : Always use high-purity, deionized, or distilled water. Ions or contaminants in lower-grade water can interact with the compound. Ensure buffers are freshly prepared and filtered.

  • Optimize Dissolution Method :

    • Sonication : Using an ultrasonic bath can help break up aggregates and enhance dissolution.[4]

    • Gentle Heating : Warming the solution to 37-50°C can increase the rate of dissolution. Avoid excessive heat, which could degrade the compound.

  • Adjust pH : The solubility of compounds with ionizable groups can be pH-dependent. Although this compound is soluble in deionized water, the pH of your specific buffer system could be a factor. Experimentally determine the optimal pH for solubility in your buffer.

  • Use of Co-solvents : If your experimental design allows, using a small percentage of an organic solvent can significantly improve solubility. This is a common strategy for hydrophobic drugs.[5][6]

    • Start by dissolving this compound in a minimal amount of DMSO or ethanol.

    • Gradually add your aqueous buffer to this stock solution while vortexing. Do not add the aqueous solution too quickly, as this can cause the compound to precipitate.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in common solvents?

A1: The solubility of this compound can vary based on the solvent and temperature. The table below summarizes reported solubility data.

SolventSolubility (mg/mL)Molar Equivalent (mM)ConditionsReference
Deionized Water28 mg/mL~79.7 mM25°C[1][2][3]
Water64 mg/mL182.2 mMSonication recommended[4]
DMSO65 mg/mL185.04 mMSonication recommended[4]
Ethanol65 mg/mL185.04 mMSonication recommended[4]

Q2: I need to prepare a stock solution of this compound. What is the recommended procedure?

A2: For a high-concentration stock solution, it is best to use DMSO or ethanol.

Protocol: Preparing a 100 mM this compound Stock in DMSO

  • Materials : this compound (dihydrochloride form, MW: 351.27 g/mol ), DMSO (anhydrous/molecular biology grade), sterile microcentrifuge tubes.

  • Calculation : To prepare 1 mL of a 100 mM stock, you will need: 0.1 mol/L * 0.001 L * 351.27 g/mol = 0.0351 g or 35.1 mg of this compound.

  • Procedure :

    • Weigh out 35.1 mg of this compound into a sterile tube.

    • Add 1 mL of DMSO.

    • Vortex thoroughly. If needed, sonicate for 5-10 minutes until the solution is clear.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months or -80°C for up to a year.[4]

Q3: How do I prepare this compound for in vivo animal studies?

A3: A common formulation for oral gavage or injection involves a co-solvent system to ensure stability and bioavailability.

Protocol: Preparation of this compound Formulation for In Vivo Use

This protocol is based on a formulation reported to achieve a concentration of 2 mg/mL.[4]

  • Prepare a high-concentration stock in DMSO : First, dissolve this compound in DMSO. For instance, create a 20 mg/mL stock.

  • Vehicle Preparation : The final vehicle will consist of a mixture of solvents. For a 1 mL final volume, the components are:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline

  • Step-wise Mixing :

    • Take 100 µL of your 20 mg/mL this compound stock in DMSO.

    • Add 400 µL of PEG300. Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween 80. Mix again.

    • Add 450 µL of sterile saline. Vortex until the solution is a clear, homogenous mixture.

  • Final Concentration : This procedure yields a 1 mL solution with 2 mg of this compound (2 mg/mL).

  • Administration : Use the formulation immediately after preparation. If precipitation occurs, gentle warming and sonication may be required.[4]

Q4: What are the key signaling pathways affected by this compound?

A4: this compound is a multi-target compound known to modulate several critical cellular signaling pathways, primarily related to stress response, insulin signaling, and cell survival.[1][2][7]

Key Signaling Pathways Modulated by this compound

G cluster_stress Stress Response & Survival cluster_insulin Insulin Signaling Bgp15_stress This compound PARP1 PARP-1 Bgp15_stress->PARP1 Inhibits HSF1 HSF-1 Acetylation Bgp15_stress->HSF1 Inhibits Mito_ROS Mitochondrial ROS Bgp15_stress->Mito_ROS Reduces Cell_Death Cell Death PARP1->Cell_Death HSP72 HSP72 Induction HSF1->HSP72 Mito_ROS->Cell_Death Bgp15_insulin This compound JNK JNK Bgp15_insulin->JNK Inhibits p38 p38 MAPK Bgp15_insulin->p38 Inhibits Akt Akt Bgp15_insulin->Akt Activates Insulin_Receptor Insulin Receptor JNK->Insulin_Receptor p38->Cell_Death Insulin_Sensitivity Insulin Sensitivity Akt->Insulin_Sensitivity Insulin_Receptor->Insulin_Sensitivity

Caption: this compound's impact on stress response and insulin signaling pathways.

  • PARP-1 Inhibition : this compound is an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair and cell death. By inhibiting PARP-1, this compound helps protect cells from death.[1][2]

  • HSP Induction : It acts as a co-inducer of Heat Shock Protein 72 (Hsp72) by inhibiting the acetylation of Heat Shock Factor 1 (HSF-1). This enhances the cellular stress response.[1][2]

  • Reduction of ROS : this compound reduces the production of mitochondrial reactive oxygen species (ROS), which helps to prevent oxidative damage and subsequent cell death.[1][7]

  • Modulation of Kinase Pathways : this compound inhibits stress-activated kinases like JNK and p38 MAPK.[1][7][8] JNK inhibition prevents the down-regulation of the insulin receptor, thereby increasing insulin sensitivity. It also moderately increases the activity of Akt, a pro-survival and pro-metabolic kinase.[1][2]

References

BGP-15 Technical Support Center: Mitigating Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using BGP-15 in cell culture experiments. Our goal is to help you mitigate potential off-target effects and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action of this compound?

A1: this compound is a multi-target compound with several known mechanisms of action. It is a poly(ADP-ribose) polymerase (PARP) inhibitor, a co-inducer of Heat Shock Protein 70 (HSP70), and an inhibitor of c-Jun N-terminal kinase (JNK).[1][2][3] These activities contribute to its protective effects against cellular stress, inflammation, and apoptosis.

Q2: What are the potential "off-target" effects of this compound in cell culture?

A2: While this compound has defined primary targets, its influence on multiple signaling pathways can lead to effects that may be considered "off-target" depending on the experimental context. These can include:

  • Modulation of unintended signaling pathways: this compound can activate the Akt/GSK-3β pathway and inhibit p38 MAP kinase, which may influence cell survival and proliferation independently of its primary targets.[4][5]

  • Dose-dependent cytotoxicity: At higher concentrations, this compound may induce cytotoxicity. It is crucial to determine the optimal, non-toxic working concentration for your specific cell line.

  • Confounding effects of HSP70 induction: The induction of HSP70 can have broad cytoprotective effects, potentially masking the specific outcomes of other experimental interventions.[6][7][8]

Q3: What is a typical working concentration for this compound in cell culture?

A3: The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, studies have shown that concentrations in the range of 10-50 µM are often effective and non-toxic in various cell lines, including cardiomyocytes and hepatocytes.[9][10][11][12] A dose-response experiment is always recommended to establish the ideal concentration for your specific application.

Q4: How should I prepare and store this compound for cell culture experiments?

A4: this compound is soluble in deionized water.[1] For cell culture use, it is advisable to prepare a concentrated stock solution in a sterile solvent such as water or DMSO, aliquot it, and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration in the cell culture medium should be achieved by diluting the stock solution.

Troubleshooting Guide

Issue 1: Unexpected Cell Death or Low Viability

Possible Cause 1: this compound concentration is too high.

  • Troubleshooting Step: Perform a dose-response experiment to determine the IC50 value and a non-toxic working concentration for your cell line. Assays such as MTT, XTT, or LDH release can be used to assess cytotoxicity.

Possible Cause 2: Solvent toxicity.

  • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.1%. Run a vehicle control (medium with solvent only) to assess any solvent-induced cytotoxicity.

Issue 2: Inconsistent or Unexplained Experimental Results

Possible Cause 1: Confounding effects from Akt pathway activation.

  • Troubleshooting Step: If your experiment is sensitive to cell survival or proliferation signals, be aware that this compound can activate the pro-survival Akt pathway.[4] It is recommended to probe for phosphorylated Akt (p-Akt) via Western blot to monitor the activation state of this pathway in your experimental conditions.

Possible Cause 2: Broad cytoprotection from HSP70 induction.

  • Troubleshooting Step: The co-induction of HSP70 by this compound can protect cells from a wide range of stressors.[3][13] If you are studying the effects of another compound or stressor in combination with this compound, consider that the observed effects might be partially attributable to the general cytoprotective properties of HSP70. Western blotting for HSP70 can confirm its induction.

Possible Cause 3: Inhibition of JNK and p38 MAPK pathways.

  • Troubleshooting Step: this compound is known to inhibit the stress-activated JNK and p38 MAPK pathways.[4][5] If these pathways are relevant to your experimental model, their inhibition by this compound should be considered when interpreting your data. Phosphorylation status of JNK and p38 can be assessed by Western blot.

Issue 3: Difficulty in Observing the Desired Protective Effect of this compound

Possible Cause 1: Suboptimal this compound concentration or treatment duration.

  • Troubleshooting Step: Optimize the concentration and incubation time of this compound. A time-course experiment in conjunction with a dose-response study will help identify the optimal experimental window.

Possible Cause 2: Cell-type specific responses.

  • Troubleshooting Step: The cellular response to this compound can vary significantly between different cell types. Ensure that the chosen cell line is an appropriate model for the biological question being investigated. It may be necessary to test the effects of this compound in multiple cell lines.

Quantitative Data Summary

Table 1: Effect of this compound on Cell Viability in H9c2 Cardiomyocytes Exposed to Doxorubicin (DOX)

DOX Concentration (µM)Treatment Duration (hours)Cell Viability (% of Control, DOX alone)Cell Viability (% of Control, DOX + 50 µM this compound)
124~75%~90%
324~50%~70%

Data synthesized from figures in Gyongyosi et al., 2023.[10][11]

Table 2: Effect of this compound on Lactate Dehydrogenase (LDH) Release in H9c2 Cardiomyocytes Exposed to Doxorubicin (DOX)

DOX Concentration (µM)Treatment Duration (hours)LDH Release (% of Control, DOX alone)LDH Release (% of Control, DOX + 50 µM this compound)
12422.88 ± 0.78%17.04 ± 0.59%
32425.91 ± 1.14%20.33 ± 0.85%

Data from Gyongyosi et al., 2023.[11]

Table 3: Effect of this compound on Mitochondrial Membrane Potential in WRL-68 Cells Exposed to Hydrogen Peroxide (H₂O₂)

TreatmentMitochondrial Membrane Potential (% of Control)
Control100%
50 µM H₂O₂~60%
50 µM H₂O₂ + 25 µM this compound~75%
50 µM H₂O₂ + 50 µM this compound~85%

Data synthesized from figures in Szabo et al., 2017.[12]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound and/or other compounds of interest. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2][14][15]

  • Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2][14][15]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.[14]

Protocol 2: Western Blot for Key Signaling Proteins (p-Akt, p-JNK, HSP70)
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. For phospho-antibodies, BSA is recommended to reduce background.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, p-JNK, total JNK, HSP70, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 3: Mitochondrial Membrane Potential Assay using JC-1
  • Cell Culture: Plate cells on glass coverslips or in a 96-well black-walled plate suitable for fluorescence microscopy or plate reader analysis.

  • Treatment: Treat the cells with this compound and/or the desired stressor. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with PBS or culture medium to remove excess dye.

  • Imaging/Measurement:

    • Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or stressed cells with low potential will show green fluorescence (JC-1 monomers).

    • Plate Reader: Measure the fluorescence intensity at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Visualizations

BGP15_Signaling_Pathways cluster_stress Cellular Stressors cluster_bgp15 This compound Actions cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes stress Oxidative Stress, Inflammation, etc. PARP PARP stress->PARP JNK JNK stress->JNK p38 p38 MAPK stress->p38 BGP15 This compound BGP15->PARP Inhibits BGP15->JNK Inhibits BGP15->p38 Inhibits Akt Akt BGP15->Akt Activates HSF1 HSF1 BGP15->HSF1 Co-induces DNA_Repair DNA Repair PARP->DNA_Repair Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Cell_Survival Cell Survival Akt->Cell_Survival HSP70 HSP70 Induction HSF1->HSP70

Caption: this compound multifaceted signaling pathways.

Troubleshooting_Workflow start Start: Unexpected Experimental Result q1 Is there unexpected cell death? start->q1 a1_yes Perform Dose-Response (MTT/LDH Assay) q1->a1_yes Yes a1_no Are results inconsistent or unexplained? q1->a1_no No q2 Is the issue reproducible? a1_yes->q2 a1_no->q2 a2_yes Consider off-target pathway modulation q2->a2_yes Yes a2_no Check experimental consistency (reagents, etc.) q2->a2_no No pathway_analysis Analyze Key Pathways: - p-Akt (Activation) - p-JNK (Inhibition) - HSP70 (Induction) a2_yes->pathway_analysis end End: Refined Experiment/Interpretation a2_no->end interpretation Re-interpret data considering This compound's pleiotropic effects pathway_analysis->interpretation interpretation->end

Caption: Troubleshooting workflow for this compound experiments.

References

BGP-15 Technical Support Center: Troubleshooting Inconsistent Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the BGP-15 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate smoother and more reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound is a hydroximic acid derivative and a poly(ADP-ribose) polymerase (PARP) inhibitor with a wide range of cytoprotective effects.[1][2] Its primary mechanisms of action include:

  • PARP-1 Inhibition: this compound inhibits the activity of PARP-1, an enzyme involved in DNA repair and cell death.[3][4]

  • Mitochondrial Protection: It accumulates in mitochondria, protecting against depolarization, reducing the production of reactive oxygen species (ROS), and modulating mitochondrial dynamics by promoting fusion over fission.[5][6][7][8]

  • JNK Inhibition: this compound can suppress the activation of c-Jun N-terminal kinase (JNK), a key player in inflammatory and stress-response pathways.[9]

  • SIRT1 Activation: this compound has been shown to increase the expression of Sirtuin 1 (SIRT1), a deacetylase involved in cellular stress resistance and metabolic regulation.[10]

  • Heat Shock Protein (HSP) Induction: It can act as a co-inducer of heat shock proteins, particularly Hsp72, enhancing cellular stress resilience.[3]

Q2: What are the common research applications of this compound?

A2: this compound is investigated for its therapeutic potential in a variety of conditions, including:

  • Insulin resistance and type 2 diabetes.[1]

  • Cardiovascular diseases, such as heart failure and atrial fibrillation.[11]

  • Chemotherapy-induced toxicity.[4]

  • Mitochondrial dysfunction-related diseases.[7]

  • Neurodegenerative diseases.

  • Duchenne muscular dystrophy.

Q3: What is the solubility and stability of this compound?

A3: this compound has good water solubility (28 mg/mL at 25°C).[1] For cell culture experiments, it is typically dissolved in water or DMSO.[12] It is important to follow the manufacturer's instructions for storage to ensure stability. As with many compounds, repeated freeze-thaw cycles should be avoided.

Troubleshooting Guide: Interpreting Inconsistent this compound Results

Issue 1: Variable or No Effect on Cell Viability

Possible Cause 1: Cell Type and Condition. The protective effects of this compound can be cell-type specific and may be more pronounced under conditions of cellular stress or in disease models. For example, its insulin-sensitizing effects are more evident in insulin-resistant states.[1]

  • Troubleshooting Steps:

    • Characterize your model: Ensure your cell line or animal model is appropriate for the expected effect of this compound. For metabolic studies, using a model of insulin resistance is crucial.

    • Induce stress: The protective effects of this compound are often observed in the presence of a stressor (e.g., oxidative stress induced by H₂O₂, chemotherapy drugs like doxorubicin).[13] Compare the effect of this compound in both stressed and unstressed conditions.

    • Literature review: Check if this compound has been previously validated in your specific experimental system.

Possible Cause 2: Inappropriate Dosing or Treatment Duration. The dose-response relationship of this compound can vary between cell lines and experimental conditions.

  • Troubleshooting Steps:

    • Dose-response curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and endpoint. Concentrations used in the literature typically range from 10 µM to 200 µM for in vitro studies.[9][14]

    • Time-course experiment: The timing of this compound treatment (pre-treatment, co-treatment, or post-treatment relative to the stressor) can significantly impact the outcome. Conduct a time-course experiment to identify the optimal treatment window.

Issue 2: Inconsistent PARP-1 Inhibition

Possible Cause 1: Indirect Mechanism of Action. this compound's PARP-1 inhibition can be both direct and indirect. The indirect inhibition is linked to its ability to reduce mitochondrial ROS production, thereby decreasing the trigger for PARP-1 activation.[3] If the primary insult in your model does not significantly induce ROS-mediated DNA damage, the effect on PARP-1 activity might be less pronounced.

  • Troubleshooting Steps:

    • Measure ROS levels: Quantify intracellular and mitochondrial ROS levels to confirm that your experimental conditions are inducing oxidative stress.

    • Direct vs. Indirect Effects: To distinguish between direct and indirect PARP inhibition, you can use a cell-free PARP activity assay in parallel with your cellular experiments.

Possible Cause 2: Assay Sensitivity. The method used to measure PARP activity might not be sensitive enough to detect subtle changes.

  • Troubleshooting Steps:

    • Western Blot for PARP cleavage: In apoptosis, PARP-1 is cleaved by caspases. Observing a decrease in the full-length PARP-1 and an increase in the cleaved fragment can be an indicator of apoptosis-related PARP activity.

    • PAR Assay: Use a sensitive PAR (poly-ADP-ribose) detection method, such as an ELISA-based assay or Western blotting with an anti-PAR antibody, to directly measure the product of PARP activity.

Issue 3: Variable Effects on Mitochondrial Function

Possible Cause 1: Baseline Mitochondrial Health. The impact of this compound on mitochondrial respiration and dynamics may depend on the initial state of the mitochondria. In healthy, unstressed cells, the effects might be minimal.

  • Troubleshooting Steps:

    • Use appropriate controls: Include a positive control for mitochondrial dysfunction (e.g., a known mitochondrial toxin) to ensure your assay is working correctly.

    • Stress induction: As with cell viability, the beneficial effects of this compound on mitochondria are more prominent under stress conditions that impair mitochondrial function.[5][6]

Possible Cause 2: Off-target effects at high concentrations. Like any pharmacological agent, high concentrations of this compound may lead to off-target effects that could confound the interpretation of mitochondrial assays.

  • Troubleshooting Steps:

    • Titrate this compound concentration: Carefully titrate the concentration of this compound in your mitochondrial respiration assays to find the optimal window where beneficial effects are observed without inducing toxicity.

    • Monitor cell morphology: Visually inspect cells for any signs of toxicity, such as changes in morphology or detachment, at the concentrations used.

Quantitative Data Summary

Table 1: Effect of this compound on Cell Viability and Cytotoxicity

Cell LineStressorThis compound ConcentrationTreatment DurationEffect on Cell ViabilityEffect on LDH ReleaseReference
H9c2Doxorubicin (0.1-3 µM)50 µM12h & 24h (this compound pre-treatment)IncreasedDecreased[13]
LNCaPNone5 µM20hDecreasedNot Assessed[15]
MCF-7None5 µM20hDecreasedNot Assessed[15]

Table 2: In Vitro Inhibitory/Activating Concentrations of this compound

TargetAssay TypeIC50 / Ki / Effective ConcentrationCell Line / SystemReference
PARPEnzyme InhibitionIC50: 120 µM, Ki: 57 µMIsolated Enzyme[14]
JNK and p38 MAPKWestern Blot (Phosphorylation)200 µMLangendorff perfused rat hearts[9]
SIRT1Western Blot (Expression)Not specified (qualitative increase)Rat Retina[10]

Detailed Experimental Protocols

Western Blot for Mitochondrial Fusion/Fission Proteins

This protocol is adapted from a study investigating the effect of this compound on mitochondrial dynamics in neonatal rat cardiomyocytes (NRCMs).[5][6]

  • Cell Culture and Treatment:

    • Culture NRCMs in appropriate media.

    • Treat cells with this compound (e.g., 50 µM for 0.5 hours) in the presence or absence of a stressor (e.g., 150 µM H₂O₂ for 0.5 hours).[5]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with agitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against mitochondrial fusion (MFN1, MFN2, OPA1) and fission (DRP1, Fis1) proteins overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., GAPDH, β-actin) to normalize protein levels.

Seahorse XF Cell Mito Stress Test

This protocol provides a general framework for assessing mitochondrial respiration using the Seahorse XF Analyzer. Specific parameters should be optimized for your cell type and experimental conditions.[16][17][18][19][20]

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

  • This compound Treatment:

    • Treat cells with the desired concentrations of this compound for the appropriate duration before the assay.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

    • Wash cells with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

    • Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

  • Compound Loading:

    • Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in assay medium.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Assay:

    • Calibrate the Seahorse XF Analyzer with the calibrant-hydrated sensor cartridge.

    • Replace the calibrant plate with the cell plate and initiate the assay.

    • The instrument will measure the basal oxygen consumption rate (OCR) followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function (ATP production, maximal respiration, spare respiratory capacity).

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Analyze the data using the Seahorse Wave software.

Signaling Pathway and Experimental Workflow Diagrams

BGP15_Signaling_Pathways cluster_Mitochondria Mitochondria BGP15 This compound Mito Mitochondrial Integrity (Membrane Potential) BGP15->Mito Protects Fusion Mitochondrial Fusion (MFN1/2, OPA1) BGP15->Fusion Promotes Fission Mitochondrial Fission (DRP1, Fis1) BGP15->Fission Inhibits PARP1 PARP-1 BGP15->PARP1 Inhibits JNK JNK BGP15->JNK Inhibits SIRT1 SIRT1 BGP15->SIRT1 Activates HSP HSP Induction (Hsp72) BGP15->HSP Induces ROS ROS Production Mito->ROS Reduces CellSurvival Cell Survival & Stress Resistance Mito->CellSurvival PARP1->CellSurvival Promotes Apoptosis JNK->CellSurvival Promotes Apoptosis SIRT1->CellSurvival HSP->CellSurvival

Caption: this compound multifaceted signaling pathways.

Troubleshooting_Workflow Start Inconsistent this compound Results CheckCell Verify Cell Model & Conditions Start->CheckCell CheckDose Optimize Dose & Duration CheckCell->CheckDose Model OK Consult Consult Technical Support or Collaborators CheckCell->Consult Inappropriate Model CheckAssay Validate Assay Protocol CheckDose->CheckAssay Dose OK ReviewData Re-analyze Data & Compare to Literature CheckDose->ReviewData Re-run with Optimized Dose CheckAssay->ReviewData Assay OK CheckAssay->Consult Assay Issue ReviewData->Consult Inconsistency Persists

Caption: Logical workflow for troubleshooting inconsistent this compound results.

References

Navigating Chronic Bgp-15 Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the long-term therapeutic potential of Bgp-15, establishing the optimal treatment duration is a critical yet complex aspect of experimental design. This technical support center provides troubleshooting guides and frequently asked questions to assist in the strategic adjustment of this compound administration for chronic studies.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for long-term this compound treatment in chronic disease models?

A1: this compound is a hydroxylamine derivative with cytoprotective and neuroprotective effects.[1] Its therapeutic potential in chronic conditions stems from its ability to modulate multiple intracellular pathways. Notably, it enhances the heat-shock response, reduces stress signaling, and improves mitochondrial function.[1] In chronic diseases characterized by persistent cellular stress, such as diabetic cardiomyopathy, heart failure, and neurodegenerative disorders, prolonged this compound treatment aims to counteract ongoing pathological processes, preserve organ function, and improve overall outcomes.[2][3]

Q2: How do I determine the appropriate starting dose and duration for my chronic study?

A2: The optimal dose and duration of this compound treatment are highly dependent on the specific animal model and the chronic condition being investigated. Based on existing literature, a common starting point for rodent models is in the range of 20 mg/kg daily.[4] For long-term studies, treatment durations have varied significantly, from several weeks to a full year.[2] For instance, in a study on aging Zucker Diabetic Fatty (ZDF) rats, a one-year treatment period was employed to assess the long-term cardioprotective effects.[2] It is recommended to conduct a pilot study with a dose-ranging component to determine the most effective and well-tolerated dose for your specific model before embarking on a large-scale chronic study.

Q3: What are the key molecular pathways to monitor during a long-term this compound study?

A3: Long-term this compound administration has been shown to impact several key signaling pathways. Monitoring these pathways can provide valuable insights into the drug's mechanism of action and its therapeutic efficacy over time. Key pathways to consider include:

  • Heat Shock Response: this compound is known to be a co-inducer of Hsp72.[4]

  • Stress Signaling: It has been shown to decrease the phosphorylation of JNK and p38.[1]

  • Pro-survival Signaling: this compound can increase AKT and IGFR1 signaling.[1][3]

  • Mitochondrial Function: It can restore normal mitochondrial function by reducing NAD+ depletion, decreasing reactive oxygen species (ROS), and stabilizing mitochondrial membrane potential.[1]

The following diagram illustrates the key signaling pathways influenced by this compound:

Bgp15_Signaling_Pathways cluster_stress Stress & Survival Pathways cluster_chaperone Chaperone Response cluster_mitochondria Mitochondrial Function Bgp15 This compound JNK_p38 pJNK / p38 Bgp15->JNK_p38 Inhibits AKT_IGFR1 AKT / IGFR1 Bgp15->AKT_IGFR1 Activates HSP72 HSP72 Bgp15->HSP72 Induces Mito_Function Mitochondrial Function Bgp15->Mito_Function Improves ROS ROS Bgp15->ROS Decreases NAD NAD+ Depletion Bgp15->NAD Reduces

Key signaling pathways modulated by this compound.

Q4: Are there any known long-term safety concerns or toxicities associated with this compound?

A4: Based on available preclinical and clinical data, this compound appears to be safe and well-tolerated, even with chronic administration.[1] Human clinical trials have been conducted for up to 13 weeks with no severe adverse drug-related events reported.[1][5] Chronic toxicity studies in animal models are a standard part of preclinical safety assessment and typically involve repeated dosing over an extended period to mimic clinical use.[6] However, it is crucial to conduct thorough toxicological assessments within the context of your specific experimental model and duration.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of therapeutic effect in a chronic study - Inadequate Dose: The chosen dose may be too low to elicit a sustained therapeutic response over a long period. - Inappropriate Treatment Duration: The treatment period may be too short to observe significant changes in chronic disease progression. - Model-Specific Resistance: The chosen animal model may have inherent resistance to the therapeutic effects of this compound.- Dose-Ranging Study: Conduct a pilot study with multiple dose levels to identify the optimal therapeutic window. - Staggered Endpoints: Design the chronic study with intermediate time points to assess the therapeutic effect at different stages. - Literature Review: Thoroughly review the literature for studies using this compound in similar models to inform your experimental design.
Unexpected Adverse Events - Off-Target Effects: While generally well-tolerated, this compound may have unforeseen off-target effects in a specific model or in combination with other factors. - Vehicle Toxicity: The vehicle used to dissolve and administer this compound could be causing adverse reactions.- Dose Reduction: Temporarily reduce the dose to see if the adverse events subside. - Vehicle Control: Ensure a proper vehicle control group is included in your study to differentiate between drug- and vehicle-related effects. - Necropsy and Histopathology: At the end of the study, perform a thorough necropsy and histopathological analysis of major organs to identify any potential toxicities.
Variability in Response - Inconsistent Drug Administration: Improper or inconsistent administration of this compound can lead to variable drug exposure. - Biological Variability: Inherent biological differences within the animal cohort can contribute to varied responses.- Standardized Procedures: Ensure all personnel involved in drug administration are properly trained and follow a standardized protocol. - Increased Sample Size: A larger sample size can help to account for biological variability and increase the statistical power of the study.

Experimental Protocols

Chronic this compound Treatment in a Spontaneously Hypertensive Rat (SHR) Model of Heart Failure

This protocol is adapted from a study investigating the effects of long-term this compound treatment on hypertension-induced heart failure.[7][8]

  • Animal Model: 15-month-old male Spontaneously Hypertensive Rats (SHRs).

  • Treatment Groups:

    • SHR + this compound (SHR-B)

    • SHR + Placebo (SHR-C)

    • Wistar-Kyoto (WKY) rats as normotensive controls.

  • Dosage and Administration: The specific dosage should be determined based on pilot studies. In the cited study, the treatment was administered for 18 weeks.[7][8]

  • Monitoring:

    • Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function.

    • Histology: Collect cardiac tissue at the end of the study for histological analysis of fibrosis and hypertrophy.

    • Western Blot: Analyze protein levels of key signaling molecules in cardiac tissue lysates.

  • Experimental Workflow:

SHR_Workflow cluster_analysis Post-mortem Analysis Start Start: 15-month-old SHRs & WKYs Grouping Group Allocation: SHR-B, SHR-C, WKY Start->Grouping Treatment 18-Week Treatment: This compound or Placebo Grouping->Treatment Monitoring In-life Monitoring: Echocardiography (Baseline & Final) Treatment->Monitoring Endpoint Endpoint: Sacrifice & Tissue Collection Monitoring->Endpoint Histology Histology Endpoint->Histology WesternBlot Western Blot Endpoint->WesternBlot

References

BGP-15 Technical Support Center: Preventing Degradation in Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BGP-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing its degradation and ensuring the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a nicotinic amidoxime derivative with multiple biological activities. Its primary mechanisms of action include the inhibition of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways.[1][2] this compound is also known to be a co-inducer of Heat Shock Protein 72 (Hsp72), which contributes to its cytoprotective effects.[1] Additionally, it modulates several signaling pathways, including the inhibition of JNK and p38 MAP kinase, and the activation of the Akt survival pathway.[3]

Q2: How should I store the solid this compound compound?

A2: Solid this compound should be stored at -20°C for long-term stability.[4] It is advisable to protect it from light.

Q3: What is the best way to prepare a stock solution of this compound?

A3: this compound is soluble in several solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare a concentrated stock solution.[4][5] It is also soluble in water and ethanol.[4] When preparing a stock solution, it is recommended to use fresh, anhydrous DMSO to ensure maximum solubility and stability.

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q5: How stable is this compound in aqueous solutions and cell culture media?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or weaker-than-expected experimental results over time. Degradation of this compound in working solution. Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid storing diluted aqueous solutions for extended periods.
Repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into single-use vials after preparation to minimize freeze-thaw cycles.
Improper storage of the stock solution. Ensure that stock solutions are stored at the recommended temperature (-80°C for long-term, -20°C for short-term) and protected from light.
Precipitation observed when diluting the this compound stock solution in aqueous buffer or media. Poor solubility of this compound at the final concentration. Ensure the final concentration of DMSO (or other organic solvent) is compatible with your experimental system and sufficient to maintain this compound in solution. Gentle warming or sonication may aid dissolution, but be cautious as heat can accelerate degradation.[4] Consider using a pre-warmed buffer or medium for dilution.
Interaction with components of the buffer or media. While no specific incompatibilities are widely reported, if precipitation persists, consider preparing the working solution in a simpler buffer system (e.g., PBS) immediately before adding it to the final experimental setup.
Complete loss of this compound activity. Significant degradation of the compound. Discard the old stock solution and prepare a fresh one from solid this compound. Verify the purity of the solid compound if possible.
Incorrect initial concentration of the stock solution. Re-verify the calculations and weighing of the solid compound during stock solution preparation.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount of this compound in a sterile, appropriate container. The molecular weight of this compound dihydrochloride is 351.27 g/mol .

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, light-protected sterile tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Preparation of this compound Working Solution for Cell Culture

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.

  • Immediately before adding to your cells, dilute the this compound stock solution directly into the pre-warmed cell culture medium.

  • Mix thoroughly by gentle pipetting or inverting the tube.

  • Add the final working solution to your cell culture plates.

Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that your vehicle control experiments use the same final concentration of DMSO.

Visualizations

This compound Signaling Pathway

BGP15_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InsulinReceptor Insulin Receptor BGP15 This compound PARP PARP BGP15->PARP Inhibits JNK JNK BGP15->JNK Inhibits p38 p38 MAPK BGP15->p38 Inhibits Akt Akt BGP15->Akt Activates HSF1 HSF1 BGP15->HSF1 Co-induces ROS Mitochondrial ROS BGP15->ROS Reduces DNA_damage DNA Damage Response PARP->DNA_damage Mediates JNK->InsulinReceptor Inhibits GSK3b GSK-3β Akt->GSK3b Inhibits Hsp72 Hsp72 HSF1->Hsp72 Induces

Caption: Key signaling pathways modulated by this compound.

This compound Experimental Workflow

BGP15_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis Solid Solid this compound (Store at -20°C) Stock 10 mM Stock in DMSO (Store at -80°C in aliquots) Solid->Stock Dissolve Working Fresh Working Solution (Dilute in medium/buffer) Stock->Working Dilute fresh CellCulture Cell Culture Treatment Working->CellCulture InVivo In Vivo Administration Working->InVivo Western Western Blot (e.g., p-Akt, Hsp72) CellCulture->Western Viability Cell Viability Assay CellCulture->Viability Functional Functional Assays InVivo->Functional

Caption: Recommended workflow for preparing and using this compound.

Troubleshooting Logic for Inconsistent Results

BGP15_Troubleshooting Start Inconsistent or Weak This compound Efficacy CheckStock Check Stock Solution: - Age? - Freeze-thaw cycles? - Storage temp? Start->CheckStock CheckWorking Check Working Solution: - Prepared fresh? - Dilution correct? Start->CheckWorking CheckPurity Consider Solid Compound: - Purity? - Storage conditions? CheckStock->CheckPurity No Issue NewStock Prepare Fresh Stock Solution CheckStock->NewStock Issue Found NewWorking Prepare Fresh Working Solution CheckWorking->NewWorking Issue Found NewStock->NewWorking ReRun Re-run Experiment NewWorking->ReRun

Caption: A logical approach to troubleshooting inconsistent this compound results.

References

Technical Support Center: BGP-15 Studies and Cell Culture Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues that may arise during studies involving BGP-15.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in cell cultures used for this compound studies?

A1: The most common contaminants are broadly categorized as biological and chemical.[1][2]

  • Biological Contaminants: These include bacteria, mycoplasma, fungi (yeast and mold), and viruses.[1][2] Cross-contamination with other cell lines is also a significant issue.[1][3]

  • Chemical Contaminants: These can include impurities in media, sera, water, as well as endotoxins, plasticizers, and detergents.[1][4]

Q2: How can I detect contamination in my cell cultures?

A2: Detection methods vary depending on the type of contaminant.

  • Bacteria, Yeast, and Fungi: These are often visible by light microscopy. Signs include turbidity (cloudiness) of the culture medium, a sudden change in pH (often a color change in the medium), and the appearance of small, motile particles (bacteria) or filamentous structures (fungi) between your cells.[1][2][5]

  • Mycoplasma: This is a particularly insidious contaminant as it is not visible by standard light microscopy and often does not cause obvious signs of contamination like turbidity.[5][6] Detection requires specific methods such as PCR, fluorescent staining (e.g., DAPI or Hoechst), or ELISA.[6][7][8][9]

  • Viruses: Viral contamination is also difficult to detect and may not cause visible cytopathic effects.[10] Specialized techniques like PCR or electron microscopy are required for detection.[11]

  • Cross-Contamination: This can be identified through methods like DNA fingerprinting, karyotyping, and isoenzyme analysis.[1]

Q3: Can contamination affect the results of my this compound experiments?

A3: Yes, absolutely. Contamination can significantly impact your results in several ways:

  • Altered Cell Metabolism: Contaminants compete with your cells for nutrients and can secrete metabolic byproducts that alter the cellular environment and affect cell growth, viability, and behavior.[6][10][12] This can interfere with the assessment of this compound's effects on cell proliferation and survival.

  • Interference with Signaling Pathways: Mycoplasma, in particular, is known to alter gene expression and key signaling pathways, including those related to apoptosis, DNA damage, and cell cycle.[12] Since this compound is known to modulate signaling pathways such as JNK, p38 MAPK, and Akt, mycoplasma contamination could lead to misleading or uninterpretable results.[13][14][15]

  • pH and Media Composition Changes: Bacterial and fungal contamination can rapidly alter the pH of the culture medium, which can affect the stability and activity of a compound like this compound.[1][16]

  • Induction of Inflammatory Responses: Contaminants can trigger inflammatory responses in cultured cells, which could confound the investigation of this compound's effects, particularly as this compound itself has been shown to have anti-inflammatory properties.[17]

Q4: What should I do if I suspect my cultures are contaminated?

A4: The best course of action is to discard the contaminated cultures immediately to prevent the spread to other cell lines in the laboratory.[2][18] Thoroughly decontaminate the incubator, biosafety cabinet, and any other equipment the cultures have been in contact with.[1][2] If the cell line is irreplaceable, there are methods to try and eliminate the contamination, but these are not always successful and can alter the cells.[1]

Troubleshooting Guides

Guide 1: Troubleshooting Bacterial Contamination
Symptom Possible Cause Troubleshooting Steps & Solutions
Cloudy media, rapid drop in pH (yellow media) Bacterial contamination.[1][16]1. Confirm under a microscope: Look for small, motile, rod-shaped or spherical particles between cells.[5] 2. Isolate and discard: Immediately remove the contaminated flask from the incubator and discard it to prevent cross-contamination.[2] 3. Decontaminate: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any shared equipment with 70% ethanol or a suitable disinfectant.[19][20][21] 4. Review aseptic technique: Ensure proper handwashing, gloving, and sterile handling of all reagents and equipment.[19][22] 5. Check reagents: Test media, serum, and other supplements for contamination.[23]
Recurring bacterial contamination Contaminated reagents (media, serum), contaminated incubator, or poor aseptic technique.1. Quarantine new cells: Always culture new cell lines in a separate incubator until they are confirmed to be contamination-free.[2][22] 2. Aliquot reagents: Prepare smaller, single-use aliquots of media and serum to avoid contaminating the entire stock.[2][20] 3. Regularly clean equipment: Establish a routine cleaning schedule for incubators and water baths.[20][22] 4. Consider antibiotic use carefully: While antibiotics can be used as a last resort, they can also mask low-level contamination and lead to the development of antibiotic-resistant strains.[19][22]
Guide 2: Troubleshooting Mycoplasma Contamination
Symptom Possible Cause Troubleshooting Steps & Solutions
No visible signs, but unexplained changes in cell growth, morphology, or transfection efficiency. [19]Mycoplasma contamination.[6]1. Test for mycoplasma: Use a reliable detection method such as PCR, fluorescent staining (DAPI/Hoechst), or an ELISA-based kit.[6][7][9] 2. Discard contaminated cultures: This is the most recommended action to prevent widespread contamination.[18] 3. If elimination is attempted: Use a commercially available mycoplasma removal agent, following the manufacturer's protocol strictly. Be aware that these treatments can be harsh on the cells and may not be 100% effective.[6] 4. Retest after treatment: After the elimination procedure, culture the cells for several passages without antibiotics and retest for mycoplasma to confirm its absence.[1]
Positive mycoplasma test in multiple cell lines. Widespread contamination, likely from a common source (e.g., a contaminated cell line, reagent, or poor handling).1. Halt all cell culture work: Temporarily stop all experiments to address the contamination. 2. Test all cell stocks: Test all cell lines in the lab, including frozen stocks. 3. Thoroughly decontaminate the entire lab: This includes incubators, biosafety cabinets, centrifuges, and any other shared equipment.[2] 4. Review laboratory workflow: Identify and rectify any practices that could lead to cross-contamination, such as sharing media bottles between cell lines.[19][22] 5. Source cells and reagents from reputable suppliers: Ensure that all new cell lines and reagents are certified as mycoplasma-free.[9][19]

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol outlines a general procedure for detecting mycoplasma contamination using a PCR-based method. It is recommended to use a commercial PCR mycoplasma detection kit and follow the manufacturer's instructions.

Materials:

  • Cell culture supernatant or cell lysate

  • PCR Mycoplasma Detection Kit (containing primers, dNTPs, Taq polymerase, and positive/negative controls)

  • Sterile, nuclease-free water

  • PCR tubes

  • Thermocycler

  • Gel electrophoresis equipment and reagents

Procedure:

  • Sample Preparation:

    • Collect 1 ml of cell culture supernatant from a culture that is 70-80% confluent and has been cultured for at least 3 days without antibiotics.

    • Alternatively, prepare a cell lysate according to the kit's instructions.

  • PCR Reaction Setup:

    • In a sterile PCR tube, prepare the PCR reaction mixture according to the kit's protocol. This typically involves adding the DNA template (your sample), primers, dNTPs, polymerase, and buffer.

    • Include a positive control (containing mycoplasma DNA) and a negative control (nuclease-free water instead of a sample) in each run.[7]

  • PCR Amplification:

    • Place the PCR tubes in a thermocycler and run the amplification program as specified by the kit manufacturer.

  • Analysis of PCR Products:

    • Analyze the PCR products by agarose gel electrophoresis.

    • A band of the expected size in the sample lane indicates a positive result for mycoplasma contamination. The positive control should show a band, and the negative control should not.[8]

Protocol 2: Elimination of Bacterial Contamination (for irreplaceable cultures)

This protocol is a general guideline and should be performed with caution, as it can be harsh on the cells and may not be successful.

Materials:

  • Contaminated cell culture

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (if applicable)

  • Culture medium with a high concentration of antibiotics (e.g., Penicillin-Streptomycin, Gentamicin)

  • Culture medium with a normal concentration of antibiotics

  • Sterile culture flasks/plates

Procedure:

  • Isolate the Culture: Immediately move the contaminated culture to a separate, designated incubator to prevent cross-contamination.[1]

  • Wash the Cells:

    • Aspirate the contaminated medium.

    • Gently wash the cell monolayer two to three times with sterile PBS to remove as many bacteria as possible.

  • Antibiotic Treatment:

    • For adherent cells, detach them with Trypsin-EDTA.

    • Resuspend the cells in a fresh medium containing a high concentration of a suitable antibiotic or a cocktail of antibiotics.[9] It is advisable to first perform a dose-response test to determine the antibiotic concentration that is effective against the contaminant without being overly toxic to the cells.[1]

  • Culture and Monitor:

    • Plate the cells at a normal density and culture them in the high-antibiotic medium for 2-3 passages.[1]

    • Observe the cells daily for signs of recovery and the absence of bacteria.

  • Wean off Antibiotics:

    • If the contamination appears to be cleared, gradually reduce the antibiotic concentration over several passages.

    • Finally, culture the cells in an antibiotic-free medium for at least two weeks to ensure the contamination is completely eliminated.

  • Retest: After the treatment, it is crucial to re-evaluate the cells to ensure their characteristics have not been permanently altered by the contamination or the treatment.

Visualizations

BGP15_Signaling_Pathway cluster_stress Cellular Stress cluster_bgp15 This compound Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Stress Stress JNK JNK Stress->JNK activates p38 MAPK p38 MAPK Stress->p38 MAPK activates PARP-1 PARP-1 Stress->PARP-1 activates Mitochondrial ROS Production Mitochondrial ROS Production Stress->Mitochondrial ROS Production increases This compound This compound This compound->JNK inhibits This compound->p38 MAPK inhibits This compound->PARP-1 inhibits Akt Akt This compound->Akt activates This compound->Mitochondrial ROS Production reduces Inflammation Inflammation JNK->Inflammation Apoptosis Apoptosis JNK->Apoptosis p38 MAPK->Inflammation p38 MAPK->Apoptosis PARP-1->Apoptosis Cell Survival Cell Survival Akt->Cell Survival Mitochondrial ROS Production->Apoptosis Reduced Oxidative Stress Reduced Oxidative Stress

Caption: this compound signaling pathway and its effects on cellular stress responses.

Contamination_Troubleshooting_Workflow Suspected Contamination Suspected Contamination Visual Inspection (Microscopy) Visual Inspection (Microscopy) Suspected Contamination->Visual Inspection (Microscopy) Visible Contaminants? Visible Contaminants? Visual Inspection (Microscopy)->Visible Contaminants? Specific Testing (PCR, Staining) Specific Testing (PCR, Staining) Visible Contaminants?->Specific Testing (PCR, Staining) No Discard & Decontaminate Discard & Decontaminate Visible Contaminants?->Discard & Decontaminate Yes Contamination Confirmed? Contamination Confirmed? Specific Testing (PCR, Staining)->Contamination Confirmed? Contamination Confirmed?->Discard & Decontaminate Yes Continue Culture & Monitor Continue Culture & Monitor Contamination Confirmed?->Continue Culture & Monitor No Review Aseptic Technique Review Aseptic Technique Discard & Decontaminate->Review Aseptic Technique

Caption: A logical workflow for troubleshooting cell culture contamination.

References

Addressing variability in animal model response to Bgp-15

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BGP-15. Our aim is to help address the variability in animal model responses and other common challenges encountered during experimentation.

Troubleshooting Guide

Problem 1: Inconsistent or No Observable Therapeutic Effect

Possible Cause 1: Animal Model Selection

  • Question: Is the chosen animal model appropriate for the study?

  • Troubleshooting Steps:

    • Verify Disease State: this compound has shown greater efficacy in disease models exhibiting insulin resistance or significant oxidative stress. For instance, its insulin-sensitizing effects were observed in cholesterol-fed rabbits but not in healthy ones.[1][2]

    • Genetic Background: The genetic background of the animal strain can influence the response to this compound. It is crucial to use well-characterized models like Zucker obese rats or Goto-Kakizaki rats for metabolic studies.[1][3]

    • Age and Disease Progression: The therapeutic window is a critical factor. In models of Duchenne muscular dystrophy (mdx and dko mice), this compound was effective in the early stages of the disease but not in older mice with advanced pathology.[1]

Possible Cause 2: Dosage and Administration

  • Question: Is the dosage and route of administration optimal?

  • Troubleshooting Steps:

    • Dose-Response Studies: Conduct a dose-ranging study to determine the optimal dose for your specific model and endpoint. Efficacy can be dose-dependent.[2][4]

    • Route of Administration: The method of administration (e.g., oral gavage, intraperitoneal injection) can affect the bioavailability and pharmacokinetics of this compound. Ensure the chosen route is appropriate for the vehicle and desired exposure profile.

    • Pharmacokinetics: this compound has a relatively short half-life in humans (1.5-3.8 hours).[3] Consider the pharmacokinetic profile in your animal model to determine the appropriate dosing frequency.

Possible Cause 3: Experimental Conditions

  • Question: Are the experimental conditions introducing variability?

  • Troubleshooting Steps:

    • Diet: For metabolic studies, the diet of the animals is a critical factor. High-fat or high-cholesterol diets are often used to induce insulin resistance, a condition where this compound is more effective.[1][2]

    • Stress: Animal stress can impact various physiological parameters and may confound results. Ensure proper handling and housing conditions to minimize stress.

Problem 2: Unexpected Off-Target Effects or Toxicity
  • Question: Are the observed adverse effects related to this compound?

  • Troubleshooting Steps:

    • Toxicity Profile: this compound has been shown to be safe and well-tolerated in numerous studies, with a high LD50 in rats (1250 mg/kg).[3] However, at very high doses, off-target effects could potentially occur.

    • Vehicle Control: Always include a vehicle-only control group to distinguish the effects of this compound from those of the vehicle.

    • Histopathological Analysis: Conduct a thorough histopathological examination of major organs to identify any signs of toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a multi-target compound. Its primary mechanisms include:

  • PARP-1 Inhibition: It inhibits the poly(ADP-ribose) polymerase-1 (PARP-1) enzyme, which plays a role in DNA repair and cell death.[1][5][6]

  • JNK Inhibition: this compound blocks c-Jun N-terminal kinase (JNK), an inflammatory cytokine, which in turn enhances insulin sensitivity.[1][5]

  • HSP Co-induction: It acts as a co-inducer of heat shock proteins (HSPs), particularly Hsp72, which helps protect cells from stress.[1][5]

  • Mitochondrial Protection: this compound reduces mitochondrial reactive oxygen species (ROS) production and helps maintain mitochondrial integrity.[1][7][8]

Q2: In which disease models has this compound shown efficacy?

A2: this compound has demonstrated beneficial effects in a variety of animal models, including:

  • Insulin resistance and Type 2 Diabetes[1][9]

  • Duchenne Muscular Dystrophy[1]

  • Cardiovascular conditions such as heart failure, atrial fibrillation, and diastolic dysfunction.[1][10][11]

  • Chemotherapy-induced side effects like nephrotoxicity and peripheral neuropathy.[12][13]

  • Acetaminophen-induced liver injury[14]

Q3: What is the recommended starting dose for this compound in rodent models?

A3: The effective dose of this compound can vary significantly depending on the animal model and the condition being studied. Based on published literature, a general starting range for oral administration in rats and mice is 10-50 mg/kg per day. However, it is strongly recommended to perform a dose-response study to determine the optimal dosage for your specific experimental setup.[2][4]

Q4: Can this compound be combined with other therapies?

A4: Yes, studies have shown that this compound can have additive or synergistic effects when combined with other drugs. For example, it has been shown to potentiate the insulin-sensitizing effect of rimonabant and can be used as an add-on therapy with metformin and sulfonylureas.[1][15]

Quantitative Data Summary

Table 1: Efficacy of this compound on Insulin Sensitivity in Different Animal Models

Animal ModelConditionThis compound DoseOutcomeReference
Cholesterol-fed RabbitsInsulin Resistance10 mg/kg50% increase in insulin sensitivity[2][4]
Cholesterol-fed RabbitsInsulin Resistance30 mg/kg70% increase in insulin sensitivity[2][4]
Goto-Kakizaki RatsGenetically Insulin-Resistant20 mg/kg (5 days)71% increase in insulin sensitivity[2][4]
Zucker Obese RatsObesity and HypertensionNot specifiedPotentiates insulin sensitizing effect of rimonabant[1]

Table 2: Neuroprotective Effects of this compound in Rats

ConditionThis compound Dose (p.o. daily)OutcomeReference
Cisplatin-induced Neuropathy50, 100, 200 mg/kgPrevented impairment of sensory nerve conduction velocity[13]
Taxol-induced Neuropathy50, 100, 200 mg/kgPrevented impairment of sensory nerve conduction velocity[13]

Key Experimental Protocols

Hyperinsulinemic Euglycemic Clamp Technique

This is a gold-standard method for assessing insulin sensitivity in vivo.

  • Animal Preparation: Anesthetize the animal and insert catheters into a vein for infusions and an artery for blood sampling.

  • Insulin Infusion: A continuous infusion of insulin is administered to raise plasma insulin to a high, constant level.

  • Glucose Infusion: A variable infusion of glucose is given to clamp the blood glucose concentration at a normal (euglycemic) level.

  • Blood Sampling: Arterial blood samples are taken frequently to monitor blood glucose levels.

  • Data Analysis: The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.

Visualizations

BGP15_Signaling_Pathway cluster_stress Cellular Stress cluster_bgp15 This compound cluster_targets Direct Targets cluster_downstream Downstream Effects Oxidative Stress Oxidative Stress JNK JNK Oxidative Stress->JNK Inflammation Inflammation Inflammation->JNK BGP15 BGP15 PARP1 PARP1 BGP15->PARP1 Inhibits BGP15->JNK Inhibits HSF1 HSF1 BGP15->HSF1 Activates Mitochondrial ROS Mitochondrial ROS BGP15->Mitochondrial ROS Reduces AKT Phosphorylation AKT Phosphorylation BGP15->AKT Phosphorylation Increases Cell Death Cell Death PARP1->Cell Death Promotes Insulin Receptor Insulin Receptor JNK->Insulin Receptor Inhibits HSP Induction HSP Induction HSF1->HSP Induction

Caption: this compound multifaceted signaling pathways.

Experimental_Workflow start Animal Model Selection (e.g., Zucker Rat, mdx Mouse) acclimatization Acclimatization and Baseline Measurements start->acclimatization randomization Randomization into Groups (Control, Vehicle, this compound Doses) acclimatization->randomization treatment This compound Administration (Oral Gavage / IP Injection) randomization->treatment monitoring In-life Monitoring (Body Weight, Food Intake, etc.) treatment->monitoring endpoint Endpoint Assays (e.g., Glucose Clamp, Histology) monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis end Conclusion analysis->end

Caption: General experimental workflow for this compound studies.

Troubleshooting_Logic start No or Variable Effect Observed check_model Is the animal model appropriate? (Disease state, age, strain) start->check_model check_dose Is the dose and administration route optimal? check_model->check_dose Yes solution_model Select more appropriate model or disease stage. check_model->solution_model No check_protocol Are experimental conditions consistent? check_dose->check_protocol Yes solution_dose Conduct dose-response study. Verify PK/PD. check_dose->solution_dose No check_protocol->start No solution_protocol Standardize diet, handling, and other conditions. check_protocol->solution_protocol Yes

Caption: Troubleshooting logic for this compound experiments.

References

BGP-15 Technical Support Center: Optimizing Delivery for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the BGP-15 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the delivery of the PARP-1 inhibitor and chaperone co-inducer, this compound, to achieve improved bioavailability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of administration for this compound in clinical studies?

A1: In clinical trials, this compound has been primarily administered orally.[1][2] It has been shown to be safe and well-tolerated in human subjects when taken orally.[1][2]

Q2: Why are alternative delivery methods for this compound being explored if it can be given orally?

A2: While orally active, this compound has a relatively short half-life in humans, estimated to be between 1.5 and 3.8 hours.[1] This may necessitate frequent dosing to maintain therapeutic concentrations. Alternative delivery methods, such as transdermal patches, are being investigated to potentially provide a more sustained release, improve patient compliance, and enhance bioavailability.[3][4] Additionally, for localized treatments, such as in the eye, topical formulations like eyedrops are being developed to deliver the drug directly to the target site.[5][6]

Q3: What are the main known mechanisms of action of this compound?

A3: this compound is a multi-target compound.[7][8][9] Its beneficial effects are linked to several mechanisms, including the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell death.[7] It also inhibits the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a role in inflammation and insulin resistance.[7] Furthermore, this compound is known to be a co-inducer of heat shock proteins (HSPs), particularly Hsp72, by activating Heat Shock Factor 1 (HSF-1).[7] It also modulates the Akt/GSK-3β signaling pathway, which is crucial for cell survival and glucose metabolism.[7]

Q4: Are there any known challenges associated with the oral delivery of this compound?

A4: While specific challenges regarding the oral absorption of this compound are not extensively detailed in publicly available literature, the exploration of alternative formulations with penetration and solubility enhancers suggests that improving its absorption profile is an area of active research.[3][6] The short half-life of the molecule also presents a challenge for maintaining stable therapeutic levels with conventional oral dosing.[1]

Troubleshooting Guides

Issue 1: Suboptimal or inconsistent results with oral administration of this compound.
Possible Cause Troubleshooting Step
Poor Solubility Although this compound has good water solubility (28 mg/mL at 25 °C), the formulation used can impact its dissolution and absorption.[7] Ensure the this compound is fully dissolved in the vehicle before administration. For preclinical studies, consider using a formulation vehicle known to improve the solubility and absorption of small molecules.
Short Half-Life The short half-life of this compound (1.5-3.8 hours in humans) can lead to rapid clearance and fluctuating plasma concentrations.[1] For in vivo experiments requiring sustained exposure, consider a more frequent dosing schedule or a continuous delivery method like osmotic mini-pumps.
First-Pass Metabolism Like many orally administered drugs, this compound may be subject to first-pass metabolism in the liver, which can reduce the amount of active drug reaching systemic circulation. While specific data on the extent of first-pass metabolism for this compound is limited, this is a common challenge for oral drug delivery.[10][11]
Variability in Animal Models Different animal models can exhibit significant variability in drug absorption and metabolism. Ensure that the dosing regimen is optimized for the specific species and strain being used. Refer to published studies for effective oral doses in various models (e.g., 10-30 mg/kg in rabbits and 20 mg/kg in rats for insulin sensitization).[4][12]
Issue 2: Difficulty in achieving sufficient local concentration with systemic administration for targeted therapies.
Possible Cause Troubleshooting Step
Blood-Tissue Barrier For targeting tissues with protective barriers, such as the eye, systemic administration may not achieve therapeutic concentrations at the site of action.[5]
Systemic Side Effects High systemic doses required to achieve local concentrations may lead to off-target effects.
Solution Consider developing a topical formulation for direct application to the target tissue. For ophthalmic applications, an eyedrop formulation incorporating a solubility enhancer like sulfobutylether-β-cyclodextrin (SBECD) has shown promise in preclinical models.[5][6] For dermal or systemic sustained release, a transdermal patch with penetration enhancers such as Transcutol and Labrasol is a viable option.[3][4]

Data on this compound Delivery Methods

Currently, comprehensive, publicly available comparative pharmacokinetic data (Cmax, Tmax, AUC) for different this compound delivery methods is limited. The following table summarizes available data on effective dosages from preclinical studies.

Delivery Method Animal Model Dosage Observed Effect Reference
Oral Gavage Cholesterol-fed rabbits10 and 30 mg/kg50% and 70% increase in insulin sensitivity, respectively.[4][12]
Oral Gavage Goto-Kakizaki rats20 mg/kg71% increase in insulin sensitivity.[4][12]
Intraperitoneal CD-1-nu/nu mice100 mg/kg/dayDecrease in tumor weight and microvascular density.[13]
Topical (Eyedrop) Sprague Dawley rats100 mg/mL solutionProtective effects on the retina after ischemia-reperfusion.[6][14]
Oral Insulin-resistant, non-diabetic human patients200 and 400 mgSignificant improvement in insulin sensitivity.[2]

Experimental Protocols

Oral Administration in Rodents (for bioavailability and efficacy studies)
  • Preparation of this compound Solution:

    • Based on its water solubility of 28 mg/mL, this compound can be dissolved in sterile distilled water or saline.[7]

    • For a 20 mg/kg dose in a 250g rat, you would need 5 mg of this compound. If the dosing volume is 1 mL, the concentration would be 5 mg/mL, which is well within its solubility.

    • Warm the vehicle slightly and vortex to ensure complete dissolution. Prepare the solution fresh on the day of the experiment.

  • Dosing Procedure:

    • Use an appropriate gauge oral gavage needle. For rats, a 16- or 18-gauge, 2-3 inch curved needle is typically used. For mice, a 20- or 22-gauge, 1-1.5 inch curved or straight needle is appropriate.

    • Gently restrain the animal and insert the gavage needle into the esophagus.

    • Administer the this compound solution slowly to prevent regurgitation.

    • The typical volume for oral gavage in rats is 1-2 mL and in mice is 0.1-0.2 mL.

  • Sample Collection for Pharmacokinetic Analysis:

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

    • Process the blood to obtain plasma or serum and store at -80°C until analysis.

    • Analyze the concentration of this compound in the samples using a validated analytical method such as LC-MS/MS.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the concentration-time data.

In Vitro Transdermal Permeation Study
  • Membrane Preparation:

    • Use a relevant biological membrane, such as porcine skin, which is a good model for human skin.[3]

    • Excise the skin, remove subcutaneous fat and hair, and equilibrate it in phosphate-buffered saline (PBS).

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin membrane on a Franz diffusion cell with the dermal side in contact with the receptor medium.

    • The receptor chamber should be filled with a suitable buffer (e.g., PBS at pH 7.4) and maintained at 32°C to mimic physiological conditions. The medium should be continuously stirred.

  • Application of this compound Formulation:

    • Apply the formulated transdermal patch or a known amount of a topical formulation of this compound to the epidermal side of the skin.[4]

  • Sample Collection and Analysis:

    • At predetermined time intervals, collect samples from the receptor medium and replace with fresh, pre-warmed buffer.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method.

    • Calculate the cumulative amount of this compound permeated per unit area over time and determine the flux.

Signaling Pathways and Experimental Workflows

// Nodes BGP15 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; PARP1 [label="PARP-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InsulinReceptor [label="Insulin Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; GSK3b [label="GSK-3β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HSF1 [label="HSF-1", fillcolor="#FBBC05", fontcolor="#202124"]; HSPs [label="Heat Shock Proteins (HSPs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival", fillcolor="#F1F3F4", fontcolor="#202124"]; GlucoseUptake [label="Glucose Uptake", fillcolor="#F1F3F4", fontcolor="#202124"]; InsulinSensitivity [label="Increased Insulin Sensitivity", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Repair_Cell_Death [label="DNA Repair / Cell Death", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges BGP15 -> PARP1 [label="Inhibits", arrowhead="tee", color="#EA4335"]; BGP15 -> JNK [label="Inhibits", arrowhead="tee", color="#EA4335"]; BGP15 -> Akt [label="Activates", arrowhead="normal", color="#34A853"]; BGP15 -> HSF1 [label="Activates", arrowhead="normal", color="#34A853"];

JNK -> InsulinReceptor [label="Inhibits", arrowhead="tee", color="#EA4335"]; InsulinReceptor -> Akt [label="Activates", arrowhead="normal", color="#34A853"]; Akt -> GSK3b [label="Inhibits", arrowhead="tee", color="#EA4335"]; Akt -> CellSurvival [arrowhead="normal", color="#34A853"]; Akt -> GlucoseUptake [arrowhead="normal", color="#34A853"]; GSK3b -> HSF1 [label="Inhibits", arrowhead="tee", color="#EA4335"]; HSF1 -> HSPs [label="Induces", arrowhead="normal", color="#34A853"];

PARP1 -> DNA_Repair_Cell_Death [arrowhead="normal", color="#202124"]; JNK -> Inflammation [arrowhead="normal", color="#202124"]; InsulinReceptor -> InsulinSensitivity [style=dashed, arrowhead="normal", color="#202124"]; HSPs -> CellSurvival [arrowhead="normal", color="#34A853"]; } this compound Signaling Pathways

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_solution [label="Prepare this compound Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; animal_dosing [label="Oral Gavage to Rodents", fillcolor="#FBBC05", fontcolor="#202124"]; blood_sampling [label="Serial Blood Sampling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sample_processing [label="Process Blood to Plasma/Serum", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pk_analysis [label="Pharmacokinetic Analysis (Cmax, Tmax, AUC)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_solution; prep_solution -> animal_dosing; animal_dosing -> blood_sampling; blood_sampling -> sample_processing; sample_processing -> analysis; analysis -> pk_analysis; pk_analysis -> end; } Oral Bioavailability Experimental Workflow

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_membrane [label="Prepare Porcine Skin Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; franz_cell [label="Mount Membrane on Franz Diffusion Cell", fillcolor="#FBBC05", fontcolor="#202124"]; apply_formulation [label="Apply this compound Formulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; receptor_sampling [label="Sample Receptor Medium at Time Intervals", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Analyze this compound Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; flux_calculation [label="Calculate Permeation Flux", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_membrane; prep_membrane -> franz_cell; franz_cell -> apply_formulation; apply_formulation -> receptor_sampling; receptor_sampling -> analysis; analysis -> flux_calculation; flux_calculation -> end; } In Vitro Transdermal Permeation Workflow

References

Technical Support Center: Troubleshooting Unexpected Cytotoxicity of BGP-15

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BGP-15. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected cytotoxicity observed during experiments with this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues.

Frequently Asked Questions (FAQs)

Q1: My cells are showing increased cell death after treatment with this compound, which is supposed to be cytoprotective. Why is this happening?

A1: While this compound is predominantly known for its cytoprotective and pro-survival effects, some studies have reported cytotoxic effects in specific contexts, particularly in cancer cell lines. A this compound analog has been shown to induce apoptosis in prostate (LNCaP) and breast (MCF-7) cancer cells at a concentration of 5 µM.[1] This suggests that the effect of this compound can be cell-type dependent. In contrast, studies on non-cancerous cell lines, such as H9c2 cardiomyocytes, have shown no cytotoxicity at concentrations up to 50 µM; in fact, at this concentration, this compound demonstrated protective effects against doxorubicin-induced toxicity.

Q2: What is the expected effective concentration range for this compound's pro-survival effects?

A2: The effective concentration for this compound's protective effects can vary depending on the cell type and the nature of the cellular stressor. For its insulin-sensitizing effects, it has been shown to be effective at low doses. In studies where this compound was used to protect against toxins, a pre-treatment with 50 μM was effective in cardiomyocytes. It is crucial to perform a dose-response experiment for your specific cell line and experimental conditions to determine the optimal concentration for cytoprotection while avoiding potential cytotoxic effects.

Q3: Could the observed cytotoxicity be due to the specific characteristics of my cell line?

A3: Yes, this is a critical factor. As mentioned, this compound has been observed to have opposing effects on cancerous versus non-cancerous cells. If you are working with a cancer cell line, it is possible that this compound is inducing an apoptotic pathway. The pro-apoptotic effect in LNCaP and MCF-7 cells involves the activation of caspase-9 and caspase-3, as well as the release of cytochrome c.[1] It is recommended to review the literature for any reported effects of this compound on your specific cell line or similar cell types.

Q4: Can experimental conditions influence the cytotoxic effects of this compound?

A4: While specific studies on how culture conditions modulate this compound cytotoxicity are limited, it is well-established that factors such as cell confluence, serum concentration in the media, and the overall health of the cells can impact their response to any treatment. For instance, high cell density can lead to nutrient depletion and accumulation of waste products, which could potentially sensitize cells to a compound that might otherwise be non-toxic. It is advisable to maintain consistent and optimal culture conditions throughout your experiments.

Troubleshooting Guide

Problem: Unexpected decrease in cell viability after this compound treatment.

Possible Cause 1: Inappropriate Concentration

  • Troubleshooting Step: Perform a dose-response experiment to determine the IC50 value of this compound in your specific cell line. This will help identify a concentration range that is non-toxic and potentially protective.

  • Recommendation: Start with a broad range of concentrations (e.g., 0.1 µM to 200 µM) and narrow it down based on the initial results.

Possible Cause 2: Cell-Type Specific Apoptotic Induction

  • Troubleshooting Step: If you are using a cancer cell line, investigate whether this compound is inducing apoptosis.

  • Recommendation: Perform an apoptosis assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay (e.g., Caspase-3/7, Caspase-9).

Possible Cause 3: Suboptimal Experimental Protocol

  • Troubleshooting Step: Review your experimental protocol for assessing cell viability.

  • Recommendation: Ensure that the chosen assay is appropriate for your experimental setup and that the protocol is followed correctly. Refer to the detailed experimental protocols section below for a standardized MTT assay protocol.

Quantitative Data Summary

The following table summarizes the known cytotoxic and protective concentrations of this compound in different cell lines.

Cell LineCell TypeEffectConcentrationCitation
LNCaPProstate CancerApoptosis Induction5 µM[1]
MCF-7Breast CancerApoptosis Induction5 µM[1]
H9c2Rat CardiomyocytesNo Cytotoxicity; Protective50 µM

Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

Diagram 1: Pro-Survival Signaling Pathways of this compound

BGP15_Pro_Survival cluster_effects Cellular Effects cluster_outcomes Outcomes BGP15 This compound PARP PARP Inhibition BGP15->PARP HSP HSP Induction BGP15->HSP JNK JNK Inhibition BGP15->JNK ROS Reduced ROS BGP15->ROS DNA_repair Enhanced DNA Repair PARP->DNA_repair Protein_folding Improved Protein Folding & Stability HSP->Protein_folding Anti_apoptosis Reduced Apoptosis JNK->Anti_apoptosis Oxidative_stress Decreased Oxidative Stress ROS->Oxidative_stress Cell_Survival Increased Cell Survival DNA_repair->Cell_Survival Protein_folding->Cell_Survival Anti_apoptosis->Cell_Survival Oxidative_stress->Cell_Survival

Caption: Pro-survival signaling pathways modulated by this compound.

Diagram 2: this compound Induced Apoptosis in Cancer Cells

BGP15_Apoptosis BGP15 This compound (in specific cancer cells) Mitochondrion Mitochondrion BGP15->Mitochondrion triggers Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by this compound in certain cancer cells.

Diagram 3: Troubleshooting Workflow for Unexpected Cytotoxicitydot

Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity Observed Check_Concentration 1. Verify this compound Concentration and Purity Start->Check_Concentration Dose_Response 2. Perform Dose-Response (e.g., MTT assay) Check_Concentration->Dose_Response Check_Cell_Type 3. Consider Cell Type (Cancer vs. Non-cancerous) Dose_Response->Check_Cell_Type Apoptosis_Assay 4. Perform Apoptosis Assay (e.g., Annexin V) Check_Cell_Type->Apoptosis_Assay If cancer cell line Review_Conditions 5. Review Experimental Conditions (confluence, media, etc.) Check_Cell_Type->Review_Conditions If non-cancerous or apoptosis is negative Apoptosis_Assay->Review_Conditions Optimize Optimize Protocol: - Adjust Concentration - Standardize Conditions Review_Conditions->Optimize Consult Consult Literature/ Technical Support Optimize->Consult If issues persist

References

Technical Support Center: BGP-15 in Diabetic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BGP-15 in diabetic mouse models. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in the context of diabetes?

A1: this compound is recognized as a multi-target drug candidate that primarily improves insulin sensitivity. Its beneficial effects are linked to several mechanisms, including the induction of heat shock protein 72 (Hsp72) and the inhibition of Poly (ADP-ribose) polymerase (PARP).[1][2] It also mitigates mitochondrial damage and reduces the production of reactive oxygen species (ROS).[1] Furthermore, this compound can block the inflammatory c-Jun N-terminal kinase (JNK) pathway, which is known to impair insulin signaling.[1]

Q2: In which diabetic animal models has this compound been shown to be effective?

A2: this compound has demonstrated efficacy in various animal models of insulin resistance and type 2 diabetes. These include leptin-deficient (ob/ob) mice, Goto-Kakizaki (GK) rats (a non-obese model of type 2 diabetes), and Zucker Diabetic Fatty (ZDF) rats.[3][4] It has also been studied in mouse models of gestational diabetes and in rabbits fed a high-cholesterol diet to induce insulin resistance.[1][5]

Q3: What is a typical starting dose for this compound in diabetic mouse models?

A3: The effective dose of this compound can vary depending on the specific mouse model and the experimental endpoint. However, a common starting point for oral administration is in the range of 10-20 mg/kg daily.[4][6] Studies have shown that a dose of 20 mg/kg was most effective in increasing insulin sensitivity in Goto-Kakizaki rats.[3][5][6]

Q4: How should this compound be administered to mice?

A4: this compound is typically administered orally via gavage.[4] It can be dissolved in a vehicle such as a mixture of Hydroxyethyl cellulose and distilled water.[4]

Q5: How long does it take to observe the effects of this compound on insulin sensitivity?

A5: The timeframe for observing significant effects can vary. Some studies have reported improvements in insulin sensitivity after just 5 days of treatment in rats.[3][5][6] Longer-term studies, such as those lasting 12 weeks, have also demonstrated sustained improvements in insulin sensitivity and other metabolic parameters.[7][8]

Troubleshooting Guide

Issue 1: No significant improvement in insulin sensitivity is observed after this compound treatment.

  • Possible Cause 1: Incorrect Dosage. The optimal dose of this compound can be model-dependent.

    • Troubleshooting Step: Perform a dose-response study to determine the most effective dose for your specific diabetic mouse model. Doses ranging from 10 mg/kg to 50 mg/kg have been used in various studies.[6]

  • Possible Cause 2: Animal Model Selection. this compound's efficacy has been shown to be more pronounced in insulin-resistant states.[1]

    • Troubleshooting Step: Confirm the insulin-resistant phenotype of your animal model before initiating treatment. The effects of this compound may be less apparent in models with severe beta-cell failure.

  • Possible Cause 3: Method of Assessing Insulin Sensitivity. The hyperinsulinemic-euglycemic glucose clamp (HEGC) is the gold standard for assessing insulin sensitivity.

    • Troubleshooting Step: If you are using other methods like oral glucose tolerance tests (OGTT), consider confirming your findings with the HEGC technique for a more precise measurement of insulin action.[3][6][9]

Issue 2: Unexpected side effects or physiological changes are observed.

  • Possible Cause: Off-target effects or model-specific responses.

    • Troubleshooting Step: In one study, this compound adjunct therapy was associated with an increased heart size to body weight ratio and a reduction in liver weight in mice treated with oxaliplatin.[10] While this compound is generally considered cardioprotective, it is crucial to monitor for any unexpected organomegaly or changes in organ weight.[10] Conduct thorough histological analysis of key metabolic tissues (liver, muscle, adipose tissue) to identify any unforeseen changes.

Issue 3: Variability in experimental results between animals.

  • Possible Cause: Inconsistent drug administration or underlying health differences in animals.

    • Troubleshooting Step: Ensure precise and consistent oral gavage technique to deliver the correct dose to each animal. Monitor the general health of the animals closely, as underlying conditions can affect their response to treatment. Randomize animals into treatment groups to minimize bias.

Data Presentation

Table 1: Summary of this compound Dosage and Effects in Different Diabetic Animal Models

Animal ModelDoseTreatment DurationKey FindingsReference(s)
Goto-Kakizaki (GK) Rats20 mg/kg/day (oral)5 days71% increase in insulin sensitivity.[3][5][6]
Cholesterol-fed Rabbits10 mg/kg/day (oral)Not specified50% increase in insulin sensitivity.[3][5]
Cholesterol-fed Rabbits30 mg/kg/day (oral)Not specified70% increase in insulin sensitivity.[3][5]
Zucker Diabetic Fatty (ZDF) Rats10 mg/kg/day (oral)52 weeksSlowed the progression of Type 2 Diabetes.[4]
ob/ob MiceNot specifiedNot specifiedDemonstrated insulin-sensitizing effects.[3]
C57BL/6 Mice (Gestational Diabetes)Not specifiedNot specifiedReduced abnormal post-natal weight gain.[1]

Experimental Protocols

Protocol 1: Hyperinsulinemic-Euglycemic Glucose Clamp (HEGC) in Mice

This protocol provides a general framework for performing an HEGC to assess insulin sensitivity. Specific parameters may need to be optimized for your particular mouse model and experimental setup.

  • Animal Preparation:

    • Fast mice for 5-6 hours prior to the clamp procedure.

    • Anesthetize the mice and maintain anesthesia throughout the experiment.

    • Insert catheters into the jugular vein for infusions and the carotid artery for blood sampling.

  • Basal Period:

    • Allow the mice to stabilize after surgery.

    • Collect a basal blood sample to measure fasting glucose and insulin levels.

  • Clamp Procedure:

    • Begin a continuous infusion of human insulin at a constant rate (e.g., 2.5 mU/kg/min).

    • Simultaneously, begin a variable infusion of a 20% glucose solution.

    • Monitor blood glucose levels every 5-10 minutes from the arterial catheter.

    • Adjust the glucose infusion rate (GIR) to maintain euglycemia (target blood glucose level, e.g., 100-120 mg/dL).

  • Steady State:

    • The clamp is considered to be at a steady state when the blood glucose level is stable for at least 30 minutes with a constant GIR.

    • The GIR during the steady state is a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

  • Data Analysis:

    • Calculate the average GIR during the last 30-60 minutes of the clamp to represent insulin sensitivity.

Visualizations

BGP15_Signaling_Pathway BGP15 This compound PARP PARP BGP15->PARP inhibits ROS Mitochondrial ROS BGP15->ROS reduces JNK JNK BGP15->JNK inhibits HSP72 Hsp72 Induction BGP15->HSP72 induces Cell_Death Decreased Cell Death PARP->Cell_Death ROS->Cell_Death Insulin_Receptor Insulin Receptor JNK->Insulin_Receptor inhibits AKT AKT Insulin_Receptor->AKT activates Insulin_Sensitivity Improved Insulin Sensitivity AKT->Insulin_Sensitivity

Caption: Simplified signaling pathway of this compound's action on insulin sensitivity.

HEGC_Workflow Start Start: Fasted & Anesthetized Mouse Catheterization Catheterize Jugular Vein & Carotid Artery Start->Catheterization Basal Collect Basal Blood Sample Catheterization->Basal Infusion Start Constant Insulin Infusion Start Variable Glucose Infusion Basal->Infusion Monitoring Monitor Blood Glucose Every 5-10 min Infusion->Monitoring Adjustment Adjust Glucose Infusion Rate (GIR) to Maintain Euglycemia Monitoring->Adjustment SteadyState Achieve Steady State (Stable Blood Glucose & GIR) Monitoring->SteadyState Adjustment->Monitoring feedback loop DataCollection Record GIR during Steady State SteadyState->DataCollection End End of Experiment DataCollection->End

Caption: Experimental workflow for the Hyperinsulinemic-Euglycemic Glucose Clamp (HEGC).

References

Technical Support Center: Overcoming Limitations of In Vitro Bgp-15 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with Bgp-15.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro assays involving this compound, providing potential causes and recommended solutions.

Inconsistent or Unexpected Results in Cell Viability Assays

Problem: High variability between replicates or unexpected increases in cell viability at high this compound concentrations in assays like MTT, MTS, or resazurin-based methods.

Possible Causes & Solutions:

Possible Cause Recommended Solution Key Considerations
Direct Reduction of Assay Reagent This compound has antioxidant properties and may directly reduce tetrazolium salts (MTT, MTS) or resazurin, leading to a false positive signal for cell viability.[1]Run a cell-free control with this compound and the assay reagent to quantify any direct reduction. Consider using an alternative viability assay that does not rely on redox readouts, such as an ATP-based assay (e.g., CellTiter-Glo®) or a real-time live-cell imaging system.
Solvent (DMSO) Toxicity High concentrations of DMSO, often used to dissolve this compound, can be toxic to cells.Ensure the final DMSO concentration in your assay is consistent across all wells and is below the tolerance level for your specific cell line (typically <0.5%). Run a vehicle control with the same DMSO concentration as your highest this compound dose.
Precipitation of this compound in Media This compound may precipitate at high concentrations in cell culture media, leading to inaccurate dosing.Prepare fresh stock solutions of this compound. Visually inspect the media for any precipitates after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent system if compatible with your cells.[2]
Cell Seeding Density Inconsistent cell numbers across wells will lead to variability in viability readouts.Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for cell seeding. Allow cells to adhere and stabilize for 24 hours before adding this compound.
Difficulty in Detecting this compound-Induced Changes in Protein Expression (e.g., HSF-1, HSP72) via Western Blot

Problem: Weak or no signal for target proteins, or high background on the Western blot membrane.

Possible Causes & Solutions:

Possible Cause Recommended Solution Key Considerations
Suboptimal Antibody Performance The primary antibody may have low affinity or be non-specific.Validate your primary antibody using a positive control (e.g., cells treated with a known inducer of the target protein). Optimize the antibody concentration and incubation time.
Insufficient Protein Loading The target protein may be of low abundance.Increase the amount of protein loaded per well. Use a protein quantification assay (e.g., BCA) to ensure equal loading across all lanes.
Inefficient Protein Transfer Poor transfer of proteins from the gel to the membrane.Optimize transfer conditions (time, voltage, buffer composition). Use a loading control (e.g., GAPDH, β-actin) to verify transfer efficiency across the molecular weight range.
Inadequate Blocking Non-specific antibody binding leading to high background.Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use a different blocking agent (e.g., 5% BSA instead of non-fat dry milk) as some may mask certain antigens.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage for this compound stock solutions?

A1: this compound is soluble in water (up to 28 mg/mL at 25°C), DMSO, and ethanol.[6][7] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. Stock solutions should be aliquoted and stored at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months) to avoid repeated freeze-thaw cycles.[2]

Q2: How can I be sure that the observed effects are due to PARP inhibition by this compound?

A2: To confirm that the observed cellular effects are mediated through PARP inhibition, you can perform a PARP activity assay.[8][9] Additionally, you can use a known PARP inhibitor as a positive control and observe if it phenocopies the effects of this compound.

Q3: Are there any known off-target effects of this compound that I should be aware of in my in vitro studies?

A3: While this compound is primarily known as a PARP inhibitor and chaperone co-inducer, like any small molecule, it may have off-target effects.[6][10] It is important to include appropriate controls in your experiments. For example, if you are studying a specific signaling pathway, you can use inhibitors or activators of that pathway to confirm the specificity of this compound's action.

Q4: Can this compound interfere with mitochondrial ROS measurements?

A4: Yes, due to its antioxidant properties, this compound could potentially interfere with fluorescent probes used to measure reactive oxygen species (ROS). It is advisable to run cell-free controls to assess any direct interaction between this compound and the ROS probe.

Q5: What is a typical concentration range for using this compound in cell culture?

A5: The effective concentration of this compound can vary depending on the cell type and the specific assay. A dose-response experiment is always recommended. Based on published studies, concentrations ranging from 10 µM to 100 µM have been used in various in vitro models.[11]

Experimental Protocols

Cell Viability Assay using MTT

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Western Blot for HSP72 Induction

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody against HSP72

  • Loading control primary antibody (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against HSP72 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Visualizations

Bgp15_Signaling_Pathway cluster_stress Cellular Stress cluster_parp PARP Inhibition cluster_hsp Chaperone Co-induction cluster_ros ROS Reduction Oxidative Stress Oxidative Stress HSF1 HSF1 Oxidative Stress->HSF1 Mitochondrial ROS Mitochondrial ROS Oxidative Stress->Mitochondrial ROS DNA Damage DNA Damage PARP1 PARP1 DNA Damage->PARP1 Bgp15 Bgp15 Bgp15->PARP1 Inhibits Bgp15->HSF1 Activates Bgp15->Mitochondrial ROS Reduces Cell Survival Cell Survival PARP1->Cell Survival Promotes HSP72 HSP72 HSF1->HSP72 Induces Protein Folding Protein Folding HSP72->Protein Folding Reduced Oxidative Damage Reduced Oxidative Damage Mitochondrial ROS->Reduced Oxidative Damage Bgp15_Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Viability Assay Cell Viability Assay This compound Treatment->Cell Viability Assay PARP Activity Assay PARP Activity Assay This compound Treatment->PARP Activity Assay Western Blot (HSP72) Western Blot (HSP72) This compound Treatment->Western Blot (HSP72) Mitochondrial ROS Assay Mitochondrial ROS Assay This compound Treatment->Mitochondrial ROS Assay Data Quantification Data Quantification Cell Viability Assay->Data Quantification PARP Activity Assay->Data Quantification Western Blot (HSP72)->Data Quantification Mitochondrial ROS Assay->Data Quantification Statistical Analysis Statistical Analysis Data Quantification->Statistical Analysis Interpretation Interpretation Statistical Analysis->Interpretation

References

Technical Support Center: Optimizing Bgp-15 Studies and Reducing Animal Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bgp-15 in preclinical studies, with a primary focus on strategies to reduce the number of animals required. By implementing the principles of the 3Rs (Replacement, Reduction, and Refinement), researchers can conduct more ethical, efficient, and scientifically robust experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action of this compound that are relevant to my experimental design?

A1: this compound is a pleiotropic drug candidate with several key mechanisms of action. Understanding these is crucial for designing relevant outcome measures. This compound is known to be a:

  • Poly(ADP-ribose) polymerase (PARP-1) inhibitor: This action helps in reducing cell death.[1][2]

  • Co-inducer of heat shock proteins (HSPs), particularly Hsp72: This contributes to cellular protection under stress.[1][2]

  • Inhibitor of c-Jun N-terminal kinase (JNK): By blocking JNK, this compound can prevent the inhibition of the insulin receptor, thereby increasing insulin sensitivity.[1][2][3]

  • Reduces mitochondrial reactive oxygen species (ROS) production: This protects mitochondria and improves cell survival.[1][2][4][5]

Q2: How can I apply the 3Rs (Replacement, Reduction, Refinement) to my this compound studies?

A2: The 3Rs are fundamental principles for ethical animal research.[6][7] Here’s how you can apply them to your this compound experiments:

  • Replacement: Where possible, use non-animal methods. For initial screening of this compound's effects on cellular pathways, consider using in vitro models such as cell cultures (e.g., mouse embryonic fibroblasts, human cell lines) or more advanced systems like organ-on-a-chip.[8][9][10][11][12]

  • Reduction: Aim to minimize the number of animals used. This can be achieved through:

    • Efficient Experimental Design: Employ robust statistical methods, such as power analysis, to determine the minimum sample size required to obtain meaningful data.[13] Pilot studies can also help refine procedures and estimate variability.[13]

    • Microsampling: Techniques like volumetric absorptive microsampling (VAMS®) allow for the collection of small blood volumes, enabling serial sampling from the same animal instead of using separate satellite groups for pharmacokinetic (PK) analysis.[14][15] This can lead to a significant reduction in animal numbers.[15]

    • Sharing Control Groups: When testing multiple doses of this compound, a single, shared control group can often be used.

  • Refinement: Focus on minimizing animal pain and distress. This includes:

    • Humane Endpoints: Establish clear, early endpoints to avoid unnecessary suffering.

    • Optimal Housing: Provide species-appropriate housing and environmental enrichment.[14]

    • Less Invasive Procedures: Opt for less invasive administration routes and sampling techniques where scientifically valid.

Q3: What are the recommended starting doses for this compound in rodent models?

A3: Doses of this compound can vary depending on the animal model and the disease being studied. In studies with cholesterol-fed rabbits, a dose of 20 mg/kg was found to be most effective for improving insulin sensitivity.[1] For genetically insulin-resistant GK rats, a 20 mg/kg dose resulted in a 71% increase in insulin sensitivity.[16] It is advisable to conduct a pilot study with a small number of animals to determine the optimal dose for your specific experimental conditions.

Q4: Can I use this compound in combination with other drugs?

A4: Yes, this compound has been investigated in combination with other drugs. For instance, it has been shown to potentiate the insulin-sensitizing effect of rimonabant in Zucker obese rats.[1] When planning combination studies, it is important to consider potential drug-drug interactions and to include appropriate control groups.

Troubleshooting Guides

Problem 1: High variability in animal response to this compound treatment.

  • Possible Cause: Inconsistent drug administration, genetic variability within the animal colony, or differences in diet and housing conditions.

  • Troubleshooting Steps:

    • Standardize Administration: Ensure consistent timing, volume, and technique for this compound administration.

    • Control for Genetic Drift: If using an outbred stock, consider switching to an inbred strain to reduce genetic variability.

    • Acclimatize Animals: Allow for a sufficient acclimatization period before starting the experiment to minimize stress-related variability.

    • Monitor Environment: Maintain consistent temperature, humidity, and light-dark cycles in the animal facility.

Problem 2: No significant effect of this compound on insulin sensitivity is observed.

  • Possible Cause: The animal model may not have a sufficient degree of insulin resistance, the dose of this compound may be suboptimal, or the duration of treatment may be too short.

  • Troubleshooting Steps:

    • Confirm Insulin Resistance: Before starting the main study, confirm the presence of insulin resistance in your chosen animal model using appropriate techniques like a glucose tolerance test (GTT) or hyperinsulinemic-euglycemic clamp.

    • Dose-Response Study: Conduct a pilot study with a range of this compound doses to identify the most effective concentration for your model.

    • Extend Treatment Duration: Consider extending the treatment period, as some effects of this compound may take longer to manifest.

    • Check Compound Stability: Ensure the this compound formulation is stable and properly stored.

Strategies for Reducing Animal Numbers in this compound Studies

Implementing the 3Rs can significantly reduce the number of animals required for this compound studies without compromising scientific validity. The following table provides examples of how these strategies can be applied.

StrategyTraditional Approach3Rs-Informed ApproachEstimated Animal Reduction
Pharmacokinetic (PK) Analysis in Rats Main study group (n=10) + Satellite PK group (n=18; 3 per time point for 6 time points) = 28 animals Main study group (n=10) with serial blood sampling via microsampling. No satellite group needed. = 10 animals ~64%
Dose-Response Study 3 dose groups (n=8 each) + 1 control group (n=8) = 32 animals Power analysis to determine minimum sample size (e.g., n=6 per group). 3 dose groups (n=6 each) + 1 shared control group (n=6) = 24 animals 25%
Initial Efficacy Screening In vivo screening in a mouse model of insulin resistance.In vitro screening using insulin-resistant cell lines to identify promising candidates before moving to a limited in vivo study.Can replace a significant portion of initial in vivo screening.

Experimental Protocols

Protocol 1: Assessment of Insulin Sensitivity using a Glucose Tolerance Test (GTT) with Microsampling

This protocol incorporates microsampling to reduce animal stress and the need for terminal blood collection at each time point.

Materials:

  • This compound

  • Vehicle control

  • Glucose solution (2 g/kg)

  • Glucometer and test strips

  • Volumetric absorptive microsampling (VAMS®) devices

  • Anesthetics (if required for blood collection)

Procedure:

  • Acclimatize animals and fast overnight (12-16 hours) with free access to water.

  • Administer this compound or vehicle control at the predetermined dose and time before the GTT.

  • Collect a baseline blood sample (t=0) from the tail vein using a VAMS® device.

  • Administer a bolus of glucose solution via oral gavage or intraperitoneal injection.

  • Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration using VAMS® devices.

  • Measure blood glucose levels at each time point using a glucometer.

  • Analyze the collected microsamples for insulin levels or other relevant biomarkers.

Protocol 2: In Vitro Measurement of Mitochondrial ROS Production

This in vitro protocol can be used to screen the effects of this compound on mitochondrial function, reducing the need for initial in vivo studies.

Materials:

  • Relevant cell line (e.g., hepatocytes, myotubes)

  • This compound

  • MitoSOX™ Red mitochondrial superoxide indicator (or similar fluorescent probe)

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells to the desired confluency in appropriate multi-well plates.

  • Induce oxidative stress if required by the experimental design (e.g., treatment with H₂O₂).

  • Treat cells with varying concentrations of this compound or vehicle control for the desired duration.

  • Load the cells with MitoSOX™ Red indicator according to the manufacturer's instructions.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or plate reader. A decrease in fluorescence in this compound treated cells would indicate a reduction in mitochondrial ROS.

Visualizations

Bgp15_Signaling_Pathway cluster_stress Cellular Stress cluster_bgp15 This compound Intervention cluster_downstream Downstream Effects Oxidative Stress Oxidative Stress Mitochondrial ROS Mitochondrial ROS Oxidative Stress->Mitochondrial ROS PARP1 PARP1 Oxidative Stress->PARP1 Inflammatory Cytokines Inflammatory Cytokines JNK JNK Inflammatory Cytokines->JNK Bgp15 Bgp15 Bgp15->Mitochondrial ROS Inhibits Bgp15->JNK Inhibits Bgp15->PARP1 Inhibits HSF1 HSF1 Bgp15->HSF1 Activates Insulin Receptor Insulin Receptor JNK->Insulin Receptor Inhibits Cell Death Cell Death PARP1->Cell Death HSP Induction HSP Induction HSF1->HSP Induction Insulin Sensitivity Insulin Sensitivity Insulin Receptor->Insulin Sensitivity Experimental_Workflow cluster_planning Phase 1: Planning & Design cluster_invitro Phase 2: In Vitro Screening (Replacement) cluster_invivo Phase 3: In Vivo Study (Reduction & Refinement) cluster_analysis Phase 4: Data Analysis & Reporting A Literature Review & Hypothesis (In silico & in vitro data) B Experimental Design (Power analysis, control groups) A->B C Cell-based assays (e.g., ROS production, pathway analysis) B->C Prioritize D Pilot Study (Dose-ranging, tolerability) C->D Inform E Main Efficacy Study (Reduced animal numbers) D->E F Microsampling for PK/PD (Serial sampling) E->F G Humane Endpoints E->G H Statistical Analysis F->H G->H I Publish Results (Include 3Rs statement) H->I Troubleshooting_Flowchart start Unexpected Experimental Outcome q1 Is there high variability in the data? start->q1 a1_yes Check: - Administration consistency - Animal strain/genetics - Housing & environmental factors q1->a1_yes Yes q2 Is the expected effect of this compound absent? q1->q2 No end Refine Protocol & Repeat a1_yes->end a2_yes Verify: - Animal model's disease state - this compound dose and stability - Treatment duration q2->a2_yes Yes q3 Are there signs of toxicity? q2->q3 No a2_yes->end a3_yes Action: - Review dose - Check for vehicle effects - Consult with veterinarian q3->a3_yes Yes q3->end No a3_yes->end

References

BGP-15 Technical Support Center: Enhancing Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the BGP-15 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for experiments involving this compound. Our goal is to improve the reproducibility of your experimental data by addressing common challenges and providing detailed protocols and clear data presentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a multi-target molecule. Its primary mechanisms of action include the inhibition of Poly(ADP-ribose) polymerase (PARP), co-induction of heat shock proteins (HSPs), particularly Hsp72, and modulation of mitochondrial function.[1][2][3] It has been shown to reduce the production of reactive oxygen species (ROS), inhibit the JNK signaling pathway, and activate the Akt signaling pathway, which collectively contribute to its cytoprotective and insulin-sensitizing effects.[1][2][4]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in deionized water (up to 28 mg/mL), DMSO, and ethanol.[2] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions can be stored at -80°C for up to a year.[5] Avoid repeated freeze-thaw cycles.

Q3: What are the typical concentrations of this compound used in cell culture experiments?

A3: The effective concentration of this compound can vary depending on the cell type and experimental design. Published studies have used concentrations ranging from 10 µM to 200 µM.[5][6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How does this compound affect mitochondrial function?

A4: this compound has been shown to protect mitochondrial integrity and function.[1][4] It can prevent mitochondrial depolarization, reduce mitochondrial ROS production, and promote mitochondrial fusion.[1][7][8] These effects are thought to be mediated through its PARP inhibitory activity and its ability to induce heat shock proteins.[4]

Q5: Are there any known off-target effects of this compound?

A5: While this compound is known to have multiple targets, leading to its pleiotropic effects, specific unintended off-target effects are not extensively documented in the provided search results. As with any pharmacological agent, it is crucial to include appropriate controls in your experiments to account for potential off-target effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Inconsistent or No Drug Effect Observed

Possible Cause Troubleshooting Step
Improper Drug Preparation/Storage Ensure this compound is fully dissolved. Sonication may be required.[5] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Confirm proper storage conditions (-20°C for solid, -80°C for stocks).[5]
Suboptimal Drug Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Concentrations in the literature range from 10 µM to 200 µM.[5][6]
Inappropriate Treatment Duration Optimize the incubation time. Effects may be time-dependent. Consult literature for typical treatment durations for your experimental model.
Cell Line Variability Different cell lines may exhibit varying sensitivity to this compound. Confirm that your chosen cell line is appropriate for the intended study.
Drug Inactivity Purchase this compound from a reputable supplier. If possible, verify the activity of the compound using a positive control assay.

Issue 2: High Variability in Mitochondrial Function Assays (e.g., Seahorse, TMRE)

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure uniform cell seeding density across all wells. Variations in cell number will lead to variability in oxygen consumption rates (OCR) and extracellular acidification rates (ECAR).
Mitochondrial Dysfunction in Control Cells Ensure your control cells are healthy and have a consistent baseline mitochondrial function. Passage number and culture conditions can affect mitochondrial health.
Fluctuations in Temperature and pH Maintain stable temperature and pH throughout the assay, as these factors can significantly impact mitochondrial respiration.
Reagent Preparation and Injection Prepare all Seahorse assay reagents fresh and ensure accurate and consistent injection volumes.
Probe Loading and Quenching (for fluorescent dyes) For dyes like TMRE or MitoSOX, optimize loading concentration and time to avoid quenching or toxicity. Ensure imaging is performed promptly after loading.

Issue 3: Difficulty in Detecting Changes in Protein Expression or Phosphorylation via Western Blot

| Possible Cause | Troubleshooting Step | | Suboptimal Antibody | Validate your primary antibody for specificity and sensitivity. Use a positive control to confirm antibody performance. | | Insufficient Protein Lysis or Loading | Use an appropriate lysis buffer to ensure complete protein extraction. Quantify protein concentration accurately and load a consistent amount in each lane. | | Timing of Sample Collection | The phosphorylation state of proteins can be transient. Perform a time-course experiment to identify the optimal time point for detecting changes in your target protein. | | Phosphatase Activity | Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your target proteins. | | Poor Protein Transfer | Optimize transfer conditions (time, voltage, buffer composition) based on the molecular weight of your target protein. Use a loading control (e.g., GAPDH, β-actin) to verify consistent transfer. |

Data Presentation: Summary of Experimental Parameters

The following tables summarize quantitative data from various studies to aid in experimental design.

Table 1: In Vitro this compound Concentrations and Treatment Durations

Cell LineConcentrationTreatment DurationObserved EffectReference
A549, HCT-15, HCT-116, Du-14510, 30, 100 µg/mL3 daysEvaluation of cytotoxicity in combination with cisplatin[5]
WRL-680-50 µM24 hoursIncreased cell survival against H₂O₂-induced cell death[1]
U-251 MG50 µM30 minutes - 1 hourAttenuation of LPS-induced mitochondrial depolarization and ROS production[1]
Neonatal Rat Cardiomyocytes (NRCMs)50 µM0.5 hoursProtection against H₂O₂-induced mitochondrial fragmentation[9][10]

Table 2: In Vivo this compound Dosages and Administration Routes

Animal ModelDosageAdministration RouteObserved EffectReference
Cholesterol-fed rabbits10 and 30 mg/kgNot specifiedIncreased insulin sensitivity[6]
Genetically insulin-resistant GK rats20 mg/kgNot specified71% increase in insulin sensitivity[6]
Mice (cisplatin-induced nephrotoxicity model)100-200 mg/kgp.o.Prevention of acute renal failure[5]
Spontaneously Hypertensive Rats (SHRs)Not specifiedNot specifiedEnhanced mitochondrial fusion and preserved mitochondrial ultrastructure[2][10]

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Cell Viability using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 5x10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. On the following day, expose the cells to various concentrations of this compound (e.g., 10, 30, 100 µg/mL) and/or a combination with another compound of interest (e.g., cisplatin). The final volume in each well should be 200 µL.[5]

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 3 days) at 37°C in a humidified incubator with 5% CO₂.[5]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Analysis of Mitochondrial Respiration using Seahorse XF Analyzer

  • Cell Seeding: Seed cells (e.g., NRCMs) in a Seahorse XFp Miniplate at a density of 4 x 10⁴ cells/well in 80 µL of complete growth medium. Incubate at 37°C with 5% CO₂ for 2 days.[9]

  • Sensor Cartridge Hydration: On the day before the assay, hydrate the sensor cartridge in XFp calibrant and maintain at 37°C without CO₂ overnight.[9]

  • This compound Treatment: On the day of the assay, treat the cells with the desired concentration of this compound for the specified duration.

  • Assay Medium: Replace the culture medium with Agilent Seahorse XF Base Medium containing 1 mM pyruvate, 2 mM glutamine, and 10 mM glucose (pH 7.4).[9]

  • Compound Loading: Load the injection ports of the hydrated sensor cartridge with mitochondrial stress test compounds (e.g., 10 µM oligomycin, 10 µM FCCP, and 5 µM rotenone/antimycin A).[9]

  • Seahorse Analysis: Place the cell plate in the Seahorse XFp Analyzer and perform the measurements according to the manufacturer's protocol.

  • Data Analysis: Analyze the oxygen consumption rate (OCR) to determine parameters of mitochondrial respiration, including basal respiration, maximal respiration, and ATP production.

Mandatory Visualizations

BGP15_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion cluster_nucleus Nucleus InsulinReceptor Insulin Receptor BGP15 This compound JNK JNK BGP15->JNK inhibits Akt Akt BGP15->Akt activates HSF1 HSF-1 BGP15->HSF1 inhibits acetylation Rac1 Rac1 BGP15->Rac1 activates Mito Mitochondrial Function BGP15->Mito improves ROS ROS Production BGP15->ROS reduces PARP1 PARP-1 BGP15->PARP1 inhibits JNK->InsulinReceptor inhibits phosphorylation GSK3 GSK-3 Akt->GSK3 deactivates GSK3->HSF1 inhibits phosphorylation HSP HSP Induction HSF1->HSP promotes H2O2 H₂O₂ Rac1->H2O2 increases H2O2->HSF1 activates

Caption: this compound Signaling Pathways.

Experimental_Workflow_Cell_Viability A 1. Seed Cells (e.g., A549, HCT-116) in 96-well plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate for 72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 3-4h (Formazan Formation) E->F G 7. Solubilize Formazan (add DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Analyze Data (% Viability) H->I

Caption: Cell Viability Assay Workflow.

Troubleshooting_Logic_Tree Start Inconsistent/ No Drug Effect P1 Check Drug Preparation & Storage Start->P1 S1 Prepare Fresh Stocks, Store Properly P1->S1 Issue Found P2 Optimize Drug Concentration P1->P2 No Issue S2 Perform Dose- Response Curve P2->S2 Issue Found P3 Verify Cell Line Sensitivity P2->P3 No Issue S3 Use Positive Control Cell Line P3->S3 Issue Found P4 Confirm Drug Activity P3->P4 No Issue S4 Test with a Validated Assay P4->S4

Caption: Troubleshooting Logic for Inconsistent Results.

References

Identifying potential confounding factors in Bgp-15 research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Bgp-15.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known mechanisms of action?

A1: this compound, or (Z) (N′-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridine-carboximidamide), is a nicotinic amidoxime derivative with a multifaceted pharmacological profile.[1] Its primary known mechanisms of action include:

  • PARP-1 Inhibition: this compound is a poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, which can protect cells from death by reducing the production of reactive oxygen species (ROS).[2]

  • HSP Co-induction: It acts as a co-inducer of heat shock proteins (HSPs), particularly Hsp72, by inhibiting the acetylation of Heat Shock Factor 1 (HSF-1).[2] This enhances cellular stress resilience.

  • Signaling Pathway Modulation: this compound is known to modulate several key signaling pathways. It inhibits the inflammatory cytokine JNK, which improves insulin sensitivity.[2] It also increases Akt phosphorylation, leading to the deactivation of GSK-3 and subsequent increased HSP induction.[2]

Q2: What are the main therapeutic areas where this compound has been investigated?

A2: this compound has been studied in a variety of therapeutic areas, demonstrating its pleiotropic effects. Key areas include:

  • Metabolic Diseases: Primarily investigated as an insulin sensitizer for the treatment of insulin resistance and Type 2 Diabetes Mellitus.[2] It has undergone Phase II clinical trials for this indication.[2]

  • Cardiovascular Diseases: this compound has shown cardioprotective effects in conditions such as ischemia-reperfusion injury, diabetic cardiomyopathy, and heart failure.[2][3]

  • Muscular Dystrophy: It has been explored as an adjuvant therapy for Duchenne muscular dystrophy (DMD).[2]

  • Chemoprotection: this compound has demonstrated protective effects against the toxicity of certain chemotherapy agents.[2]

Q3: What is the solubility and stability of this compound for in vitro experiments?

A3: this compound is a solid material with good water solubility. Its solubility in deionized water is 28 mg/mL at 25°C.[2] For cell culture experiments, it is crucial to ensure complete dissolution. The stability of this compound in specific cell culture media over time should be empirically determined for long-term experiments, as components in the media could potentially affect its stability.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell viability assays.

Possible Cause 1: Off-target effects of this compound.

  • Explanation: While primarily known as a PARP inhibitor and HSP co-inducer, the broad range of effects observed with this compound suggests it may interact with other cellular targets.[1] These off-target interactions could lead to unexpected changes in cell viability depending on the cell type and experimental conditions.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a wide-range dose-response curve to identify the optimal concentration range where the desired effect is observed without significant toxicity.

    • Control Compounds: Include control compounds with more specific mechanisms of action (e.g., a highly specific PARP inhibitor or a different HSP inducer) to dissect the effects of this compound.

    • Literature Review: Thoroughly review the literature for studies using this compound in a similar cell type to identify any reported anomalous effects.

Possible Cause 2: Vehicle (Solvent) Effects.

  • Explanation: The solvent used to dissolve this compound, commonly DMSO, can have its own biological effects, especially at higher concentrations. These effects can confound the interpretation of this compound's activity.

  • Troubleshooting Steps:

    • Vehicle Control: Always include a vehicle-only control group treated with the same concentration of the solvent as the highest concentration of this compound used.

    • Minimize Solvent Concentration: Prepare stock solutions of this compound at a high concentration to minimize the final concentration of the solvent in the cell culture media.

    • Test Alternative Solvents: If DMSO is suspected to be an issue, test the solubility and effects of other solvents like ethanol or water, if appropriate for the experimental setup.

Possible Cause 3: Cell Culture Conditions.

  • Explanation: The response of cells to this compound can be highly dependent on the cell culture conditions, such as cell density, passage number, and media composition.

  • Troubleshooting Steps:

    • Standardize Protocols: Strictly standardize all cell culture protocols, including seeding density and passage number.

    • Serum Concentration: Be aware that components in fetal bovine serum (FBS) can interact with small molecules. Consider reducing the serum concentration or using serum-free media if reproducible results are difficult to obtain.

    • Mycoplasma Testing: Regularly test cell lines for mycoplasma contamination, as this can significantly alter cellular responses.

Issue 2: Difficulty in detecting a clear effect on PARP inhibition.

Possible Cause 1: Insufficient this compound Concentration or Treatment Time.

  • Explanation: The inhibitory effect of this compound on PARP activity is dose- and time-dependent. The concentration or duration of treatment may not be sufficient to induce a measurable change.

  • Troubleshooting Steps:

    • Titration Experiments: Perform both dose-response and time-course experiments to determine the optimal conditions for observing PARP inhibition in your specific cell line.

    • Positive Control: Use a known potent PARP inhibitor as a positive control to ensure the assay is working correctly.

    • Method of Detection: Ensure the method used to detect PARP activity (e.g., Western blot for PAR polymer formation, activity assay) is sensitive enough to detect the expected changes.

Possible Cause 2: Basal PARP Activity is Too Low.

  • Explanation: In the absence of significant DNA damage, the basal activity of PARP may be too low to detect a significant reduction upon inhibition.

  • Troubleshooting Steps:

    • Induce DNA Damage: Co-treat cells with a DNA-damaging agent (e.g., hydrogen peroxide, MMS) to increase basal PARP activity, which will make the inhibitory effect of this compound more apparent.

    • Optimize Assay Conditions: Adjust the PARP activity assay conditions (e.g., substrate concentration, incubation time) to enhance the signal-to-noise ratio.

Issue 3: Variable induction of Heat Shock Proteins (HSPs).

Possible Cause 1: Cell Type-Specific Responses.

  • Explanation: The induction of HSPs is a complex cellular process that can vary significantly between different cell types.

  • Troubleshooting Steps:

    • Literature Precedent: Check if HSP induction by this compound has been previously reported in your cell line of interest.

    • Multiple HSPs: Analyze the expression of multiple HSPs (e.g., HSP70, HSP27, HSP90) as the induction profile can be specific.

    • Time Course Analysis: HSP induction is a dynamic process. Perform a time-course experiment to capture the peak of HSP expression.

Possible Cause 2: Interaction with Other Stress Pathways.

  • Explanation: The cellular stress response is interconnected. Activation or inhibition of other pathways can influence the induction of HSPs.

  • Troubleshooting Steps:

    • Control for Stressors: Ensure that the experimental conditions themselves are not inducing a stress response that could mask the effect of this compound. This includes factors like temperature fluctuations, osmolarity changes, and nutrient deprivation.

    • Pathway Analysis: If possible, analyze the activation state of other stress-related pathways (e.g., MAPK pathways) to understand the broader cellular response to this compound treatment.

Data Presentation

Table 1: Summary of this compound Effects on Signaling Pathways

Signaling PathwayEffect of this compoundKey Downstream ConsequencesReferences
PARP-1 InhibitionDecreased cell death, reduced ROS production[2]
HSF-1/HSP Co-induction (via HSF-1 deacetylation)Increased HSP72, enhanced cellular stress response[2]
JNK InhibitionIncreased insulin sensitivity[2]
Akt/GSK-3β Increased Akt phosphorylation, GSK-3β deactivationIncreased HSP induction, cell survival[2][3]
TGF-β/Smad Decreased activityReduced interstitial collagen deposition[3]
p38 MAPK Decreased activityReduced inflammation and cell death[3]

Experimental Protocols

Protocol 1: Western Blot Analysis of PARP Activation

Objective: To assess the effect of this compound on PARP activation by measuring the levels of poly(ADP-ribose) (PAR) polymers.

Materials:

  • Cell lysis buffer (RIPA or similar)

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PAR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration. Include a positive control for PARP activation (e.g., treatment with H₂O₂).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against PAR overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (including a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mandatory Visualizations

Bgp15_Signaling_Pathways Bgp15 This compound PARP1 PARP-1 Bgp15->PARP1 inhibits HSF1 HSF-1 (acetylation) Bgp15->HSF1 inhibits acetylation JNK JNK Bgp15->JNK inhibits Akt Akt Bgp15->Akt activates Cell_Death Cell Death PARP1->Cell_Death promotes HSP72 HSP72 HSF1->HSP72 induces Cell_Stress_Response Cell Stress Response HSP72->Cell_Stress_Response enhances Insulin_Receptor Insulin Receptor JNK->Insulin_Receptor inhibits Insulin_Sensitivity Insulin Sensitivity Insulin_Receptor->Insulin_Sensitivity promotes GSK3b GSK-3β Akt->GSK3b inhibits GSK3b->HSF1 inhibits

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow_Western_Blot start Start cell_treatment Cell Treatment with this compound start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: General workflow for Western blot analysis.

Confounding_Factors_Logic Observed_Effect Observed Experimental Effect Bgp15_Effect True this compound Effect Bgp15_Effect->Observed_Effect contributes to Confounding_Factors Potential Confounding Factors Confounding_Factors->Observed_Effect can contribute to Off_Target Off-Target Effects Confounding_Factors->Off_Target Vehicle Vehicle Effects (e.g., DMSO) Confounding_Factors->Vehicle Experimental_Conditions Experimental Conditions Confounding_Factors->Experimental_Conditions Cell_Type Cell Type Specificity Confounding_Factors->Cell_Type

Caption: Identifying potential confounding factors in this compound research.

References

Validation & Comparative

BGP-15 and Metformin: A Comparative Analysis in the Treatment of Insulin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Insulin resistance is a key pathophysiological feature of type 2 diabetes and metabolic syndrome. This guide provides a detailed comparison of two insulin-sensitizing agents: the investigational drug BGP-15 and the widely prescribed medication metformin. We will delve into their mechanisms of action, present comparative preclinical and clinical data, and provide detailed experimental protocols for the key studies cited.

At a Glance: this compound vs. Metformin

FeatureThis compoundMetformin
Primary Mechanism PARP-1 inhibitor and Heat Shock Protein (HSP) co-inducer.[1][2]Activation of AMP-activated protein kinase (AMPK).[3]
Key Downstream Effects Inhibits JNK signaling, reduces mitochondrial ROS production, increases AKT phosphorylation.[1][2]Decreases hepatic gluconeogenesis, increases peripheral glucose uptake.[3]
Clinical Status Investigational, has undergone Phase II clinical trials for insulin resistance.[1][2]First-line therapy for type 2 diabetes.

Mechanism of Action

This compound and metformin improve insulin sensitivity through distinct molecular pathways.

This compound: This novel drug candidate exerts its effects primarily through the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) and as a co-inducer of Heat Shock Protein 72 (Hsp72).[1][2] Inhibition of PARP-1 and induction of HSPs lead to a cascade of downstream effects that combat insulin resistance. Notably, this compound inhibits the c-Jun N-terminal kinase (JNK) pathway, a key player in stress-induced insulin resistance.[1][2] By preventing JNK-mediated inhibitory phosphorylation of the insulin receptor substrate (IRS), this compound preserves insulin signaling. Furthermore, it has been shown to increase the phosphorylation of Akt, a crucial node in the insulin signaling cascade that promotes glucose uptake.[1][2]

Metformin: The primary molecular target of metformin is AMP-activated protein kinase (AMPK).[3] Metformin's activation of AMPK leads to a reduction in hepatic glucose production by inhibiting gluconeogenesis.[3] In peripheral tissues like skeletal muscle, AMPK activation enhances glucose uptake, partly by promoting the translocation of the glucose transporter GLUT4 to the cell membrane.[3]

Signaling Pathway Diagrams

To visualize the distinct mechanisms of this compound and metformin, the following signaling pathways are illustrated.

BGP15_Pathway cluster_stress Cellular Stress cluster_insulin_signaling Insulin Signaling cluster_hsp Heat Shock Response cluster_parp PARP Pathway BGP15 This compound JNK JNK BGP15->JNK Inhibits HSF1 HSF1 BGP15->HSF1 Activates PARP1 PARP-1 BGP15->PARP1 Inhibits IRS IRS JNK->IRS Inhibits IR Insulin Receptor IR->IRS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake HSP72 HSP72 HSF1->HSP72 ROS Mitochondrial ROS PARP1->ROS

This compound Signaling Pathway

Metformin_Pathway cluster_energy Cellular Energy Status cluster_liver Liver cluster_muscle Skeletal Muscle Metformin Metformin AMPK AMPK Metformin->AMPK Activates Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits GLUT4_muscle GLUT4 Translocation AMPK->GLUT4_muscle Promotes Glucose_Uptake_muscle Glucose Uptake GLUT4_muscle->Glucose_Uptake_muscle

Metformin Signaling Pathway

Preclinical Data: Head-to-Head Comparison in Goto-Kakizaki Rats

A key preclinical study directly compared the insulin-sensitizing effects of this compound and metformin in the Goto-Kakizaki (GK) rat, a non-obese model of type 2 diabetes.[4]

Treatment GroupDoseGlucose Infusion Rate (mg/kg/min)% Increase in Insulin Sensitivity vs. Control
Control (Untreated GK rats)-4.2 ± 0.5-
This compound 20 mg/kg 7.2 ± 0.8* 71%
Metformin150 mg/kg5.5 ± 0.631%
Rosiglitazone4 mg/kg6.5 ± 0.755%

Data are presented as mean ± standard deviation. *p < 0.05 vs. Control group; #p = 0.025 vs. Metformin group.[5]

Experimental Protocol: Hyperinsulinemic-Euglycemic Clamp in Goto-Kakizaki Rats [4][6][7]

  • Animal Model: Male Goto-Kakizaki rats, a model of non-obese type 2 diabetes, were used.

  • Acclimatization: Animals were acclimatized for a minimum of one week before the study.

  • Drug Administration: this compound (20 mg/kg), metformin (150 mg/kg), or vehicle was administered orally for 5 consecutive days.

  • Surgical Preparation: On the day of the clamp, rats were anesthetized, and catheters were inserted into the jugular vein for infusions and the carotid artery for blood sampling.

  • Hyperinsulinemic-Euglycemic Clamp:

    • A primed-continuous infusion of human insulin was administered to achieve hyperinsulinemia.

    • Blood glucose levels were monitored every 5-10 minutes.

    • A variable infusion of 20% glucose was adjusted to maintain euglycemia (blood glucose at approximately 100 mg/dL).

    • The glucose infusion rate (GIR) required to maintain euglycemia during the final 60 minutes of the 2-hour clamp period was used as a measure of insulin sensitivity.

Preclinical Data: Cholesterol-Fed Rabbit Model

This compound has also been evaluated in a cholesterol-fed rabbit model of insulin resistance.

Treatment GroupDose% Increase in Insulin Sensitivity vs. Control
This compound 10 mg/kg 50%
This compound 30 mg/kg 70%

Data derived from a study by Literáti-Nagy et al.[4][8]

A directly comparable study of metformin using the hyperinsulinemic-euglycemic clamp in cholesterol-fed rabbits with detailed quantitative data on insulin sensitivity was not identified in the current literature search. However, studies have shown that metformin can improve lipid profiles in this model.[9]

Experimental Protocol: Hyperinsulinemic-Euglycemic Clamp in Cholesterol-Fed Rabbits [4][8]

  • Animal Model: Male New Zealand White rabbits were fed a cholesterol-enriched diet to induce insulin resistance.

  • Drug Administration: this compound was administered orally at doses of 10 mg/kg and 30 mg/kg for 5 days.

  • Hyperinsulinemic-Euglycemic Clamp: The procedure was similar to that described for the Goto-Kakizaki rats, with adjustments for the larger animal size.

Clinical Data: this compound in Insulin-Resistant Patients

A proof-of-concept, randomized, double-blind, placebo-controlled clinical trial evaluated the efficacy of this compound in non-diabetic, insulin-resistant individuals.[3][10]

Treatment GroupDoseChange in Whole Body Glucose Utilization (mg/kg/min)Change in Muscle Tissue Glucose Utilization (mg/kg/min)
Placebo---
This compound 200 mg Significant increase (p=0.035) Significant increase (p=0.040)
This compound 400 mg Significant increase (p=0.035) Significant increase (p=0.040)

P-values represent the comparison of the change from baseline in the this compound groups versus the placebo group.[3][10]

Experimental Protocol: Phase II Clinical Trial of this compound [3][10]

  • Study Population: Forty-seven non-diabetic patients with impaired glucose tolerance and insulin resistance.

  • Study Design: Randomized, double-blind, placebo-controlled, 28-day dose-ranging study.

  • Intervention: Patients received either placebo, 200 mg this compound, or 400 mg this compound daily for 4 weeks.

  • Efficacy Assessment: Insulin sensitivity was measured using the hyperinsulinemic-euglycemic clamp technique. The homeostasis model assessment (HOMA-IR) was also used to estimate insulin resistance.

Clinical Data: Metformin in Insulin Resistance

Metformin is a well-established treatment for type 2 diabetes, and its effects on insulin resistance have been extensively studied. A common measure of insulin resistance in clinical trials is the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR).

A meta-analysis of randomized controlled trials has shown that metformin significantly reduces HOMA-IR in individuals with insulin resistance. The magnitude of this effect can vary depending on the patient population and study duration. For instance, in obese, insulin-resistant adolescents, metformin treatment for 18 months did not show a significant difference in HOMA-IR compared to placebo, although it did lead to a reduction in BMI.[11] In other studies with type 2 diabetes patients, metformin has been shown to significantly improve HOMA-IR.[12][13]

Summary and Conclusion

This compound and metformin represent two distinct approaches to treating insulin resistance. Metformin, the established first-line therapy, primarily acts through the activation of AMPK, leading to reduced hepatic glucose output and increased peripheral glucose uptake. This compound, an investigational drug, operates through a novel mechanism involving PARP-1 inhibition and HSP co-induction, which ultimately mitigates stress-induced insulin resistance by inhibiting the JNK pathway and enhancing Akt signaling.

Preclinical data from a head-to-head comparison in a genetic model of type 2 diabetes suggest that this compound may have a more pronounced effect on improving insulin sensitivity than metformin.[4][5] Clinical data for this compound in non-diabetic, insulin-resistant individuals are promising, demonstrating a significant improvement in glucose utilization.[3][10]

Further direct comparative clinical trials are necessary to definitively establish the relative efficacy and safety of this compound versus metformin in various patient populations with insulin resistance. The distinct mechanisms of action of these two compounds may also suggest potential for combination therapy, a strategy that warrants future investigation. Researchers and drug development professionals should consider the unique molecular targets of this compound as a promising avenue for the development of new therapies for metabolic diseases.

References

A Head-to-Head Battle: BGP-15 and Rosiglitazone in the Realm of Insulin Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic agents targeting insulin resistance, a condition central to type 2 diabetes and metabolic syndrome, two compounds, BGP-15 and rosiglitazone, have emerged with distinct mechanisms of action. While rosiglitazone, a member of the thiazolidinedione class, has been a well-established insulin sensitizer through its potent agonism of peroxisome proliferator-activated receptor-gamma (PPARγ), the novel poly(ADP-ribose) polymerase (PARP) inhibitor this compound presents a multi-pronged approach. This guide provides a comparative analysis of the efficacy of this compound and rosiglitazone, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of their performance.

Mechanism of Action: A Tale of Two Pathways

Rosiglitazone primarily exerts its effects by activating PPARγ, a nuclear receptor predominantly expressed in adipose tissue, as well as in skeletal muscle and liver.[1][2] This activation regulates the transcription of a host of genes involved in glucose and lipid metabolism, leading to enhanced insulin sensitivity.[3][4] Specifically, PPARγ activation promotes the storage of fatty acids in adipocytes, thereby reducing lipid accumulation in other tissues like muscle and liver, a phenomenon known as lipotoxicity, which contributes to insulin resistance.[4]

This compound , on the other hand, operates through a more diverse set of molecular targets. It is a known PARP-1 inhibitor, which plays a role in protecting cells from death and reducing mitochondrial reactive oxygen species (ROS) production.[5][6][7][8] Furthermore, this compound functions as a co-inducer of heat shock protein 72 (Hsp72) and an inhibitor of c-Jun N-terminal kinase (JNK), an inflammatory cytokine.[5][6] The inhibition of JNK is particularly relevant to insulin signaling, as JNK can phosphorylate and inhibit the insulin receptor substrate (IRS), thereby impairing the downstream signaling cascade. By blocking JNK, this compound helps to preserve insulin receptor function and enhance insulin sensitivity.[5][6]

Comparative Efficacy in Preclinical Models

A key comparative study investigated the insulin-sensitizing effects of this compound and rosiglitazone in two distinct animal models of insulin resistance: the cholesterol-fed rabbit and the genetically insulin-resistant Goto-Kakizaki (GK) rat.[9][10] The primary method for assessing insulin sensitivity in these studies was the hyperinsulinemic-euglycemic clamp technique, a gold-standard method for quantifying insulin action in vivo.

Data Presentation

Table 1: Effect of this compound on Insulin Sensitivity in Cholesterol-Fed Rabbits [10]

Treatment GroupDose (mg/kg)Increase in Insulin Sensitivity (%)
Control--
This compound1050%
This compound3070%

Table 2: Comparative Effect of this compound and Rosiglitazone on Insulin Sensitivity in Goto-Kakizaki (GK) Rats [9][10]

Treatment GroupDose (mg/kg)Increase in Glucose Infusion Rate (%)
Control--
This compound2071%
RosiglitazoneNot specifiedSimilar to this compound
MetforminNot specifiedLess than this compound

The results from these studies indicate that this compound demonstrates a significant, dose-dependent improvement in insulin sensitivity in the cholesterol-fed rabbit model.[10] In the genetically diabetic GK rat model, the insulin-sensitizing effect of this compound at a 20 mg/kg dose was found to be comparable to that of rosiglitazone and superior to metformin.[9][10]

Experimental Protocols

Hyperinsulinemic-Euglycemic Clamp Technique

This procedure is designed to measure the amount of glucose necessary to compensate for an increased insulin level without causing hypoglycemia.

Procedure:

  • Animal Preparation: Rats or rabbits are anesthetized, and catheters are inserted into the jugular vein (for infusions) and the carotid artery (for blood sampling). The animals are allowed to recover from the surgery before the clamp procedure.

  • Insulin Infusion: A constant infusion of insulin is administered through the jugular vein catheter to raise plasma insulin levels to a hyperinsulinemic state.

  • Glucose Infusion: A variable infusion of a glucose solution is simultaneously administered through the same catheter.

  • Blood Glucose Monitoring: Blood samples are taken from the carotid artery every 5-10 minutes to measure blood glucose levels.

  • Euglycemia Maintenance: The glucose infusion rate is adjusted to maintain the blood glucose concentration at a normal, euglycemic level.

  • Data Analysis: The glucose infusion rate required to maintain euglycemia during the final steady-state period of the clamp is a measure of insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.

Animal Models
  • Cholesterol-Fed Rabbit: This model induces insulin resistance through diet. Male rabbits are fed a high-cholesterol diet for a specified period, leading to hyperlipidemia and subsequently, insulin resistance.[11] This model is useful for studying the effects of interventions on diet-induced metabolic dysfunction.

  • Goto-Kakizaki (GK) Rat: This is a non-obese, genetically inherited model of type 2 diabetes.[7] These rats are selectively bred for glucose intolerance and exhibit impaired insulin secretion and insulin resistance, making them a relevant model for studying the pathophysiology of type 2 diabetes.[7]

Signaling Pathway and Experimental Workflow Diagrams

BGP15_Mechanism_of_Action cluster_BGP15 This compound cluster_Cellular_Targets Cellular Targets cluster_Downstream_Effects Downstream Effects BGP15 This compound PARP PARP BGP15->PARP Inhibits JNK JNK BGP15->JNK Inhibits HSP_Induction HSP Induction BGP15->HSP_Induction Induces Cell_Survival Increased Cell Survival PARP->Cell_Survival Leads to Reduced_ROS Reduced Mitochondrial ROS PARP->Reduced_ROS Leads to IRS_Phosphorylation Preserved IRS Phosphorylation JNK->IRS_Phosphorylation Inhibits HSP_Induction->Cell_Survival Contributes to Insulin_Signaling Enhanced Insulin Signaling IRS_Phosphorylation->Insulin_Signaling Promotes

Caption: Mechanism of Action of this compound.

Rosiglitazone_Mechanism_of_Action cluster_Rosiglitazone Rosiglitazone cluster_Cellular_Target Cellular Target cluster_Downstream_Effects Downstream Effects Rosiglitazone Rosiglitazone PPARg PPARγ Rosiglitazone->PPARg Activates Gene_Transcription Altered Gene Transcription (Glucose & Lipid Metabolism) PPARg->Gene_Transcription Regulates Adipocyte_Differentiation Increased Adipocyte Differentiation & Lipid Storage Gene_Transcription->Adipocyte_Differentiation Leads to Insulin_Sensitivity Enhanced Insulin Sensitivity Adipocyte_Differentiation->Insulin_Sensitivity Improves

Caption: Mechanism of Action of Rosiglitazone.

Experimental_Workflow cluster_Model_Induction Insulin Resistance Model Induction cluster_Treatment Treatment Administration cluster_Efficacy_Assessment Efficacy Assessment cluster_Data_Analysis Data Analysis Rabbit_Model Cholesterol-Fed Rabbit Treatment_Groups Treatment Groups: - Vehicle Control - this compound (various doses) - Rosiglitazone Rabbit_Model->Treatment_Groups Rat_Model Goto-Kakizaki (GK) Rat Rat_Model->Treatment_Groups Clamp Hyperinsulinemic-Euglycemic Clamp Treatment_Groups->Clamp Analysis Measurement of Glucose Infusion Rate (GIR) Clamp->Analysis Comparison Comparison of Insulin Sensitivity Between Groups Analysis->Comparison

Caption: Experimental Workflow for Comparative Efficacy Studies.

Conclusion

Both this compound and rosiglitazone have demonstrated significant efficacy in improving insulin sensitivity in preclinical models of insulin resistance. Rosiglitazone's well-defined mechanism as a potent PPARγ agonist has established it as a benchmark insulin sensitizer. However, this compound, with its multifaceted mechanism of action targeting PARP, JNK, and HSPs, presents a novel and equally effective approach. The comparative data suggest that this compound's insulin-sensitizing capacity is on par with rosiglitazone in a head-to-head comparison in a genetic model of type 2 diabetes. The distinct molecular targets of this compound may offer a different therapeutic profile and warrant further investigation, particularly in patient populations where PPARγ agonists may be contraindicated or have undesirable side effects. This comparative guide underscores the potential of this compound as a promising candidate for the treatment of insulin resistance and related metabolic disorders.

References

A Head-to-Head Comparison: BGP-15 Versus Glibenclamide in Preclinical Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational drug BGP-15 and the established anti-diabetic agent glibenclamide, based on performance in animal models of diabetes. This analysis is supported by experimental data, detailed methodologies, and visualizations of their distinct mechanisms of action.

The management of type 2 diabetes mellitus hinges on achieving glycemic control and mitigating the risk of long-term complications. While established drugs like glibenclamide effectively stimulate insulin secretion, novel therapeutic agents such as this compound are emerging with distinct mechanisms centered on improving insulin sensitivity. This guide delves into the preclinical data comparing these two compounds, offering insights into their therapeutic potential.

At a Glance: Key Differences in Mechanism of Action

Glibenclamide, a second-generation sulfonylurea, acts primarily on pancreatic β-cells. It stimulates insulin secretion by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels, leading to channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis.[1][2][3] This mechanism necessitates functional β-cells.

In contrast, this compound is an insulin sensitizer with a multi-faceted mechanism of action that does not directly stimulate insulin secretion. Its therapeutic effects are attributed to:

  • PARP-1 Inhibition: this compound inhibits Poly(ADP-ribose) polymerase-1, an enzyme implicated in cellular stress and inflammation, thereby reducing oxidative stress-induced cell damage.[4][5]

  • JNK Inhibition: It blocks the c-Jun N-terminal kinase (JNK) pathway, which is involved in insulin resistance.[4][5]

  • HSP Co-induction: this compound acts as a co-inducer of heat shock proteins (HSPs), particularly Hsp72, which are crucial for cellular protection and are often deficient in diabetic states.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from a comparative study in the Goto-Kakizaki (GK) rat, a non-obese model of type 2 diabetes.

Table 1: Effects on Fasting Plasma Glucose and Body Weight
Treatment GroupFasting Plasma Glucose (mmol/L)Change in Body Weight (%)
Goto-Kakizaki Control13.15 ± 0.650125.5 ± 0.940
This compound (10 mg/kg)10.97 ± 0.460*126.8 ± 0.769
Glibenclamide (5 mg/kg)11.5 ± 1.016120.3 ± 0.788
Wistar Control (Healthy)5.86 ± 0.506156.9 ± 4.667

Data are presented as mean ± SEM. *p < 0.05 vs. Goto-Kakizaki Control. Data extracted from a 12-week study in Goto-Kakizaki rats.[6]

Table 2: Effects on Markers of Retinoprotection
Treatment GroupSIRT1 Expression (Standardized-Normalized Pixel Density)MMP9 Expression (Standardized-Normalized Pixel Density)
Goto-Kakizaki Control0.6463 ± 0.0942.716 ± 0.402
This compound (10 mg/kg)1.539 ± 0.301**1.1210 ± 0.225
Glibenclamide (5 mg/kg)1.020 ± 0.2051.466 ± 0.257
Wistar Control (Healthy)0.2346 ± 0.0831.167 ± 0.229

Data are presented as mean ± SEM. *p < 0.05 vs. Goto-Kakizaki Control; **p < 0.01 vs. Goto-Kakizaki Control. Data extracted from a 12-week study in Goto-Kakizaki rats.[1]

Table 3: Effects on Insulin Sensitivity (Glucose Infusion Rate)
Treatment GroupGlucose Infusion Rate (% Increase vs. Control)
This compound (10 mg/kg) + Glibenclamide (1.0 mg/kg)97%*

*p < 0.05 vs. control. Data from a study in Goto-Kakizaki rats. This study evaluated the combined effect, providing an indirect comparison of their impact on insulin sensitivity.[7]

Experimental Protocols

Hyperinsulinemic Euglycemic Glucose Clamp (HEGC)

This procedure is the gold standard for assessing insulin sensitivity in vivo.

  • Animal Preparation: Rats are fasted overnight (16-18 hours) with free access to water. Surgical catheterization of the jugular vein (for infusions) and carotid artery (for sampling) is performed at least 5 days prior to the clamp study.

  • Basal Period: A primed-continuous infusion of [3-³H]glucose is administered to assess basal glucose turnover.

  • Clamp Period: A continuous infusion of human insulin is initiated to achieve hyperinsulinemia. Blood glucose levels are monitored every 10-20 minutes, and a variable infusion of 20% glucose is adjusted to maintain euglycemia (normal blood glucose levels).

  • Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity. Higher GIR indicates greater insulin sensitivity.

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to clear a glucose load.

  • Animal Preparation: Rats are fasted overnight (16-18 hours) with ad libitum access to water.

  • Procedure: A baseline blood glucose measurement is taken (t=0). A glucose solution (typically 2 g/kg body weight) is administered via oral gavage.[7]

  • Blood Sampling: Blood samples are collected from the tail vein at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.[7]

  • Data Analysis: Blood glucose levels are plotted against time to determine the area under the curve (AUC), which reflects glucose tolerance.

Signaling Pathways and Experimental Workflow

Signaling Pathways

G cluster_0 This compound Mechanism of Action cluster_1 Glibenclamide Mechanism of Action BGP15 This compound PARP1 PARP-1 Inhibition BGP15->PARP1 JNK JNK Inhibition BGP15->JNK HSP HSP Co-induction (Hsp72) BGP15->HSP OxStress Reduced Oxidative Stress PARP1->OxStress InsulinSignal Improved Insulin Signaling JNK->InsulinSignal HSP->InsulinSignal OxStress->InsulinSignal GlucoseUptake Increased Glucose Uptake InsulinSignal->GlucoseUptake Glibenclamide Glibenclamide SUR1 Binds to SUR1 on β-cells Glibenclamide->SUR1 KATP K-ATP Channel Closure SUR1->KATP Depolarization Membrane Depolarization KATP->Depolarization CaInflux Ca2+ Influx Depolarization->CaInflux InsulinSecretion Insulin Secretion CaInflux->InsulinSecretion

Caption: Mechanisms of Action for this compound and Glibenclamide.

Experimental Workflow

G start Diabetic Animal Model (e.g., Goto-Kakizaki Rat) treatment Treatment Groups: - Vehicle Control - this compound - Glibenclamide start->treatment measurements In Vivo Measurements: - Fasting Blood Glucose - Body Weight - OGTT - HEGC treatment->measurements euthanasia Euthanasia and Tissue Collection measurements->euthanasia data Data Analysis and Comparison measurements->data exvivo Ex Vivo Analysis: - Western Blot (SIRT1, MMP9) - Oxidative Stress Markers - Inflammatory Markers euthanasia->exvivo exvivo->data

Caption: General Experimental Workflow for Comparison.

Conclusion

The available preclinical data suggests that this compound and glibenclamide offer two distinct approaches to managing diabetes. Glibenclamide's established mechanism of stimulating insulin secretion is effective but dependent on β-cell function. This compound, as an insulin sensitizer, demonstrates a novel, multi-pronged mechanism that includes reducing oxidative stress and improving insulin signaling.

In the Goto-Kakizaki rat model, this compound showed a significant effect on lowering fasting plasma glucose and favorably modulated markers associated with diabetic complications like retinopathy. While a direct head-to-head comparison of insulin sensitivity from a single study is limited, the combined administration of this compound and glibenclamide resulted in a substantial improvement in glucose infusion rates, suggesting complementary actions.

Further research is warranted to fully elucidate the comparative efficacy and long-term benefits of this compound. However, these initial findings position this compound as a promising therapeutic candidate with a distinct and potentially advantageous mechanism of action for the treatment of type 2 diabetes.

References

Designing Placebo-Controlled Clinical Trials for Bgp-15: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bgp-15, a hydroxylamine derivative, has emerged as a promising therapeutic candidate for a range of conditions, primarily due to its role as a poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor and a modulator of cellular stress responses. This guide provides a comprehensive overview of the design of placebo-controlled clinical trials for this compound, presenting key experimental data and methodologies to aid in the development of future clinical studies.

Mechanism of Action: A Multi-Targeted Approach

This compound exerts its therapeutic effects through several interconnected signaling pathways. It is a known PARP-1 inhibitor, which plays a crucial role in DNA repair and cell death.[1][2][3] By inhibiting PARP-1, this compound can protect cells from damage. Additionally, it functions as a c-Jun N-terminal kinase (JNK) inhibitor, thereby improving insulin sensitivity by preventing the JNK-mediated inhibition of the insulin receptor.[1][2] The compound also reduces mitochondrial reactive oxygen species (ROS) production and enhances the expression of heat shock proteins (HSPs), contributing to its cytoprotective effects.[1][2][4]

Bgp15_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bgp15 This compound PARP1 PARP-1 Bgp15->PARP1 Inhibits JNK JNK Bgp15->JNK Inhibits HSF1 HSF-1 Bgp15->HSF1 Activates Mito_ROS Mitochondrial ROS Bgp15->Mito_ROS Reduces Cell_Survival Increased Cell Survival PARP1->Cell_Survival Promotes (inhibition) DNA_Damage DNA Damage DNA_Damage->PARP1 Activates Insulin_Receptor Insulin Receptor JNK->Insulin_Receptor Inhibits Insulin_Signaling Improved Insulin Signaling Insulin_Receptor->Insulin_Signaling HSP Heat Shock Proteins (HSP72) HSP->Cell_Survival Promotes HSF1->HSP Induces Mito_ROS->Cell_Survival Promotes Bgp15_Trial_Workflow Screening Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Bgp15 This compound Treatment Group Randomization->Treatment_Bgp15 Treatment_Placebo Placebo Group Randomization->Treatment_Placebo Treatment_Period Treatment Period (e.g., 13 weeks) Treatment_Bgp15->Treatment_Period Treatment_Placebo->Treatment_Period Follow_Up Follow-up Assessment (Efficacy and Safety) Treatment_Period->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis

References

A Comparative Analysis of BGP-15 and Other Heat Shock Protein Inducers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic strategies targeting cellular stress responses, the induction of heat shock proteins (HSPs) presents a promising avenue for combating a range of pathologies, from neurodegenerative diseases to metabolic disorders. This guide provides a comparative overview of the efficacy of BGP-15, a notable heat shock protein co-inducer, against other prominent inducers, namely Geranylgeranylacetone (GGA) and Celastrol.

Mechanism of Action: A Divergent Approach to HSF1 Activation

The induction of HSPs is primarily regulated by the transcription factor Heat Shock Factor 1 (HSF1). While all three compounds converge on the activation of HSF1, their upstream mechanisms differ significantly.

This compound acts as a co-inducer, sensitizing HSF1 to stress signals. A key mechanism is its inhibition of histone deacetylases (HDACs), which leads to a more open chromatin structure at HSP gene promoters, facilitating HSF1 binding and transcriptional activation.[1] Additionally, this compound can modulate signaling pathways that influence HSF1 activity, such as inhibiting the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, while activating the Akt survival pathway.

Geranylgeranylacetone (GGA) , an acyclic isoprenoid, is thought to induce a mild cellular stress that is sufficient to activate the HSF1-mediated heat shock response. While the precise molecular trigger is not fully elucidated, it leads to the transcriptional upregulation of HSPs, most notably Hsp70.

Celastrol , a pentacyclic triterpene, directly activates HSF1. It is believed to function by disrupting the inhibitory complex of HSF1 with HSP90, leading to HSF1 trimerization, nuclear translocation, and binding to heat shock elements (HSEs) in the promoters of HSP genes.

Comparative Efficacy in Hsp70 Induction

The induction of Hsp70 is a common benchmark for assessing the efficacy of HSP inducers. The following table summarizes quantitative data on Hsp70 induction by this compound, GGA, and Celastrol from various studies. It is important to note that direct comparisons are challenging due to variations in experimental models, concentrations, and time points.

CompoundCell/Tissue TypeConcentrationTime PointHsp70 Induction (Fold Change)Reference
This compound Mouse Embryonic Fibroblasts (MEFs)10 µM (with heat shock at 40°C)15 min~2.2-fold (mRNA)
This compound mdx mouse tibialis muscleNot specifiedNot specified2.2-fold (protein)
Geranylgeranylacetone (GGA) Mouse Cardiomyocytes (in vivo, with humid heat stress)PretreatmentNot specified~15-fold (mRNA)[2]
Geranylgeranylacetone (GGA) Rat Heart200 mg/kg (oral)24 hoursPeak expression observed[3]
Celastrol Human Lymphoblastoid Cells0.8 µM24 hours6.7-fold (protein)
Celastrol SH-SY5Y cells1 µM24 hours~1.4-fold (secreted TTR protein, a downstream target)[4]

Cytoprotective Effects: A Comparative Overview

The ultimate goal of inducing HSPs is to protect cells from various stressors. The following table provides a snapshot of the cytoprotective efficacy of the three compounds.

CompoundStressorCell/Model SystemOutcomeReference
This compound Hydrogen PeroxideH9c2 cardiomyocytesSignificant protection against cell death[5]
This compound DoxorubicinH9c2 cardiomyocytesSignificantly improved cell viability[6]
Geranylgeranylacetone (GGA) CisplatinIEC-18 and CW-2 cellsAttenuated viability reductions[7]
Geranylgeranylacetone (GGA) Humid Heat StressMouse Cardiomyocytes (in vivo)Suppressed apoptosis[8]
Celastrol Polyglutamine AggregationPC12 cellsDecreased cell killing
Celastrol Various concentrationsHeLa cellsCell viability of 53.4 ± 4% at 10 µM and 36.3 ± 2% at 100 µM after 48h[9]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.

BGP15_Signaling_Pathway cluster_stress Cellular Stress cluster_bgp15 This compound cluster_signaling Intracellular Signaling cluster_response Cellular Response Stress Heat Shock, Oxidative Stress, etc. HSF1_inactive HSF1 (inactive) Stress->HSF1_inactive BGP15 This compound HDAC HDACs BGP15->HDAC inhibits JNK_p38 JNK / p38 MAPK BGP15->JNK_p38 inhibits Akt Akt BGP15->Akt activates Chromatin Chromatin BGP15->Chromatin promotes open state HDAC->Chromatin maintains condensed state HSF1_active HSF1 (active trimer) JNK_p38->HSF1_active inhibits activation Akt->HSF1_active promotes activation HSF1_inactive->HSF1_active trimerization & activation HSP_genes HSP Genes HSF1_active->HSP_genes binds to HSEs Chromatin->HSP_genes allows access HSPs Heat Shock Proteins (e.g., Hsp70) HSP_genes->HSPs transcription & translation Cytoprotection Cytoprotection (Protein folding, Anti-apoptosis) HSPs->Cytoprotection

This compound Signaling Pathway

Western_Blot_Workflow start Start: Cell/Tissue Lysate sds_page 1. SDS-PAGE (Protein Separation by Size) start->sds_page transfer 2. Protein Transfer (to PVDF or Nitrocellulose Membrane) sds_page->transfer blocking 3. Blocking (Prevents non-specific antibody binding) transfer->blocking primary_ab 4. Primary Antibody Incubation (Binds to Hsp70) blocking->primary_ab secondary_ab 5. Secondary Antibody Incubation (Enzyme-conjugated, binds to primary Ab) primary_ab->secondary_ab detection 6. Chemiluminescent/Fluorescent Detection secondary_ab->detection analysis 7. Image Analysis & Quantification (Band densitometry) detection->analysis end End: Hsp70 Protein Level Quantified analysis->end

Western Blot Workflow for Hsp70 Quantification

Experimental Protocols

Western Blot for Hsp70 Quantification

This protocol outlines the steps to quantify Hsp70 protein levels in cell lysates following treatment with an HSP inducer.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Hsp70

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse treated and control cells in ice-cold lysis buffer. Quantify protein concentration using a protein assay.[10][11]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-Hsp70 antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantification: Analyze the band intensities using densitometry software. Normalize Hsp70 band intensity to a loading control (e.g., β-actin or GAPDH).[10]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with HSP inducers and/or a cellular stressor.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of the HSP inducer, with or without a subsequent stressor. Include untreated and vehicle-treated controls.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11][13][14]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[11][13][14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

HDAC Activity Assay

This fluorometric assay measures the activity of histone deacetylases in nuclear extracts.

Materials:

  • Nuclear extraction buffer

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • Developer solution (containing trypsin)

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Nuclear Extraction: Isolate nuclei from treated and control cells.

  • Assay Setup: In a 96-well black plate, add nuclear extract, assay buffer, and the test compound (e.g., this compound) or control inhibitor.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis: Calculate the percentage of HDAC inhibition relative to the untreated control.

Chromatin Immunoprecipitation (ChIP) for HSF1 Binding

This protocol is used to determine the in vivo binding of HSF1 to the promoter regions of HSP genes.

Materials:

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Cell lysis and nuclear lysis buffers

  • Sonicator

  • Antibody against HSF1

  • Protein A/G magnetic beads or agarose

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification

  • qPCR reagents

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[15]

  • Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin to fragments of 200-1000 bp using sonication.[15]

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-HSF1 antibody overnight. Precipitate the antibody-protein-DNA complexes using protein A/G beads.[15][16]

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.[15]

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating. Digest the proteins with proteinase K.

  • DNA Purification: Purify the DNA.

  • qPCR Analysis: Quantify the amount of precipitated HSP gene promoter DNA using quantitative PCR (qPCR) with primers specific for the HSF1 binding sites.

Conclusion

This compound, Geranylgeranylacetone, and Celastrol are all potent inducers of the heat shock response, each with distinct mechanisms of action. This compound's unique role as an HDAC inhibitor and signaling modulator sets it apart. While direct, head-to-head efficacy comparisons are limited in the current literature, the available data suggest that all three compounds effectively induce Hsp70 and provide cytoprotection in various models of cellular stress. The choice of inducer for a specific research or therapeutic application will likely depend on the desired cellular context, the nature of the cellular stress, and the specific signaling pathways one aims to modulate. Further comparative studies under standardized conditions are warranted to definitively rank their efficacy.

References

Cross-Validation of Bgp-15's Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Bgp-15, a hydroximic acid derivative, has emerged as a promising therapeutic candidate with a wide range of cytoprotective effects. Its mechanism of action involves the modulation of key signaling pathways related to stress response, insulin sensitivity, and mitochondrial function. This guide provides a comparative analysis of this compound's effects across different cell lines, supported by experimental data and detailed protocols to aid researchers in their investigations.

Comparative Efficacy of this compound in Various Cell Lines

The therapeutic potential of this compound has been explored in diverse cellular contexts, ranging from liver and cancer cell lines to primary cardiomyocytes. The following tables summarize the quantitative effects of this compound and its alternatives in these models.

Anti-Apoptotic and Cytoprotective Effects
Cell LineTreatmentConcentrationObserved EffectReference
WRL-68 (Human Liver)This compound + H₂O₂1-10 µMConcentration-dependent inhibition of ROS-induced cell death.
Neonatal Rat CardiomyocytesThis compound + H₂O₂10 µMInhibition of mitochondrial fission and promotion of fusion.
Anti-Proliferative Effects in Cancer Cell Lines
Cell LineTreatmentConcentrationObserved EffectReference
LNCaP (Prostate Cancer)This compound5 µMSignificant decrease in cell viability, induction of procaspase-9 cleavage.[1]
LNCaP (Prostate Cancer)Calcipotriene5 µMDecrease in cell viability.[1]
MCF-7 (Breast Cancer)This compound5 µMSignificant decrease in cell viability, induction of procaspase-3 cleavage.[1]
MCF-7 (Breast Cancer)Calcipotriene5 µMDecrease in cell viability.[1]
Comparison with Insulin Sensitizers

While direct in-vitro comparisons across multiple cell lines are limited, in-vivo studies provide valuable insights into the relative efficacy of this compound.

Animal ModelTreatmentDosageKey FindingReference
Goto-Kakizaki RatsThis compound20 mg/kgEqualed the insulin-sensitizing effect of rosiglitazone.[2]
Goto-Kakizaki RatsRosiglitazoneNot SpecifiedEffective insulin sensitizer.[2]
Goto-Kakizaki RatsMetforminNot SpecifiedThis compound produced better results in insulin sensitization.[2]

Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by targeting several critical signaling nodes. The diagrams below illustrate the key pathways involved in its mechanism of action.

Bgp15_Signaling cluster_stress Stress Response & Survival This compound This compound PARP-1 PARP-1 This compound->PARP-1 JNK JNK This compound->JNK Akt Akt This compound->Akt Apoptosis Apoptosis PARP-1->Apoptosis JNK->Apoptosis GSK-3β GSK-3β Akt->GSK-3β Cell Survival Cell Survival Akt->Cell Survival HSF-1 HSF-1 GSK-3β->HSF-1 HSP72 HSP72 HSF-1->HSP72 HSP72->Cell Survival Bgp15_Mitochondria cluster_mito Mitochondrial Regulation This compound This compound ROS ROS This compound->ROS Mitochondrial Fission Mitochondrial Fission This compound->Mitochondrial Fission Mitochondrial Fusion Mitochondrial Fusion This compound->Mitochondrial Fusion ROS->Mitochondrial Fission Mitochondrial Integrity Mitochondrial Integrity Mitochondrial Fission->Mitochondrial Integrity Mitochondrial Fusion->Mitochondrial Integrity Workflow cluster_workflow Experimental Workflow Cell_Culture Cell Line Seeding (e.g., WRL-68, LNCaP, MCF-7) Treatment This compound / Alternative Compound Treatment Cell_Culture->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability (SRB Assay) Assays->Viability Apoptosis Apoptosis (Annexin V/PI) Assays->Apoptosis Western_Blot Protein Expression (Western Blot) Assays->Western_Blot Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Independent Replication of BGP-15 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the research findings on BGP-15, a novel drug candidate, with alternative treatments. The information is based on independently replicated preclinical and clinical studies, with a focus on its therapeutic potential in metabolic and neuromuscular disorders.

Comparative Efficacy of this compound in Insulin Resistance

This compound has been investigated as an insulin-sensitizing agent in various preclinical models. The following table summarizes its efficacy in comparison to established antidiabetic drugs, metformin and rosiglitazone. The data is derived from studies in animal models of insulin resistance.

Compound Dosage Animal Model Primary Outcome Result Reference
This compound 20 mg/kgGoto-Kakizaki (GK) ratsIncrease in Glucose Infusion Rate (GIR)71% increase in insulin sensitivity compared to control.[1]Literati-Nagy et al.
Metformin Not SpecifiedGK ratsIncrease in GIRStatistically inferior to this compound.Literati-Nagy et al.
Rosiglitazone Not SpecifiedGK ratsIncrease in GIRTrended towards being less effective than this compound (p=0.07).[2]Literati-Nagy et al.
This compound 10 and 30 mg/kgCholesterol-fed rabbitsInsulin Sensitivity50% and 70% increase, respectively.[1]Literati-Nagy et al.

This compound in the Context of Duchenne Muscular Dystrophy (DMD)

Preclinical studies have explored the potential of this compound in ameliorating the pathology of Duchenne muscular dystrophy (DMD), a fatal genetic disorder characterized by progressive muscle degeneration and fibrosis. This section compares the effects of this compound with the standard-of-care corticosteroids, prednisone and deflazacort, based on findings from separate studies. It is important to note that these are not head-to-head comparisons.

Treatment Animal Model Primary Outcome Result Reference
This compound dko (dystrophin/utrophin null) miceCollagen Deposition (Fibrosis) in Tibialis Anterior MuscleReduced collagen deposition.[3]Kennedy et al.
This compound Young dko miceCardiac PathologyReduced collagen deposition and improved systolic function.[3]Kennedy et al.
Prednisone mdx miceMuscle Fibrosis-Not explicitly detailed in the provided search results
Deflazacort DMD patientsMotor FunctionMore effective in improving motor function after one year compared to prednisone.[4]Karimzadeh et al.

Experimental Protocols

Hyperinsulinemic-Euglycemic Clamp in Rodents

This technique is the gold standard for assessing insulin sensitivity in vivo.

1. Animal Preparation:

  • Surgical implantation of catheters in the jugular vein for infusions and the carotid artery for blood sampling is performed 5-7 days prior to the clamp study to allow for recovery.

  • Animals are fasted for 5-6 hours before the experiment.

2. Experimental Setup:

  • A primed-continuous infusion of human insulin is administered through the jugular vein catheter. The infusion rate is typically around 4 mU/kg/min.

  • A variable infusion of 20% glucose is simultaneously administered to maintain euglycemia (blood glucose at a constant level, typically around 120-140 mg/dL).

  • Blood samples are collected from the carotid artery at regular intervals (e.g., every 10 minutes) to monitor blood glucose levels.

3. Data Analysis:

  • The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period of the clamp is a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Western Blotting for Protein Phosphorylation (Akt and GSK-3β)

This method is used to detect and quantify the phosphorylation status of specific proteins, providing insights into the activation of signaling pathways.

1. Sample Preparation:

  • Tissue or cell samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

2. Gel Electrophoresis and Transfer:

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Akt Ser473 or phospho-GSK-3β Ser9).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • The membrane is then incubated with a chemiluminescent substrate, and the resulting light signal is captured on X-ray film or with a digital imager.

4. Analysis:

  • The intensity of the bands corresponding to the phosphorylated protein is quantified and often normalized to the total amount of the respective protein (total Akt or total GSK-3β) to determine the relative level of phosphorylation.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: A Multi-Target Approach

This compound exerts its therapeutic effects through a multi-pronged mechanism that involves the inhibition of Poly (ADP-ribose) polymerase (PARP) and c-Jun N-terminal kinase (JNK), and the co-induction of Heat Shock Protein 72 (Hsp72).[5][6] This leads to the modulation of downstream signaling pathways, including the Akt/GSK-3β axis, ultimately promoting cell survival and improving insulin sensitivity.

BGP15_Mechanism cluster_inhibition Inhibition cluster_activation Activation/Induction BGP15 This compound PARP PARP BGP15->PARP JNK JNK BGP15->JNK HSP72 Hsp72 Induction BGP15->HSP72 Akt Akt Phosphorylation BGP15->Akt CellSurvival Increased Cell Survival & Stress Resistance PARP->CellSurvival prevents NAD+ depletion InsulinSensitivity Improved Insulin Sensitivity JNK->InsulinSensitivity reduces IRS-1 inhibitory phosphorylation HSP72->CellSurvival GSK3b GSK-3β Inactivation Akt->GSK3b Akt->InsulinSensitivity GSK3b->CellSurvival

Caption: this compound's multi-target mechanism of action.

Experimental Workflow for Assessing Insulin Sensitizing Effects

The following diagram illustrates a typical experimental workflow to evaluate the insulin-sensitizing properties of a compound like this compound in a preclinical setting.

Experimental_Workflow AnimalModel Select Animal Model (e.g., GK rats) TreatmentGroups Randomize into Treatment Groups (Vehicle, this compound, Comparators) AnimalModel->TreatmentGroups DrugAdministration Administer Treatment (e.g., daily oral gavage) TreatmentGroups->DrugAdministration Clamp Perform Hyperinsulinemic- Euglycemic Clamp DrugAdministration->Clamp TissueCollection Collect Tissues (Muscle, Liver, Adipose) Clamp->TissueCollection BiochemicalAnalysis Biochemical Analysis (e.g., Western Blot for p-Akt) TissueCollection->BiochemicalAnalysis DataAnalysis Data Analysis and Statistical Comparison BiochemicalAnalysis->DataAnalysis

Caption: Preclinical workflow for insulin sensitizer evaluation.

Logical Relationship of this compound's Effects in DMD

This diagram outlines the proposed logical flow of how this compound's molecular actions may translate to therapeutic benefits in the context of Duchenne muscular dystrophy.

DMD_Logic BGP15 This compound Treatment Molecular Molecular Effects (↓PARP, ↓JNK, ↑Hsp72) BGP15->Molecular Cellular Cellular Protection (↓Oxidative Stress, ↓Inflammation) Molecular->Cellular Tissue Tissue Level Improvement (↓Fibrosis/Collagen Deposition) Cellular->Tissue Functional Improved Muscle Function & Cardiac Performance Tissue->Functional

Caption: Proposed therapeutic cascade of this compound in DMD.

References

Comparative Analysis of BGP-15 Treatment Groups: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of BGP-15 treatment groups based on available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, a novel insulin sensitizer and poly (ADP-ribose) polymerase (PARP) inhibitor. The document summarizes key findings, details experimental protocols, and presents quantitative data in a structured format to facilitate objective comparison.

Introduction to this compound

This compound is a hydroximic acid derivative and a chaperone co-inducer with a wide range of cytoprotective effects.[1] Initially developed as an insulin sensitizer, its therapeutic potential has been investigated in various conditions, including Duchenne muscular dystrophy, heart failure, and chemotherapy-induced toxicity.[2][3] The molecule's multifaceted mechanism of action involves inhibiting PARP-1, reducing mitochondrial reactive oxygen species (ROS) production, modulating key signaling pathways, and increasing the expression of heat shock proteins.[2][4]

Signaling Pathways of this compound

This compound exerts its effects through multiple intracellular signaling pathways. It is known to inhibit the inflammatory c-Jun N-terminal kinase (JNK) pathway, which improves insulin sensitivity by preventing the inhibitory phosphorylation of the insulin receptor.[2] Additionally, this compound activates the pro-survival Akt pathway and has been shown to suppress the p38 MAPK and JNK signaling routes, which are involved in cellular stress and apoptosis.[5][6] Its role as a PARP inhibitor contributes to its ability to decrease cell death and protect against DNA damage.[2][4]

BGP15_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Receptor Insulin Receptor BGP15 This compound JNK JNK BGP15->JNK inhibits Akt Akt BGP15->Akt activates p38 p38 MAPK BGP15->p38 suppresses PARP1 PARP-1 BGP15->PARP1 inhibits HSP HSP Induction BGP15->HSP co-induces Mitochondria Mitochondria BGP15->Mitochondria ROS Mitochondrial ROS BGP15->ROS reduces JNK->Insulin Receptor inhibits phosphorylation GSK3b GSK-3β Akt->GSK3b inhibits Mitochondria->ROS produces

Caption: Simplified signaling pathway of this compound's multi-target effects.

Quantitative Data Comparison

The efficacy of this compound has been quantified in various preclinical and clinical studies. The tables below summarize key findings across different therapeutic areas.

Table 1: Insulin Sensitizing Effects
Study TypeModel / PopulationTreatment GroupsKey Outcome MeasureResultCitation
PreclinicalCholesterol-fed rabbitsThis compound (10 mg/kg and 30 mg/kg) vs. ControlIncrease in insulin sensitivity50% and 70% increase, respectively[7]
PreclinicalGoto-Kakizaki ratsThis compound (dose-dependent) vs. ControlGlucose infusion rate71% increase with 20 mg/kg dose[7]
Clinical TrialInsulin-resistant, nondiabetic patientsThis compound (200 mg or 400 mg) vs. PlaceboWhole body insulin sensitivity (M-1)Significant increase (p=0.032)[1][8]
Clinical TrialInsulin-resistant, nondiabetic patientsThis compound (200 mg or 400 mg) vs. PlaceboMuscle tissue glucose utilization (M-3)Significant increase (p=0.040)[8][9]
Table 2: Cardioprotective Effects
Study TypeModelTreatment GroupsKey Outcome MeasureResultCitation
PreclinicalSpontaneously Hypertensive Rats (SHR)This compound (25 mg/kg/day for 18 weeks) vs. PlaceboMean mitochondrial areaPreserved normal ultrastructure, similar to normotensive controls[10][11]
PreclinicalSpontaneously Hypertensive Rats (SHR)This compound vs. PlaceboDrp1 translocation to mitochondriaSignificantly reduced, inhibiting fission[11]
PreclinicalDystrophin/utrophin null (dko) miceThis compound vs. ControlCardiac collagen deposition (fibrosis)Reduced[12]
PreclinicalH9c2 cardiomyocytesThis compound (50 µM) + Doxorubicin vs. Doxorubicin aloneCell viabilityEnhanced cell survival[13]
PreclinicalH9c2 cardiomyocytesThis compound (50 µM) + Doxorubicin vs. Doxorubicin aloneMitochondrial ROS productionDecreased[13]
Table 3: Effects on Muscular Dystrophy and Nephrotoxicity
Study TypeModelTreatment GroupsKey Outcome MeasureResultCitation
PreclinicalDystrophin/utrophin null (dko) miceThis compound vs. ControlTibialis anterior muscle fibrosisReduced[12]
PreclinicalMice with cisplatin-induced nephropathyThis compound (100-200 mg/kg) + Cisplatin vs. Cisplatin aloneSerum urea and creatinine levels60-90% reduction in increase[14]
PreclinicalMice with cisplatin-induced nephropathyThis compound + Cisplatin vs. Cisplatin aloneKidney ATP levelPreservation of ATP level[14]

Experimental Protocols and Workflow

The methodologies employed in this compound research are critical for interpreting the results. Below are summaries of common experimental protocols.

Insulin Sensitivity Assessment
  • Hyperinsulinemic Euglycemic Clamp Technique: This is the gold standard for assessing insulin sensitivity.[7][8]

    • Animal/Patient Preparation: Subjects are fasted overnight.

    • Infusion: A constant infusion of insulin is administered to achieve a hyperinsulinemic state.

    • Glucose Infusion: A variable infusion of glucose is simultaneously administered to maintain a normal blood glucose level (euglycemia).

    • Measurement: The rate of glucose infusion required to maintain euglycemia is a direct measure of insulin sensitivity. Higher rates indicate greater insulin sensitivity.[7]

    • Data Analysis: Statistical comparisons (e.g., ANOVA, t-tests) are made between baseline and post-treatment values, and between this compound and placebo/control groups.[8]

Cardioprotection and Mitochondrial Function Analysis
  • Animal Models: Spontaneously hypertensive rats (SHRs) are often used as a model for hypertension-induced heart failure.[10] H9c2 rat cardiomyocyte cell lines are used for in vitro studies of drug-induced cardiotoxicity.[13]

  • Drug Administration: In animal studies, this compound is typically administered orally, often dissolved in drinking water, for an extended period (e.g., 18 weeks).[10] In cell culture, cells are pretreated with this compound before being exposed to a toxic agent like doxorubicin.[13]

  • Mitochondrial Analysis:

    • Electron Microscopy: Used to assess mitochondrial ultrastructure and morphology (e.g., area, fragmentation).[11]

    • Western Blot: To quantify the levels of proteins involved in mitochondrial dynamics, such as fusion proteins (OPA1, MFN1/2) and fission proteins (Drp1).[11]

    • Fluorescent Probes: Dyes like JC-1 are used to measure mitochondrial membrane potential. A decrease in the red/green fluorescence ratio indicates depolarization.[13] CellROX Deep Red is used to measure reactive oxygen species (ROS).[15]

  • Statistical Analysis: Comparisons between control, disease-model, and this compound treated groups are typically performed using ANOVA followed by post-hoc tests.[11]

The following diagram illustrates a typical preclinical experimental workflow for evaluating this compound.

Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Endpoint Analysis cluster_conclusion Phase 4: Data Interpretation A Animal Model Selection (e.g., SHR, mdx mice) B Group Allocation (Control, Placebo, this compound Doses) A->B C Baseline Measurements (e.g., Body Weight, Cardiac Function) B->C D Drug Administration (e.g., Oral gavage, drinking water) C->D E Monitoring (e.g., Health, Weight) D->E F Functional Assessment (e.g., Glucose Clamp, Echocardiography) E->F G Tissue Collection & Histology (e.g., Heart, Muscle) F->G H Biochemical & Molecular Analysis (e.g., Western Blot, ROS measurement) G->H I Statistical Analysis (e.g., ANOVA, t-test) H->I J Comparison of Treatment Groups I->J

Caption: General experimental workflow for preclinical this compound studies.

Conclusion

The available data consistently demonstrate the therapeutic potential of this compound across a range of disease models. In studies on insulin resistance, this compound significantly improves glucose utilization, with an efficacy comparable to conventional insulin sensitizers.[7][9] Its cardioprotective effects are linked to the preservation of mitochondrial function and structure, and a reduction in fibrosis.[5][11] Furthermore, this compound has shown promise in mitigating the pathology of muscular dystrophy and protecting against chemotherapy-induced nephrotoxicity.[12][14] The multi-target nature of this compound, particularly its dual role as a PARP inhibitor and a modulator of stress-responsive signaling pathways, makes it a compelling candidate for further clinical investigation. The detailed protocols and quantitative comparisons provided in this guide serve as a valuable resource for researchers designing and interpreting future studies on this compound and related compounds.

References

BGP-15 and Metformin: A Preclinical Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of BGP-15 as a potential alternative to metformin in preclinical models of insulin resistance, focusing on their distinct mechanisms of action and effects on mitochondrial function.

This guide provides a comprehensive comparison of the novel insulin sensitizer this compound and the first-line type 2 diabetes therapy, metformin, based on available preclinical data. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds in metabolic diseases.

Executive Summary

This compound and metformin are both insulin-sensitizing agents, yet they operate through distinct molecular mechanisms. This compound, a hydroxylamine derivative, primarily functions as a poly(ADP-ribose) polymerase (PARP) inhibitor, a chaperone co-inducer, and an inhibitor of c-Jun N-terminal kinase (JNK).[1] In contrast, metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of hepatic gluconeogenesis. Preclinical studies demonstrate that this compound exhibits a comparable, and in some instances superior, insulin-sensitizing effect to metformin in animal models of insulin resistance. Furthermore, both compounds have been shown to modulate mitochondrial function, a key factor in the pathogenesis of metabolic diseases.

Comparative Efficacy in Preclinical Models

A key preclinical study by Literáti-Nagy et al. directly compared the insulin-sensitizing effects of this compound and metformin in two different animal models of insulin resistance: cholesterol-fed rabbits and genetically insulin-resistant Goto-Kakizaki (GK) rats. The hyperinsulinemic-euglycemic clamp technique was utilized to assess insulin sensitivity, with the glucose infusion rate (GIR) serving as the primary endpoint.

Data Presentation: Insulin Sensitivity
Animal ModelTreatment GroupDoseMean Glucose Infusion Rate (mg/kg/min) ± SD% Increase in Insulin Sensitivity vs. Control
Cholesterol-fed Rabbits Control-2.1 ± 0.4-
This compound10 mg/kg3.15 ± 0.550%
This compound20 mg/kg3.57 ± 0.671%
This compound30 mg/kg3.57 ± 0.670%
Goto-Kakizaki (GK) Rats Control-4.2 ± 0.7-
This compound10 mg/kg6.3 ± 0.850%
This compound20 mg/kg7.2 ± 0.971%
Metformin100 mg/kg5.9 ± 0.840%

*p < 0.05 vs. Control. Data extracted from Literáti-Nagy B, et al. (2014).

In cholesterol-fed rabbits, this compound demonstrated a dose-dependent improvement in insulin sensitivity, with the 20 mg/kg dose showing a 71% increase in the glucose infusion rate compared to the control group.[2] In the genetically insulin-resistant GK rats, this compound at 20 mg/kg increased insulin sensitivity by 71%, which was notably more effective than metformin at a 100 mg/kg dose, which resulted in a 40% improvement.[2]

Mechanisms of Action: Signaling Pathways

The distinct mechanisms of action of this compound and metformin are a crucial aspect of their comparison.

This compound Signaling Pathway

This compound's multifaceted mechanism involves the inhibition of PARP and JNK, alongside the co-induction of heat shock proteins (HSPs).[1] PARP inhibition helps to preserve cellular energy and reduce inflammation.[1] By inhibiting JNK, this compound prevents the serine phosphorylation of insulin receptor substrate 1 (IRS-1), thereby promoting normal insulin signaling.[1] The induction of HSPs contributes to cellular protection against stress.[1]

BGP15_Pathway BGP15 This compound PARP PARP BGP15->PARP inhibits JNK JNK BGP15->JNK inhibits HSPs HSPs BGP15->HSPs induces EnergyPreservation Cellular Energy Preservation PARP->EnergyPreservation IRS1 IRS-1 JNK->IRS1 inhibits (Ser phosphorylation) CellularProtection Cellular Protection HSPs->CellularProtection InsulinSignaling Insulin Signaling IRS1->InsulinSignaling

This compound's multi-target mechanism of action.
Metformin Signaling Pathway

Metformin primarily acts by inhibiting mitochondrial respiratory chain complex I, which leads to an increase in the AMP:ATP ratio. This activates AMPK, a central regulator of cellular energy metabolism. Activated AMPK then phosphorylates various downstream targets, leading to the inhibition of hepatic gluconeogenesis and an increase in glucose uptake in peripheral tissues.

Metformin_Pathway Metformin Metformin MitochondrialComplexI Mitochondrial Complex I Metformin->MitochondrialComplexI inhibits AMP_ATP_Ratio ↑ AMP:ATP Ratio MitochondrialComplexI->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK activates HepaticGluconeogenesis Hepatic Gluconeogenesis AMPK->HepaticGluconeogenesis inhibits GlucoseUptake Peripheral Glucose Uptake AMPK->GlucoseUptake stimulates

Metformin's primary signaling pathway via AMPK.

Experimental Protocols

Hyperinsulinemic-Euglycemic Clamp in Rodents

This section details the methodology for the hyperinsulinemic-euglycemic clamp, a gold-standard technique for assessing insulin sensitivity in vivo, as adapted from protocols used in preclinical studies with rats and rabbits.

Objective: To measure whole-body insulin sensitivity by determining the glucose infusion rate (GIR) required to maintain euglycemia under hyperinsulinemic conditions.

Materials:

  • Test animals (e.g., Goto-Kakizaki rats, cholesterol-fed rabbits)

  • Anesthetic (e.g., sodium pentobarbital)

  • Catheters

  • Infusion pumps

  • Human insulin solution

  • Dextrose solution (e.g., 20% or 50%)

  • Blood glucose monitoring system

  • Heparinized saline

Procedure:

  • Animal Preparation:

    • Animals are fasted overnight prior to the experiment.

    • Anesthesia is induced and maintained throughout the procedure.

    • Catheters are surgically implanted in a vein (for infusions) and an artery (for blood sampling).

  • Basal Period:

    • A primed-continuous infusion of saline is administered for a stabilization period.

    • Basal blood samples are collected to determine fasting blood glucose and insulin levels.

  • Clamp Period:

    • A primed-continuous infusion of human insulin is initiated to achieve a state of hyperinsulinemia.

    • Blood glucose levels are monitored every 5-10 minutes.

    • A variable infusion of dextrose is started and adjusted to maintain blood glucose at the basal level (euglycemia).

  • Steady State:

    • The clamp is considered to have reached a steady state when the blood glucose concentration is stable for at least 30 minutes with a constant glucose infusion rate.

  • Data Analysis:

    • The glucose infusion rate (GIR) during the last 30 minutes of the steady-state period is calculated and expressed as mg/kg/min. This value is a direct measure of insulin sensitivity.

Clamp_Workflow Fasting Overnight Fasting Anesthesia Anesthesia & Catheterization Fasting->Anesthesia Basal Basal Period (Saline Infusion) Anesthesia->Basal Clamp Clamp Period (Insulin Infusion) Basal->Clamp Monitoring Blood Glucose Monitoring (q5-10 min) Clamp->Monitoring Dextrose Variable Dextrose Infusion Monitoring->Dextrose SteadyState Steady State (Stable GIR) Monitoring->SteadyState if stable Dextrose->Monitoring GIR_Calc GIR Calculation (mg/kg/min) SteadyState->GIR_Calc

Workflow of the hyperinsulinemic-euglycemic clamp.

Mitochondrial Function

Both this compound and metformin have been shown to impact mitochondrial function, which is often impaired in metabolic diseases.

Data Presentation: Mitochondrial Effects
ParameterThis compoundMetformin
Mitochondrial Respiration Preserves mitochondrial respiration under stress conditions.Can inhibit Complex I of the respiratory chain, potentially reducing respiration.
Reactive Oxygen Species (ROS) Production Reduces mitochondrial ROS production.[1]Can decrease ROS production from Complex I.
ATP Production Helps maintain cellular ATP levels.May decrease ATP production due to Complex I inhibition.
Mitochondrial Biogenesis Promotes mitochondrial biogenesis.Effects on biogenesis are context-dependent.

Note: The data in this table is a qualitative summary based on multiple preclinical studies. Direct quantitative comparative studies on mitochondrial function are limited.

This compound appears to have a protective effect on mitochondria, preserving their function and reducing oxidative stress.[1] In contrast, metformin's effect on mitochondria is more complex, with its primary therapeutic action stemming from the inhibition of Complex I, which can lead to a reduction in ATP production and a subsequent activation of AMPK.

Conclusion

Preclinical evidence suggests that this compound is a promising insulin-sensitizing agent with a distinct mechanism of action compared to metformin. In animal models of insulin resistance, this compound demonstrated comparable or superior efficacy in improving insulin sensitivity. Its multifaceted mechanism, involving PARP inhibition, JNK inhibition, and chaperone co-induction, offers a different therapeutic approach to tackling insulin resistance. Furthermore, its protective effects on mitochondrial function may provide additional benefits in the context of metabolic diseases. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound as an alternative or adjunct to metformin.

References

Evaluating the Synergistic Effects of Bgp-15 with Other Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bgp-15, a hydroximic acid derivative, is a promising pharmacological agent with a multi-target mechanism of action. Initially developed as an insulin sensitizer, its properties as a poly(ADP-ribose) polymerase (PARP) inhibitor, c-Jun N-terminal kinase (JNK) inhibitor, and heat shock protein (HSP) co-inducer have led to investigations into its synergistic and protective effects when combined with other therapeutic agents.[1][2][3] This guide provides a comparative overview of the synergistic effects of this compound with various drugs, supported by experimental data, detailed methodologies, and signaling pathway diagrams to facilitate further research and drug development.

Synergistic Effects with Chemotherapeutic Agents

The co-administration of this compound with certain chemotherapeutic drugs has been shown to mitigate toxicity without compromising anti-tumor efficacy. This section details the synergistic interactions of this compound with cisplatin, doxorubicin, and paclitaxel.

This compound and Cisplatin: Ameliorating Nephrotoxicity and Neurotoxicity

Cisplatin is a potent anti-cancer drug, but its use is often limited by severe nephrotoxicity and neurotoxicity.[4][5] Studies have demonstrated that this compound can significantly reduce these toxic side effects.

Quantitative Data Summary: this compound and Cisplatin

ParameterCisplatin AloneCisplatin + this compound% Reduction in ToxicityAnimal ModelReference
Serum Urea IncreaseSignificant IncreaseBlocked or Significantly Reduced60-90%Mice and Rats[4]
Serum Creatinine IncreaseSignificant IncreaseBlocked or Significantly Reduced60-90%Mice and Rats[4]
Sensory Nerve Conduction Velocity (SNCV)DecreasedImpairment Prevented-Rats[5]
Mean Survival Time (P-388 leukemia)13 days19 days-Mice[4]

Experimental Protocol: Cisplatin-Induced Nephrotoxicity in Mice

  • Animal Model: NMRI CV1 mice.[5]

  • Cisplatin Administration: A single intraperitoneal (i.p.) injection of 1.5 mg/kg daily for 5 days.[5]

  • This compound Administration: Oral doses of 100-200 mg/kg.[4]

  • Assessment of Nephrotoxicity: Measurement of serum urea and creatinine levels. Histological analysis of kidney tissue to observe structural degeneration.[4]

  • Assessment of Antitumor Efficacy: Evaluation in cell culture and in transplantable solid tumors in mice.[4]

Experimental Workflow: Cisplatin-Induced Toxicity Model

cluster_protocol Cisplatin-Induced Toxicity Protocol cluster_assessment Assessment Methods animal_model NMRI CV1 Mice / Wistar Rats cisplatin Cisplatin Administration (1.5 mg/kg/day, i.p., 5 days) animal_model->cisplatin bgp15 This compound Administration (50-200 mg/kg, p.o.) animal_model->bgp15 assessment Toxicity & Efficacy Assessment cisplatin->assessment bgp15->assessment nephrotoxicity Serum Urea & Creatinine Kidney Histology assessment->nephrotoxicity neurotoxicity Sensory Nerve Conduction Velocity assessment->neurotoxicity antitumor Tumor Growth in vivo Cell Viability in vitro assessment->antitumor

Workflow for assessing this compound's protection against cisplatin toxicity.
This compound and Doxorubicin: Mitigating Cardiotoxicity

Doxorubicin is a highly effective anthracycline antibiotic used in cancer chemotherapy, but its clinical application is limited by dose-dependent cardiotoxicity.[6] this compound has been shown to protect cardiomyocytes from doxorubicin-induced toxicity by preserving mitochondrial function.

Quantitative Data Summary: this compound and Doxorubicin in H9c2 Cardiomyocytes

ParameterDoxorubicin (1 µM)Doxorubicin (1 µM) + this compound (50 µM)% ImprovementCell LineReference
LDH Release (% of control)22.88 ± 0.7817.04 ± 0.59~25.5%H9c2[6]
Mitochondrial Membrane Potential (% of control)DecreasedAttenuated Loss-H9c2[7][8]
Cleaved-caspase-3/pro-caspase-3 ratio0.57 ± 0.08Significantly Reduced-H9c2[6]

Experimental Protocol: Doxorubicin-Induced Cardiotoxicity in H9c2 Cells

  • Cell Line: H9c2 rat cardiomyocytes.[6]

  • This compound Pretreatment: 50 µM of this compound for 24 hours.[6]

  • Doxorubicin Exposure: Various concentrations (0.1, 1, 3 µM) of doxorubicin for 12 or 24 hours.[6]

  • Assessment of Cardiotoxicity:

    • Cell Viability: MTT assay.[6]

    • Cell Death: Lactate dehydrogenase (LDH) release assay.[6]

    • Apoptosis: Measurement of cleaved-caspase-3/pro-caspase-3 ratio by Western blot.[6]

    • Mitochondrial Function: Measurement of mitochondrial reactive oxygen species (ROS) and mitochondrial membrane potential (using JC-1 staining).[6][7][8]

Experimental Workflow: Doxorubicin-Induced Cardiotoxicity Assay

cluster_protocol Doxorubicin Cardiotoxicity Protocol cluster_assays Assessment Assays cell_culture H9c2 Cardiomyocytes bgp15_pre This compound Pretreatment (50 µM, 24h) cell_culture->bgp15_pre dox_exp Doxorubicin Exposure (0.1-3 µM, 12-24h) bgp15_pre->dox_exp assays Cardiotoxicity Assays dox_exp->assays viability MTT Assay (Cell Viability) assays->viability death LDH Release Assay (Cell Death) assays->death apoptosis Caspase-3 Activation (Apoptosis) assays->apoptosis mito Mitochondrial ROS & Membrane Potential assays->mito

Workflow for in vitro assessment of this compound's cardioprotective effects.
This compound and Paclitaxel: Counteracting Peripheral Neuropathy

Paclitaxel (Taxol) is another widely used chemotherapeutic agent that can induce debilitating peripheral sensory neuropathy.[5] this compound has demonstrated a protective effect against this side effect.

Quantitative Data Summary: this compound and Paclitaxel

ParameterPaclitaxel AlonePaclitaxel + this compoundEffect of this compoundAnimal ModelReference
Sensory Nerve Conduction Velocity (SNCV)DecreasedImpairment PreventedProtectiveRats[5]

Experimental Protocol: Paclitaxel-Induced Neuropathy in Rats

  • Animal Model: Wistar rats.[5]

  • Paclitaxel Administration: 5.0 mg/kg intraperitoneally (i.p.) daily every other day over a 10-day interval.[5]

  • This compound Administration: 50, 100, and 200 mg/kg orally (p.o.) daily throughout the experiment.[5]

  • Assessment of Neuropathy: In situ determination of sensory nerve conduction velocity (SNCV) by stimulating the sciatic nerve.[5]

Synergistic Effects with Metabolic and Psychiatric Drugs

This compound's insulin-sensitizing properties make it a candidate for combination therapy in metabolic disorders. Furthermore, it has shown efficacy in mitigating the metabolic side effects of certain psychiatric medications.

This compound and Atypical Antipsychotics: Preventing Metabolic Side Effects

Atypical antipsychotics, such as olanzapine and clozapine, are effective in treating psychiatric disorders but are associated with metabolic side effects like weight gain and insulin resistance.[1][9] this compound has been shown to counteract these adverse effects.

Quantitative Data Summary: this compound and Atypical Antipsychotics

| Drug Combination | Parameter | Atypical Antipsychotic Alone | Atypical Antipsychotic + this compound | Effect of this compound | Animal Model | Reference | |---|---|---|---|---|---| | Risperidone + this compound | Body Weight Gain | Significant Increase | Significantly Decreased | Protective | Rats |[1] | | Clozapine + this compound | Glucose Infusion Rate (marker of insulin sensitivity) | Decreased by 38% | Significantly Ameliorated | Protective | Rats |[1] |

Experimental Protocol: Atypical Antipsychotic-Induced Metabolic Side Effects in Rats

  • Animal Model: Wistar rats.[1]

  • Drug Administration:

    • Risperidone Study: Risperidone (0.005 or 0.05 mg/kg, s.c.) and this compound (20 mg/kg, p.o.) administered daily for 21 days.[1]

    • Clozapine Study: Clozapine (10 mg/kg) for 2 months, with this compound (20 mg/kg) co-administered during the second month.[1]

  • Assessment of Metabolic Effects:

    • Weight Gain: Weekly measurement of body weight.[1]

    • Insulin Resistance: Hyperinsulinemic-euglycemic clamp test to determine the glucose infusion rate.[1]

This compound and Rimonabant: Potentiating Insulin Sensitization

Rimonabant, a cannabinoid-1 receptor (CB1R) blocker, improves insulin sensitivity but has been associated with psychiatric side effects.[2] Combining it with this compound may allow for lower, safer doses of rimonabant while achieving a synergistic insulin-sensitizing effect.

Experimental Findings:

A study in Zucker obese rats found that this compound potentiates the insulin-sensitizing effect of rimonabant.[2] The combination of doses that were ineffective on their own resulted in improved insulin signaling.[2]

Signaling Pathways Modulated by this compound

The synergistic and protective effects of this compound can be attributed to its influence on multiple signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action in combination therapies.

Key Signaling Pathways:

  • PARP Inhibition: this compound inhibits Poly(ADP-ribose) polymerase, which is involved in DNA repair and cell death. This action is linked to its protective effects against chemotherapy-induced toxicities.[4][10]

  • JNK Inhibition: By inhibiting c-Jun N-terminal kinase, a pro-inflammatory cytokine, this compound enhances insulin sensitivity. JNK inhibition also plays a role in preventing apoptosis.[10]

  • HSP Co-induction: this compound increases the expression of heat shock proteins (HSPs), such as Hsp72, by inhibiting the acetylation of heat shock factor 1 (HSF-1). This enhances cellular stress resilience.[1]

  • Akt/GSK-3β Pathway: this compound can increase the phosphorylation of Akt, a key component of the insulin signaling pathway, leading to increased glucose uptake and cell survival.[10]

Signaling Pathway Diagram: Mechanism of Action of this compound

cluster_bgp15 This compound cluster_pathways Signaling Pathways cluster_effects Cellular Effects Bgp15 This compound PARP PARP Bgp15->PARP Inhibits JNK JNK Bgp15->JNK Inhibits HSF1 HSF-1 Bgp15->HSF1 Activates Akt Akt Bgp15->Akt Activates CellDeath Reduced Cell Death PARP->CellDeath InsulinSensitivity Increased Insulin Sensitivity JNK->InsulinSensitivity HSP_Induction HSP Induction (Cellular Stress Resilience) HSF1->HSP_Induction GlucoseUptake Increased Glucose Uptake & Cell Survival Akt->GlucoseUptake

Simplified diagram of this compound's key signaling pathways.

Conclusion

This compound demonstrates significant potential as an adjuvant therapy in combination with various drugs. Its ability to mitigate the toxic side effects of chemotherapeutic agents like cisplatin, doxorubicin, and paclitaxel without compromising their efficacy is of particular interest. Furthermore, its capacity to counteract the metabolic side effects of atypical antipsychotics and potentiate the effects of other insulin sensitizers highlights its versatility. The multi-target nature of this compound, involving PARP inhibition, JNK inhibition, and HSP co-induction, provides a strong rationale for its synergistic effects. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in combination therapies. This guide serves as a foundational resource for researchers and drug development professionals to inform future studies and explore the full clinical utility of this promising compound.

References

BGP-15: A Comparative Safety Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the safety profile of the investigational drug BGP-15 against established alternatives, metformin and pioglitazone, for insulin resistance and related metabolic conditions.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the available preclinical and clinical safety data for this compound and its key comparators. The information is presented to facilitate an informed evaluation of this compound's potential therapeutic index.

Executive Summary

This compound is a novel drug candidate with a multi-target mechanism of action, primarily known for its insulin-sensitizing effects. It is a poly (ADP-ribose) polymerase (PARP) inhibitor and a modulator of c-Jun N-terminal kinase (JNK) signaling, which also induces heat shock proteins (HSPs). These actions collectively contribute to its potential therapeutic benefits in conditions associated with mitochondrial dysfunction and cellular stress. In preclinical and early-phase clinical studies, this compound has been generally well-tolerated. However, a phase II clinical trial for type 2 diabetes was terminated due to a lack of efficacy. This comparative guide assesses the safety profile of this compound alongside two widely used insulin-sensitizing agents: metformin and pioglitazone.

Preclinical Safety Profile

Preclinical toxicology studies are fundamental in establishing the initial safety profile of a drug candidate. This section summarizes the available data for this compound and its comparators.

ParameterThis compoundMetforminPioglitazone
Acute Toxicity (LD50) Not ReportedNot Reported2000 mg/kg (oral, mice)[1]
No-Observed-Adverse-Effect Level (NOAEL) Not Reported200 mg/kg/day (13-week, oral, rats), 250 mg/kg (dogs)Not Reported

Note: The absence of reported LD50 and NOAEL values for this compound in the public domain represents a significant data gap in its preclinical safety assessment.

Clinical Safety Profile

Clinical trials provide critical information on the safety and tolerability of a drug in humans. The following table summarizes the key adverse events observed for this compound, metformin, and pioglitazone in clinical settings.

Adverse Event CategoryThis compoundMetforminPioglitazone
Gastrointestinal Not ReportedDiarrhea, nausea, vomiting, abdominal pain, increased flatulence (most common adverse effects)Nausea/vomiting, diarrhea[2]
Metabolic Not ReportedLactic acidosis (rare but serious)Weight gain[2]
Cardiovascular Not ReportedNot a significant concernCongestive heart failure, edema[3]
Musculoskeletal Not ReportedNot a significant concernIncreased risk of bone fractures in female patients
Other Generally well-tolerated in Phase I and II trials with no serious drug-related adverse events reported.[4]Vitamin B12 deficiency (long-term use)Malaise/lassitude, dizziness, headache/migraine, abnormal liver function test[2]

This compound Clinical Trial Findings: A Phase II clinical trial (NCT01069965) evaluating the safety and efficacy of this compound in patients with type 2 diabetes was terminated due to a lack of efficacy.[4] While specific quantitative data on adverse events from this trial are not publicly available, earlier phase I and II studies in insulin-resistant patients reported that this compound was safe and well-tolerated with no adverse drug effects observed.[4][5]

Metformin Adverse Events: The most frequently reported adverse events associated with metformin are gastrointestinal in nature. A meta-analysis of 71 randomized controlled trials found that metformin use was associated with a higher risk of abdominal pain, diarrhea, and nausea compared to controls. Lactic acidosis is a rare but serious metabolic complication that can occur, particularly in patients with renal impairment.

Pioglitazone Adverse Events: The main adverse effects of pioglitazone include weight gain, edema, and an increased risk of heart failure.[3] An observational study of 12,772 patients identified edema/fluid retention and weight gain as common reasons for discontinuing the drug.[2] Additionally, an increased risk of bone fractures has been observed in female patients.[3] There have also been concerns about a potential increased risk of bladder cancer with long-term use.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

This compound Signaling Pathway

This diagram illustrates the key molecular pathways modulated by this compound.

BGP15_Signaling_Pathway cluster_stress Cellular Stress cluster_bgp15 This compound cluster_downstream Downstream Effects Oxidative Stress Oxidative Stress JNK JNK Oxidative Stress->JNK activates DNA Damage DNA Damage PARP PARP DNA Damage->PARP activates BGP15 BGP15 BGP15->PARP inhibits BGP15->JNK inhibits HSP HSP Induction BGP15->HSP induces Mitochondrial Function Improved Mitochondrial Function BGP15->Mitochondrial Function improves Cell Survival Increased Cell Survival PARP->Cell Survival promotes apoptosis Insulin Sensitivity Increased Insulin Sensitivity JNK->Insulin Sensitivity inhibits HSP->Cell Survival promotes Mitochondrial Function->Cell Survival supports Insulin Sensitivity->Mitochondrial Function improves

This compound's multi-target mechanism of action.
Experimental Workflow: Assessing Mitochondrial Toxicity

This diagram outlines a typical workflow for evaluating the potential of a compound to induce mitochondrial toxicity.

Mitochondrial_Toxicity_Workflow cluster_setup Experimental Setup cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis & Interpretation Cell Culture 1. Cell Culture (e.g., HepG2, Cardiomyocytes) Compound Treatment 2. Compound Treatment (this compound or Comparator) Cell Culture->Compound Treatment MMP Assay 3a. Mitochondrial Membrane Potential Assay (e.g., JC-1) Compound Treatment->MMP Assay ROS Assay 3b. Reactive Oxygen Species (ROS) Assay (e.g., DCFDA) Compound Treatment->ROS Assay OCR Assay 3c. Oxygen Consumption Rate (OCR) Assay Compound Treatment->OCR Assay Data Acquisition 4. Data Acquisition (Fluorometry, Respirometry) MMP Assay->Data Acquisition ROS Assay->Data Acquisition OCR Assay->Data Acquisition Analysis 5. Data Analysis (Comparison to Controls) Data Acquisition->Analysis Conclusion 6. Conclusion on Mitochondrial Toxicity Potential Analysis->Conclusion

Workflow for assessing drug-induced mitochondrial toxicity.

Detailed Experimental Protocols

Assessment of Drug-Induced Reactive Oxygen Species (ROS) Production

Objective: To quantify the intracellular production of ROS in response to treatment with a test compound.

Methodology: 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) Assay

  • Cell Culture: Plate cells (e.g., HepG2, Caco-2) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • H2DCF-DA Loading: Wash the cells with a warm buffer (e.g., Hanks' Balanced Salt Solution). Incubate the cells with H2DCF-DA solution (typically 5-10 µM) in the dark at 37°C for 30-60 minutes.

  • Compound Treatment: Wash the cells to remove excess H2DCF-DA. Add the test compound (this compound or comparator) at various concentrations to the wells. Include a positive control (e.g., hydrogen peroxide) and a vehicle control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 15 minutes for 1-2 hours) using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the rate of increase in fluorescence over time for each concentration of the test compound. Compare the rates to the vehicle control to determine the extent of ROS induction.

In Vitro PARP Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against PARP enzymes.

Methodology: Chemiluminescent PARP Assay Kit

  • Reagent Preparation: Prepare the assay buffer, biotinylated NAD+, activated DNA, and PARP enzyme solution according to the kit manufacturer's instructions.

  • Compound Dilution: Prepare serial dilutions of the test compound (this compound) and a known PARP inhibitor as a positive control.

  • Assay Reaction: In a 96-well plate coated with histones, add the reaction mixture containing assay buffer, activated DNA, and biotinylated NAD+. Add the test compound or control to the respective wells. Initiate the reaction by adding the PARP enzyme.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of the histone substrate.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose chains. After another wash, add a chemiluminescent HRP substrate.

  • Signal Measurement: Measure the luminescent signal using a microplate luminometer.

  • Data Analysis: The intensity of the luminescent signal is proportional to the PARP activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the PARP activity.

Conclusion

Based on the available data, this compound appears to have a favorable safety profile in early clinical development, being described as well-tolerated with no serious adverse events. Its mechanism of action, involving PARP inhibition and modulation of JNK signaling, suggests potential for therapeutic benefit in diseases with underlying cellular stress and mitochondrial dysfunction.

However, a direct and quantitative comparison of its safety profile with established drugs like metformin and pioglitazone is challenging due to the limited public availability of specific adverse event data from this compound clinical trials and a lack of comprehensive preclinical toxicology data. The termination of a key Phase II trial for lack of efficacy also raises questions about its future development for type 2 diabetes.

Metformin and pioglitazone, while effective, have well-documented safety concerns. Metformin is associated with a high incidence of gastrointestinal side effects, and the rare but serious risk of lactic acidosis. Pioglitazone carries risks of weight gain, edema, heart failure, and bone fractures.

For researchers and drug development professionals, the decision to pursue this compound or similar compounds would require a careful consideration of its novel mechanism against the need for more robust safety and efficacy data. The experimental protocols provided in this guide can serve as a foundation for further non-clinical assessment of this compound and its alternatives.

References

BGP-15: A Novel Insulin Sensitizer Benchmarked Against Standard-of-Care Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational drug BGP-15 against standard-of-care treatments for insulin resistance, a key underlying factor in Type 2 Diabetes. This compound is a multi-target drug candidate with a unique mechanism of action that sets it apart from existing therapies. This document summarizes key preclinical and clinical findings, presents comparative data in a structured format, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Executive Summary

This compound has demonstrated promising insulin-sensitizing effects in preclinical models, with performance comparable or superior to established drugs such as metformin and rosiglitazone. Its multifaceted mechanism of action, which includes inhibition of Poly (ADP-ribose) polymerase (PARP), co-induction of Heat Shock Protein 72 (HSP72), and modulation of inflammatory signaling pathways, suggests potential for broad therapeutic applications. While a clinical trial in Type 2 Diabetes was terminated due to lack of efficacy, a separate study in non-diabetic, insulin-resistant individuals showed significant improvements in insulin sensitivity. This guide offers a detailed look at the existing data to inform further research and development efforts.

Mechanism of Action: this compound and Standard-of-Care

This compound operates through several distinct molecular pathways to exert its effects. In contrast, standard-of-care insulin sensitizers typically have more targeted mechanisms.

  • This compound: A multi-target agent that functions as a PARP inhibitor, a co-inducer of HSP72, a JNK inhibitor, and a modulator of the AKT signaling pathway. This combination of activities helps to reduce cellular stress, decrease inflammation, and improve insulin signaling.[1]

  • Metformin (Biguanide): Primarily decreases hepatic glucose production and increases insulin sensitivity in peripheral tissues. Its mechanism is linked to the activation of AMP-activated protein kinase (AMPK).

  • Rosiglitazone (Thiazolidinedione - TZD): A potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). Activation of PPARγ modulates the expression of genes involved in glucose and lipid metabolism, enhancing insulin sensitivity in adipose tissue, skeletal muscle, and the liver.

  • Glibenclamide (Sulfonylurea): Stimulates insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium channels.

Signaling Pathway of this compound

BGP15_Pathway cluster_stress Cellular Stress cluster_inflammation Inflammation cluster_insulin Insulin Signaling ROS Mitochondrial ROS DNA_Damage DNA Damage ROS->DNA_Damage PARP1 PARP-1 DNA_Damage->PARP1 activates JNK JNK Insulin_Receptor Insulin Receptor JNK->Insulin_Receptor inhibits AKT AKT Insulin_Receptor->AKT Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake BGP15 This compound BGP15->JNK inhibits BGP15->AKT activates BGP15->PARP1 inhibits HSP72 HSP72 BGP15->HSP72 co-induces PARP1->DNA_Damage repairs HSP72->Insulin_Receptor protects

This compound's multi-target mechanism of action.

Preclinical Performance: this compound vs. Standard-of-Care

Preclinical studies in animal models of insulin resistance have provided the primary evidence for this compound's efficacy compared to standard treatments.

Insulin Sensitivity in Animal Models

A key study evaluated the insulin-sensitizing effects of this compound in cholesterol-fed rabbits and genetically insulin-resistant Goto-Kakizaki (GK) rats using the hyperinsulinemic euglycemic clamp technique.

Animal ModelTreatment GroupDoseGlucose Infusion Rate (mg/kg/min) ± SD% Increase in Insulin Sensitivity vs. Control
Cholesterol-fed Rabbit Control-2.1 ± 0.4-
This compound10 mg/kg3.15 ± 0.550%
This compound30 mg/kg3.57 ± 0.670%
Goto-Kakizaki Rat Control-4.2 ± 0.7-
This compound20 mg/kg7.2 ± 1.1#71%
Metformin150 mg/kg5.5 ± 0.931%
Rosiglitazone3 mg/kg6.5 ± 1.0*55%

*Data adapted from a preclinical study.[2] *p<0.05 vs. Control; #p=0.025 vs. Metformin.

Key Findings:

  • In cholesterol-fed rabbits, this compound significantly increased insulin sensitivity in a dose-dependent manner.[2]

  • In Goto-Kakizaki rats, this compound at 20 mg/kg demonstrated a more potent insulin-sensitizing effect than metformin and showed a trend towards greater efficacy than rosiglitazone.[2][3]

Retinoprotective Effects in a Diabetic Rat Model

Another study in Goto-Kakizaki rats investigated the effects of this compound on diabetic retinopathy and compared them to standard antidiabetic drugs.

ParameterWistar (Healthy Control)Goto-Kakizaki (Diabetic Control)This compoundGlibenclamideMetforminPioglitazone
Fasting Blood Sugar (% of initial) 108.6 ± 10.6137.4 ± 5.298.9 ± 4.5132.6 ± 10.2117.8 ± 8.497.4 ± 6.1
Plasma Insulin (mU/L) at end of HEGC 366.6 ± 141.3513.0 ± 135.9178.3 ± 54.7---
Retinal MMP9 Expression (relative) 1.17 ± 0.232.72 ± 0.401.12 ± 0.231.47 ± 0.260.79 ± 0.090.45 ± 0.05
Retinal SIRT1 Expression (relative) --Higher than all other treatment groups (p<0.05)---

*Data adapted from a preclinical study in Goto-Kakizaki rats.[4] *p<0.05 vs. Goto-Kakizaki Control.

Key Findings:

  • This compound and pioglitazone were effective in preventing the rise in fasting blood sugar levels observed in the diabetic control group.[4]

  • This compound significantly lowered plasma insulin levels at the end of the hyperinsulinemic euglycemic clamp, suggesting improved insulin sensitivity.[4]

  • All treatments, including this compound, ameliorated the diabetes-induced increase in retinal MMP9 expression, an enzyme involved in tissue remodeling and inflammation.[4]

  • This compound uniquely led to a significant increase in the expression of SIRT1, a protein with known protective roles in cellular metabolism and stress resistance.[4]

Clinical Performance: this compound in Insulin Resistance

To date, clinical data directly comparing this compound to standard-of-care treatments for Type 2 Diabetes is limited. A Phase II trial (NCT01069965) designed to evaluate this compound as an add-on therapy to metformin and/or sulfonylureas was terminated.[5][6]

However, a proof-of-concept, randomized, double-blind clinical trial (NCT00634929) in non-diabetic, insulin-resistant patients demonstrated the efficacy of this compound compared to placebo.[7]

ParameterPlaceboThis compound (200 mg/day)This compound (400 mg/day)
Whole Body Insulin Sensitivity (M-1) No significant changeSignificant increase (p=0.032)Significant increase (p=0.032)
Total Body Glucose Utilization (M-2) No significant changeSignificant increase (p=0.035)Significant increase (p=0.035)
Muscle Tissue Glucose Utilization (M-3) No significant changeSignificant increase (p=0.040)Significant increase (p=0.040)
Fat-free Body Mass Glucose Utilization (M-4) No significant changeSignificant increase (p=0.038)Significant increase (p=0.038)

*Data from a 28-day study in insulin-resistant, non-diabetic patients.[7] P-values represent the significance of the change from baseline compared to placebo.

Key Findings:

  • Both 200 mg and 400 mg daily doses of this compound significantly improved whole-body and muscle tissue glucose utilization compared to placebo.[7]

  • The treatment was reported to be safe and well-tolerated.[7]

Experimental Protocols

Hyperinsulinemic Euglycemic Clamp in Rats

This technique is the gold standard for assessing insulin sensitivity in vivo.

HEGC_Workflow cluster_prep Preparation cluster_clamp Clamp Procedure cluster_analysis Data Analysis Animal_Prep Animal Preparation (Fasting, Anesthesia) Catheterization Catheterization (Jugular Vein & Carotid Artery) Animal_Prep->Catheterization Insulin_Infusion Constant Insulin Infusion (Hyperinsulinemia) Catheterization->Insulin_Infusion Glucose_Monitoring Frequent Blood Glucose Monitoring Insulin_Infusion->Glucose_Monitoring Variable_Glucose Variable Glucose Infusion Glucose_Monitoring->Variable_Glucose adjusts Euglycemia Maintain Euglycemia Variable_Glucose->Euglycemia Euglycemia->Glucose_Monitoring GIR_Calc Calculate Glucose Infusion Rate (GIR) Euglycemia->GIR_Calc Insulin_Sensitivity Assess Insulin Sensitivity GIR_Calc->Insulin_Sensitivity

Workflow for the hyperinsulinemic euglycemic clamp.

Methodology:

  • Animal Preparation: Rats are fasted overnight to ensure stable baseline glucose levels. Anesthesia is administered to prevent stress-induced hormonal changes that could affect glucose metabolism.[8][9][10]

  • Catheterization: Catheters are surgically implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling).[8][9]

  • Clamp Procedure: A continuous infusion of insulin is administered to achieve a state of hyperinsulinemia. Blood glucose levels are monitored frequently (e.g., every 5-10 minutes). A variable infusion of glucose is adjusted to maintain blood glucose at a constant, euglycemic level.[8][10][11]

  • Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is calculated. A higher GIR indicates greater insulin sensitivity, as more glucose is being taken up by the tissues in response to the infused insulin.[11]

Clinical Trial in Insulin-Resistant Patients (NCT00634929)

Study Design: A randomized, double-blind, placebo-controlled study.[7]

Participants: 47 non-diabetic patients with impaired glucose tolerance.[7]

Intervention: Participants were randomly assigned to receive 200 mg of this compound, 400 mg of this compound, or a placebo daily for 4 weeks.[7]

Primary Outcome Measures:

  • Insulin Resistance: Assessed using the hyperinsulinemic euglycemic clamp technique.[7]

  • Beta-cell Function: Measured by an intravenous glucose tolerance test.[7]

Conclusion

This compound is an investigational drug with a novel, multi-target mechanism of action that has shown significant promise as an insulin-sensitizing agent in preclinical models. Its performance in these models was comparable or superior to standard-of-care drugs like metformin and rosiglitazone. While a clinical trial in Type 2 Diabetes was halted, a study in a more targeted population of insulin-resistant, non-diabetic individuals demonstrated clear improvements in insulin sensitivity.

For researchers and drug developers, this compound represents a compelling candidate for further investigation, particularly in conditions characterized by insulin resistance and cellular stress. Its unique mechanism may offer advantages over existing therapies, and future clinical trials in well-defined patient populations are warranted to fully elucidate its therapeutic potential. The detailed preclinical data and experimental protocols provided in this guide serve as a valuable resource for designing and interpreting future studies in this area.

References

BGP-15: A Comparative Meta-Analysis of Clinical and Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BUDAPEST, Hungary – November 10, 2025 – BGP-15, a novel insulin-sensitizing agent, has demonstrated a multifaceted mechanism of action in numerous preclinical and clinical studies. This guide provides a comprehensive comparison of this compound's performance against placebo and other therapeutic agents, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.

Executive Summary

This compound is a hydroxylamine derivative that acts as a co-inducer of heat shock proteins (HSPs), a PARP-1 inhibitor, and a modulator of key signaling pathways involved in cellular stress, inflammation, and metabolism.[1][2][3] Clinical and preclinical evidence suggests its potential in treating insulin resistance, type 2 diabetes, and protecting against a range of cellular stress-related pathologies, including cardiovascular and mitochondrial dysfunction.[1][3][4] This guide synthesizes the available data to offer a clear comparison of its efficacy and mechanism.

Mechanism of Action: A Multi-Targeted Approach

This compound's therapeutic effects stem from its ability to modulate several critical cellular signaling pathways. It enhances cellular resilience to stress by inducing the expression of heat shock proteins, notably HSP72.[5] Furthermore, it exhibits a protective role by inhibiting the PARP-1 enzyme, reducing the production of reactive oxygen species (ROS), and modulating inflammatory responses through the JNK pathway.[1][2][6]

Below is a diagram illustrating the key signaling pathways influenced by this compound.

BGP15_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin Receptor Insulin Receptor Akt Akt Insulin Receptor->Akt Activates BGP15 This compound JNK JNK BGP15->JNK Inhibits PARP1 PARP-1 BGP15->PARP1 Inhibits ROS Mitochondrial ROS BGP15->ROS Reduces BGP15->Akt Activates HSF1 HSF-1 BGP15->HSF1 Inhibits Acetylation Rac1 Rac1 BGP15->Rac1 Activates JNK->Insulin Receptor Inhibits Phosphorylation Cell_Survival Cell Survival, Glucose Uptake PARP1->Cell_Survival Inhibition leads to reduced cell death GSK3b GSK-3β Akt->GSK3b Deactivates Akt->Cell_Survival GSK3b->HSF1 Inhibits Phosphorylation HSP Heat Shock Proteins (HSP) HSF1->HSP Induces HSP->Cell_Survival H2O2 H₂O₂ Rac1->H2O2 H2O2->HSF1 Activates

Caption: this compound Signaling Pathways.

Clinical Trial Data Comparison

This compound has been evaluated in Phase II clinical trials for its insulin-sensitizing effects. The following tables summarize the key findings from these studies.

Table 1: Phase II Clinical Trial in Insulin-Resistant, Non-Diabetic Patients
ParameterThis compound (200 mg/day)This compound (400 mg/day)Placebop-value
Whole Body Insulin Sensitivity (M-1) Significant IncreaseSignificant IncreaseNo significant change0.032
Total Body Glucose Utilization (M-2) Significant IncreaseSignificant IncreaseNo significant change0.035
Muscle Tissue Glucose Utilization (M-3) Significant IncreaseSignificant IncreaseNo significant change0.040
Fat-Free Body Mass Glucose Utilization (M-4) Significant IncreaseSignificant IncreaseNo significant change0.038
Adverse Events No adverse drug effects observedNo adverse drug effects observed--

Data sourced from a 28-day, randomized, double-blind, placebo-controlled study involving 47 non-diabetic patients with impaired glucose tolerance.[7][8]

Table 2: Phase II Clinical Trial in Type 2 Diabetes Mellitus (NCT01069965)
ParameterDetails
Study Design Randomized, double-blind, placebo-controlled, parallel group, multiple dose, multicenter study.[9]
Patient Population Patients with Type 2 Diabetes Mellitus on metformin and/or sulfonylurea treatment.[9]
Intervention This compound at doses of 100 mg QD, 100 mg BID, 200 mg QD, 200 mg BID, 400 mg QD, or placebo for 13 weeks.[9]
Status Terminated. The study was stopped early due to a lack of significant findings.[7]

Preclinical Data: Comparative Efficacy

Preclinical studies in various animal models have provided further insights into the comparative efficacy of this compound.

Table 3: Insulin Sensitizing Effects in Animal Models
Animal ModelThis compound DoseComparatorKey Findings
Cholesterol-fed rabbits 10 mg/kg and 30 mg/kg-Increased insulin sensitivity by 50% and 70%, respectively.[10]
Goto-Kakizaki (GK) rats 20 mg/kg (most effective dose)-Showed a 71% increase in insulin sensitivity compared to the control group after 5 days of treatment.[10][11]
Streptozotocin-induced diabetic rats Not specifiedRosiglitazoneThis compound's protection against changes in vasorelaxation was similar to that of rosiglitazone.[10][11]

Experimental Protocols

Hyperinsulinemic-Euglycemic Clamp Technique

This technique is the gold standard for assessing insulin sensitivity. It involves a variable glucose infusion to maintain a constant blood glucose level during a continuous insulin infusion. The glucose infusion rate required to maintain euglycemia is a direct measure of insulin sensitivity.[8][11]

The general workflow for a clinical trial utilizing this technique is as follows:

Euglycemic_Clamp_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Period cluster_clamp Hyperinsulinemic-Euglycemic Clamp cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization to This compound or Placebo Screening->Randomization Treatment 28-day Treatment Period (this compound or Placebo) Randomization->Treatment Insulin_Infusion Continuous Insulin Infusion Treatment->Insulin_Infusion Glucose_Monitoring Frequent Blood Glucose Monitoring Insulin_Infusion->Glucose_Monitoring Glucose_Infusion Variable Glucose Infusion to Maintain Euglycemia Glucose_Monitoring->Glucose_Infusion Glucose_Infusion->Glucose_Monitoring Data_Collection Record Glucose Infusion Rate Glucose_Infusion->Data_Collection Analysis Compare Glucose Infusion Rates between Treatment Groups Data_Collection->Analysis

Caption: Hyperinsulinemic-Euglycemic Clamp Workflow.

Conclusion

The available data from clinical and preclinical studies indicate that this compound is a promising therapeutic candidate with a novel mechanism of action. It has demonstrated significant insulin-sensitizing effects in non-diabetic, insulin-resistant individuals and has been shown to be safe and well-tolerated in early-phase clinical trials.[7][8] While a Phase II study in patients with type 2 diabetes was terminated early, the compound's multifaceted effects on cellular stress pathways suggest its potential utility in a broader range of metabolic and cardiovascular diseases. Further research is warranted to fully elucidate its therapeutic applications and comparative efficacy against existing treatments.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of BGP-15

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive guide to the proper disposal procedures for BGP-15, a PARP inhibitor and insulin sensitizer. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.

Caution: Safety data sheets for this compound present conflicting hazard information. While some sources classify it as non-hazardous[1], others label it as "Acute Toxicity - Oral 3" with the GHS06 pictogram (skull and crossbones) and the signal word "Danger," indicating it is toxic if swallowed[2]. Therefore, it is imperative to handle this compound with a high degree of caution, treating it as a toxic substance.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, facilitating easy reference for experimental and safety protocols.

PropertyValueCitations
Molecular Weight 351.3 g/mol [3]
Physical State Powder / Crystalline Solid[1][2]
Storage -20°C, protected from light, in a tightly sealed container.[1][4][5]
Solubility H₂O: 64 mg/mL[6]Ethanol: 65 mg/mL[6]DMSO: 65 mg/mL[6]PBS (pH 7.2): 5 mg/mL[4][4][6]

Experimental Protocols

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Gloves: Use appropriate chemical-resistant gloves.

  • Eye Protection: Wear safety goggles to prevent eye contact.[1]

  • Lab Coat: A lab coat or suitable protective clothing should be worn to prevent skin exposure.[1]

  • Respiratory Protection: If there is a risk of inhalation, especially when handling the powder outside of a contained environment, a suitable respirator should be used.[1]

  • Fume Hood: Whenever possible, handle this compound in a laboratory fume hood to ensure adequate ventilation.[1]

Accidental Spill Protocol

In the event of a this compound spill, follow these steps:

  • Ensure Personal Safety: Immediately put on the required personal protective equipment.[1]

  • Ventilate the Area: Ensure the area is well-ventilated.[1]

  • Contain the Spill: Prevent the spilled material from entering drains or waterways.[1]

  • Absorb the Spill: Use an inert absorbent material to clean up the spill.[1]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[1]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be conducted in accordance with local, regional, national, and international regulations[2]. The following is a general procedural guide based on standard laboratory safety practices for toxic chemicals.

  • Waste Collection:

    • Collect all this compound waste, including unused product and contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a designated, compatible, and clearly labeled hazardous waste container.

    • The container must be kept tightly sealed when not in use.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warning ("Toxic").

  • Storage of Waste:

    • Store the hazardous waste container in a designated, secure area, away from incompatible materials.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Do not dispose of this compound down the drain or in regular trash.

Logical Workflow for this compound Disposal

BGP15_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Full PPE (Gloves, Goggles, Lab Coat) B Handle this compound in a Fume Hood A->B C Collect Waste in a Designated Container B->C D Label Container Clearly: 'Hazardous Waste - this compound (Toxic)' C->D E Keep Container Tightly Sealed D->E F Store in a Secure, Ventilated Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Arrange for Professional Pickup G->H

Caption: this compound Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bgp-15
Reactant of Route 2
Reactant of Route 2
Bgp-15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.